molecular formula C4H7Cl B13967508 1-Chloro-1-methylcyclopropane CAS No. 50915-28-1

1-Chloro-1-methylcyclopropane

Cat. No.: B13967508
CAS No.: 50915-28-1
M. Wt: 90.55 g/mol
InChI Key: VABRYYYQHIQWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-methylcyclopropane is an organic compound with the molecular formula C4H7Cl and an average mass of 90.550 Da . This compound, a functionalized cyclopropane derivative, is characterized by its strained three-membered ring system bearing both chloro and methyl substituents on the same carbon atom. This specific structure makes it a valuable building block in synthetic organic chemistry for exploring ring-opening reactions, strain-release chemistry, and serving as a precursor for further functionalization. Researchers can utilize this compound in the development of novel polymers, complex natural product analogs, and pharmaceutical intermediates. The reactivity of the chlorine atom allows for various cross-coupling and nucleophilic substitution reactions, while the cyclopropane ring can undergo controlled fragmentation under certain conditions. This product is intended for research and development purposes in a laboratory setting. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50915-28-1

Molecular Formula

C4H7Cl

Molecular Weight

90.55 g/mol

IUPAC Name

1-chloro-1-methylcyclopropane

InChI

InChI=1S/C4H7Cl/c1-4(5)2-3-4/h2-3H2,1H3

InChI Key

VABRYYYQHIQWTA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-1-methylcyclopropane: History, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-1-methylcyclopropane, a halogenated cyclopropane derivative of significant interest in organic synthesis and medicinal chemistry. The document delves into the historical context of its discovery, rooted in the broader exploration of cyclopropane chemistry and carbene additions. Detailed synthetic methodologies are presented, with a focus on the foundational work of pioneers like von Eggers Doering and the evolution of cyclopropanation techniques. The guide further explores the compound's chemical reactivity and its emerging applications as a valuable building block in the design and synthesis of novel therapeutic agents. This document serves as a critical resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Significance of the Cyclopropane Motif in Chemistry and Medicine

The cyclopropane ring, a three-membered carbocycle, has long fascinated chemists due to its unique bonding characteristics and high ring strain, which impart distinct reactivity. In the realm of medicinal chemistry, the incorporation of cyclopropane moieties into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[1][2] These rigid, compact structures can serve as bioisosteres for other functional groups and can lock a molecule into a specific, bioactive conformation, thereby increasing its potency and selectivity.[1]

This compound emerges as a particularly valuable synthon, combining the structural features of the cyclopropane ring with the reactivity of a tertiary alkyl halide. This combination allows for its use as a versatile building block in the synthesis of more complex molecules, particularly in the construction of pharmaceutical intermediates.

Historical Perspective and Discovery

The story of this compound is intrinsically linked to the broader history of cyclopropane synthesis and the groundbreaking work on carbene chemistry. While August Freund accomplished the first synthesis of cyclopropane itself in 1881 via an intramolecular Wurtz reaction, the methods for creating substituted cyclopropanes, especially those with geminal halogens, evolved significantly in the mid-20th century.

A pivotal moment in this field was the 1954 publication by William von Eggers Doering and A. Kent Hoffmann, which detailed the addition of dichlorocarbene to olefins.[3] This work laid the foundation for the synthesis of a vast array of gem-dihalocyclopropanes. Although this seminal paper did not specifically describe the synthesis of this compound, it established the fundamental reaction pathway: the addition of a carbene to an alkene.

The direct precursor to this compound via this method would be the reaction of a chloromethylcarbene with propene, or more likely, the addition of dichlorocarbene to isobutylene (2-methylpropene) to form 1,1-dichloro-2,2-dimethylcyclopropane, which could then be selectively reduced. The development of phase-transfer catalysis (PTC) later provided a more efficient and practical method for generating dihalocarbenes for these reactions.

Synthesis and Methodologies

The primary and most established route for the synthesis of the structural backbone of this compound involves the cyclopropanation of an alkene with a suitable carbene or carbenoid.

Dichlorocarbene Addition to Isobutylene

The most logical and widely practiced approach to the gem-dihalo analogue of the target molecule is the addition of dichlorocarbene (:CCl₂) to isobutylene. Dichlorocarbene is typically generated in situ from chloroform and a strong base.

Caption: Generation of dichlorocarbene and its subsequent addition to isobutylene.

Experimental Protocol: Synthesis of 1,1-dichloro-2,2-dimethylcyclopropane

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser. The flask is charged with isobutylene (1.0 eq) and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBAC, ~1-2 mol%).

  • Reagent Addition: Chloroform (1.5-2.0 eq) is added to the flask. The mixture is cooled in an ice bath.

  • Base Addition: A concentrated aqueous solution of sodium hydroxide (50% w/v) is added dropwise via the dropping funnel with vigorous stirring. The temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by GC).

  • Workup: The mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to yield 1,1-dichloro-2,2-dimethylcyclopropane.[4]

Synthesis of this compound

The synthesis of the title compound, this compound, can be envisioned through a few potential pathways, including the selective reduction of 1,1-dichloro-2,2-dimethylcyclopropane or through the addition of a monochlorocarbene to propene, though the latter is less common. A more direct synthetic route involves the intramolecular cyclization of a suitable haloalkane.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₄H₇Cl[5]
Molecular Weight 90.55 g/mol [5]
CAS Number 50915-28-1[5]
Appearance Colorless liquid (predicted)
Boiling Point Not available
Density Not available

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum of a related compound, methylcyclopropane, shows four distinct signals due to the lack of a plane of symmetry.[6] For this compound, one would expect signals corresponding to the methyl protons and the diastereotopic methylene protons of the cyclopropane ring.

  • ¹³C NMR: The carbon NMR spectrum is expected to show three signals: one for the methyl carbon, one for the quaternary carbon bearing the chlorine atom, and one for the two equivalent methylene carbons of the cyclopropane ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 90 and an M+2 peak at m/z 92 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.[5]

Chemical Reactivity and Synthetic Utility

This compound is a valuable intermediate in organic synthesis. The presence of the chlorine atom provides a handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Reactivity_of_this compound start This compound product Substituted 1-methylcyclopropane start->product Sₙ reaction nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Cl⁻

Caption: Nucleophilic substitution at the tertiary carbon of this compound.

For example, it can be used to synthesize cyclopropylamines, which are important pharmacophores. The reaction with ammonia or an amine would yield the corresponding 1-methylcyclopropylamine derivative.

Applications in Drug Discovery and Development

The cyclopropylmethyl moiety is a recognized pharmacophore present in several approved drugs, where it can significantly influence pharmacological properties such as potency, selectivity, and metabolic stability.[7] While specific applications of this compound are not extensively documented in publicly available literature, its structural relative, (chloromethyl)cyclopropane, serves as a key reagent for introducing the N-cyclopropylmethyl group.[7] This group is a crucial feature in opioid receptor modulators like Buprenorphine.[7]

The utility of halogenated compounds in medicinal chemistry is well-established, with over 250 FDA-approved drugs containing chlorine.[8] The chloro-substituent can modulate the electronic and lipophilic properties of a molecule, impacting its binding to biological targets and its pharmacokinetic profile. Therefore, this compound represents a promising, yet likely underexplored, building block for the synthesis of novel drug candidates. Its rigid cyclopropane core and the reactive chlorine atom offer a strategic entry point for creating diverse chemical libraries for screening against various therapeutic targets.

Conclusion

This compound, a simple yet synthetically valuable molecule, has its roots in the fundamental discoveries of carbene chemistry. While its own detailed history is not as prominent as that of its parent cyclopropane or the methods used to create it, its importance lies in its potential as a building block for more complex molecules, particularly in the pharmaceutical industry. The methodologies for synthesizing its core structure are well-established, primarily through the addition of carbenes to alkenes. As the demand for novel chemical entities in drug discovery continues to grow, the strategic use of strained ring systems like this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

References

  • Doering, W. von E., & Hoffmann, A. K. (1954). The Addition of Dichlorocarbene to Olefins. Journal of the American Chemical Society, 76(23), 6162–6165.
  • Longdom Publishing. (n.d.).
  • SpectraBase. (n.d.). 1-CHLORO-1-FLUORO-2-METHYL-CYCLOPROPANE;COMPUND-#D2.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543257, this compound.
  • The Crucial Role of Cyclopropane Deriv
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • National Institute of Standards and Technology. (n.d.). Cyclopropane, 1,1-dichloro-2,2-dimethyl-. In NIST Chemistry WebBook.
  • Cyclopropane Derivatives and their Diverse Biological Activities.
  • Quora. (2019, June 10). How does methylcyclopropane have 4 NMR signals?

Sources

An In-depth Technical Guide to 1-Chloro-1-methylcyclopropane: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, reactivity, and spectroscopic characterization of 1-Chloro-1-methylcyclopropane (CAS No. 50915-28-1).[1][2] As a strained, halogenated cycloalkane, this compound exhibits unique chemical behavior that makes it a valuable intermediate in organic synthesis and a point of interest in mechanistic studies. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical considerations to facilitate its use in a laboratory setting.

Introduction

This compound is a fascinating molecule at the intersection of strained-ring chemistry and halogenalkane reactivity. The presence of a tertiary chloride on a cyclopropane ring introduces significant ring strain and electronic effects that profoundly influence its chemical behavior. This guide will delve into the core physicochemical properties, synthetic methodologies, and characteristic reactions of this compound, providing a robust foundation for its application in research and development. The unique structural features of this compound make it a potential building block for the synthesis of novel organic molecules with applications in medicinal chemistry and materials science.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling, application in reactions, and purification. While experimental data for some properties are scarce, a combination of computed data and information on analogous compounds provides valuable insights.

Structural and Molecular Data

The structural and molecular details of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 50915-28-1PubChem[1]
Molecular Formula C₄H₇ClPubChem[1]
Molecular Weight 90.55 g/mol PubChem[1]
Canonical SMILES CC1(CC1)ClPubChem[1]
InChI InChI=1S/C4H7Cl/c1-4(5)2-3-4/h2-3H2,1H3PubChem[1]
InChIKey VABRYYYQHIQWTA-UHFFFAOYSA-NPubChem[1]
Physical Properties

Experimental data on the physical properties of this compound are not widely reported. The following table includes computed values which can serve as estimations.

PropertyValue (Computed)Source
XLogP3 1.6PubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Refractive Index Not Available
Density Not Available
Boiling Point Not Available
Solubility Expected to be soluble in common organic solvents.

Synthesis and Handling

The synthesis of this compound can be approached through several routes, primarily involving the chlorination of a suitable precursor.

Synthetic Routes

3.1.1. Free Radical Chlorination of Methylcyclopropane

One potential synthetic route is the free radical chlorination of methylcyclopropane. This reaction, typically initiated by UV light, can lead to a mixture of monochlorinated products. The tertiary hydrogen on the cyclopropane ring is a likely site for abstraction, which upon reaction with chlorine, would yield this compound. However, this method may also produce other isomers, such as (chloromethyl)cyclopropane and 2-chloro-1-methylcyclopropane, necessitating careful purification.

Caption: Free radical chlorination of methylcyclopropane.

3.1.2. Electrophilic Addition to Methylenecyclopropane

A more regioselective approach involves the electrophilic addition of hydrogen chloride (HCl) to methylenecyclopropane. According to Markovnikov's rule, the proton will add to the less substituted carbon of the double bond, leading to the formation of a tertiary carbocation intermediate. Subsequent attack by the chloride ion yields the desired this compound.

Sources

A Comprehensive Spectroscopic Guide to 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for 1-chloro-1-methylcyclopropane, a key building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes predicted and available spectral data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide offers in-depth interpretations of expected spectral features, supported by data from analogous compounds and established spectroscopic principles. Methodologies for data acquisition and visual representations of molecular structure and fragmentation pathways are also presented to provide a comprehensive resource for the characterization of this important molecule.

Introduction

This compound is a halogenated cycloalkane with significant utility in organic synthesis. Its strained three-membered ring and the presence of a quaternary, chlorine-bearing carbon atom make it a versatile intermediate for the introduction of the methylcyclopropyl moiety and for the construction of more complex molecular architectures. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound in research and development settings. This guide provides a detailed examination of its expected spectroscopic signatures.

Molecular Structure and Symmetry

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. This compound possesses a Cₛ point group symmetry. This has direct implications for the number of unique signals observed in its NMR spectra.

Figure 1: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of direct experimental NMR data in the public domain, the following sections provide a detailed prediction based on established principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the methyl and the cyclopropyl protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.5 - 1.8Singlet3H-CH₃The methyl protons are deshielded by the adjacent chlorine atom. The absence of adjacent protons results in a singlet.
~0.8 - 1.2Multiplet4HCyclopropyl CH₂The cyclopropyl protons are expected to appear upfield due to the ring current effect of the cyclopropane ring[1][2]. The protons on C2 and C3 are diastereotopic and will exhibit complex splitting patterns due to geminal and cis/trans coupling.

Expert Insights: The upfield chemical shift of cyclopropyl protons is a characteristic feature arising from the unique electronic structure of the three-membered ring, which induces a shielding magnetic field[1][2]. The exact chemical shifts of the cyclopropyl protons will be influenced by the electronegativity of the chlorine atom and the anisotropic effects of the C-Cl and C-C bonds.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals, corresponding to the three non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~55 - 65C1 (Quaternary)The carbon atom bonded to the chlorine atom will be significantly deshielded due to the electronegativity of chlorine.
~20 - 30C2 & C3 (CH₂)The two methylene carbons of the cyclopropane ring are equivalent due to the plane of symmetry and will appear as a single peak. Their chemical shift is expected to be in the typical range for substituted cyclopropanes.
~25 - 35-CH₃The methyl carbon's chemical shift will be influenced by the alpha-substitution of the chlorine atom.

Causality in Experimental Choices: When acquiring a ¹³C NMR spectrum for this compound, a sufficient number of scans would be necessary to obtain a good signal-to-noise ratio for the quaternary carbon (C1), which typically has a longer relaxation time and no Nuclear Overhauser Enhancement (NOE).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the C-H, C-C, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100 - 3000MediumCyclopropyl C-H stretchThe C-H bonds on a cyclopropane ring typically absorb at a higher frequency than those in alkanes due to the increased s-character of the C-H bonds[3].
~2980 - 2850Medium-StrongMethyl C-H stretchCharacteristic stretching vibrations for a methyl group.
~1450MediumCH₂ scissoringBending vibration of the cyclopropyl methylene groups.
~1020MediumCyclopropane ring deformationA characteristic "ring breathing" vibration of the cyclopropane ring.
~850 - 550StrongC-Cl stretchThe carbon-chlorine stretching vibration is expected to be strong and fall within this range[4][5].

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Molecular Ion and Isotopic Pattern

The molecular ion peak ([M]⁺) is expected at m/z 90 for the ³⁵Cl isotope and at m/z 92 for the ³⁷Cl isotope. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), the M and M+2 peaks should appear in an approximate 3:1 intensity ratio, which is a characteristic signature for a monochlorinated compound.

Fragmentation Pattern

Electron ionization (EI) of this compound is expected to induce fragmentation through various pathways. The NIST Mass Spectrometry Data Center reports the most significant peaks at m/z 55, 41, and 39[6].

Table 4: Key Mass Spectral Fragments for this compound

m/zProposed FragmentRationale
92[C₄H₇³⁷Cl]⁺Molecular ion (M+2)
90[C₄H₇³⁵Cl]⁺Molecular ion (M)
55[C₄H₇]⁺Loss of a chlorine radical (•Cl). This is often a favorable fragmentation pathway for alkyl halides.
41[C₃H₅]⁺Likely the allyl cation, formed via ring-opening and rearrangement after the loss of a methyl and a chlorine radical, or direct fragmentation of the cyclopropyl ring.
39[C₃H₃]⁺Further loss of H₂ from the [C₃H₅]⁺ fragment.

digraph "MS_Fragmentation" {
graph [splines=true, overlap=false];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"];
edge [fontname="Helvetica"];

M [label="[C₄H₇Cl]⁺˙\nm/z 90/92"]; F1 [label="[C₄H₇]⁺\nm/z 55"]; F2 [label="[C₃H₅]⁺\nm/z 41"]; F3 [label="[C₃H₃]⁺\nm/z 39"];

M -> F1 [label="- •Cl"]; F1 -> F2 [label="- CH₂ (rearrangement)"]; F2 -> F3 [label="- H₂"]; }

Figure 2: Proposed fragmentation pathway for this compound.

Experimental Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection Column GC Column Injector->Column Vaporization MS_Interface Heated Interface Column->MS_Interface Separation IonSource Electron Ionization Source MS_Interface->IonSource Introduction MassAnalyzer Quadrupole Analyzer IonSource->MassAnalyzer Ionization Detector Electron Multiplier MassAnalyzer->Detector Separation by m/z DataSystem Data System & Spectrum Generation Detector->DataSystem Signal

Figure 3: A typical workflow for GC-MS analysis.

Conclusion

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 543257, this compound.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • The features of IR spectrum. (n.d.).

Sources

An In-depth Technical Guide to the Structural Analysis of 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structural analysis of 1-chloro-1-methylcyclopropane, a molecule of interest in synthetic chemistry and drug discovery due to the prevalence of the cyclopropyl motif in bioactive compounds. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and leverages the power of computational chemistry to elucidate its structural parameters. This approach, combining experimental context with theoretical modeling, represents a robust methodology for structural characterization when primary experimental data is unavailable.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, is a recurring structural motif in a vast array of natural products and pharmaceutical agents. Its inherent ring strain and unique electronic properties impart specific conformational constraints and metabolic stability to parent molecules, making it a valuable component in drug design. Understanding the precise three-dimensional structure of substituted cyclopropanes, such as this compound, is paramount for predicting molecular interactions, designing targeted syntheses, and ultimately, for the rational design of novel therapeutics.

This guide will delve into the key structural features of this compound, focusing on the interplay between the cyclopropyl ring, the chlorine atom, and the methyl group. We will explore the expected bond lengths, bond angles, and the conformational dynamics of the methyl rotor.

Elucidating the Molecular Framework: A Hybrid Approach

The definitive determination of a molecule's structure in the gas phase is typically achieved through techniques like microwave spectroscopy and gas-phase electron diffraction. While specific studies on this compound are not available in the current literature, we can infer a significant amount about its structure by examining closely related molecules and by employing high-level computational methods.

Insights from Analogous Structures: The Case of Chloromethyl-cyclopropane

A study on the molecular structure and conformation of chloromethyl-cyclopropane in the gas phase, conducted using electron diffraction, provides valuable experimental benchmarks for the structural parameters of a substituted cyclopropane.[1] This study reveals key bond lengths and angles that can be reasonably extrapolated to our target molecule.

Table 1: Experimental Structural Parameters for Chloromethyl-cyclopropane [1]

ParameterValue
C-C (average in ring)1.519(3) Å
C-C (exocyclic)1.798(5) Å
C-Cl1.798(5) Å
C-H (average)1.087(9) Å
∠C-C-C (exocyclic)117.2(9)°
∠C-C-Cl112.6(7)°

These values suggest that the introduction of a chloromethyl group to a cyclopropane ring leads to a slight elongation of the exocyclic C-C bond compared to a typical single bond and a C-C-Cl bond angle that is wider than the tetrahedral angle. This is a direct consequence of the steric and electronic effects of the substituent.

The Power of Theoretical Chemistry: Predicting the Structure of this compound

In modern chemical research, computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has become an indispensable tool for predicting molecular structures and properties with high accuracy.[2][3][4][5] These methods solve the Schrödinger equation for a given molecule, allowing for the determination of its minimum energy geometry.

A geometry optimization of this compound would be performed using a well-established theoretical method, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), to obtain its equilibrium structure.[4]

Workflow for Theoretical Structure Determination:

Theoretical Workflow A Construct Initial 3D Structure B Select Theoretical Method (e.g., DFT/B3LYP) A->B C Choose Basis Set (e.g., 6-311G(d,p)) B->C D Perform Geometry Optimization C->D E Verify Minimum Energy (Frequency Calculation) D->E F Obtain Optimized Structural Parameters (Bond Lengths, Bond Angles) E->F

Caption: A generalized workflow for the computational determination of molecular structure.

Based on such calculations and data from analogous compounds, we can predict the key structural parameters for this compound.

Table 2: Predicted Structural Parameters for this compound

ParameterPredicted ValueRationale
C-C (in ring)~1.51-1.53 ÅSimilar to other substituted cyclopropanes.[1][6]
C-C (exocyclic)~1.52-1.54 ÅStandard C-C single bond length.
C-Cl~1.78-1.80 ÅTypical C-Cl bond length in alkyl halides.[1]
∠C-C-C (in ring)~60°Defined by the cyclopropane ring geometry.
∠Cl-C-C(ring)~115-119°Steric repulsion between the chlorine and the ring.
∠CH₃-C-C(ring)~118-122°Steric repulsion between the methyl group and the ring.

Conformational Dynamics: The Methyl Rotor

A key aspect of the structure of this compound is the rotation of the methyl group around the exocyclic C-C bond. This rotation is not free but is hindered by a potential energy barrier.[7] The height of this barrier is influenced by the steric and electronic interactions between the methyl hydrogens and the adjacent chlorine atom and cyclopropane ring.

Theoretical Investigation of the Rotational Barrier

The rotational barrier of the methyl group can be calculated by performing a series of constrained geometry optimizations where the dihedral angle of one of the methyl hydrogens relative to the C-C-Cl plane is varied. The energy difference between the most stable (staggered) and least stable (eclipsed) conformations gives the rotational barrier height.

Rotational Barrier Calculation A Define Dihedral Angle (H-C-C-Cl) B Perform Constrained Geometry Optimizations at Fixed Angles A->B C Plot Energy vs. Dihedral Angle B->C D Identify Energy Minima (Staggered Conformations) C->D E Identify Energy Maxima (Eclipsed Conformations) C->E F Calculate Rotational Barrier (ΔE = E_max - E_min) D->F E->F

Caption: A schematic of the computational protocol for determining the rotational barrier of a methyl group.

For this compound, it is expected that the staggered conformations, where the methyl hydrogens are positioned between the chlorine atom and the ring carbons, will be the most stable. The eclipsed conformations, where a methyl hydrogen is aligned with either the chlorine atom or a ring carbon, will represent the transition states for rotation. The barrier to rotation is anticipated to be in the range of 3-5 kcal/mol, which is typical for methyl groups attached to a quaternary carbon.

Conclusion and Future Directions

While a definitive experimental structure of this compound remains to be determined, a robust and scientifically sound structural model can be constructed through a combination of data from analogous compounds and high-level theoretical calculations. The predicted bond lengths, bond angles, and conformational preferences provide a solid foundation for understanding the molecule's reactivity and its potential interactions in a biological context.

Future experimental studies, particularly using microwave spectroscopy or gas-phase electron diffraction, are warranted to validate and refine the theoretical model presented here. Such studies would provide invaluable data for benchmarking computational methods and would contribute to a deeper understanding of the subtle structural effects of substituents on the cyclopropane ring. For drug development professionals, the structural insights provided in this guide can inform the design of novel cyclopropane-containing molecules with optimized pharmacological profiles.

References

  • Hagen, K., & Hedberg, K. (1983). Chloromethyl-cyclopropane. Molecular Structure and Conformation in the Gas Phase as Determined by Electron Diffraction and Compared with Molecular Mechanics Calculations. Acta Chemica Scandinavica, Series A, 37, 315-323.
  • Pitzer, R. M. (1983). Origin of methyl torsional potential barrier — An overview. Journal of Chemical Physics, 79(5), 2363-2368.
  • Al-Hujran, T. S., & Ali, R. M. (2023). Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. Jordanian Journal of Engineering and Chemical Industries, 6(2), 111-120.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
  • PubChem. (n.d.). This compound.
  • Butler, I. R., & Taylor, R. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 15(40), 15488-15496.
  • Sirotkin, V. A., & Solomonik, V. G. (2021). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. The Journal of Physical Chemistry A, 125(35), 7755-7766.
  • LibreTexts. (2021). 3.7. Conformational analysis. In Organic Chemistry 1: An open textbook.
  • Zidane, I., et al. (2024). In Situ Calculation of the Rotation Barriers of the Methyl Groups of Tribromomesitylene Crystals: Theory Meets Experiment. Molecules, 29(12), 2849.
  • Rajesh, S. M., et al. (2025). Structural analysis and computational studies of cyclopropane derivative as an anti- Alzheimer's agent: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and ADMET approaches. Journal of Molecular Structure, 1315, 138356.
  • Schrödinger. (2023, March 14).
  • PubChem. (n.d.). 1-Chloro-2-methylcyclopropane.
  • Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. Chemistry Education Research and Practice, 16(4), 811-827.
  • Molbase. (n.d.). 1-chloro-1-methyl-cyclopropane.
  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
  • Al-Khafaji, Y. A., et al. (2024). Structure-Based Design and In-Silico Evaluation of Computationally Proposed Curcumin Derivatives as Potential Inhibitors of the Coronaviral PLpro Enzymes. Molecules, 29(1), 1-22.
  • PubChem. (n.d.). 1-(Chloromethyl)-1-methylcyclopropane.
  • Scribd. (n.d.). Conformational Analysis of Cycloalkanes.
  • Kawakami, J., & Nishi, N. (2000). The Conformational Analysis of Organic Molecules by Theoretical Calculations. Recent Research Developments in Pure & Applied Chemistry, 4, 49-58.
  • Pinto, D. C. G. A., et al. (2024).
  • Sherrill, D. (2020, March 28). Geometry Optimization in Computational Chemistry [Video]. YouTube. [Link]
  • Al-Amiery, A. A., et al. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. Molecules, 28(3), 1146.
  • Demaison, J., & Vogt, J. (2011). Molecular synthons for accurate structural determinations: the equilibrium geometry of 1-chloro-1-fluoroethene. Physical Chemistry Chemical Physics, 13(35), 15998-16006.

Sources

A Technical Guide to the Solubility of 1-Chloro-1-methylcyclopropane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 1-chloro-1-methylcyclopropane in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to offer a comprehensive understanding of this compound's behavior in various chemical environments.

Introduction: Understanding the Molecular Profile of this compound

This compound (C₄H₇Cl, MW: 90.55 g/mol ) is a halogenated cycloalkane whose physicochemical properties are dictated by its compact, strained ring structure and the presence of a polar carbon-chlorine bond.[1][2] The methyl group introduces a degree of steric hindrance and contributes to the overall nonpolar character of the molecule. The solubility of this compound is a critical parameter in its application, influencing reaction kinetics, purification processes, and formulation development.

The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible. For this compound, the primary intermolecular interactions are London dispersion forces, arising from its alkyl framework, and dipole-dipole interactions, due to the electronegativity difference between carbon and chlorine. The absence of hydrogen bond donors or acceptors significantly limits its solubility in protic solvents.

Theoretical Framework for Solubility Prediction

The solubility of haloalkanes in organic solvents is primarily driven by the balance of intermolecular forces between the solute and the solvent.[3][4] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. When the energy released from the formation of these new interactions is comparable to the energy required to break the existing ones, dissolution is favorable.[3]

Haloalkanes, including this compound, generally exhibit good solubility in nonpolar and weakly polar organic solvents.[5] This is because the van der Waals forces present in both the haloalkane and the solvent are of similar strength.[5] In contrast, their solubility in highly polar solvents, particularly water, is low due to their inability to form strong hydrogen bonds.[5][6]

Predicted Solubility Profile of this compound

Table 1: Predicted Solubility of this compound in Various Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces (Solute-Solvent)
Nonpolar Aliphatic Hexane, Pentane, CyclohexaneHigh / MiscibleLondon Dispersion Forces
Nonpolar Aromatic Toluene, BenzeneHigh / MiscibleLondon Dispersion Forces, π-stacking (minor)
Halogenated Dichloromethane (DCM), ChloroformHigh / MiscibleLondon Dispersion Forces, Dipole-Dipole
Ethers Diethyl Ether, Tetrahydrofuran (THF)High / MiscibleLondon Dispersion Forces, Dipole-Dipole
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate to HighLondon Dispersion Forces, Dipole-Dipole
Esters Ethyl AcetateModerate to HighLondon Dispersion Forces, Dipole-Dipole
Alcohols Methanol, EthanolLow to ModerateLondon Dispersion Forces, Dipole-Dipole, weak H-bonding
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to ModerateLondon Dispersion Forces, Dipole-Dipole

Experimental Determination of Solubility: A Validated Protocol

To quantitatively determine the solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for generating accurate solubility data.

Principle

This method involves preparing saturated solutions of this compound in various solvents at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, typically by gas chromatography (GC).

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Internal standard for GC analysis (e.g., a non-reactive, volatile compound with a distinct retention time)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology
  • Preparation of Stock Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (one in which it is highly soluble, e.g., hexane) at known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

    • For finely dispersed solids, centrifuge the vials at a constant temperature to achieve clear separation.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent containing a known concentration of an internal standard.

    • Inject the prepared sample into the GC-FID.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard versus the concentration of the standard solutions.

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A 1. Add excess solute to solvent B 2. Seal vial A->B in vial C 3. Agitate at constant temperature B->C to shaker D 4. Allow excess solute to settle C->D after 24-48h E 5. Withdraw supernatant D->E clear solution F 6. Dilute with internal standard E->F known volume G 7. Inject into GC-FID F->G prepared sample H 8. Quantify using calibration curve G->H obtain peak areas

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility and Discussion

The solubility of this compound is influenced by several factors, primarily the polarity of the solvent and the temperature.

  • Solvent Polarity: As a weakly polar molecule, this compound is expected to be most soluble in solvents of similar polarity. The interaction between the dipole of the C-Cl bond and the dipoles of polar aprotic solvents can enhance solubility compared to strictly nonpolar solvents. However, strong solvent-solvent interactions in highly polar and protic solvents, such as hydrogen bonding in alcohols, can hinder the dissolution of the less polar solute.

  • Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most solid solutes dissolving in liquid solvents, the process is endothermic, and thus solubility increases with temperature. While this compound is a liquid at room temperature, the same general principle applies to its miscibility with other liquids.

Visualizing the Polarity-Solubility Relationship

G cluster_solute This compound cluster_solvents Solvent Polarity Spectrum Solute Weakly Polar Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar High Solubility (Dispersion Forces) WeaklyPolar Weakly Polar (e.g., DCM, THF) Solute->WeaklyPolar Very High Solubility (Like Dissolves Like) PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic Moderate Solubility (Dipole-Dipole) PolarProtic Polar Protic (e.g., Ethanol) Solute->PolarProtic Low Solubility (H-Bond Disruption)

Caption: Predicted solubility based on solvent polarity.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While specific quantitative data is sparse, a strong predictive understanding can be derived from the principles of intermolecular forces. The compound is expected to be highly soluble in nonpolar and weakly polar aprotic solvents and less soluble in highly polar and protic solvents. For precise applications, the detailed experimental protocol provided herein offers a robust framework for determining accurate solubility values. This knowledge is essential for the effective use of this compound in research and development.

References

  • Request PDF.
  • PubChem. This compound | C4H7Cl | CID 543257. [Link]
  • Quora. Why do haloalkanes dissolve in organic solvents?. [Link]
  • Cheméo. Chemical Properties of 1-Chloro-1-methylcyclopentane (CAS 6196-85-6). [Link]
  • CK-12 Foundation. Physical Properties of Haloalkanes and Haloarenes. [Link]
  • Filo. Why haloalkanes are easily dissolved in organic solvent. [Link]
  • YouTube. Solubility | Haloalkanes and Haloarenes | Chemistry | Class 12th | iPrep. [Link]

Sources

A Technical Guide to the Thermal Stability and Decomposition of 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-1-methylcyclopropane is a strained-ring system of interest in synthetic chemistry and as a potential building block in medicinal chemistry. An understanding of its thermal stability and decomposition pathways is critical for its effective handling, reaction optimization, and for predicting the shelf-life of compounds containing this moiety. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, drawing upon established principles of cyclopropane chemistry and analogous data from related halogenated cyclopropanes. We will explore the theoretical underpinnings of its stability, propose the most probable decomposition mechanisms, and outline experimental protocols for empirical investigation.

Introduction: The Unique Chemistry of the Cyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain, estimated to be around 27.5 kcal/mol. This strain arises from bond angles of 60°, a significant deviation from the ideal sp³ hybridization angle of 109.5°, leading to bent "banana" bonds and increased p-character in the C-C bonds. This inherent strain makes cyclopropane and its derivatives susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions.

The introduction of substituents on the cyclopropane ring can profoundly influence its stability and reactivity. In the case of this compound, the presence of a methyl group and a chlorine atom on the same carbon atom introduces additional electronic and steric effects that modulate its thermal decomposition profile. This guide will delve into how these substituents are predicted to affect the molecule's thermal lability.

Theoretical Framework: Predicting Thermal Stability

The thermal decomposition of cyclopropanes typically proceeds through the homolytic cleavage of a C-C bond, forming a 1,3-diradical intermediate. The stability of this diradical is a key factor in determining the activation energy for the ring-opening process.

The Role of Substituents
  • Methyl Group: Alkyl groups, like the methyl group in this compound, are known to stabilize radical centers through hyperconjugation. This stabilization is expected to lower the activation energy for the formation of the diradical intermediate compared to unsubstituted cyclopropane.

  • Chlorine Atom: Halogen atoms, such as chlorine, can also influence the stability of adjacent radical centers. The chlorine atom can stabilize a radical through resonance (p-orbital overlap), although its inductive electron-withdrawing effect can be destabilizing. In the case of geminal substitution with a methyl group, the overall effect is likely a net stabilization of the diradical intermediate.

Based on these principles, it is anticipated that this compound will exhibit lower thermal stability than unsubstituted cyclopropane.

Proposed Thermal Decomposition Pathways

Drawing analogies from studies on other halogenated cyclopropanes, the primary thermal decomposition pathway for this compound is expected to be a unimolecular isomerization.[1][2][3] This process is likely to proceed through a diradical intermediate, leading to various rearranged products.

Ring-Opening and Diradical Formation

The initial and rate-determining step is the cleavage of one of the C-C bonds adjacent to the substituted carbon, forming a 1,3-diradical. The substitution on C1 is expected to favor the cleavage of the C1-C2 or C1-C3 bond.

Caption: Initial ring-opening of this compound.

Subsequent Rearrangements of the Diradical Intermediate

Once formed, the 1,3-diradical can undergo several rapid rearrangements:

  • Hydrogen Shift: A 1,2-hydrogen shift is a common pathway for such intermediates, leading to the formation of various isomeric alkenes.

  • Chlorine Shift: A 1,2-chlorine shift is also a plausible rearrangement, which has been observed in the isomerization of other chlorocyclopropanes.[1]

  • Ring Closure: The diradical can also undergo ring closure back to the starting material or its stereoisomer.

The interplay of these competing pathways will determine the final product distribution.

Decomposition Pathways cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Potential Products start This compound diradical 1,3-Diradical start->diradical Ring-opening (Δ) diradical->start Ring-closure prod1 2-Chloro-2-butene diradical->prod1 1,2-H shift & rearrangement prod2 1-Chloro-2-methylpropene diradical->prod2 1,2-Cl shift & rearrangement prod3 3-Chloro-2-methylpropene diradical->prod3 Alternative H shift

Caption: Proposed decomposition pathways for this compound.

Kinetic Parameters: An Analogical Estimation

While no direct experimental kinetic data for the thermal decomposition of this compound is available in the literature, we can estimate the expected Arrhenius parameters based on related compounds. The thermal isomerization of chlorocyclopropane and 1,1-dichlorocyclopropane proceeds with activation energies in the range of 56-68 kcal/mol.[1][3]

Table 1: Comparative Kinetic Data for Halogenated Cyclopropane Isomerization

CompoundActivation Energy (Ea, kcal/mol)Pre-exponential Factor (A, s⁻¹)Temperature Range (°C)Reference
Chlorocyclopropane56.210¹⁴.⁸340-420
1,1-Dichlorocyclopropane67.810¹⁶.¹³342-441

Given the stabilizing effect of the methyl group on the diradical intermediate, it is plausible that the activation energy for the decomposition of this compound would be at the lower end of this range, or even slightly below it.

Experimental Workflow for Studying Thermal Decomposition

To empirically determine the thermal stability and decomposition pathways of this compound, a systematic experimental approach is required. Gas-phase pyrolysis coupled with in-situ analysis is a standard method for such investigations.

Experimental Setup

A common apparatus for these studies is a static or flow pyrolysis reactor. A static system involves introducing the sample into a heated vessel and monitoring the reaction over time, while a flow system continuously passes the sample through a heated tube.

Experimental Workflow sample This compound (in inert gas) reactor Heated Pyrolysis Reactor (Static or Flow) sample->reactor Introduction analysis Analytical System (GC-MS, FTIR) reactor->analysis Sampling data Data Analysis (Kinetics, Product ID) analysis->data Data Acquisition

Caption: A generalized experimental workflow for pyrolysis studies.

Step-by-Step Experimental Protocol
  • Sample Preparation: A dilute mixture of this compound in an inert carrier gas (e.g., nitrogen or argon) is prepared to ensure unimolecular kinetics.

  • Pyrolysis: The gas mixture is introduced into the pre-heated reactor at a controlled temperature and pressure. For kinetic studies, a range of temperatures should be investigated.

  • Product Analysis: The reaction mixture is periodically or continuously sampled and analyzed. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying the decomposition products. In-situ Fourier Transform Infrared (FTIR) spectroscopy can also be used to monitor the disappearance of the reactant and the appearance of products in real-time.

  • Kinetic Analysis: By monitoring the concentration of this compound as a function of time at different temperatures, the first-order rate constants can be determined. An Arrhenius plot (ln(k) vs. 1/T) can then be constructed to calculate the activation energy (Ea) and the pre-exponential factor (A).

Implications for Drug Development and Chemical Synthesis

A thorough understanding of the thermal stability of the 1-chloro-1-methylcyclopropyl moiety is crucial for:

  • Process Safety: Avoiding unintentional decomposition during synthesis, purification, and storage.

  • Reaction Design: Selecting appropriate reaction temperatures and conditions to preserve the cyclopropane ring when it is a desired structural feature.

  • Drug Stability: Predicting the shelf-life and degradation pathways of pharmaceuticals containing this group. The strained nature of the ring could be a planned feature for targeted release or a potential liability for stability.

Conclusion

While direct experimental data on the thermal decomposition of this compound is not currently available, a robust theoretical framework and data from analogous compounds allow for a reasoned prediction of its behavior. It is expected to undergo unimolecular isomerization via a 1,3-diradical intermediate at a rate influenced by the stabilizing effects of both the chloro and methyl substituents. The proposed decomposition pathways lead to a variety of isomeric chlorinated alkenes. Empirical validation through controlled pyrolysis experiments is necessary to precisely determine the kinetic parameters and product distribution, which will provide invaluable information for its application in research and development.

References

  • Parry, K. A. W., & Robinson, P. J. (1967). Kinetics of the gas-phase thermal isomerisation of 1,1-dichlorocyclopropane.
  • Grant, R. C. S., & Swinbourne, E. S. (1966). The Thermal Isomerization of Chlorocyclopropane and of Bromocyclopropane.
  • Benson, S. W. (1976).
  • Atkinson, R. (2007). Gas-Phase Tropospheric Chemistry of Organic Compounds. Chemical Reviews, 107(12), 5214-5253.
  • Frey, H. M., & Walsh, R. (1969). The thermal unimolecular reactions of hydrocarbons. Chemical Reviews, 69(1), 103-124.
  • Holbrook, K. A., Pilling, M. J., & Robertson, S. H. (1996). Unimolecular Reactions. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Electrophilicity of the Tertiary Carbon in 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the tertiary carbon atom in 1-chloro-1-methylcyclopropane. We delve into the unique electronic structure of the cyclopropane ring, the influence of substituents on reactivity, and the mechanistic pathways governing nucleophilic substitution. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of strained ring systems in medicinal chemistry and organic synthesis.

Introduction: The Enigmatic Nature of the Cyclopropane Ring

Cyclopropane, a molecule of significant theoretical and practical interest, defies simple bonding models. Its C-C bonds, constrained to 60° angles, exhibit significant ring strain, estimated to be around 27.5 kcal/mol.[1][2] This strain is not merely a geometric curiosity; it profoundly influences the molecule's reactivity. The Coulson-Moffitt and Walsh models offer theoretical frameworks to understand this unique bonding.[3] The Walsh model, in particular, posits that the carbon atoms in the cyclopropane ring are sp²-hybridized, with the remaining p-orbitals combining to form a set of molecular orbitals that resemble a π-system.[4][5][6] This "pseudo-π" character imparts cyclopropane with reactivity akin to that of an alkene, including the ability to undergo addition reactions.[2][4]

This guide focuses on a specific derivative, this compound, to explore how the inherent properties of the cyclopropane ring and the electronic effects of substituents converge to define the electrophilicity of the tertiary carbon atom. Understanding this electrophilicity is paramount for predicting and controlling the outcomes of reactions involving this and related motifs, which are increasingly found in bioactive molecules.

The Heart of the Matter: Electrophilicity of the Tertiary Carbon

The tertiary carbon in this compound is the focal point of its electrophilic reactivity. Several key factors contribute to this character:

  • Inductive Effect of the Chlorine Atom: The electronegative chlorine atom withdraws electron density from the tertiary carbon, creating a partial positive charge (δ+) and rendering it susceptible to nucleophilic attack. This is a classic inductive effect commonly observed in haloalkanes.[7]

  • Ring Strain: The significant ring strain in the cyclopropane ring makes the C-C bonds weaker than those in acyclic alkanes.[2] This inherent instability provides a thermodynamic driving force for reactions that lead to ring-opening, which can be initiated by a nucleophilic attack on the electrophilic carbon.[8]

  • Nature of the Resulting Carbocation: In the event of a nucleophilic substitution reaction proceeding through a stepwise (SN1-like) mechanism, the departure of the chloride ion would generate a tertiary cyclopropyl cation. The stability of this carbocationic intermediate is a critical determinant of the reaction's feasibility.

The Cyclopropyl Cation: A Study in Stability and Reactivity

The stability of carbocations is a cornerstone of organic chemistry, and the cyclopropyl cation presents a fascinating case. While classical carbocation stability follows the order tertiary > secondary > primary, the cyclopropyl cation's stability is a subject of nuanced discussion.

High-level computational studies and experimental evidence suggest that the parent cyclopropyl cation is, in fact, an unstable species that readily undergoes disrotatory ring-opening to the more stable allyl cation.[9] However, the presence of substituents can significantly alter this landscape.

The cyclopropyl group itself is known to be remarkably effective at stabilizing an adjacent positive charge, even more so than a phenyl group.[10][11] This stabilization arises from the interaction of the vacant p-orbital of the carbocation with the "bent" C-C σ-bonds of the cyclopropane ring, a phenomenon often described as "bent bond resonance" or participation of the Walsh orbitals.[10][11][12]

In the case of the 1-methylcyclopropyl cation, the methyl group provides additional stabilization through hyperconjugation. This cumulative stabilization from both the cyclopropyl ring and the methyl group makes the formation of this tertiary carbocation more favorable than that of the unsubstituted cyclopropyl cation.

dot graph "Walsh_Orbital_Interaction" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes C_plus [label="Tertiary Carbocation (p-orbital)", pos="0,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Walsh_HOMO [label="Walsh HOMO of Cyclopropane (e')", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stabilization [label="Stabilizing Interaction", pos="0,-1!", shape=plaintext, fontcolor="#202124"];

// Edges C_plus -> Walsh_HOMO [label="Overlap", color="#34A853"]; } Caption: Stabilization of a tertiary carbocation by Walsh orbitals.

Mechanistic Considerations: SN1 vs. SN2 Pathways

Nucleophilic substitution reactions at a saturated carbon center typically proceed via one of two primary mechanisms: SN1 (unimolecular) or SN2 (bimolecular).[13][14] The operative pathway for this compound is dictated by the substrate structure, the nature of the nucleophile, the leaving group, and the solvent.

  • The SN1 Pathway: This mechanism involves a two-step process: the slow, rate-determining departure of the leaving group (chloride) to form a carbocation intermediate, followed by a rapid attack of the nucleophile.[14] Given that this compound is a tertiary halide, and tertiary carbocations are generally more stable, an SN1 mechanism is plausible. Solvolysis reactions, where the solvent acts as the nucleophile, are classic examples of SN1 processes.[15][16]

  • The SN2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[13] This pathway is characterized by an inversion of stereochemistry at the reaction center. For tertiary halides, the SN2 mechanism is generally disfavored due to steric hindrance, which prevents the backside attack of the nucleophile.

For this compound, the steric bulk around the tertiary carbon, coupled with the potential for forming a relatively stabilized tertiary cyclopropyl cation, suggests that SN1 or SN1-like mechanisms are likely to be favored, particularly in polar, protic solvents.

dot graph "SN1_Mechanism" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Reactant [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Tertiary Cyclopropyl Cation + Cl-", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactant -> Intermediate [label="Slow, Rate-determining", color="#EA4335"]; Intermediate -> Product [label="Fast, Nucleophilic Attack", color="#4285F4"]; } Caption: The SN1 reaction pathway for this compound.

Experimental Probing of Electrophilicity: A Methodological Approach

The electrophilicity of the tertiary carbon in this compound can be experimentally investigated through kinetic studies of its reactions with various nucleophiles. Solvolysis is a particularly informative method.

Experimental Protocol: Solvolysis of this compound

Objective: To determine the rate of solvolysis of this compound in a mixed solvent system and to infer the reaction mechanism.

Materials:

  • This compound

  • Ethanol (absolute)

  • Deionized water

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Phenolphthalein indicator

  • Constant temperature bath

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Preparation of the Reaction Mixture: Prepare a solution of this compound in a mixed solvent of ethanol and water (e.g., 80:20 v/v). The concentration of the substrate should be accurately known (e.g., 0.1 M).

  • Kinetic Runs:

    • Place a known volume of the reaction mixture in a sealed container and immerse it in a constant temperature bath set to the desired temperature (e.g., 25°C, 35°C, 45°C).

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of a cold, inert solvent (e.g., acetone).

    • Titrate the liberated hydrochloric acid with the standardized sodium hydroxide solution using phenolphthalein as the indicator.

  • Data Analysis:

    • The concentration of the unreacted this compound at time 't' can be calculated from the amount of HCl produced.

    • Plot ln([Substrate]t / [Substrate]0) versus time. A linear plot indicates a first-order reaction, which is characteristic of an SN1 mechanism.

    • The slope of the line will be equal to -k, where k is the first-order rate constant.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) from the Arrhenius equation.

Expected Data and Interpretation

The solvolysis of this compound is expected to follow first-order kinetics. The rate of the reaction will be influenced by the polarity of the solvent and the temperature.

Temperature (°C)Solvent (Ethanol:Water)Rate Constant (k, s-1)
2580:20Expected Value
3580:20Expected Value
4580:20Expected Value
2570:30Expected Value

Note: The "Expected Values" would be determined experimentally. An increase in the water content of the solvent (increased polarity) is expected to increase the rate constant, which is consistent with a mechanism that involves the formation of a charged intermediate (the carbocation).

Synthetic Applications and Relevance in Drug Development

The electrophilic nature of the tertiary carbon in substituted cyclopropanes like this compound makes them valuable building blocks in organic synthesis. The ability to introduce nucleophiles at this position, potentially with subsequent ring-opening, provides access to a diverse range of molecular scaffolds.

In drug development, the cyclopropane ring is often incorporated into molecules to:

  • Introduce conformational rigidity: This can lead to improved binding affinity for a biological target.

  • Modulate metabolic stability: The strained ring can alter the susceptibility of the molecule to metabolic enzymes.

  • Serve as a bioisostere: The cyclopropyl group can mimic other functional groups, such as a double bond or a phenyl ring, while having different physical and chemical properties.

The controlled reaction of nucleophiles with electrophilic centers in cyclopropane-containing molecules is a key strategy for the synthesis of complex pharmaceutical agents.

Conclusion

The electrophilicity of the tertiary carbon in this compound is a multifaceted property arising from the interplay of inductive effects, ring strain, and the stability of the resulting carbocationic intermediate. A thorough understanding of these factors is crucial for predicting and controlling the reactivity of this and related strained ring systems. The prevalence of the cyclopropane motif in modern organic synthesis and medicinal chemistry underscores the importance of continued research into the fundamental principles governing its chemical behavior.

References

  • Chemistry Stack Exchange. (2014).
  • Chemistry Stack Exchange. (n.d.).
  • Jmol. (n.d.). Walsh Cyclopropane Molecular Orbitals.
  • Journal of the American Chemical Society. (1973). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. [Link]
  • Chemistry Stack Exchange. (2017).
  • Jmol. (n.d.). Background of Walsh Cyclopropane Molecular Orbitals.
  • Scribd. (n.d.). Derivation of Walsh Cyclopropane Molecular Orbitals. [Link]
  • ACS Publications. (n.d.).
  • ResearchGate. (2019).
  • ResearchGate. (n.d.).
  • Wiley Online Library. (n.d.). Structure and reactivity of the cyclopropane species. [Link]
  • PubMed. (n.d.). Gas-phase identity nucleophilic substitution reactions of cyclopropenyl halides. [Link]
  • Semantic Scholar. (1986).
  • YouTube. (2010). IE Organic Lecture 10.3 - The MOs of Cyclopropane. [Link]
  • askIITians. (2020).
  • ACS Publications. (n.d.). The structures of half-opened cyclopropyl cations.
  • National Institutes of Health. (n.d.). Reactivity of electrophilic cyclopropanes. [Link]
  • ResearchGate. (2009). Formal Nucleophilic Substitution of Bromocyclopropanes. [Link]
  • Journal of the American Chemical Society. (2021).
  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. [Link]
  • Wikipedia. (n.d.).
  • PubChem. (n.d.). 1-(Chloromethyl)-1-methylcyclopropane. [Link]
  • Molbase. (n.d.). 1-chloro-1-methyl-cyclopropane. [Link]
  • ResearchGate. (n.d.).
  • University of California, Riverside. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]
  • Google Patents. (n.d.). Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction.
  • Cengage. (n.d.). Alkyl Halides and Nucleophilic Substitution. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Khan Academy. (n.d.). Nucleophilic substitution reactions. [Link]
  • CORE. (n.d.). A Kinetic Study of the Solvolysis of 1-Chloro-1,3,3-Triphenylpropadiene. [Link]
  • Chegg. (n.d.). Part ADraw the first intermediate during solvolysis of 1-chloro-1-methylcyclohexane. [Link]
  • Filo. (n.d.). Methylcyclopropane shows strikingly different reactivity toward chlorine ... [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. [Link]
  • Quora. (2016). Which has more rate of hydrolysis 1-chloro 1-methyl cyclopentane or 1-chloro 1-methyl cyclohexane?[Link]
  • ResearchGate. (n.d.). Solvolysis reaction of 2‐chloro‐2‐methylpropane. [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Cyclopropyl Ring in 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 1-Chloro-1-methylcyclopropane, a molecule of significant interest due to the unique electronic properties of its strained three-membered ring. We delve into the underlying principles governing its reaction pathways, with a primary focus on nucleophilic substitution and the pivotal role of the highly stabilized 1-methylcyclopropyl cation. This document explores the theoretical basis for this stability, rooted in the Walsh orbital model of cyclopropane, and examines the mechanistic details of solvolysis and potential cationic rearrangements. Detailed experimental protocols and data are presented to provide researchers, scientists, and drug development professionals with a practical and theoretical framework for utilizing this versatile chemical entity.

Introduction: The Unique Electronic Nature of the Cyclopropyl Group

The chemistry of cyclopropane and its derivatives is fundamentally distinct from that of other cycloalkanes. The severe angle strain imposed by the 60° C-C-C bond angles forces the carbon-carbon sigma (σ) bonds to be formed from orbitals with significantly higher p-character than typical sp³ orbitals. This results in "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis.

A more sophisticated explanation is provided by the Walsh orbital model, which describes the bonding in cyclopropane as a combination of sp² hybridized carbons forming the C-H bonds and the ring framework from a basis set of p-orbitals and sp² orbitals pointing toward the ring's center[1][2][3]. A key consequence of this model is that the highest occupied molecular orbitals (HOMOs) of the cyclopropane ring have π-like symmetry. This allows the cyclopropyl group to act as a potent σ-donor, capable of conjugating with and stabilizing adjacent electron-deficient centers, such as p-orbitals on a carbocation[4][5]. This electronic feature is the primary driver behind the distinctive reactivity of this compound.

Synthesis and Physicochemical Properties

While several synthetic routes to substituted cyclopropanes exist, this compound is typically prepared through reactions that generate a chloromethylcarbene equivalent which then adds to isobutylene, or via chlorination of 1-methylcyclopropanol. A plausible laboratory-scale synthesis involves the treatment of 1-methylcyclopropene with a source of HCl, following Markovnikov's rule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₇ClPubChem [CID: 543257]
Molecular Weight 90.55 g/mol PubChem [CID: 543257]
CAS Number 50915-28-1PubChem [CID: 543257]
Boiling Point 77-78 °C (estimated)-
Density 0.95 g/cm³ (estimated)-
Canonical SMILES CC1(CC1)ClPubChem [CID: 543257]

Core Reactivity: Solvolysis and Carbocationic Pathways

The reactivity of this compound is dominated by pathways involving a carbocation intermediate. The carbon atom bonded to the chlorine is tertiary and sterically hindered, making a bimolecular (Sₙ2) attack highly unfavorable. Conversely, the unimolecular (Sₙ1) pathway is exceptionally favored.

The Sₙ1 Mechanism: A Favored Pathway

The Sₙ1 mechanism proceeds in a stepwise fashion. The rate-determining step is the spontaneous dissociation of the chloride leaving group to form a planar, sp²-hybridized tertiary carbocation. This process is significantly accelerated in polar protic solvents, which can solvate both the departing anion and the resulting cation[6]. Subsequent rapid attack by a nucleophile (often the solvent itself in solvolysis reactions) yields the final product[7][8][9].

The 1-Methylcyclopropyl Cation: An Exceptionally Stable Intermediate

The remarkable rate of Sₙ1 reactions for this substrate is a direct consequence of the exceptional stability of the 1-methylcyclopropyl cation. This stability surpasses that of a simple tertiary carbocation and is even comparable to or greater than that of a benzyl carbocation[10][11].

The stabilization arises from the overlap of the vacant p-orbital of the carbocation with the high p-character σ-bonds of the cyclopropane ring[12][13]. This phenomenon, often termed "dancing resonance" or σ-π conjugation, delocalizes the positive charge into the ring structure itself[14][15]. The methyl group further contributes to stability via hyperconjugation and inductive effects.

G A 1-Methylcyclopropyl Cation B Homoallyl Cation (e.g., 3-Methylbut-3-en-1-yl cation) A->B Disrotatory Ring Opening C Cyclobutyl Cation A->C Rearrangement D Ring-Opened Products (e.g., Homoallylic Alcohols) B->D + Nu⁻ C->D + Nu⁻

Diagram 2: Potential rearrangement pathways of the cation.

Competing Pathways: Elimination Reactions

In the presence of a strong, non-nucleophilic base, such as potassium tert-butoxide, elimination reactions (E1 or E2) can compete with substitution. Dehydrohalogenation of this compound can theoretically yield two different alkenes. However, the formation of the endocyclic double bond (1-methylcyclopropene) would introduce immense additional strain and is highly disfavored. Therefore, the major product of elimination is the exocyclic alkene, methylenecyclopropane. This outcome highlights a key principle where the geometric and energetic constraints of the ring dictate the reaction's regioselectivity.[16]

Experimental Protocols

Protocol for Aqueous Solvolysis (Hydrolysis) of this compound

This protocol describes a representative procedure for monitoring the Sₙ1 solvolysis kinetically.

Objective: To determine the first-order rate constant for the hydrolysis of this compound.

Materials:

  • This compound

  • Acetone (ACS grade)

  • Deionized Water

  • 0.01 M Sodium Hydroxide (standardized solution)

  • Bromothymol blue indicator solution

  • Constant temperature water bath

  • Burette, flasks, magnetic stirrer, and stopwatch

Procedure:

  • Solvent Preparation: Prepare a 50:50 (v/v) acetone-water solvent mixture.

  • Reaction Setup: In a 100 mL Erlenmeyer flask, place 50 mL of the acetone-water solvent. Add 3-4 drops of bromothymol blue indicator. The solution should be yellow (acidic/neutral).

  • Titration of Initial Acidity: Add 0.01 M NaOH dropwise from a burette until the solution just turns a persistent faint blue. Record this initial burette reading.

  • Reaction Initiation: Using a microliter syringe, add a precise amount (e.g., 100 µL) of this compound to the flask. Start the stopwatch immediately and begin stirring. This is t=0.

  • Kinetic Monitoring: The solvolysis reaction produces HCl, which will turn the indicator back to yellow. As the reaction proceeds, add 0.01 M NaOH from the burette as needed to maintain the blue color. A more practical method is to allow the solution to turn yellow, record the time, and then add a known aliquot (e.g., 0.50 mL) of NaOH. Record the time it takes for the solution to turn yellow again.[17]

  • Data Collection: Continue this process for at least two to three half-lives of the reaction. Record the cumulative volume of NaOH added at each recorded time point.

  • Data Analysis: The rate of reaction is proportional to the rate of HCl production. Plot ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t. The slope of this line will be -k, where k is the first-order rate constant.

Workflow for Product Analysis

G start_node Reaction Quenching (e.g., add NaHCO₃ soln.) A Liquid-Liquid Extraction (e.g., with Diethyl Ether) start_node->A process_node process_node analysis_node analysis_node end_node Structure Elucidation B Drying Organic Layer (e.g., Na₂SO₄ or MgSO₄) A->B C Solvent Removal (Rotary Evaporation) B->C D Purification (Distillation or Column Chromatography) C->D E Product Characterization D->E F F E->F GC-MS (Purity, MW) G G E->G NMR (¹H, ¹³C) H H E->H FTIR (Functional Groups) F->end_node G->end_node H->end_node

Diagram 3: General experimental workflow for product isolation.

Conclusion

The reactivity of this compound is a compelling illustration of how molecular strain profoundly influences electronic structure and reaction mechanisms. Its strong preference for Sₙ1 solvolysis is dictated by the formation of the uniquely stable 1-methylcyclopropyl cation, a phenomenon rationalized by the σ-π conjugation inherent to the cyclopropyl ring. Understanding this core principle allows chemists to predict its behavior in various chemical environments and to harness its potential for ring-opening reactions, providing access to valuable acyclic structures. This guide serves as a foundational resource for professionals seeking to leverage the distinct and powerful chemistry of this strained-ring system.

References

  • Walsh, A.D. (1949). The structures of ethylene oxide, cyclopropane, and related molecules. Transactions of the Faraday Society, 45, 179-190.
  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? [Online Forum].
  • Scribd. Derivation of Walsh Cyclopropane Molecular Orbitals. [Online Document].
  • Jmol UMass Wiki. Background of Walsh Cyclopropane Molecular Orbitals. [Educational Resource].
  • Innovative in Education. (2010). The MOs of Cyclopropane. [YouTube Video].
  • Wyzant. (2019). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? [Online Tutoring Platform].
  • Socratic.org. What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? [Q&A Platform].
  • Kulinkovich, O.G. (2015). Structure and Reactivity of the Cyclopropane Species. In Cyclopropanes in Organic Synthesis. John Wiley & Sons, Inc. [Book Chapter, specific URL not available]
  • Organic Syntheses. (1980). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-. Org. Synth., 59, 15.
  • Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable? [Online Forum].
  • Reddit. (2018). Why is Cyclopropylmethyl Carbocation exceptionally stable? [Online Forum].
  • Organic Syntheses. (1988). 1-chloro-1-(trichloroethenyl)cyclopropane. Org. Synth., 66, 101.
  • Google Patents. (1994). Preparation of substituted or unsubstituted chloromethyl-cyclopropane and bromomethylcyclopropane. JPH069451A.
  • The Organic Chemistry Tutor. (2023). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. [YouTube Video].
  • Google Patents. (2015). Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction. CN104447262A.
  • Brainly. (2023). Draw the reaction mechanism for the following substitution reaction: this compound + H2O. [Q&A Platform].
  • ResearchGate. (2017). Ring-Opening Dynamics of the Cyclopropyl Radical and Cation. [Preprint].
  • CORE. (1970). A Kinetic Study of the Solvolysis of 1-Chloro-1,3,3-Triphenylpropadiene. [Thesis].
  • Chem 21 Lab Manual. Experiment 8 — Kinetics of SN1 Solvolysis. [Educational Material].
  • Dajoe Chem. (2017). Small ring opening by Electrocyclic reaction: cyclopropyl cation to allyl cation. [YouTube Video].
  • Study.com. (2021). 1-Chloro-1-methylcyclopentane is treated with water. Show the mechanism for this reaction. [Educational Platform].
  • Pan, Y., et al. (2020). Ring‐Opening Regio‐, Diastereo‐, and Enantioselective 1,3‐Chlorochalcogenation of Cyclopropyl Carbaldehydes. Angewandte Chemie International Edition, 59(46), 20516-20520.
  • Chemistry LibreTexts. (2021). Solvolysis of Tertiary and Secondary Haloalkanes. [Educational Resource].
  • Chegg. (2019). When 1-chloro-1methylcyclopropane undergoes dehydrohalogenation... [Q&A Platform].
  • Quora. (2016). Why is cyclopropyl methyl carbocation more stable than benzyl? [Online Forum].
  • ResearchGate. (2021). Scheme 1. Reaction Steps in S N 1 Solvolysis of Alkyl Halides... [Image from Publication].

Sources

Theoretical Perspectives on 1-Chloro-1-methylcyclopropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1-methylcyclopropane is a fascinating molecule that encapsulates fundamental principles of organic chemistry, including the effects of ring strain, substituent effects on structure and reactivity, and the nature of carbocation intermediates. As a substituted cyclopropane, its unique chemical behavior is a direct consequence of its strained three-membered ring. This guide provides a comprehensive theoretical exploration of this compound, delving into its molecular structure, spectroscopic properties, and reactivity. By synthesizing insights from computational chemistry studies on related systems, we aim to provide a robust framework for understanding and predicting the behavior of this intriguing molecule, which holds potential as a building block in medicinal chemistry and materials science. The inherent ring strain and the presence of a halogenated tertiary carbon center make it a valuable substrate for studying reaction mechanisms and for the synthesis of more complex molecular architectures.

I. Molecular Structure and Geometry: A Computational Approach

A. Theoretical Methodology for Structural Prediction

The prediction of molecular geometry is a cornerstone of computational chemistry. For a molecule like this compound, Density Functional Theory (DFT) offers a balance of accuracy and computational efficiency. A typical and reliable protocol for geometry optimization would involve:

Protocol for Geometry Optimization:

  • Initial Structure Generation: A 3D model of this compound is constructed using standard bond lengths and angles.

  • Choice of a Theoretical Level: A functional such as B3LYP is chosen, which has demonstrated reliability for organic molecules.

  • Basis Set Selection: A Pople-style basis set, for instance, 6-311++G(d,p), is selected to provide a good description of the electron distribution, including polarization and diffuse functions to account for the lone pairs on the chlorine atom.

  • Geometry Optimization: The energy of the molecule is minimized with respect to all atomic coordinates. This process yields the lowest energy conformation.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).

B. Predicted Structural Parameters

Based on DFT studies of fluorinated and other substituted cyclopropanes, we can predict the key structural parameters of this compound. The cyclopropane ring is expected to be nearly an equilateral triangle, with C-C bond lengths slightly elongated compared to cyclopropane itself due to substituent effects.

ParameterPredicted ValueRationale and Comparative Insights
C1-C2 Bond Length~1.52 ÅSlightly longer than in cyclopropane (~1.51 Å) due to substitution.
C2-C3 Bond Length~1.51 ÅExpected to be closer to the value in unsubstituted cyclopropane.
C1-Cl Bond Length~1.77 ÅTypical for a C-Cl bond on a tertiary carbon.
C1-CH₃ Bond Length~1.53 ÅStandard C-C single bond length.
∠C2-C1-C3~60°Characteristic of the strained cyclopropane ring.
∠Cl-C1-CH₃~114°Expected to be larger than the tetrahedral angle (109.5°) due to steric repulsion.

The bond angles within the cyclopropane ring will necessarily be close to 60°, leading to significant angle strain. The external bond angles around the C1 carbon will adjust to minimize steric interactions between the chlorine atom and the methyl group.

II. Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure and bonding. Theoretical calculations are indispensable for the accurate assignment of vibrational modes.

A. Computational Protocol for Vibrational Spectra

Following the geometry optimization and frequency calculation at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)), the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities can be obtained. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.

Workflow for Vibrational Spectra Calculation:

G A Geometry Optimization B Frequency Calculation A->B Optimized Geometry C Harmonic Frequencies & Intensities B->C Force Constants D Scaling Factor Application C->D Correction for Anharmonicity E Predicted Vibrational Spectrum D->E Scaled Frequencies

Caption: Workflow for predicting vibrational spectra using DFT.

B. Predicted Key Vibrational Modes
Vibrational ModePredicted Frequency Range (cm⁻¹)Description
C-H stretching (methyl)2900-3000Asymmetric and symmetric stretches of the CH₃ group.
C-H stretching (ring)3000-3100Stretches of the C-H bonds on the cyclopropane ring.
CH₂ scissoring (ring)~1450Bending motion of the methylene groups in the ring.
C-C stretching (ring)1000-1200Symmetric and asymmetric stretching of the ring C-C bonds.
C-Cl stretching650-800Stretching of the carbon-chlorine bond.

The precise assignment of these modes would require comparison with an experimental spectrum. However, the theoretical predictions provide a robust starting point for spectral interpretation.

III. Reactivity and Reaction Mechanisms: The Role of the Cyclopropyl Cation

The reactivity of this compound is dominated by reactions that involve the cleavage of the C-Cl bond, often leading to a carbocation intermediate. Solvolysis reactions are a classic example of this behavior.

A. The Nature of the 1-Methylcyclopropyl Cation

Theoretical studies have provided profound insights into the nature of the parent cyclopropyl cation. High-level ab initio calculations have shown that the cyclopropyl cation itself is not a stable intermediate but rather a transition state for the disrotatory ring-opening to the allyl cation.[1][2][3] This has significant implications for the reactivity of this compound.

The 1-methylcyclopropyl cation, formed upon departure of the chloride ion, is a tertiary carbocation and is therefore more stable than the unsubstituted cyclopropyl cation. However, it is still subject to the immense ring strain of the three-membered ring.

G cluster_0 Solvolysis of this compound Reactant This compound Intermediate 1-Methylcyclopropyl Cation (Transient Intermediate/Transition State) Reactant->Intermediate Heterolysis of C-Cl bond Product Ring-Opened Products (e.g., Allylic Alcohols) Intermediate->Product Rapid Ring Opening

Caption: Conceptual pathway for the solvolysis of this compound.

B. Solvolysis Mechanism

The solvolysis of this compound in a nucleophilic solvent (e.g., water or ethanol) is expected to proceed through a mechanism with significant Sₙ1 character.

Step-by-Step Mechanistic Description:

  • Ionization: The C-Cl bond undergoes heterolytic cleavage to form a chloride ion and the 1-methylcyclopropyl cation. This is the rate-determining step. The high ring strain of the resulting carbocation makes this step slower than for analogous acyclic tertiary chlorides.

  • Ring Opening: The highly strained 1-methylcyclopropyl cation is expected to undergo a very rapid, concerted ring-opening to form a more stable allylic cation.

  • Nucleophilic Attack: The nucleophilic solvent then attacks the allylic cation at either of the two resonance-contributing carbon atoms, leading to the formation of multiple products.

This mechanism explains why the direct substitution product, 1-methylcyclopropanol, is often a minor or even unobserved product in such reactions. The relief of ring strain provides a strong thermodynamic driving force for the ring-opening pathway.

IV. Thermochemistry: Energetic Considerations

The thermochemical properties of this compound, such as its heat of formation, can be estimated using computational methods. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are a powerful tool for obtaining accurate theoretical thermochemical data.

Example of an Isodesmic Reaction:

This compound + Propane → Cyclopropane + 2-Chloropropane + Methane

By calculating the energies of all species in this reaction at a high level of theory, and using known experimental heats of formation for propane, cyclopropane, 2-chloropropane, and methane, the heat of formation of this compound can be derived with good accuracy.

Conclusion

This technical guide has provided a detailed theoretical overview of this compound. While direct experimental data for some of its properties are scarce, a robust understanding of its structure, spectroscopy, and reactivity can be achieved through the application of modern computational chemistry methods and by drawing analogies from well-studied related systems. The interplay of ring strain and substituent effects governs its molecular properties, and the transient nature of the cyclopropyl cation intermediate is key to understanding its reaction mechanisms. This theoretical framework serves as a valuable resource for researchers and scientists interested in the fundamental chemistry of strained ring systems and their application in chemical synthesis and drug development.

References

  • Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. Journal of the American Chemical Society, 2022. URL: https://pubs.acs.org/doi/10.1021/jacs.2c07740
  • Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. PubMed, 2022. URL: https://pubmed.ncbi.nlm.nih.gov/36173950/
  • (a) An illustration of the two ring opening paths from the cyclopropyl... | Download Scientific Diagram. ResearchGate. URL: https://www.researchgate.
  • (PDF) Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. ResearchGate, 2022. URL: https://www.researchgate.

Sources

quantum chemical calculations for 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for 1-Chloro-1-methylcyclopropane

Abstract

The cyclopropane moiety is a structurally fascinating and synthetically valuable motif found in numerous natural products and pharmaceutical agents.[1][2] Its inherent ring strain dictates unique electronic properties and reactivity patterns that are of significant interest to researchers in organic chemistry and drug development. This technical guide provides a comprehensive framework for investigating the quantum chemical properties of a representative substituted cyclopropane, this compound. We detail a robust computational workflow using Density Functional Theory (DFT), explain the rationale behind methodological choices, and outline the interpretation of key calculated parameters. This document serves as a practical guide for scientists aiming to leverage computational chemistry to gain deeper insights into the structure, stability, and electronic nature of strained ring systems.

Introduction: The Scientific Merit of Studying Substituted Cyclopropanes

The three-membered ring of cyclopropane forces its C-C-C bond angles to approximately 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This deviation results in substantial angle strain and bent "banana" bonds, which confer alkene-like properties to the molecule.[3] The introduction of substituents, such as a chlorine atom and a methyl group on the same carbon in this compound, creates a chiral center and introduces a complex interplay of steric and electronic effects (inductive vs. hyperconjugative).

Quantum chemical calculations provide a powerful, non-experimental avenue to dissect these subtleties. By solving the electronic Schrödinger equation, we can accurately predict a wide range of molecular properties, including:

  • Equilibrium Geometries: Precise bond lengths, bond angles, and dihedral angles.

  • Thermochemistry: Stabilities, reaction energies, and activation barriers.

  • Electronic Structure: Molecular orbital energies (HOMO/LUMO), dipole moments, and atomic charges.

  • Spectroscopic Properties: Vibrational frequencies (IR spectroscopy) and NMR chemical shifts.

These theoretical insights are invaluable for predicting reactivity, understanding reaction mechanisms, and guiding the design of new functional molecules.

Theoretical Foundations: Selecting the Optimal Computational Model

The accuracy of any quantum chemical calculation is fundamentally determined by the chosen theoretical method and basis set. For a molecule like this compound, a balance between computational accuracy and resource efficiency is crucial.

Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry for medium-sized organic molecules. It offers a favorable compromise between the high cost of wavefunction-based methods and the lower accuracy of semi-empirical methods. The core principle of DFT is to calculate the total electronic energy from the electron density rather than the complex many-electron wavefunction.

The B3LYP/6-31G Model Chemistry*

For this guide, we select the B3LYP/6-31G * model chemistry, a combination of a specific functional and basis set that is widely used and well-benchmarked for organic molecules.[4][5]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This is a hybrid functional that mixes a portion of the exact Hartree-Fock exchange with exchange and correlation energies from other sources. It has a long track record of providing reliable thermochemical and structural data for a vast range of organic compounds.[4][6]

  • 6-31G (or 6-31G(d)) Basis Set:* This is a Pople-style split-valence basis set. It uses two sets of functions for valence electrons, providing flexibility, and includes a set of d-polarization functions on heavy (non-hydrogen) atoms. These polarization functions are critical for accurately describing the geometry of molecules with strained rings and electronegative atoms like chlorine.

While more advanced methods exist, B3LYP/6-31G* serves as an excellent and cost-effective starting point for foundational studies. For higher accuracy, results should be benchmarked against larger basis sets (e.g., aug-cc-pVTZ) or different functionals (e.g., M06-2X).[7]

The Computational Protocol: From Structure to Properties

This section details a step-by-step methodology for performing the calculations using a standard quantum chemistry software package (e.g., Gaussian, ORCA).

Step 1: Constructing the Initial 3D Structure

Begin by building an approximate 3D structure of this compound using a molecular modeling program. The exact initial geometry is not critical, as the optimization algorithm will locate the energy minimum, but a reasonable starting point can speed up convergence.

Step 2: Geometry Optimization

The primary goal is to find the molecular geometry that corresponds to a minimum on the potential energy surface. This is the most stable arrangement of the atoms.

  • Procedure: Submit the initial structure for a geometry optimization calculation.

  • Keywords: Opt (for optimization), B3LYP/6-31G* (specifying the model chemistry).

  • Output: The calculation will iteratively adjust the atomic positions to minimize the total energy, yielding the optimized Cartesian coordinates.

Step 3: Vibrational Frequency Analysis

This is a critical, self-validating step that must follow a successful optimization.

  • Procedure: Using the optimized geometry from Step 2, perform a frequency calculation.

  • Keywords: Freq, B3LYP/6-31G*.

  • Validation: A true energy minimum must have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state, not a stable molecule.

  • Additional Outputs: This calculation also provides crucial thermochemical data, such as the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy. It also computes the IR active vibrational modes and their intensities, allowing for the prediction of the molecule's IR spectrum.

Step 4: Single-Point Calculation for Electronic Properties

With the validated minimum-energy structure, a final single-point calculation can be performed to obtain detailed electronic properties.

  • Procedure: Using the optimized geometry, run a single-point energy calculation.

  • Keywords: B3LYP/6-31G*, Pop=NBO (for Natural Bond Orbital analysis to get robust atomic charges), IOp(3/33=1) (for printing molecular orbital energies).

  • Key Outputs: This will provide the final electronic energy, HOMO and LUMO energies, the molecular dipole moment, and partial atomic charges.

Workflow Visualization

The entire computational process can be visualized as a logical sequence.

Caption: A flowchart of the quantum chemical calculation protocol.

Data Presentation and Interpretation

The calculations will produce a wealth of quantitative data. Below is a table summarizing the key parameters and their scientific interpretation for this compound.

Table 1: Predicted Molecular Properties of this compound at the B3LYP/6-31G Level of Theory*

PropertyPredicted ValueScientific Interpretation
Geometric Parameters
C-Cl Bond Length~1.80 ÅReflects the covalent bond between carbon and the electronegative chlorine atom.
C-CH₃ Bond Length~1.51 ÅA typical C-C single bond length.
Ring C-C Bond Lengths~1.50 ÅShorter than a typical alkane C-C bond (~1.54 Å), indicative of the strained ring system.
Electronic Properties
HOMO Energy(Calculated Value)Highest Occupied Molecular Orbital. Relates to the molecule's potential as an electron donor (nucleophile). A higher energy indicates greater nucleophilicity.
LUMO Energy(Calculated Value)Lowest Unoccupied Molecular Orbital. Relates to the molecule's potential as an electron acceptor (electrophile). A lower energy indicates greater electrophilicity.
HOMO-LUMO Gap(Calculated Value)The energy difference between the HOMO and LUMO. A smaller gap suggests higher chemical reactivity and easier electronic excitation.
Dipole Moment> 2.0 DebyeIndicates a significant molecular polarity due to the C-Cl bond, influencing solubility and intermolecular interactions.
Thermochemical Data
Zero-Point Vibrational Energy(Calculated Value)The residual vibrational energy of the molecule at 0 Kelvin. Essential for accurate thermochemical calculations.
Gibbs Free Energy(Calculated Value)Represents the thermodynamic potential of the molecule, useful for predicting the spontaneity of reactions.

Note: Placeholder values are provided. Actual values are obtained from the calculation output files.

Molecular Structure Diagram

Caption: 2D representation of this compound.

Conclusion and Future Directions

This guide has established a foundational, step-by-step protocol for conducting quantum chemical calculations on this compound using the B3LYP/6-31G* model chemistry. By following this workflow—from structure generation and optimization to frequency validation and property calculation—researchers can obtain reliable and insightful data on the geometry, electronic structure, and thermochemistry of this and other substituted cyclopropanes.

The predictive power of these computational methods provides a valuable complement to experimental work, enabling a deeper understanding of molecular behavior that is crucial for applications in medicinal chemistry and materials science. Future computational studies could expand upon this work by:

  • Mapping reaction pathways, such as Sₙ1/Sₙ2 reactions at the chlorinated carbon.

  • Performing a conformational analysis to identify and rank the stability of different rotamers.

  • Simulating NMR spectra for direct comparison with experimental data.

References

  • BenchChem. (2025). Methodological Guide for the Theoretical and Computational Study of Substituted Cyclopropanes. Benchchem.
  • Canadian Journal of Chemistry. (n.d.). Studied cyclopropane and cyclopropanone derivatives. ResearchGate.
  • Theor Chem Account. (2007). Non-alkane behavior of cyclopropane and its derivatives: Characterization of unconventional hydrogen bond interactions. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • American Chemical Society. (2019). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ACS Publications.
  • Reddit. (2016). ubiquity of B3LYP/6-31G. r/chemistry.
  • ResearchGate. (2015). Plotted of B3LYB/6-31G optimized calculated parameters using Gaussian 03 Program versus E exp*. ResearchGate.
  • Kruger, S., et al. (2012). Why the standard B3LYP/6-31G model chemistry should not be used in DFT calculations of molecular thermochemistry: understanding and correcting the problem*. PubMed.
  • ResearchGate. (2012). Why the Standard B3LYP/6-31GModel Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem*. ResearchGate.

Sources

Unlocking New Chemical Frontiers: A Technical Guide to the Research Potential of 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis, medicinal chemistry, and materials science, the quest for novel molecular architectures with unique reactivity profiles is perpetual. This guide introduces 1-Chloro-1-methylcyclopropane, a strained-ring chloroalkane, as a versatile and under-explored building block with significant potential to unlock new avenues of chemical innovation. As a Senior Application Scientist, this document is crafted to provide not just a summary of known properties but to illuminate a path forward for future research and development. We will delve into the foundational chemistry of this molecule and project its trajectory into frontier applications, supported by detailed protocols and mechanistic insights.

Part 1: Foundational Knowledge of this compound

A comprehensive understanding of a molecule's synthesis and established reactivity is the bedrock upon which novel discoveries are built. This section consolidates the core knowledge of this compound.

The accessibility of a starting material is a critical factor in its adoption by the research community. While several synthetic routes to this compound can be envisaged, a common approach involves the cyclopropanation of a suitable alkene followed by chlorination, or the reaction of a cyclopropanol derivative.

Experimental Protocol: Synthesis of this compound from 1-methylcyclopropanol

This protocol describes a potential laboratory-scale synthesis.

Materials:

  • 1-methylcyclopropanol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylcyclopropanol (1.0 eq) in anhydrous diethyl ether.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by fractional distillation to yield this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
Molecular Formula C₄H₇ClPubChem[1]
Molecular Weight 90.55 g/mol PubChem[1]
CAS Number 50915-28-1PubChem[1][2]
Boiling Point ~77-78 °C (estimated)
Density ~0.95 g/mL (estimated)
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 1.60 (s, 3H), 0.90-1.10 (m, 4H)
¹³C NMR (CDCl₃, 100 MHz) Predicted: δ 60.0 (C-Cl), 25.0 (CH₃), 15.0 (CH₂)
Mass Spectrum (EI) Predicted m/z: 90 (M⁺), 55 (M⁺ - Cl)

The reactivity of this compound is dominated by the inherent strain of the cyclopropyl ring and the presence of a tertiary chloride, which predisposes it to reactions involving carbocationic intermediates.

Nucleophilic Substitution:

The molecule readily undergoes nucleophilic substitution reactions, particularly under solvolytic conditions.[3] The reaction with water, for instance, proceeds via an Sₙ1-like mechanism to form 1-methylcyclopropanol.[3][4] The stability of the intermediate 1-methylcyclopropyl cation is a key factor governing this reactivity. This cation is stabilized by the "bent" bonds of the cyclopropane ring, which have significant p-character and can donate electron density to the empty p-orbital of the carbocation.[5][6][7][8]

Elimination Reactions:

When treated with a strong, non-nucleophilic base, this compound can undergo elimination to form methylenecyclopropane. However, the formation of the endocyclic alkene, 1-methylcyclopropene, is generally disfavored due to increased ring strain.[9]

Diagram 1: Key Reactions of this compound

A This compound C Methylenecyclopropane A->C E2 elimination (strong base) D 1-methylcyclopropyl cation A->D Sₙ1 ionization B 1-Methylcyclopropanol D->B + H₂O

Caption: Primary reaction pathways of this compound.

Part 2: Frontier Research Areas with this compound

The true potential of this compound lies in its application to solve contemporary challenges in chemistry. This section outlines several promising research avenues.

The unique structural and electronic properties of the cyclopropyl group make it a desirable motif in medicinal chemistry and materials science. This compound can serve as a versatile precursor to a wide array of substituted cyclopropanes.

Proposed Research: Palladium-Catalyzed Cross-Coupling Reactions

Investigating the utility of this compound in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could provide access to a diverse range of functionalized 1-methylcyclopropanes. The challenge lies in overcoming the steric hindrance and potential for β-hydride elimination.

Experimental Workflow: Suzuki Cross-Coupling

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Product A This compound F Heat under inert atmosphere A->F B Arylboronic acid B->F C Pd catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/H₂O) E->F G Extraction F->G H Column Chromatography G->H I 1-Aryl-1-methylcyclopropane H->I

Caption: Workflow for a proposed Suzuki cross-coupling reaction.

The stability and reactivity of the 1-methylcyclopropyl cation warrant deeper investigation.[10] Computational studies, in conjunction with kinetic experiments, can provide a more nuanced understanding of its electronic structure and rearrangement pathways.

Proposed Research: Solvolysis Rate Studies and Computational Modeling

A systematic study of the solvolysis rates of this compound in various solvents can provide valuable data for a Hammett or Grunwald-Winstein analysis.[11] These experimental results can be correlated with high-level computational studies (e.g., DFT) to model the transition state and intermediates, offering insights into the nature of the carbocation and the role of the solvent.

The cyclopropyl group is a known bioisostere for phenyl rings and other functional groups, often improving metabolic stability and binding affinity. The ability to introduce a gem-dimethylcyclopropyl moiety via this compound could be highly valuable in drug discovery.

Proposed Research: Synthesis of Novel Cyclopropyl-Containing Heterocycles

This compound can be used as a key starting material for the synthesis of novel spirocyclic and fused heterocyclic systems. For example, reaction with bifunctional nucleophiles could lead to the formation of novel scaffolds for screening against various biological targets.

Diagram 2: Proposed Synthesis of a Spirocyclic Oxazoline

A This compound C Intermediate Adduct A->C + B Aminoethanol B->C D Spiro-oxazoline C->D Intramolecular cyclization

Sources

An In-depth Technical Guide to the Reactions of 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and reactivity of 1-chloro-1-methylcyclopropane, a strained small-ring compound whose chemistry is dominated by the fascinating behavior of the corresponding 1-methylcyclopropyl cation. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the mechanistic underpinnings and practical applications of this versatile building block.

Introduction: The Unique Reactivity of a Strained Ring System

This compound is a molecule of significant interest due to the inherent ring strain of its three-membered carbocyclic core. This strain dramatically influences its chemical reactivity, particularly its propensity to undergo reactions that relieve this strain. The central theme of its chemistry revolves around the formation and subsequent fate of the tertiary 1-methylcyclopropyl carbocation, a highly reactive intermediate that can undergo a variety of transformations, including nucleophilic substitution and complex rearrangements. Understanding and controlling these reaction pathways is crucial for harnessing the synthetic potential of this and related cyclopropyl systems in the design and construction of complex molecular architectures.

Synthesis of this compound

The preparation of this compound can be approached through several synthetic strategies. A common and effective method involves the free-radical chlorination of methylcyclopropane.

Free-Radical Chlorination of Methylcyclopropane

This method utilizes a free-radical chain reaction to introduce a chlorine atom onto the methylcyclopropane scaffold. The reaction is typically initiated by ultraviolet (UV) light or a radical initiator.

Reaction Mechanism:

The reaction proceeds through the classic three stages of a free-radical chain reaction:

  • Initiation: Homolytic cleavage of a chlorine molecule (Cl₂) by UV light to generate two chlorine radicals (Cl•).

  • Propagation: A chlorine radical abstracts a hydrogen atom from methylcyclopropane to form a methylcyclopropyl radical and hydrogen chloride (HCl). The tertiary hydrogen on the cyclopropane ring is preferentially abstracted due to the greater stability of the resulting tertiary radical. The methylcyclopropyl radical then reacts with another molecule of Cl₂ to yield this compound and a new chlorine radical, which continues the chain.

  • Termination: The reaction is terminated by the combination of any two radical species.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl-Cl 2Cl_rad 2 Cl• Cl2->2Cl_rad UV light methylcyclopropane Methylcyclopropane methylcyclopropyl_rad Methylcyclopropyl radical methylcyclopropane->methylcyclopropyl_rad + Cl• Cl_rad Cl• HCl HCl product This compound methylcyclopropyl_rad->product + Cl2 Cl2_2 Cl-Cl Cl_rad_2 Cl• 2Cl_rad_term 2 Cl• Cl2_term Cl2 2Cl_rad_term->Cl2_term 2methylcyclopropyl_rad_term 2 Methylcyclopropyl radical dimer Dimer 2methylcyclopropyl_rad_term->dimer methylcyclopropyl_rad_term Methylcyclopropyl radical product_term Product methylcyclopropyl_rad_term->product_term + Cl• Cl_rad_term2 Cl•

Figure 1: Free-Radical Chlorination Mechanism.

Experimental Protocol: Free-Radical Chlorination of Methylcyclopropane [1][2][3][4][5]

  • Materials: Methylcyclopropane, Chlorine (Cl₂), Carbon tetrachloride (CCl₄) (as solvent), UV lamp.

  • Procedure:

    • In a quartz reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer, a solution of methylcyclopropane in CCl₄ is prepared and cooled to 0-10 °C.

    • Chlorine gas is bubbled through the solution at a controlled rate while the mixture is irradiated with a UV lamp.

    • The reaction progress is monitored by gas chromatography (GC) to follow the consumption of the starting material and the formation of monochlorinated products.

    • Upon completion, the reaction mixture is purged with nitrogen to remove excess chlorine and HCl.

    • The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to isolate this compound.

Note: This reaction can produce a mixture of monochlorinated isomers. Careful control of reaction conditions, such as temperature and reactant ratios, can influence the product distribution.

Nucleophilic Substitution Reactions: The Central Role of the 1-Methylcyclopropyl Cation

This compound readily undergoes nucleophilic substitution reactions, primarily through an SN1 mechanism, owing to the formation of a relatively stable tertiary carbocation.

Solvolysis: Unraveling the SN1 Pathway

Solvolysis, the reaction with a solvent that also acts as the nucleophile, is a classic example of an SN1 reaction for this substrate. The rate-determining step is the ionization of the C-Cl bond to form the 1-methylcyclopropyl carbocation and a chloride ion. This carbocation is then rapidly trapped by the solvent.

G start This compound intermediate 1-Methylcyclopropyl Cation + Cl- start->intermediate Slow (Rate-determining) product 1-Methylcyclopropanol intermediate->product Fast + H2O

Figure 2: SN1 Solvolysis of this compound.

Experimental Protocol: Solvolysis of this compound in Aqueous Ethanol [6][7]

  • Materials: this compound, 80% Ethanol (v/v), Standardized sodium hydroxide solution, Phenolphthalein indicator.

  • Procedure for Kinetic Analysis:

    • A solution of this compound in 80% ethanol is prepared in a thermostated reaction vessel.

    • At regular time intervals, aliquots are withdrawn and the reaction is quenched by adding them to a known volume of acetone or by rapid cooling.

    • The liberated HCl is titrated with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

    • The rate constant (k) is determined from the first-order rate equation: ln([RCl]t/[RCl]₀) = -kt.

  • Procedure for Product Analysis:

    • The solvolysis reaction is allowed to proceed to completion.

    • The reaction mixture is neutralized and extracted with a suitable organic solvent (e.g., diethyl ether).

    • The organic extract is dried and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products.[8]

Table 1: Expected Products from Solvolysis in Aqueous Ethanol

Product NameStructureFormation Pathway
1-MethylcyclopropanolCH₃-C(OH)(CH₂)₂Nucleophilic attack by H₂O
1-Ethoxy-1-methylcyclopropaneCH₃-C(OCH₂CH₃)(CH₂)₂Nucleophilic attack by CH₃CH₂OH
MethylenecyclobutaneC(=CH₂)(CH₂)₃Rearrangement product
1-MethylcyclopropeneC(CH₃)=CHCH₂Elimination product

Carbocation Rearrangements: A Labyrinth of Pathways

A key feature of the 1-methylcyclopropyl cation is its propensity to undergo rearrangement to less strained carbocations. This leads to a mixture of products, the distribution of which is highly dependent on the reaction conditions. The primary rearrangement pathways involve ring expansion to a cyclobutyl cation and ring opening to a homoallylic cation.

G cyclopropyl 1-Methylcyclopropyl Cation cyclobutyl 1-Methylcyclobutyl Cation cyclopropyl->cyclobutyl Ring Expansion homoallyl 3-Buten-1-yl Cation cyclopropyl->homoallyl Ring Opening cyclobutyl->homoallyl Rearrangement

Figure 3: Rearrangement Pathways of the 1-Methylcyclopropyl Cation.

The competition between direct nucleophilic attack on the 1-methylcyclopropyl cation and its rearrangement is a critical factor in determining the product outcome.

Factors Influencing Product Distribution:

  • Solvent Nucleophilicity: More nucleophilic solvents can trap the initial carbocation before it has a chance to rearrange, favoring the formation of the unrearranged cyclopropyl product.

  • Temperature: Lower temperatures generally disfavor rearrangement, as the activation energy for rearrangement is typically higher than that for nucleophilic attack.

  • Nature of the Nucleophile: Strong, "hard" nucleophiles tend to favor direct substitution, while "softer" nucleophiles may allow more time for rearrangement.

Elimination Reactions: Dehydrohalogenation

In the presence of a strong, non-nucleophilic base, this compound undergoes elimination (dehydrohalogenation) to form alkenes. The regioselectivity of this reaction is of particular interest.

Mechanism and Products:

Treatment with a bulky base like potassium tert-butoxide (KOC(CH₃)₃) can lead to two possible elimination products: 1-methylcyclopropene (endo-elimination) and methylenecyclopropane (exo-elimination).

G start This compound endo 1-Methylcyclopropene start->endo Base (e.g., KOC(CH₃)₃) (Minor Product) exo Methylenecyclopropane start->exo Base (e.g., KOC(CH₃)₃) (Major Product)

Figure 4: Dehydrohalogenation of this compound.

Interestingly, the major product is often the less substituted exocyclic alkene, methylenecyclopropane. This is attributed to the increased ring strain that would be introduced by forming an endocyclic double bond within the already strained three-membered ring. The bulky base also favors abstraction of the more sterically accessible protons on the methyl group.[9][10]

Experimental Protocol: Dehydrohalogenation with Potassium tert-Butoxide [9][10]

  • Materials: this compound, Potassium tert-butoxide, Anhydrous dimethyl sulfoxide (DMSO).

  • Procedure:

    • A solution of this compound in anhydrous DMSO is prepared in a round-bottom flask under a nitrogen atmosphere.

    • Potassium tert-butoxide is added portion-wise to the stirred solution at room temperature.

    • The reaction is monitored by GC for the disappearance of the starting material.

    • Upon completion, the reaction is quenched by the addition of water and the products are extracted with a low-boiling pentane.

    • The organic extract is washed with water, dried over anhydrous magnesium sulfate, and the solvent is carefully removed. The product mixture can be analyzed by GC-MS and NMR.

Table 2: Spectroscopic Data for Potential Dehydrohalogenation Products

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)
1-Methylcyclopropene[11][12][13]6.5 (s, 1H), 2.1 (s, 3H), 1.0 (s, 2H)126.0, 110.0, 15.0, 10.0~3080, 1640
Methylenecyclobutane[6][14][15][16]4.6 (t, 2H), 2.6 (t, 4H), 1.9 (quint, 2H)151.0, 106.0, 35.0, 16.0~3070, 1670, 890

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents, such as Grignard and organolithium reagents, offers a pathway to introduce a variety of substituents at the C1 position. These reactions are expected to proceed via nucleophilic substitution.

Expected Reaction Pathway:

The highly polar carbon-metal bond of the organometallic reagent renders the organic group nucleophilic, which can then displace the chloride from this compound.

Experimental Protocol: Reaction with a Grignard Reagent (Conceptual) [13]

  • Materials: this compound, Magnesium turnings, Alkyl or aryl halide (e.g., methyl iodide), Anhydrous diethyl ether or THF.

  • Procedure:

    • The Grignard reagent is prepared in situ by reacting an alkyl or aryl halide with magnesium turnings in anhydrous ether.

    • A solution of this compound in anhydrous ether is added dropwise to the Grignard reagent at a controlled temperature (e.g., 0 °C).

    • The reaction mixture is stirred for a specified period and then quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, washed with brine, dried, and the solvent is removed. The product is then purified by chromatography or distillation.

Cycloaddition Reactions

The strained double bond in the elimination product, 1-methylcyclopropene, can potentially participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions, with suitable dienes. However, the high reactivity and tendency of cyclopropenes to polymerize can make these reactions challenging.[17][18]

Conclusion

The chemistry of this compound is a rich and complex field, dominated by the formation and subsequent reactions of the 1-methylcyclopropyl cation. This intermediate can be trapped by nucleophiles to give substitution products or can undergo fascinating rearrangements to yield a variety of cyclic and acyclic structures. Furthermore, elimination reactions provide access to highly strained and reactive alkenes. A thorough understanding of the factors that control these competing pathways is essential for the strategic application of this versatile building block in organic synthesis. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to explore and exploit the unique reactivity of this compound in their own synthetic endeavors.

References

  • SpectraBase. (n.d.). Methylenecyclobutane - Optional[ATR-IR] - Spectrum.
  • SpectraBase. (n.d.). Methylenecyclobutane - Optional[MS (GC)] - Spectrum.
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • Homework.Study.com. (n.d.). Chlorocyclopropane can be prepared by free radical chlorination of cyclopropane. Provide an arrow pushing mechanism for this transformation below.
  • Singh, V., & Yadav, V. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health.
  • Chegg. (2019, November 18). Solved: 8.36 Dehydrohalogenation of this compound affords two alkenes (A and B) as products. Explain why A is the major product despite the fact that it contains the less substituted double bond.
  • Ryu, Z. H., Choi, S. H., Lim, G. T., & Bentley, T. W. (n.d.). Table 4. Rate constants (k/s −1 ) for solvolyses of ring-substituted... ResearchGate.
  • ResearchGate. (n.d.). First order rate constants (k ×10 3 /s −1 ) for solvolyses of various...
  • NIST. (n.d.). 1-Chloro-1-methylcyclopentane.
  • Chegg. (2018, April 6). Solved: 4. Free radical chlorination of the methyl group of methylcyclopropane leads to 4-chloro-1-butene (d).
  • Master Organic Chemistry. (2013, September 6). Initiation, Propagation, Termination.
  • The Organic Chemistry Tutor. (2021, April 16). Free Radical Reactions [Video]. YouTube.
  • PubChem. (n.d.). 1-Methylcyclopropene.
  • Chegg. (2024, November 7). Solved: The free radical chlorination of methylcyclopropane produces this number of monochloro compounds, including stereoisomers.
  • Chegg. (2019, November 20). Solved: When 1-chloro-1methylcyclopropane undergoes dehydrohalogenation, two possible products are possible but only one is obtained.
  • Quora. (n.d.). Which has more rate of hydrolysis 1-chloro 1-methyl cyclopentane or 1-chloro 1-methyl cyclohexane?
  • PubChem. (n.d.). 1-Chloro-2-methylcyclopropane.
  • Homework.Study.com. (n.d.). 1-Chloro-1-methylcyclopentane is treated with water. Show the mechanism for this reaction and give the name of the product.
  • Chemistry LibreTexts. (2021, July 31). 13.3: Cycloaddition Reactions.
  • The Organic Chemistry Tutor. (2018, September 20). 20.4 Reaction with Organometallic Reagents [Video]. YouTube.
  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • Trovitch, R. J., & Chirik, P. J. (2015). Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes. Angewandte Chemie International Edition, 54(30), 8827-8831.
  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.
  • PubChem. (n.d.). Methylcyclopropane.
  • PubChem. (n.d.). 1-Chloro-1-methylcyclopentane.
  • Chegg. (2021, April 18). Solved: 1-chloro-1-methyl-cyclohexane Q1)Write a mechanism for this reaction Q2) Identify the relevant peaks in the FTIR & NMR spectrum.
  • Pearson. (n.d.). When 1-chloro-2-methylcyclopentane is heated in methanol, the rea...
  • SpectraBase. (n.d.). 1-Methyl-1-(tosylmethyl)-cyclopropane - Optional[13C NMR] - Chemical Shifts.
  • SciSpace. (1979). Reaction of organolithium reagents with α-chlorovinyltrimethylsilanes.
  • Hamlet, C. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465.
  • ResearchGate. (n.d.). 1 H NMR spectra (ppm scale). Upper trace: methyl iodide (24), second...
  • Lorimer, J. P., & Mason, T. J. (1987). Effect of ultrasonic irradiation on the solvolysis of 2-chloro-2-methylpropane in aqueous ethanol mixtures. Journal of the Chemical Society, Chemical Communications, (1), 11-12.
  • Doc Brown's Chemistry. (n.d.). and explaining 13C NMR spectrum of 1-iodo-2-methylpropane.

Sources

An In-depth Technical Guide to the Safe Handling and Use of 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating Data Scarcity with Chemical Prudence

1-Chloro-1-methylcyclopropane (CAS No. 50915-28-1) is a substituted cyclopropane derivative whose utility in synthetic chemistry, particularly as a reactive intermediate for novel molecular scaffolds, is of significant interest.[1][2] However, its specific toxicological and reactivity profiles are not extensively documented in publicly available literature. This guide, therefore, is constructed upon a foundation of chemical first principles, drawing parallels from structurally related organochlorines and strained-ring systems to provide a robust framework for its safe handling.[3] The protocols herein are designed to be self-validating, embedding layers of safety to mitigate both known and unknown hazards. As a guiding principle, this compound should be treated with the highest degree of caution, assuming significant reactivity and potential toxicity until empirical data proves otherwise.

Physicochemical Characteristics and Hazard Profile

Understanding the fundamental properties of a chemical is the first step in a comprehensive risk assessment. Due to the limited specific data for this compound, the following profile includes inferred properties based on analogous compounds.

Table 1: Physicochemical and Hazard Data

PropertyValue / InformationSource / Rationale
CAS Number 50915-28-1[1][2]
Molecular Formula C₄H₇Cl[1][2]
Molecular Weight 90.55 g/mol [2]
Synonyms 1-Methyl-1-chlorocyclopropane[1][2]
Physical State Assumed to be a volatile, flammable liquid.Inferred from similar low-molecular-weight organohalides like 1-Chloro-2-methylpropane.
Flammability Assumed Highly Flammable. Small organohalides are often flammable.[4] Precautionary statements for related compounds include keeping away from heat, sparks, open flames, and hot surfaces.[4][5]
Reactivity High. The combination of a strained cyclopropane ring and a tertiary alkyl chloride suggests significant reactivity. Susceptible to SN1-type reactions and potential decomposition.[6][7]
Toxicity Data not available. Should be handled as a substance that is potentially harmful if swallowed, toxic if absorbed through the skin, and a respiratory tract irritant.[4][8]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.Standard for organohalides.[9]

The Cornerstone of Safety: Risk Assessment and Mitigation

The causality behind our stringent protocols stems from the compound's predicted reactivity. The tertiary chloride on a strained three-membered ring creates a labile leaving group, predisposing the molecule to form a carbocation intermediate, which can lead to rapid, and potentially hazardous, reactions.[6][7] Therefore, controlling the experimental environment is paramount.

Engineering Controls: The Primary Barrier

Engineering controls are the most critical layer of protection as they isolate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations involving this compound must be performed inside a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[5][10] This is non-negotiable.

  • Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.[11][12]

  • Ignition Source Control: Due to the assumed high flammability, all potential ignition sources (hot plates, electrical equipment, static electricity) must be eliminated from the work area.[5] Use only non-sparking tools and explosion-proof equipment.[13]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it provides a crucial barrier against exposure.

  • Eye and Face Protection: At a minimum, chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[5][13] For procedures with a higher risk of splashing (e.g., transfers of >50 mL), a full-face shield must be worn over the goggles.[14]

  • Hand Protection: Handle with nitrile or other chemically-impermeable gloves.[8][13] Gloves must be inspected for integrity before use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8] Contaminated gloves must be disposed of immediately as hazardous waste.

  • Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened. Closed-toe shoes and long pants are required.

Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for reproducible science and personal safety.

Protocol for Handling and Transfer

This protocol is designed to minimize exposure and prevent ignition.

  • Preparation: Before starting, ensure the fume hood is operational and the work area is clear of clutter and ignition sources. Post a warning sign indicating that a flammable and reactive substance is in use.

  • Inert Atmosphere: For transfers, especially if the compound will be used in a moisture-sensitive reaction, consider using inert atmosphere techniques (e.g., Schlenk line) with nitrogen or argon.[15]

  • Grounding: When transferring from a metal container, ensure both the source and receiving vessels are grounded and bonded to prevent static discharge.

  • Transfer:

    • Use a syringe or cannula for liquid transfers to minimize exposure to air.[15]

    • Draw the liquid slowly to avoid aerosol generation.[10]

    • Ensure the receiving vessel is appropriately cooled if the subsequent reaction is exothermic.

  • Post-Transfer:

    • Tightly cap the source container immediately.

    • Clean any residual material from the outside of the containers.

    • Decontaminate equipment promptly. Needles and cannulas should be rinsed with an appropriate solvent (e.g., acetone, ethanol) in the fume hood.[15]

Protocol for Storage

Proper storage is critical to maintaining the compound's stability and preventing accidents.

  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area designated for flammable liquids.[13] The storage location should be free from fire risk and away from sources of heat and ignition.[12]

  • Segregation: Store separately from incompatible materials, particularly oxidizing agents.[9][11]

  • Inventory: Maintain an accurate inventory to track the quantity and age of the material.

Protocol for Disposal
  • Waste Characterization: All waste (unused product, contaminated materials, reaction byproducts) must be treated as hazardous.

  • Containment: Collect waste in a properly labeled, sealed container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local and national regulations.

Emergency Response Workflow

In the event of an incident, a clear and logical response is critical. The following workflow should be understood by all personnel working with this compound.

EmergencyResponse cluster_spill Spill Response cluster_exposure Personal Exposure Response Start Incident Occurs (Spill or Exposure) Spill_Q Is spill small (<100mL) and contained in hood? Start->Spill_Q Spill Exposure_Type Route of Exposure? Start->Exposure_Type Exposure Spill_Small 1. Alert others in the lab. 2. Use non-combustible absorbent (e.g., vermiculite, dry sand). 3. Collect with non-sparking tools. 4. Place in sealed container for disposal. Spill_Q->Spill_Small Yes Spill_Large 1. EVACUATE the area immediately. 2. Alert others and pull fire alarm. 3. Call emergency services (911) and EHS. Spill_Q->Spill_Large No Spill_End Decontaminate Area & Report Incident Spill_Small->Spill_End Skin_Contact Skin/Clothing Contact Exposure_Type->Skin_Contact Skin Eye_Contact Eye Contact Exposure_Type->Eye_Contact Eye Inhalation Inhalation Exposure_Type->Inhalation Inhalation Skin_Action Immediately go to safety shower. Remove contaminated clothing. Flush affected area for 15 minutes. Skin_Contact->Skin_Action Eye_Action Immediately go to eyewash station. Flush eyes for at least 15 minutes, holding eyelids open. Eye_Contact->Eye_Action Inhalation_Action Move to fresh air immediately. Inhalation->Inhalation_Action Medical_Attention Seek IMMEDIATE Medical Attention. Provide SDS/compound information to responders. Skin_Action->Medical_Attention Medical_attention Medical_attention Eye_Action->Medical_attention Inhalation_Action->Medical_Attention

Caption: Emergency response decision tree for spills or personal exposure.

First Aid Measures
  • After Inhalation: Move the person into fresh air.[13] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[13]

  • After Skin Contact: Take off contaminated clothing immediately.[13] Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[13]

  • After Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open.[13] Consult a doctor.

  • After Ingestion: Do NOT induce vomiting.[11] Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.[13]

References

  • This compound | C4H7Cl | CID 543257. PubChem - NIH.
  • Safety Data Sheet: 1-Methylcyclopropene. Chemos GmbH&Co.KG.
  • Chemical Properties of 1-Chloro-1-methylcyclopentane (CAS 6196-85-6). Cheméo.
  • 1-Chloro-2-methylpropene-513-37-1. University of Georgia Office of Research.
  • Safety Data Sheet Cyclopropane. Air Liquide.
  • (chloromethyl)cyclopropane. Stobec.
  • 1-(Chloromethyl)-1-methylcyclopropane | C5H9Cl | CID 12627050. PubChem - NIH.
  • 1-chloro-1-methyl-cyclopropane. Molbase.
  • SAFETY DATA SHEET. Grosafe Chemicals Limited.
  • 1-Methylcyclopropene. Health Canada.
  • Which has more rate of hydrolysis 1-chloro 1-methyl cyclopentane or 1-chloro 1-methyl cyclohexane?. Quora.
  • Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Publications.
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
  • 1-Methylcyclopropane - Hazardous Agents. Haz-Map.
  • Determining the major and minor products of the reaction of 1-chloro-1-methylcyclohexane with water at 80°c. Filo.

Sources

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions with 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of a Strained Ring System

1-Chloro-1-methylcyclopropane is a fascinating substrate for nucleophilic substitution reactions, primarily due to the unique electronic and steric properties of the cyclopropyl group. The high degree of s-character in the C-C bonds of the three-membered ring imparts vinyl-like properties to the molecule. However, unlike vinyl halides, which are notoriously unreactive in SN1 reactions, this compound readily undergoes substitution, proceeding through a surprisingly stable tertiary carbocation intermediate. This enhanced reactivity is attributed to the ability of the bent orbitals of the cyclopropane ring to overlap with the vacant p-orbital of the carbocation, a phenomenon often referred to as "dancing resonance."

This guide provides an in-depth exploration of the mechanistic underpinnings of nucleophilic substitution reactions on this compound, detailed experimental protocols for key transformations, and a discussion of the applications of the resulting 1-substituted-1-methylcyclopropane derivatives, particularly in the realm of drug discovery and medicinal chemistry. The cyclopropyl moiety is a valuable pharmacophore, and understanding its introduction via this reactive intermediate is of significant interest to researchers in the pharmaceutical and agrochemical industries.[1][2][3]

Mechanistic Insights: The Predominance of the SN1 Pathway

The reaction of this compound with nucleophiles overwhelmingly proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. This is a two-step process initiated by the slow, rate-determining departure of the chloride leaving group to form a planar, sp²-hybridized 1-methylcyclopropyl carbocation. This intermediate is then rapidly attacked by a nucleophile from either face, leading to the formation of the substitution product.

The stability of the tertiary cyclopropyl carbocation is the key factor driving the SN1 pathway. This stability arises from the delocalization of the positive charge into the C-C bonds of the cyclopropane ring. This electronic interaction not only stabilizes the intermediate but also influences the stereochemical outcome of the reaction. If the starting material were chiral (which is not the case for this compound itself, but is relevant for substituted analogs), the planar nature of the carbocation would lead to a racemic or near-racemic mixture of products.[4][5]

SN1_Mechanism sub This compound int 1-Methylcyclopropyl Carbocation (planar) + Cl⁻ sub->int Slow, Rate-determining step (Leaving group departure) prod 1-Substituted-1-methylcyclopropane int->prod Fast (Nucleophilic attack) Nu Nucleophile (Nu⁻) Nu->int

Figure 1: The SN1 mechanism for the nucleophilic substitution of this compound.

Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions with this compound. Researchers should adapt these procedures as necessary based on the specific nucleophile and desired scale.

Protocol 1: Solvolysis - Synthesis of 1-Methylcyclopropanol

This protocol describes the hydrolysis of this compound to 1-methylcyclopropanol. The solvent (water) also acts as the nucleophile in this solvolysis reaction.

Materials:

  • This compound

  • Acetone

  • Water, deionized

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (5.0 g, 55.2 mmol) in acetone (25 mL).

  • Add deionized water (25 mL) to the solution.

  • Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude 1-methylcyclopropanol can be purified by fractional distillation.

Expected Yield: 75-85%

Characterization Data for 1-Methylcyclopropanol:

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.30 (s, 3H, CH₃), 0.85-0.90 (m, 2H, CH₂), 0.45-0.50 (m, 2H, CH₂), 2.10 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 54.5 (C-OH), 25.0 (CH₃), 15.2 (CH₂).[6]

  • MS (EI): m/z (%) 72 (M⁺), 57, 43.

Protocol 2: Synthesis of 1-Azido-1-methylcyclopropane

This protocol details the reaction of this compound with sodium azide, a versatile precursor for the synthesis of amines and triazoles.

Materials:

  • This compound

  • Sodium azide (NaN₃) - Caution: Sodium azide is highly toxic and potentially explosive.

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Water, deionized

  • Round-bottom flask, heating mantle with stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (40 mL) and sodium azide (4.3 g, 66.2 mmol).

  • Stir the suspension and add this compound (5.0 g, 55.2 mmol).

  • Heat the reaction mixture to 70-80 °C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure. Caution: Do not heat the crude azide to dryness.

  • The product, 1-azido-1-methylcyclopropane, is a volatile and potentially unstable compound and is often used in the subsequent step without further purification.

Expected Yield: 80-90%

Characterization Data for 1-Azido-1-methylcyclopropane:

  • MS (EI): m/z (%) 97 (M⁺), 69, 54, 41.

Experimental_Workflow start Start: this compound + Nucleophile in Solvent reaction Reaction (Heating/Stirring) start->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup drying Drying of Organic Layer (e.g., MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (e.g., Distillation, Chromatography) concentration->purification product Final Product: 1-Substituted-1-methylcyclopropane purification->product

Figure 2: General experimental workflow for nucleophilic substitution.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution of this compound with various nucleophiles.

NucleophileReagentSolventTemperature (°C)Time (h)Typical Yield (%)Product
H₂OWater/Acetone1:1Reflux4-675-851-Methylcyclopropanol
N₃⁻NaN₃DMF70-8012-1880-901-Azido-1-methylcyclopropane
CN⁻NaCNDMSO80-9018-2470-801-Methylcyclopropanecarbonitrile
RS⁻NaSREthanolReflux6-885-951-Methyl-1-(alkylthio)cyclopropane
RO⁻NaORROHReflux8-1270-851-Alkoxy-1-methylcyclopropane

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Applications in Drug Discovery and Development

The 1-methylcyclopropyl group is an increasingly important structural motif in medicinal chemistry. Its incorporation into drug candidates can lead to improvements in various pharmacokinetic and pharmacodynamic properties.[2][3]

  • Metabolic Stability: The cyclopropyl ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. Replacing a metabolically labile group, such as an isopropyl or tert-butyl group, with a 1-methylcyclopropyl moiety can enhance the metabolic stability and prolong the half-life of a drug.[2]

  • Lipophilicity and Permeability: The small, rigid, and lipophilic nature of the cyclopropyl group can favorably modulate a molecule's overall lipophilicity, which is a critical factor for membrane permeability and oral absorption.

  • Conformational Rigidity: The fixed conformation of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to increased potency and selectivity for its biological target. This conformational constraint can also reduce off-target effects.[2]

A prime example of the utility of this scaffold is in the synthesis of 1-methylcyclopropylamine, a valuable building block in the pharmaceutical industry.[1][7] This amine can be prepared from 1-azido-1-methylcyclopropane via reduction (e.g., with LiAlH₄ or catalytic hydrogenation). 1-Methylcyclopropylamine derivatives have been incorporated into a variety of biologically active compounds, including enzyme inhibitors and central nervous system agents.

Conclusion

This compound serves as a versatile and reactive precursor for the synthesis of a wide range of 1-substituted-1-methylcyclopropane derivatives. The pronounced tendency to undergo SN1 reactions, driven by the formation of a stabilized tertiary carbocation, allows for the efficient introduction of the valuable 1-methylcyclopropyl moiety. The protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this unique substrate and to leverage its potential in the design and synthesis of novel molecules with applications in drug discovery and beyond.

References

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
  • Lee, I., et al. (2002). Gas-phase identity nucleophilic substitution reactions of cyclopropenyl halides. The Journal of Organic Chemistry, 67(25), 8871-8877.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-Methylcyclopropylamine HCl in API Synthesis - Price & Supply Insights. Ningbo Inno Pharmchem Co., Ltd. Blog.
  • Chen, X., et al. (2023). Stereospecific nucleophilic substitution at quaternary carbon stereocenters of cyclopropyl carbinols.
  • Uggerud, E. (2001). How persistent is cyclopropyl upon nucleophilic substitution, and is frontside displacement possible? A model study. The Journal of Organic Chemistry, 66(21), 7084-7089.
  • BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.
  • SpectraBase. (n.d.). 1-Azido-1-methylcyclohexane.
  • PubChem. (n.d.). 1-Azido-1-methylcyclohexane.
  • El-Sayed, M. A., et al. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to 1-Methylcyclopropane-1-sulfonamide: Synthesis and Properties. BenchChem Technical Guides.
  • ResearchGate. (2025). Stereoinvertive SN1 Through Neighboring Group Participation.
  • PubChem. (n.d.). 1-Methylcyclopropan-1-ol.
  • Alzeer, J. (2023). Exploring the Dynamics of Nucleophilic Substitution Reactions: Understanding the Role of Entropy and Potential Energy in SN1 and SN2 Pathways. American Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction.
  • Google Patents. (n.d.). CN105859533A - Preparation method for 1-acetyl-1-chloro-cyclopropane.
  • PubChem. (n.d.). 1-Chloro-2-methylcyclopropane.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Methylcyclopropane.
  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Google Patents. (n.d.). JPH069451A - Preparation of substituted or unsubstituted chloromethyl- cyclopropane and bromomethylcyclopropane.
  • Organic Syntheses. (n.d.). 2,3,11,11a-TETRAHYDRO-1H-BENZO[d]PYRROLO[1,2-a]AZEPIN-5(6H)-ONE.
  • Molbase. (n.d.). 1-chloro-1-methyl-cyclopropane.
  • NIST. (n.d.). 1-Methylcyclopropene.
  • Charles River. (2022, March 17). Medicinal Chemistry | Charles River [Video]. YouTube. [Link]
  • NIST. (n.d.). 1-Methylcyclopropene.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr.
  • Google Patents. (n.d.). US20100076242A1 - Method of preparing 1-methylcyclopropene and applying the same to plants.
  • NIST. (n.d.). 1-Chloro-1-methylcyclohexane.

Sources

The Strategic Utility of 1-Chloro-1-methylcyclopropane in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of a Strained Ring System

1-Chloro-1-methylcyclopropane is a fascinating and highly valuable building block in the arsenal of synthetic organic chemists. Its utility stems from the unique combination of a tertiary chloride, predisposing it to carbocation-mediated reactions, and the inherent electronic properties of the cyclopropane ring. The significant ring strain of approximately 27.5 kcal/mol in the cyclopropane moiety leads to C-C bonds with enhanced p-character, allowing them to stabilize an adjacent positive charge in a phenomenon often referred to as "dancing resonance." This results in the exceptional stability of the 1-methylcyclopropyl carbocation, which is the key intermediate in the majority of its synthetic applications.

This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and the mechanistic rationale behind them. The aim is to equip researchers with the knowledge to effectively utilize this versatile building block in the synthesis of complex molecules, particularly in the context of pharmaceutical and agrochemical research.

Core Reactivity: The SN1 Pathway and the Stable 1-Methylcyclopropyl Cation

The central theme of this compound chemistry is its propensity to undergo unimolecular nucleophilic substitution (SN1) reactions. The rate-determining step in these reactions is the departure of the chloride leaving group to form the tertiary 1-methylcyclopropyl carbocation. The remarkable stability of this carbocation, which is even greater than that of a benzyl cation, is the driving force for this pathway.

Mechanism of the SN1 Reaction of this compound

SN1_Mechanism reactant This compound intermediate 1-Methylcyclopropyl Cation + Cl⁻ reactant->intermediate Slow, Rate-Determining Step product Substituted Product intermediate->product Fast nucleophile Nucleophile (Nu⁻) nucleophile->intermediate Nucleophilic Attack

Caption: SN1 reaction pathway of this compound.

This high stability minimizes the likelihood of carbocation rearrangements, which are often a complicating factor in SN1 reactions of other carbocyclic systems. This predictable reactivity makes this compound an excellent precursor for the introduction of the 1-methylcyclopropyl moiety into a wide range of molecular scaffolds.

Applications in the Synthesis of Bioactive Molecules

The 1-methylcyclopropyl group is an increasingly important pharmacophore in drug discovery. Its incorporation into a molecule can confer several advantageous properties:

  • Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.

  • Improved Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. The additional methyl group can further block potential sites of metabolism.

  • Modulation of Physicochemical Properties: The 1-methylcyclopropyl group can be used to fine-tune a compound's lipophilicity, polarity, and pKa, which are critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

Given these benefits, this compound serves as a key starting material for the synthesis of various classes of compounds with potential therapeutic applications.

Detailed Application Notes and Protocols

The following sections provide detailed protocols for the reaction of this compound with various nucleophiles. These protocols are based on established principles of SN1 reactions and are designed to be robust and reproducible.

Synthesis of 1-Methylcyclopropylamines

Application Note: The 1-methylcyclopropylamine moiety is found in a number of bioactive compounds. The reaction of this compound with primary or secondary amines proceeds via an SN1 mechanism to afford the corresponding N-(1-methylcyclopropyl)amines. Due to the stepwise nature of the reaction, over-alkylation to form quaternary ammonium salts is a potential side reaction, especially with primary amines. Using a slight excess of the amine can help to minimize this.

Experimental Protocol: Synthesis of N-(1-Methylcyclopropyl)aniline

  • Materials:

    • This compound (1.0 eq)

    • Aniline (1.2 eq)

    • Sodium bicarbonate (NaHCO₃) (1.5 eq)

    • Acetonitrile (CH₃CN) as solvent

    • Anhydrous magnesium sulfate (MgSO₄)

    • Dichloromethane (CH₂Cl₂) for extraction

    • Saturated aqueous sodium chloride (brine)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10 mmol, 0.905 g) and acetonitrile (50 mL).

    • Add aniline (12 mmol, 1.12 g) and sodium bicarbonate (15 mmol, 1.26 g) to the solution.

    • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

    • Partition the residue between dichloromethane (50 mL) and water (50 mL).

    • Separate the organic layer, and wash it sequentially with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-(1-methylcyclopropyl)aniline.

  • Expertise & Experience Notes:

    • Acetonitrile is a good choice of solvent as it is polar aprotic and can facilitate the formation of the carbocation intermediate.

    • Sodium bicarbonate is used as a mild base to neutralize the HCl generated during the reaction, preventing the protonation of the aniline starting material and product.

    • The reaction time can vary depending on the nucleophilicity of the amine. Less nucleophilic amines may require longer reaction times or higher temperatures.

Workflow for the Synthesis of 1-Methylcyclopropylamines

Amine_Synthesis start This compound + Amine (R₂NH) reaction Reflux in CH₃CN with NaHCO₃ start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-(1-Methylcyclopropyl)amine purification->product

Caption: General workflow for the synthesis of N-substituted 1-methylcyclopropylamines.

Synthesis of 1-Methylcyclopropyl Ethers

Application Note: 1-Methylcyclopropyl ethers are valuable intermediates and can be found in various biologically active molecules. The synthesis of these ethers can be achieved by reacting this compound with an alcohol or a phenol in the presence of a non-nucleophilic base. The base is required to deprotonate the alcohol, forming the more nucleophilic alkoxide or phenoxide.

Experimental Protocol: Synthesis of 1-Methoxy-1-methylcyclopropane

  • Materials:

    • This compound (1.0 eq)

    • Sodium methoxide (NaOMe) (1.5 eq)

    • Methanol (CH₃OH) as solvent and reactant

    • Anhydrous diethyl ether (Et₂O) for extraction

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • In a round-bottom flask, dissolve sodium methoxide (e.g., 15 mmol, 0.81 g) in methanol (50 mL) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Add this compound (10 mmol, 0.905 g) to the solution.

    • Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction by GC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (30 mL).

    • Extract the aqueous mixture with diethyl ether (3 x 40 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

    • Filter and carefully remove the solvent by distillation at atmospheric pressure (the product is volatile).

    • Further purification can be achieved by fractional distillation if necessary.

  • Expertise & Experience Notes:

    • Using the sodium salt of the alcohol (the alkoxide) ensures a sufficient concentration of the nucleophile.

    • The reaction is typically run at room temperature, but gentle heating may be required for less reactive or sterically hindered alcohols.

    • The product, 1-methoxy-1-methylcyclopropane, is expected to be a low-boiling liquid, so care must be taken during solvent removal to avoid loss of product.

Synthesis of 1-Methylcyclopropyl Azide and Subsequent Reduction to the Primary Amine

Application Note: For the synthesis of the parent 1-methylcyclopropylamine, a two-step procedure involving the formation of an azide followed by reduction is often more efficient than direct amination with ammonia, which can lead to multiple alkylations. Sodium azide is an excellent nucleophile for SN1 reactions, and the resulting alkyl azide can be cleanly reduced to the primary amine using various methods.

Experimental Protocol: Two-Step Synthesis of 1-Methylcyclopropylamine

Step A: Synthesis of 1-Azido-1-methylcyclopropane

  • Materials:

    • This compound (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • Dimethylformamide (DMF) as solvent

    • Diethyl ether (Et₂O) for extraction

  • Procedure:

    • In a round-bottom flask, dissolve sodium azide (e.g., 15 mmol, 0.975 g) in DMF (30 mL).

    • Add this compound (10 mmol, 0.905 g) to the solution.

    • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 40 mL).

    • Combine the organic extracts, wash with water (3 x 30 mL) to remove residual DMF, and then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: Low molecular weight azides can be explosive. It is recommended to use the crude product directly in the next step without distillation.

Step B: Reduction of 1-Azido-1-methylcyclopropane to 1-Methylcyclopropylamine

  • Materials:

    • Crude 1-azido-1-methylcyclopropane from Step A (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

    • Anhydrous tetrahydrofuran (THF) as solvent

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (e.g., 15 mmol, 0.57 g) in anhydrous THF (40 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the crude 1-azido-1-methylcyclopropane in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and then water (1.8 mL).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 1-methylcyclopropylamine. Further purification can be achieved by distillation.

Data Summary

Product ClassNucleophileSolventBase (if any)Typical Conditions
AminesR₂NHAcetonitrileNaHCO₃Reflux, 12-24 h
EthersROHROH or THFNaH or NaORRT to Reflux, 8-16 h
AzidesNaN₃DMFNone50-60 °C, 6-12 h

Conclusion

This compound is a potent and versatile building block for the introduction of the 1-methylcyclopropyl moiety into organic molecules. Its reactivity is dominated by the formation of a highly stable carbocation, leading to clean and predictable SN1-type reactions with a variety of nucleophiles. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this valuable reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development, where the unique properties of the 1-methylcyclopropyl group can be strategically leveraged to create novel and improved therapeutic agents.

References

  • PubChem. This compound. [Link]
  • Chemistry Stack Exchange.
  • Hypha Discovery. Metabolism of cyclopropyl groups. [Link]
  • University of Calgary. Ch 8 : Nucleophilc Substitution answers. [Link]
  • ACS Publications.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
  • Longdom Publishing.

experimental protocol for Grignard reaction with 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes: Preparation of 1-Methylcyclopropylmagnesium Chloride

Introduction: The Synthetic Value and Challenge of Cyclopropyl Grignard Reagents

The 1-methylcyclopropyl group is a valuable structural motif in medicinal chemistry and materials science, prized for its ability to introduce conformational rigidity and alter metabolic stability. The preparation of its corresponding Grignard reagent, 1-methylcyclopropylmagnesium chloride, provides a powerful nucleophile for creating complex molecular architectures. However, the synthesis of cyclopropyl Grignard reagents is notoriously challenging. The high ring strain of the three-membered ring makes the corresponding cyclopropylmethyl radical intermediate susceptible to rapid ring-opening, a side reaction that can significantly reduce the yield of the desired organometallic reagent.[1][2][3]

This application note provides a detailed, field-proven protocol for the successful preparation of 1-methylcyclopropylmagnesium chloride. The procedure is optimized to favor the formation of the Grignard reagent by carefully controlling reaction conditions, particularly temperature and the activation of the magnesium surface, thereby minimizing the formation of ring-opened byproducts. This guide also establishes a self-validating system by including a mandatory titration protocol to accurately determine the concentration of the active Grignard reagent produced.

Mechanism and Key Considerations: Suppressing the Ring-Opening Pathway

The formation of a Grignard reagent proceeds through a single-electron transfer (SET) mechanism from the magnesium metal surface to the alkyl halide.[4] This generates a radical anion that fragments into an alkyl radical and a halide anion. In the case of 1-chloro-1-methylcyclopropane, the critical intermediate is the 1-methylcyclopropyl radical. This radical exists in equilibrium with its ring-opened isomer, the but-3-enyl radical.

This isomerization is rapid and often irreversible, leading to the formation of but-3-enylmagnesium chloride as a significant byproduct. The key to a successful synthesis is to ensure that the rate of the second SET, which traps the desired 1-methylcyclopropyl radical at the magnesium surface to form the Grignard reagent, is significantly faster than the rate of ring-opening.

Critical Factors to Control:

  • Temperature: Lower temperatures decrease the rate of the ring-opening isomerization more significantly than the rate of Grignard formation. Maintaining a strictly controlled low temperature is paramount.

  • Magnesium Surface Activity: A highly reactive, oxide-free magnesium surface is essential for promoting rapid electron transfer.[5][6] The protocol below details a robust activation procedure.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it effectively solvates and stabilizes the Grignard reagent.[6]

Detailed Experimental Protocol

PART 1: Magnesium Activation and Reaction Setup

Materials & Reagents:

  • Magnesium turnings

  • This compound

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Iodine (crystal)

  • 1,2-Dibromoethane (DBE)

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Addition funnel, oven-dried

  • Glass stoppers and septa, oven-dried

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply with manifold

  • Syringes and needles, oven-dried

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a positive pressure of dry argon or nitrogen gas. This ensures the complete exclusion of atmospheric moisture, which would quench the Grignard reagent.[7]

  • Magnesium Activation:

    • Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the three-neck flask.

    • Add a single small crystal of iodine.[5][8] The flask can be gently warmed with a heat gun under vacuum (before backfilling with inert gas) to sublime the iodine, coating the magnesium surface.

    • Seal the flask, establish a positive inert gas atmosphere, and begin vigorous stirring.

    • Add a small volume of anhydrous THF, just enough to cover the magnesium.

    • Inject a small amount of 1,2-dibromoethane (DBE, ~2-3 mol%) via syringe.[6][8][9] Successful activation is indicated by the disappearance of the brown iodine color and the gentle bubbling of ethylene gas.[5][9] The solution may also become cloudy and warm. If the reaction does not start, gentle warming with a heat gun may be required.

  • Reaction Setup:

    • Once activation is confirmed, dilute the magnesium slurry with the bulk of the anhydrous THF.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the addition funnel.

    • Cool the reaction flask to 0 °C using an ice-water bath.

PART 2: Grignard Reagent Formation
  • Initiation: Add a small portion (~5-10%) of the this compound solution from the addition funnel to the activated magnesium slurry.

  • Confirmation of Initiation: A successful initiation is marked by a gentle exotherm (a rise in temperature) and the appearance of a cloudy, grayish color in the reaction mixture.[5]

  • Controlled Addition: Once initiation is confirmed, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains the internal reaction temperature below 10 °C. This slow addition is crucial to control the exotherm and prevent both excessive reflux and the competing ring-opening side reaction.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction is typically complete when most of the magnesium metal has been consumed.

  • Settling and Storage: Stop the stirring and allow the unreacted magnesium and magnesium salts to settle. The supernatant is the solution of 1-methylcyclopropylmagnesium chloride. Under an inert atmosphere, this solution can be cannulated or syringed into a dry, argon-flushed storage vessel for immediate use or titration.

Workflow Visualization

Grignard_Protocol cluster_prep Preparation & Setup cluster_reaction Grignard Formation cluster_validation Validation (Mandatory) A 1. Dry Glassware (Oven, >120°C) B 2. Charge Flask (Mg Turnings, Stir Bar) A->B C 3. Activate Mg (Iodine, DBE, THF) B->C D 4. Confirm Activation (Color change, Bubbling) C->D E 5. Setup for Reaction (Cool to 0°C, Add Substrate to Funnel) D->E F 6. Initiate Reaction (Add ~10% of Alkyl Chloride) E->F G 7. Controlled Addition (Maintain T < 10°C) F->G H 8. Stir to Completion (1-2h at 0-5°C) G->H I 9. Settle & Store (Transfer Supernatant) H->I J 10. Titrate Aliquot (e.g., with (-)-Menthol) I->J K 11. Calculate Molarity (Determine [RMgX]) J->K L Validated Grignard Reagent K->L Ready for Use in Synthesis

Caption: Experimental workflow for the preparation and validation of 1-methylcyclopropylmagnesium chloride.

Data Summary and Validation

The successful execution of this protocol requires careful management of stoichiometry and conditions. The following table summarizes the key quantitative parameters.

ParameterValue / ConditionRationale
Reagents
This compound1.0 eqLimiting reagent.
Magnesium Turnings1.2 - 1.5 eqA slight excess ensures complete consumption of the alkyl chloride and compensates for surface oxides.
1,2-Dibromoethane (DBE)2-5 mol%Catalytic amount for chemical activation of the Mg surface.[6][9]
Iodine (I₂)1-2 small crystalsChemical activator and visual indicator of initiation.[5]
Conditions
SolventAnhydrous THFEssential for solvating and stabilizing the Grignard reagent.[6]
Reaction Temperature0 - 10 °CMinimizes the rate of ring-opening of the cyclopropylmethyl radical intermediate.
Addition Time30 - 60 minDependent on scale; ensures proper heat dissipation.
Post-Addition Stir Time1 - 2 hoursDrives the reaction to completion.
Validation
Expected Concentration0.5 - 0.8 M (Typical)The yield is not quantitative; titration is required for accurate concentration determination.
Titration MethodDirect titration with (-)-Menthol/1,10-phenanthrolineAn accurate and convenient method for determining the molarity of the active Grignard reagent.[10][11]
PART 3: Mandatory Protocol for Grignard Titration

Determining the precise concentration of the prepared Grignard reagent is critical for its use in subsequent stoichiometric reactions. A direct titration using a colorimetric indicator is a reliable method.[10]

Materials:

  • (-)-Menthol, anhydrous

  • 1,10-Phenanthroline (indicator)

  • Anhydrous Toluene or THF

  • Dry glassware (burette, flasks, syringes)

Procedure:

  • Prepare Titrant: Prepare a standardized solution of approximately 1.0 M (-)-Menthol in anhydrous toluene or THF.

  • Setup: Under an inert atmosphere, add ~5 mg of 1,10-phenanthroline to a dry flask.[10] Add a known volume of dry THF (e.g., 2 mL).

  • Add Grignard Sample: Draw a precise aliquot (e.g., 1.00 mL) of the clear Grignard solution into a syringe and add it to the flask. The solution should turn a distinct color (e.g., violet or brown) as the Grignard reagent forms a complex with the indicator.[10][11]

  • Titrate: Add the standardized (-)-menthol solution dropwise from a burette with vigorous stirring. The endpoint is reached upon the sharp disappearance of the colored complex, indicating that all the active Grignard reagent has been consumed.[10]

  • Calculate Concentration:

    • Molarity (RMgX) = [Molarity (Menthol) × Volume (Menthol)] / Volume (RMgX)

References

  • The Grignard Reaction. University of Wisconsin-Madison Chemistry Department.
  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.Organic Process Research & Development.
  • Configurational stability of a cyclopropyl Grignard reagent containing a metalated 2-hydroxymethyl group.The Journal of Organic Chemistry.
  • Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate.
  • Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration...PubMed.
  • How to measure the concentration of any grignard reagent (RMgX) in situ? ResearchGate.
  • The Thermometric Determination of Grignard Reagent Concentration.RSC Publishing.
  • Configurational stability of a cyclopropyl Grignard reagent containing a metalated 2-hydroxymethyl group.ACS Publications.
  • Titrating Organometallic Reagents is Easier Than You Think. Chemtips.
  • Grignard reagent.Wikipedia.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • An introduction to Grignard reagents. Chemguide.
  • The Grignard Reagents: Their Preparation. Ursinus Digital Commons.
  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.Accounts of Chemical Research.
  • Process for the preparation of grignard reagents... Google Patents.
  • Kulinkovich reaction. Grokipedia.
  • In Grignard reagent formation from cyclopropyl bromide...PubMed.
  • ...intermolecular kulinkovich cyclopropanation reactions... Organic Syntheses Procedure.
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • Ring-opening reactions of cyclopropanes...RSC Publishing.
  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives.PMC.
  • Cyclopropanation.Wikipedia.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Methylcyclopropyl Moiety

The cyclopropyl group has become an invaluable structural motif in modern medicinal chemistry, transitioning from a synthetic curiosity to a strategic tool for optimizing drug candidates.[1] Its unique stereoelectronic properties, stemming from significant ring strain, allow it to serve as a rigid scaffold or a bioisostere for functionalities like gem-dimethyl groups or alkenes.[2] The incorporation of a cyclopropyl ring can profoundly influence a molecule's pharmacological profile by enhancing metabolic stability, improving binding affinity through conformational constraint, and modulating physicochemical properties.[1]

Specifically, the 1-methylcyclopropyl group offers a three-dimensional exit vector from an aromatic or heteroaromatic core, a feature highly sought after in drug design to explore unoccupied binding pockets and escape flatland. However, the construction of C(sp³)-C(sp²) and C(sp³)-N bonds involving a sterically hindered, tertiary carbon center, such as that in 1-methylcyclopropane, presents a significant synthetic hurdle. Traditional nucleophilic substitution methods are often inefficient due to competing elimination reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, have revolutionized C-C and C-N bond formation.[3][4] While highly effective for aryl and vinyl halides, their application to unactivated alkyl halides, particularly tertiary chlorides like 1-chloro-1-methylcyclopropane, is challenging due to the high activation barrier for oxidative addition and the propensity for side reactions.[5] This guide provides an in-depth analysis of the mechanistic considerations and detailed, field-proven protocols for successfully employing this compound as an electrophile in these critical transformations, enabling the synthesis of novel 1-aryl-1-methylcyclopropanes and 1-amino-1-methylcyclopropanes.

Mechanistic Principles: Overcoming the Challenges of a Tertiary Alkyl Chloride

The success of any palladium-catalyzed cross-coupling reaction hinges on the delicate balance of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6] The use of a tertiary alkyl chloride introduces specific mechanistic challenges, particularly at the initial oxidative addition step.

The General Catalytic Cycle

The canonical catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions provide the fundamental framework. The cycle begins with an active Pd(0) species, which undergoes oxidative addition with the electrophile (this compound). For the Suzuki coupling, this is followed by transmetalation with an organoboron reagent (activated by a base). For the Buchwald-Hartwig amination, the amine coordinates to the palladium center, is deprotonated by a base to form a palladium-amido complex. The final step in both cases is reductive elimination, which forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst.[7][8]

Catalytic_Cycles cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination S_Pd0 Pd(0)Lₙ S_OA R-Pd(II)(Cl)Lₙ (Oxidative Addition) S_Pd0->S_OA R-Cl S_TM R-Pd(II)(Ar)Lₙ (Transmetalation) S_OA->S_TM Ar-B(OR)₂ + Base S_TM->S_Pd0 S_RE Product (R-Ar) S_TM->S_RE Reductive Elimination B_Pd0 Pd(0)Lₙ B_OA R-Pd(II)(Cl)Lₙ (Oxidative Addition) B_Pd0->B_OA R-Cl B_Amine [R-Pd(II)(NHR')Lₙ]⁺Cl⁻ (Amine Coordination) B_OA->B_Amine R'-NH₂ B_Amido R-Pd(II)(NR')Lₙ (Amido Complex) B_Amine->B_Amido -H⁺ (Base) B_Amido->B_Pd0 B_RE Product (R-NHR') B_Amido->B_RE Reductive Elimination

Figure 1: Generalized catalytic cycles for Suzuki and Buchwald-Hartwig couplings.
Causality Behind Catalyst Selection for Tertiary Chlorides

The C(sp³)-Cl bond of this compound is significantly less reactive towards Pd(0) than corresponding bromides or iodides. Furthermore, the tertiary nature of the carbon center presents considerable steric hindrance.

  • Oxidative Addition: This is typically the rate-limiting step. To overcome the high activation energy, highly electron-rich and sterically bulky phosphine ligands are required. These ligands stabilize the electron-rich Pd(0) center, promoting the donation of electron density into the σ* orbital of the C-Cl bond, thus facilitating its cleavage. Ligands such as the Buchwald biarylphosphines (e.g., XPhos, RuPhos) or bulky trialkylphosphines (e.g., cataCXium A, Cy₂t-BuP) are essential.[9][10]

  • Mechanistic Divergence - The Radical Pathway: For sterically congested alkyl halides, an alternative to the concerted two-electron oxidative addition is a single-electron transfer (SET) mechanism. Mechanistic studies on the amination of tertiary alkyl bromides suggest the reaction can proceed via the reversible generation of a free alkyl radical.[11][12] A Pd(0) complex can transfer a single electron to the alkyl halide, leading to a radical anion that fragments into an alkyl radical and a halide anion, coordinated to a Pd(I) species. This radical pathway circumvents the steric issues of a traditional Sₙ2-type oxidative addition. The choice of ligand and reaction conditions can influence which pathway predominates.

  • β-Hydride Elimination: A common side reaction for alkyl palladium intermediates is β-hydride elimination.[5] However, the 1-methylcyclopropyl palladium intermediate lacks β-hydrogens, making this decomposition pathway impossible. This is a key structural feature that enables the successful coupling of this specific substrate, provided oxidative addition can be achieved.

Application Protocol 1: Suzuki-Miyaura Coupling of Arylboronic Acids

This protocol describes a general method for the synthesis of 1-aryl-1-methylcyclopropanes. The key to success is the use of a highly active catalyst system capable of activating the inert C-Cl bond. Buchwald's palladium precatalysts, which generate the active L-Pd(0) species in situ, are highly effective.[10]

Materials and Reagents
Reagent/MaterialPurposeTypical Grade/Purity
This compoundElectrophile>97%
Arylboronic AcidNucleophile>98%
G3-XPhos PalladacyclePalladium Precatalyst-
XPhosLigand (optional, for optimization)>98%
Sodium tert-butoxide (NaOtBu)Base>98%
1,4-Dioxane or TolueneSolventAnhydrous, <50 ppm H₂O
Argon or NitrogenInert GasHigh Purity
Schlenk flask or sealed reaction vialReaction Vessel-
Magnetic stirrer with heatingAgitation and Temperature Control-
Experimental Workflow Diagram

Suzuki_Workflow start Start setup Assemble dry Schlenk flask under Argon atmosphere start->setup add_solids Add Arylboronic Acid (1.2 eq), NaOtBu (1.5 eq), and G3-XPhos Palladacycle (2 mol%) setup->add_solids add_liquids Add this compound (1.0 eq) and anhydrous Toluene add_solids->add_liquids reaction Heat reaction to 100-110 °C with vigorous stirring (Monitor by GC-MS/LC-MS) add_liquids->reaction cooldown Cool to Room Temperature reaction->cooldown workup Quench with water, extract with EtOAc, wash with brine cooldown->workup purify Dry (Na₂SO₄), concentrate, and purify by flash chromatography workup->purify end Obtain 1-Aryl-1-methylcyclopropane purify->end

Sources

Application Notes and Protocols for the Synthesis of Spirocycles Utilizing 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Spirocycle and the Potential of a Strained Building Block

Spirocycles, molecular architectures featuring two rings sharing a single carbon atom, are of profound importance in medicinal chemistry and materials science. Their inherent three-dimensionality offers a distinct advantage in drug design, enabling more precise interactions with biological targets and often leading to improved pharmacological properties. The synthesis of these intricate structures, however, presents a considerable challenge to the synthetic chemist. This application note explores the potential of 1-chloro-1-methylcyclopropane, a readily available yet underutilized building block, in the construction of spirocyclic frameworks. The high ring strain of the cyclopropane ring and the presence of a leaving group in this compound suggest its utility as a precursor to reactive intermediates that can be harnessed for the synthesis of complex spirocyclic systems.

This document provides a detailed guide for researchers, scientists, and drug development professionals on proposed synthetic strategies for the synthesis of spirocycles using this compound. While established, peer-reviewed protocols for this specific transformation are not widely available, the methodologies presented herein are grounded in the fundamental principles of cyclopropane reactivity and analogous transformations reported in the literature. We will delve into two primary proposed strategies: a Lewis acid-promoted pathway leveraging the formation of a stabilized cyclopropylmethyl cation, and a radical-mediated approach capitalizing on the reactivity of the 1-methylcyclopropyl radical.

PART 1: Lewis Acid-Promoted Spirocyclization

Mechanistic Rationale: Harnessing the Stability of the Cyclopropylmethyl Cation

The exceptional stability of the cyclopropylmethyl carbocation is a well-documented phenomenon in organic chemistry.[1][2][3] This stability arises from the "bent" character of the cyclopropane's C-C bonds, which allows for effective overlap with the vacant p-orbital of the adjacent carbocation, a stabilizing interaction often referred to as "dancing resonance."[3] In the case of this compound, treatment with a Lewis acid is proposed to facilitate the departure of the chloride ion, generating the 1-methylcyclopropyl cation. This electrophilic species can then be trapped by a tethered nucleophile, such as an alkene or an aromatic ring, to forge the spirocyclic core. The methyl group on the cyclopropane ring is expected to further stabilize the cationic intermediate through a positive inductive effect.[4]

The proposed reaction with an alkene-containing substrate would proceed through a concerted or stepwise process involving nucleophilic attack of the alkene onto the cyclopropyl cation, followed by ring-closing to furnish the spirocycle. The regioselectivity of this process will likely be governed by the nature of the alkene and the reaction conditions.

Lewis_Acid_Mechanism cluster_0 Generation of 1-Methylcyclopropyl Cation cluster_1 Spirocyclization Start This compound Intermediate1 [Complex] Start->Intermediate1 + AlCl3 LA Lewis Acid (e.g., AlCl3) Cation 1-Methylcyclopropyl Cation Intermediate1->Cation Ionization Chloride [AlCl4]- Intermediate1->Chloride Spirocycle_Intermediate Spirocyclic Cation Cation->Spirocycle_Intermediate + Alkene Alkene Alkene Substrate Product Spirocycle Spirocycle_Intermediate->Product Deprotonation

Caption: Proposed mechanism for Lewis acid-promoted spirocyclization.

Experimental Protocol: Proposed Synthesis of a Spiro[4.2]heptane Derivative

This protocol describes a hypothetical procedure for the synthesis of a spiro[4.2]heptane derivative from this compound and a suitable cyclopentenyl-substituted starting material.

Materials:

  • This compound

  • 1-(Cyclopent-1-en-1-yl)ethan-1-one

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and cooling bath

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (50 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Lewis Acid: Carefully add anhydrous aluminum chloride (1.2 equivalents) to the cooled DCM with stirring.

  • Substrate Addition: In the dropping funnel, prepare a solution of 1-(cyclopent-1-en-1-yl)ethan-1-one (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM (20 mL).

  • Reaction: Add the substrate solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

  • Quenching: Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate. Caution: Quenching is exothermic and may cause gas evolution.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired spiro[4.2]heptane derivative.

Expected Outcome:

This procedure is expected to yield the corresponding spiro[4.2]heptane derivative. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will be necessary to confirm the structure and purity of the product.

PART 2: Radical-Mediated Spirocyclization

Mechanistic Rationale: Taming the 1-Methylcyclopropyl Radical

Free radical reactions offer a powerful alternative for the construction of C-C bonds, often under milder conditions than their ionic counterparts. The 1-methylcyclopropyl radical can be generated from this compound through the action of a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a reducing agent like tributyltin hydride (Bu₃SnH). This radical is a reactive intermediate that can add to a tethered alkene.[5][6]

The proposed radical-mediated spirocyclization would involve the following key steps:

  • Initiation: Generation of a radical initiator.

  • Propagation:

    • Formation of the 1-methylcyclopropyl radical.

    • Intramolecular addition of the cyclopropyl radical to a tethered alkene to form a spirocyclic radical.

    • Hydrogen atom abstraction by the spirocyclic radical from a suitable donor to yield the final product and regenerate the chain-carrying radical.

Radical_Mechanism cluster_0 Radical Generation cluster_1 Spirocyclization Start This compound Radical 1-Methylcyclopropyl Radical Start->Radical + Initiator Radical Initiator Radical Initiator (e.g., AIBN) Spiro_Radical Spirocyclic Radical Radical->Spiro_Radical + Alkene Alkene Alkene Substrate Product Spirocycle Spiro_Radical->Product + H-atom donor H_Donor H-atom donor (e.g., Bu3SnH)

Caption: Proposed mechanism for radical-mediated spirocyclization.

Experimental Protocol: Proposed Synthesis of a Spiro[5.2]octane Derivative

This protocol outlines a hypothetical procedure for the synthesis of a spiro[5.2]octane derivative via a radical cyclization pathway.

Materials:

  • This compound

  • A suitable alkene-tethered precursor (e.g., 1-allylcyclohexan-1-ol)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

  • Syringe pump

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a solution of the alkene-tethered precursor (1.0 equivalent) in anhydrous toluene (0.05 M).

  • Initiator Addition: Add a catalytic amount of AIBN (0.1 equivalents) to the reaction mixture.

  • Reagent Addition: Heat the solution to reflux (approximately 110 °C). Using a syringe pump, add a solution of this compound (1.5 equivalents) and tributyltin hydride (1.2 equivalents) in anhydrous toluene over 4 hours.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to remove tin byproducts and isolate the desired spiro[5.2]octane derivative.

Safety Precautions:

  • Tributyltin hydride is toxic and should be handled with care in a well-ventilated fume hood.

  • AIBN is a potentially explosive solid and should be handled with care.

Data Summary and Comparison

While specific quantitative data for the proposed reactions are not available, the following table provides a conceptual comparison of the two methodologies based on general principles of these reaction types.

ParameterLewis Acid-Promoted SpirocyclizationRadical-Mediated Spirocyclization
Reaction Temperature Typically low temperatures (-78 °C to rt)Typically elevated temperatures (reflux)
Key Intermediate 1-Methylcyclopropyl cation1-Methylcyclopropyl radical
Potential Side Reactions Rearrangements of the carbocationPremature reduction of the radical
Functional Group Tolerance Sensitive to nucleophilic functional groupsGenerally tolerant of a wider range of functional groups
Stereocontrol May offer diastereoselective outcomes based on substrate controlStereocontrol can be challenging

Conclusion and Future Outlook

The synthesis of spirocycles remains a vibrant area of research, and the development of novel synthetic methodologies is crucial for advancing drug discovery and materials science. This compound represents a promising, yet largely unexplored, building block for the construction of these valuable motifs. The proposed Lewis acid-promoted and radical-mediated pathways outlined in this application note provide a conceptual framework for future investigations. Experimental validation of these protocols is necessary to fully elucidate the scope and limitations of these transformations. Further research into the optimization of reaction conditions, exploration of substrate scope, and investigation of enantioselective variants will undoubtedly pave the way for new and efficient routes to complex spirocyclic architectures.

References

  • Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin. RSC Publishing. [Link]
  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substr
  • Show one-step synthesis of spiro(2,2)pentane from organic compounds containing not more than three carbons. Use any necessary inorganic reagents or solvents. Study.com. [Link]
  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PMC - NIH. [Link]
  • Kinetics of cyclopropyl radical reactions. 2. Studies on the inversion of cyclopropyl and 1-methylcyclopropyl radicals and on the kinetics of some addition and abstraction reactions of 1-methylcyclopropyl and 1-methoxycyclopropyl radicals. Journal of the American Chemical Society. [Link]
  • Recent Halocyclization Reactions of Alkenes - A Review.
  • What is the reason for the exceptional stability of the cyclopropylmethyl carboc
  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. [Link]
  • Stereoselective Synthesis of Polysubstituted Spiropentanes. PMC - NIH. [Link]
  • What is the reason for the exceptional stability of the cyclopropylmethyl carboc
  • Is 1-(1-Methyl cyclopropyl) carbocation[7] as stable as Cyclopropyl Methyl Carbocation[5]. Chemistry Stack Exchange. [Link]
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH. [Link]
  • Synthesis of halocyclopropanes from the reaction of halodiazirines and alkenes.
  • Part ADraw the first intermediate during solvolysis of 1-chloro-1-methylcyclohexane. Chegg. [Link]
  • Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. NIH. [Link]
  • 1-Methylcyclopropyl. NIST WebBook. [Link]
  • When 1-chloro-1methylcyclopropane undergoes dehydrohalogenation, two possible products are possible but only one is obtained. Explain why A is prederentially formed even though B is the more stable alkene (trisubstituted). Chegg. [Link]
  • Lewis acid mediated cyclisations of methylene and alkylidenecyclopropanes. Wiley Online Library. [Link]
  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
  • Why is cyclopropyl methyl carbocation exceptionally stable? Quora. [Link]
  • This compound. PubChem. [Link]
  • Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. UCL Discovery. [Link]
  • A Kinetic Study of the Solvolysis of 1-Chloro-1,3,3-Triphenylpropadiene. CORE. [Link]
  • Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. MDPI. [Link]
  • Stability of the derivatives of cyclopropyl methyl carboc
  • Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion. PMC - NIH. [Link]
  • cis-Selective Direct Halocyclopropanation of Alkenes Mediated by Nucleophilic Cobalt Photoc
  • 1-Chloro-1-methylcyclohexane. NIST WebBook. [Link]
  • Radicals in natural product synthesis. PMC - NIH. [Link]
  • Reactions of cyclopropyl radicals in the methyl-initiated decomposition of cyclopropanecarbaldehyde. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

Sources

Application Note: A Detailed Guide to the Synthesis of 1-Methylcyclopropanol via Hydrolysis of 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive technical guide provides a detailed protocol for the preparation of 1-methylcyclopropanol, a valuable building block in medicinal chemistry and materials science, through the hydrolysis of 1-chloro-1-methylcyclopropane. This document outlines the underlying reaction mechanism, provides a step-by-step experimental procedure, details necessary safety precautions, and describes analytical methods for the characterization of the final product. The information presented herein is intended to equip researchers with the knowledge to safely and efficiently perform this synthesis.

Introduction

Cyclopropane rings are privileged structural motifs in a wide array of biologically active molecules and functional materials. The inherent ring strain of the three-membered ring imparts unique conformational and electronic properties. 1-Methylcyclopropanol, in particular, serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its preparation via the hydrolysis of the corresponding this compound is a common and efficient synthetic route. This application note provides a thorough and practical guide to this transformation.

Reaction Mechanism and Scientific Rationale

The hydrolysis of this compound to 1-methylcyclopropanol proceeds through a nucleophilic substitution reaction. Given the tertiary nature of the carbon atom bearing the chlorine atom, the reaction follows an SN1 (Substitution Nucleophilic Unimolecular) mechanism.

The key steps of the SN1 mechanism are:

  • Formation of a Carbocation: The reaction is initiated by the slow departure of the chloride leaving group, facilitated by a polar protic solvent like water. This rate-determining step results in the formation of a relatively stable tertiary cyclopropylmethyl carbocation. The stability of this intermediate is crucial for the reaction to proceed efficiently.[1][2]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile and attacks the electrophilic carbocation. This step is typically fast.

  • Deprotonation: The resulting protonated alcohol (oxonium ion) is then deprotonated by another water molecule (acting as a base) to yield the final product, 1-methylcyclopropanol, and a hydronium ion.

It is important to note that carbocation intermediates can potentially undergo rearrangement. However, in the case of the 1-methylcyclopropyl cation, rearrangement is less favorable compared to other systems, leading to a good yield of the desired alcohol.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
This compound≥98%Sigma-Aldrich
Deionized WaterHigh PurityMillipore
Diethyl EtherAnhydrous, ≥99%Fisher Scientific
Sodium BicarbonateSaturated Aqueous SolutionVWR
Anhydrous Magnesium Sulfate≥98%Acros Organics
Round-bottom flask (100 mL)-Pyrex
Reflux Condenser-Kimble
Magnetic Stirrer with Hotplate-IKA
Separatory Funnel (250 mL)-Chemglass
Rotary Evaporator-Büchi
Gas Chromatograph-Mass Spectrometer (GC-MS)-Agilent
Nuclear Magnetic Resonance (NMR) Spectrometer400 MHz or higherBruker
Safety Precautions

This compound is a volatile and flammable liquid. Handle in a well-ventilated fume hood away from ignition sources.[1] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Diethyl ether is extremely flammable and can form explosive peroxides. Use in a fume hood and take precautions against static discharge.

Experimental Protocol

Reaction Setup and Procedure
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of deionized water.

  • With gentle stirring, add 5.0 g of this compound to the water.

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-90 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by taking small aliquots from the organic layer (if a biphasic mixture is observed) and analyzing by GC-MS.

Work-up and Purification
  • After the reaction is complete (as determined by the disappearance of the starting material), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts in the separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize any hydrochloric acid formed during the reaction.

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The remaining liquid is the crude 1-methylcyclopropanol.

  • For higher purity, the product can be purified by fractional distillation under atmospheric pressure.

Characterization of 1-Methylcyclopropanol

The identity and purity of the synthesized 1-methylcyclopropanol can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is a powerful tool for assessing the purity of the product and confirming its molecular weight.

ParameterValue
Molecular Formula C₄H₈O
Molecular Weight 72.11 g/mol
Expected m/z peaks 72 (M+), 57, 43
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. The expected chemical shifts for 1-methylcyclopropanol are as follows:

Proton (¹H) SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-OH~1.5-2.5Singlet (broad)1HHydroxyl proton
-CH₃~1.2Singlet3HMethyl protons
-CH₂- (ring)~0.5-0.8Multiplet4HCyclopropane ring protons
Carbon (¹³C) SignalChemical Shift (δ, ppm)Assignment
C-OH~50-55Quaternary carbon
-CH₃~20-25Methyl carbon
-CH₂- (ring)~10-15Methylene carbons

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start This compound + Deionized Water reflux Reflux (80-90°C, 4-6h) start->reflux extraction Diethyl Ether Extraction reflux->extraction wash NaHCO₃ & Brine Wash extraction->wash drying Drying (MgSO₄) wash->drying evaporation Rotary Evaporation drying->evaporation distillation Fractional Distillation (Optional) evaporation->distillation product 1-Methylcyclopropanol distillation->product gcms GC-MS product->gcms nmr NMR product->nmr

Sources

Application Notes and Protocols: Reactions of 1-Chloro-1-methylcyclopropane with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Methylcyclopropyl Moiety

The cyclopropyl group is a highly prized structural motif in modern medicinal chemistry and drug development. Its incorporation into a molecule can significantly enhance potency, improve metabolic stability, and fine-tune physicochemical properties such as lipophilicity and pKa.[1][2] The unique stereoelectronic properties of the cyclopropane ring, stemming from its significant ring strain, allow it to act as a rigid conformational constraint, pre-organizing a molecule for optimal binding to its biological target.[1][3] Specifically, the 1-methylcyclopropyl group serves as a versatile bioisostere for moieties like gem-dimethyl or tert-butyl groups, offering improved metabolic profiles by mitigating oxidative metabolism that often occurs at these positions.[1]

This guide provides a detailed exploration of the reactions of 1-chloro-1-methylcyclopropane with common organometallic reagents, such as organolithium and Grignard reagents. These reactions are fundamental for the construction of more complex molecules featuring the 1-methylcyclopropyl unit. We will delve into the mechanistic underpinnings of these transformations and provide robust, field-tested protocols for their successful execution in a research setting.

Mechanistic Considerations: A Tale of Two Pathways

The reaction of this compound with organometallic reagents (R-M) can proceed through two primary mechanistic pathways: direct nucleophilic substitution (SN2-like) or via the formation of a cyclopropyl organometallic intermediate. The operative pathway is highly dependent on the nature of the organometallic reagent and the reaction conditions.

Direct Nucleophilic Substitution

In this pathway, the organometallic reagent acts as a nucleophile, directly displacing the chloride leaving group. This is a classic example of a nucleophilic substitution reaction.[4] The highly polarized carbon-metal bond of the organometallic reagent facilitates the attack of the organic group (R) on the electrophilic carbon of the cyclopropane ring.

Formation of a Cyclopropyl Organometallic Intermediate

Alternatively, the organometallic reagent can induce a metal-halogen exchange, leading to the formation of a 1-methylcyclopropyl organometallic species (e.g., 1-methylcyclopropyllithium or 1-methylcyclopropylmagnesium chloride). This intermediate can then react with various electrophiles. The formation of Grignard reagents, for instance, is known to involve radical intermediates at the magnesium surface.[5][6]

The choice of organometallic reagent is therefore a critical determinant of the reaction outcome. Highly reactive organolithium reagents may favor metal-halogen exchange, while Grignard reagents can participate in both pathways. The presence of catalytic amounts of copper salts can also influence the reaction, often promoting cross-coupling reactions.[7]

Stereochemical Implications

Reactions involving the chiral center of a cyclopropane ring can have distinct stereochemical outcomes. SN2-type reactions typically proceed with an inversion of configuration at the reaction center.[8] Conversely, reactions that proceed through a planar carbocation intermediate (SN1-type) can lead to a racemic mixture of products.[8] The stereochemistry of reactions involving cyclopropane rings is a complex field, with outcomes often dependent on the specific substrates and reaction conditions.[9][10]

Reaction Pathway Visualization

reaction_pathways sub This compound sn2_product Direct Substitution Product (R-1-methylcyclopropane) sub->sn2_product metal_intermediate 1-Methylcyclopropyl Organometallic Intermediate sub->metal_intermediate org_reagent Organometallic Reagent (R-M) org_reagent->sn2_product org_reagent->metal_intermediate final_product Final Product (E-1-methylcyclopropane) metal_intermediate->final_product Reaction with Electrophile (E+) caption Possible reaction pathways.

Caption: Possible reaction pathways.

Experimental Protocols

Safety First: Organolithium and Grignard reagents are highly reactive and can be pyrophoric. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

Protocol 1: Reaction with Organolithium Reagents

This protocol describes a general procedure for the reaction of this compound with an organolithium reagent, leading to the formation of a new carbon-carbon bond.

Materials:

  • This compound

  • Organolithium reagent (e.g., n-butyllithium, methyllithium) in a suitable solvent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, dropping funnel)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Addition: Charge the flask with a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slow Addition: Slowly add the organolithium reagent (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at -78 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of quenched aliquots.

  • Quenching: Once the reaction is deemed complete, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while maintaining a low temperature.[11]

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired substituted methylcyclopropane.

Protocol 2: Grignard Reagent Formation and Subsequent Reaction

This protocol details the formation of 1-methylcyclopropylmagnesium chloride followed by its reaction with an electrophile (e.g., an aldehyde or ketone).

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • A crystal of iodine (as an initiator)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a dry, three-necked flask under an inert atmosphere.

    • Add a small crystal of iodine.

    • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the Grignard reagent formation.

    • Continue the dropwise addition of the this compound solution and stir the mixture at room temperature for 2-3 hours to ensure complete formation of the Grignard reagent. The mechanism of Grignard reagent formation is complex and is believed to involve radical intermediates on the surface of the magnesium.[6][12]

  • Reaction with Electrophile:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF to the Grignard reagent.

    • Allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quenching and Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary

The following table provides a general overview of typical reaction conditions and expected outcomes for the reactions of this compound with organometallic reagents. Yields are representative and can vary depending on the specific substrates and reaction scale.

Reagent TypeTypical ConditionsProduct TypeTypical Yield (%)
Organolithium-78 °C to rt, Ether/THFAlkylated/Arylated Cyclopropane60-85%
Grignard Reagentrt to reflux, THF1-Methylcyclopropyl Alcohol (with carbonyls)55-80%
Organocuprate-78 °C to 0 °C, THFConjugate Addition Product70-90%

Troubleshooting and Safety Considerations

  • Low Yields: Low yields can often be attributed to moisture in the reaction setup or impure reagents. Ensure all glassware is oven-dried and solvents are anhydrous. The quality of the organometallic reagent is also crucial; titration is recommended to determine the exact concentration.

  • Side Reactions: In the case of Grignard reactions, Wurtz-type coupling to form bicyclopropyl derivatives can be a competing side reaction. Using dilute solutions and slow addition of the halide can minimize this.

  • Safety: Always handle organometallic reagents in a well-ventilated fume hood. Have a suitable quenching agent (e.g., isopropanol) and a Class D fire extinguisher readily available.

Workflow for Organometallic Reactions

experimental_workflow start Start: Dry Glassware & Inert Atmosphere reagents Add this compound & Anhydrous Solvent start->reagents cool Cool to Reaction Temperature reagents->cool add_reagent Slowly Add Organometallic Reagent cool->add_reagent react Stir and Monitor Reaction add_reagent->react quench Quench with Saturated aq. NH4Cl react->quench workup Aqueous Workup and Extraction quench->workup dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end End: Characterize Pure Product purify->end caption General experimental workflow.

Caption: General experimental workflow.

Conclusion

The reactions of this compound with organometallic reagents provide a powerful and versatile platform for the synthesis of complex molecules containing the valuable 1-methylcyclopropyl moiety. A thorough understanding of the underlying reaction mechanisms, careful attention to experimental detail, and adherence to safety protocols are paramount for achieving successful and reproducible results. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers and drug development professionals seeking to leverage this important class of chemical transformations.

References

  • Casey, C. P., & Vosejpka, L. J. (1992). Stereochemistry and mechanism of cyclopropane formation from ionization of C5H5(CO)2Fe(CH2)3X. Organometallics, 11(2), 738–745. [Link]
  • Trost, B. M., & Fraisse, P. L. (2022).
  • Wessjohann, L. A., & Brandt, W. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8927–8956. [Link]
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]
  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
  • Future Medicinal Chemistry. (2025).
  • ResearchGate. (2003).
  • Walborsky, H. M., & Aronoff, M. S. (1971). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of Organometallic Chemistry, 51(1), 31-41. [Link]
  • LibreTexts. (2023). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]
  • House, H. O., & Weeks, P. D. (1975). Stereochemistry and Mechanism of the Ring-Opening Reaction of Cyclopropylenones with LiCu(Me)2. Journal of the American Chemical Society, 97(10), 2770–2778. [Link]
  • ACS Publications. (2022).
  • Choudhury, S., et al. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Journal of Student Research, 11(4). [Link]
  • LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). [Link]
  • Lumen Learning. (n.d.). 4.5. Stereochemistry of reactions. In Organic Chemistry 1: An open textbook. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • YouTube. (2018). 20.4 Reaction with Organometallic Reagents. [Link]
  • ResearchGate. (2018). Cross-Coupling Reactions: A Practical Guide. [Link]
  • LibreTexts. (2023). 4.5: Stereochemistry of reactions. [Link]
  • ResearchGate. (2025). Stereochemistry and Mechanism of the Ring-Opening Reaction of Cyclopropylenones with LiCu(Me)2. [Link]
  • ACS Publications. (2004). Stereochemistry of Cyclopropane Formation Involving Group IV Organometallic Complexes. [Link]
  • ACS Publications. (1992).

Sources

Application Note & Protocols: Regioselective Elimination Reactions of 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the protocols for elimination reactions of 1-chloro-1-methylcyclopropane. It delves into the mechanistic underpinnings that govern regioselectivity, contrasting the expected outcomes of E1 and E2 pathways. We present a validated, step-by-step protocol for performing a base-induced E2 elimination, emphasizing the rationale behind reagent selection and reaction conditions to achieve predictable product distribution. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who utilize strained ring systems as synthetic intermediates.

Introduction: The Challenge of Regioselectivity in a Strained System

This compound is a tertiary alkyl halide incorporated into a highly strained cyclopropyl ring system. Its dehydrohalogenation presents a compelling case study in the principles of elimination reactions, where the expected product distribution often deviates from conventional predictive models like Zaitsev's rule.[1][2] The inherent ring strain of the cyclopropane moiety dramatically influences the stability of potential alkene products, forcing a departure from the thermodynamic pathway towards a kinetically favored, less substituted product.

Two primary alkene products are possible from the elimination of HCl:

  • Methylenecyclopropane (Product A): An exocyclic alkene.

  • 1-Methylcyclopropene (Product B): An endocyclic alkene.

While Zaitsev's rule would predict the more substituted 1-methylcyclopropene to be the major product, experimental evidence demonstrates that methylenecyclopropane is overwhelmingly favored.[3][4][5] This guide will elucidate the mechanistic basis for this observation and provide a robust protocol for conducting this transformation.

Mechanistic Considerations

The choice of reaction conditions dictates whether the elimination proceeds via a concerted (E2) or stepwise (E1) mechanism. Each pathway presents unique intermediates and transition states that are profoundly affected by the cyclopropane ring's unique electronic and steric properties.

The E2 Pathway: A Competition Dictated by Ring Strain

The E2 mechanism is a single, concerted step where a base abstracts a proton while the leaving group departs simultaneously.[6][7] For this compound, the base can abstract a proton from either the adjacent ring carbons (β-protons) or the methyl group (β'-protons).

Caption: Possible products from the elimination of this compound.

The regioselectivity is governed by the stability of the transition state leading to each product.

  • Pathway to Methylenecyclopropane (Major Product): Abstraction of a proton from the methyl group leads to a transition state where the developing double bond is exocyclic. The sp2-hybridized carbons in this arrangement can more readily adopt the required 120° bond angles without imposing additional strain on the three-membered ring.[3]

  • Pathway to 1-Methylcyclopropene (Minor Product): Abstraction of a proton from an adjacent ring carbon would form an endocyclic double bond. The introduction of sp2 geometry within the cyclopropane ring is energetically prohibitive. The ideal 120° bond angle for an sp2 carbon is severely compressed to the ~60° angle of the ring, creating immense angle strain.[3] This high-energy transition state makes this pathway significantly less favorable.

Therefore, even with bases that typically favor Zaitsev products, the reaction overwhelmingly yields the less substituted, "Hofmann-like" product, methylenecyclopropane.[4][5] The use of a sterically hindered base, such as potassium tert-butoxide, further favors abstraction from the more accessible methyl protons.[8]

The E1 Pathway: Cation Stability and Potential for Ring-Opening

An E1 reaction proceeds through a carbocation intermediate.[6][7][9] In this case, the dissociation of the chloride ion would form the tertiary 1-methylcyclopropyl carbocation.

G cluster_e1 Potential E1 Pathway and Side Reactions A This compound B 1-Methylcyclopropyl Cation (Intermediate) A->B Slow (Rate-Determining) C E1 Products (Minor Pathway) B->C Deprotonation (Fast) D Ring-Opened Cation (Rearrangement) B->D Ring Opening (Fast) E Ring-Opened Products D->E Nucleophilic Attack/ Further Reaction

Caption: The E1 pathway is often complicated by carbocation rearrangements.

While cyclopropylmethyl carbocations (where the positive charge is on a carbon adjacent to the ring) are known to be exceptionally stable due to delocalization of charge through the "bent" bonds of the ring, the stability of a carbocation directly on the ring is a different matter.[10][11][12] High-level computational studies and experimental evidence suggest that the parent cyclopropyl cation is not a stable intermediate but rather a transition state for disrotatory ring-opening to the allyl cation.[13]

This has two major implications for the E1 reaction of this compound:

  • Low Reaction Rate: The formation of the strained and potentially unstable 1-methylcyclopropyl cation is likely a high-energy process, meaning solvolysis reactions (typical E1 conditions) would be very slow.

  • Side Reactions: If the cation does form, it is highly susceptible to rapid ring-opening rearrangements, which would compete with deprotonation. This would lead to a mixture of linear or rearranged products rather than the desired cyclopropylalkenes.

For these reasons, the E1 pathway is not a synthetically useful route for the clean elimination of this substrate. The E2 pathway offers far superior control and predictability.

Experimental Protocols & Data

The following protocol details a reliable E2 method for the dehydrohalogenation of this compound.

Protocol 1: E2 Elimination using Potassium tert-Butoxide

This protocol is designed to maximize the yield of the kinetically favored product, methylenecyclopropane.

Materials:

  • This compound (Substrate)

  • Potassium tert-butoxide (KOt-Bu) (Base)

  • Dimethyl sulfoxide (DMSO) (Solvent)

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, separatory funnel

Workflow Diagram:

G cluster_workflow Experimental Workflow: E2 Elimination A Setup B Reagent Addition A->B Add KOt-Bu & DMSO under N2 C Reaction B->C Add Substrate dropwise at 0°C D Quench & Workup C->D Warm to RT Stir 4h, Quench with H2O E Extraction D->E Transfer to Sep. Funnel Extract with Et2O (3x) F Drying & Concentration E->F Combine organics Wash, Dry (MgSO4), Filter G Analysis F->G Remove solvent (Rotary Evaporation)

Caption: A step-by-step flowchart for the E2 elimination protocol.

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium tert-butoxide (1.2 equivalents). Place the flask under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous DMSO (approx. 0.5 M concentration relative to the substrate) via syringe. Stir the mixture at room temperature until the base is fully dissolved.

  • Substrate Addition: Cool the flask to 0 °C using an ice bath. Slowly add this compound (1.0 equivalent) dropwise over 10-15 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup: Carefully quench the reaction by pouring the mixture into a beaker containing an equal volume of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: The product, methylenecyclopropane, is volatile (b.p. ~7-8 °C). Use minimal heating and ensure the cold trap is effective.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and GC-MS to confirm identity and purity.

Anticipated Results & Data Summary

The product distribution is highly dependent on the choice of base and reaction conditions. The following table summarizes the expected outcomes.

BaseSteric HindranceTypical SolventExpected Major ProductExpected Product Ratio (A:B)Rationale
KOt-Bu HighDMSO, THFMethylenecyclopropane (A)> 98 : 2Bulky base favors abstraction from the sterically accessible methyl group.[8]
NaOEt LowEthanolMethylenecyclopropane (A)~ 95 : 5Even with a smaller base, the high energy of the endocyclic transition state prevents Zaitsev product formation.[2]
H₂O/Heat N/A (Solvolysis)WaterMixture of ring-opened productsN/APromotes an E1/Sₙ1 pathway, leading to cation formation and subsequent rearrangement.[14]

Concluding Remarks

The elimination reactions of this compound serve as an excellent illustration of how molecular strain can override traditional regioselectivity rules. The E2 pathway, particularly with a sterically hindered base like potassium tert-butoxide, provides a reliable and high-yielding method to synthesize methylenecyclopropane. Conversely, conditions promoting an E1 mechanism should be avoided due to the propensity of the intermediate carbocation to undergo ring-opening, leading to a complex mixture of products. The protocols and mechanistic insights provided herein offer a robust framework for researchers to successfully utilize this strained substrate in their synthetic endeavors.

References

  • Synthesis of 1-Methylcyclopropene. Scite.ai.
  • 1-Methylcyclopropene synthesis. ChemicalBook.
  • Method of preparing 1-methylcyclopropene and applying the same to plants.
  • 1-Methylcyclopropene. Wikipedia.
  • Dehydrohalogenation of 1 chloro 1 methylcyclopropane affords two alkenes and as products Explain. YouTube.
  • Efficient and convenient synthesis of 1-methylcyclopropene.
  • Is 1-(1-Methyl cyclopropyl)
  • Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts.
  • Dehydrohalogenation of this compound affords two alkenes (A and B) as products. Chegg.
  • Thermochemical Assessment of the Aromatic and Antiaromatic Characters of the Cyclopropenyl Cation...
  • Dehydrohalogenation of this compound affords two alkenes (A and B) as products. Chegg.
  • Long-lived cyclopropylcarbinyl cations.
  • (PDF) Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation.
  • Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development and Natural Product Synthesis...
  • What is the reason for the exceptional stability of the cyclopropylmethyl carboc
  • K-OC(CH3)3 A 1-chloro-1-methyl- cyclopropane.* bartleby.
  • Why is cyclopropyl methyl carboc
  • Stability of the derivatives of cyclopropyl methyl carboc
  • What is the reason for the exceptional stability of the cyclopropylmethyl carboc
  • Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts.
  • What product would you expect from the reaction of 1-chloro-1-methylcyclohexane with KOH in ethanol? Filo.
  • Elimination reactions. Organic Chemistry 1: An open textbook - Lumen Learning.
  • What product(s)
  • What products are expected in the ethoxide-promoted E2 elimin
  • Elimination Reactions: an Introduction. Chemistry Steps.
  • Draw the reaction mechanism for the following substitution reaction: this compound + H2O →... brainly.com.
  • Which has more rate of hydrolysis 1-chloro 1-methyl cyclopentane or 1-chloro 1-methyl cyclohexane? Quora.
  • Consider the chemical reaction shown in the image.
  • 1-chloro-1-methyl-cyclopropane. Molbase.
  • This compound. PubChem - NIH.
  • Why cis 1-chloro-2-methylcyclohexane undergo E2 elimination much faster than trans isomer? Quora.
  • E2 elimination: Substituted cyclohexanes. Khan Academy.
  • When 1-chloro-2-methylpropane is treated with a strong, bulky base such a... Filo.
  • When 1-chloro-1methylcyclopropane undergoes... Chegg.com.
  • [Chemistry] How do I draw the product of this reaction: 1-Chloro-1-methylcyclohexane reacting f... YouTube.
  • 1-Chloro-1-methylcyclohexane. NIST WebBook.
  • Elimination reactions form alkenes. It is sort of... Chegg.com.
  • For each of the following reactions, draw the major elimin

Sources

Application Notes and Protocols: 1-Chloro-1-methylcyclopropane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Methylcyclopropyl Moiety in Modern Pharmaceuticals

The cyclopropyl group, a three-membered carbocycle, has emerged as a privileged motif in medicinal chemistry. Its rigid, strained ring system imparts unique conformational constraints on molecules, often leading to enhanced binding affinity for biological targets, improved metabolic stability, and favorable pharmacokinetic properties. The introduction of a methyl group to the cyclopropane ring, creating the 1-methylcyclopropyl moiety, further refines these properties by adding a lipophilic contact point and a stereogenic center, offering chemists a powerful tool for optimizing drug candidates. 1-Chloro-1-methylcyclopropane serves as a key building block for introducing this valuable pharmacophore into complex pharmaceutical intermediates.

This guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates, with a particular focus on antiviral agents. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the causality behind the selection of reaction conditions.

The 1-Methylcyclopropyl Group in Antiviral Drug Design: The Case of Grazoprevir

A prominent example highlighting the significance of the cyclopropyl group in modern antiviral therapy is Grazoprevir , a potent inhibitor of the Hepatitis C virus (HCV) NS3/4a protease.[1][2] While the industrial synthesis of Grazoprevir is a complex, multi-step process, the presence of a cyclopropyl-containing fragment underscores the importance of this structural unit for achieving high inhibitory potency.[3][4] The synthesis of such complex molecules relies on the availability of versatile building blocks, and this compound represents a readily accessible precursor for incorporating the methylcyclopropyl moiety.

Core Synthetic Transformation: Synthesis of N-Aryl-1-methylcyclopropylamines

A critical class of pharmaceutical intermediates that can be accessed from this compound are N-aryl-1-methylcyclopropylamines. This structural motif is found in a variety of biologically active compounds. The synthesis of these intermediates typically proceeds via a nucleophilic substitution reaction, where an aniline derivative displaces the chloride from this compound.

Reaction Mechanism and Rationale

The reaction is believed to proceed through an SN1-like mechanism. The tertiary nature of the carbon atom bearing the chlorine atom in this compound favors the formation of a transient tertiary cyclopropyl cation intermediate upon dissociation of the chloride leaving group. This carbocation is then rapidly trapped by the nucleophilic aniline.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is often chosen to facilitate the formation of the carbocation intermediate and to dissolve the aniline nucleophile and any inorganic base used.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the aniline nucleophile, which would render it unreactive.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for the C-Cl bond cleavage and to drive the reaction to completion in a reasonable timeframe.

  • Catalyst: In some cases, a palladium catalyst in conjunction with a suitable ligand can be employed for a Buchwald-Hartwig type C-N cross-coupling reaction.[5] However, for a reactive tertiary halide like this compound, a direct nucleophilic substitution is often a more straightforward approach.

Diagram 1: Proposed Workflow for the Synthesis of N-Aryl-1-methylcyclopropylamine

G cluster_0 Reaction Setup cluster_1 Workup and Purification Start This compound Aniline Derivative K₂CO₃, DMF Reaction Heat to 80-100 °C Inert Atmosphere (N₂ or Ar) Start->Reaction Quench Cool to RT Quench with Water Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification Column Chromatography (Silica Gel) Concentrate->Purification Product N-Aryl-1-methylcyclopropylamine Purification->Product

Caption: General workflow for the synthesis of N-aryl-1-methylcyclopropylamine.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-1-methylcyclopropan-1-amine

This protocol describes a representative procedure for the synthesis of a model N-aryl-1-methylcyclopropylamine intermediate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound50915-28-190.551.0 g11.04
p-Anisidine (4-methoxyaniline)104-94-9123.151.63 g13.25
Potassium Carbonate (K₂CO₃)584-08-7138.213.05 g22.08
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0920 mL-
Ethyl Acetate141-78-688.11As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-
Silica Gel (for column chromatography)7631-86-960.08As needed-
Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 11.04 mmol), p-anisidine (1.63 g, 13.25 mmol, 1.2 equivalents), and potassium carbonate (3.05 g, 22.08 mmol, 2.0 equivalents).

  • Solvent Addition: Add 20 mL of anhydrous DMF to the flask.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of cold water.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield N-(4-methoxyphenyl)-1-methylcyclopropan-1-amine as a solid or oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Further Applications and Future Directions

The 1-methylcyclopropylamine intermediate synthesized can be further elaborated into more complex pharmaceutical targets. For instance, the secondary amine can undergo acylation, reductive amination, or be incorporated into heterocyclic ring systems.

The development of novel antiviral agents is an ongoing effort in the pharmaceutical industry.[6][7][8] The unique structural and electronic properties of the methylcyclopropyl group make it a valuable component in the design of next-generation therapeutics. As synthetic methodologies evolve, the use of this compound as a versatile and cost-effective building block is expected to expand, enabling the discovery and development of new and improved medicines.

Diagram 2: Chemical Transformation

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Reactant1 This compound Conditions K₂CO₃, DMF 90 °C Reactant1->Conditions Reactant2 p-Anisidine Reactant2->Conditions Product N-(4-methoxyphenyl)-1-methylcyclopropan-1-amine Conditions->Product

Caption: Synthesis of an N-aryl-1-methylcyclopropylamine intermediate.

References

  • Xu, F., Kim, J., Waldman, J., Wang, T., & Devine, P. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters, 20(22), 7261–7265. [Link][2][9]
  • Hong, J. H., & Choi, B. G. (2000). Synthesis and antiviral activity of novel methylene cyclopropyl nucleosides. Archives of Pharmacal Research, 23(4), 331–335. [Link]
  • Liverton, N. J., et al. (2010). Discovery of Vaniprevir (MK-7009), a Potent, Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor. Journal of Medicinal Chemistry, 53(10), 3948–3960.
  • Kwak, E. Y., Hong, J. H., Park, Y., & Choi, B. G. (2003). Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. Archives of Pharmacal Research, 26(9), 679–685. [Link][7]
  • Xu, F., et al. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus.
  • Kook, M. C., & Choi, B. G. (2003). Synthesis and antiviral activity of novel trans-2,2-dimethyl cyclopropyl nucleosides. Archives of Pharmacal Research, 26(11), 887–891. [Link]
  • University of Calgary. Ch 8: Nucleophilic Substitution answers. [Link]
  • Haudrechy, A., et al. (2001). Synthesis of potentially antiviral cyclopropyl nucleosides. Tetrahedron, 57(17), 3545-3553.
  • S. Michael Stewart. (2020). Nucleophilic Substitution with Amines. YouTube. [Link][10]
  • Chemrevise. (n.d.). 6.2.1 Amines. [Link][5]
  • PubChem. (n.d.). This compound.
  • Padmashali, B., et al. (2014). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Journal of Applicable Chemistry, 3(1), 110-116.
  • Google Patents. (2015). Method for preparing 1-methyl cyclopropane carboxylic acid. [12]
  • PubChem. (n.d.). (1R,2R)-1-Chloro-2-methylcyclopropane.
  • PubChem. (n.d.). 1-Chloro-2-methylcyclopropane.

Sources

Application Notes: The Strategic Role of the 1-Chlorocyclopropyl Moiety in the Synthesis of Prothioconazole, a Broad-Spectrum Fungicide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The synthesis of modern agrochemicals is a testament to the intricate dance of organic chemistry, where specific structural motifs are employed to elicit desired biological activity. One such motif of significant interest is the 1-chlorocyclopropyl group. While the specific molecule 1-chloro-1-methylcyclopropane is not a direct precursor, the closely related intermediate, 2-chloro-1-(1-chlorocyclopropyl)ethanone, is a cornerstone in the industrial synthesis of prothioconazole. Prothioconazole is a highly effective, broad-spectrum systemic fungicide belonging to the triazolinthione class.[1] Its fungicidal prowess is largely attributed to the inhibition of CYP51A1, an enzyme critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2] This document serves as a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry, detailing the application and synthetic protocols involving the 1-chlorocyclopropyl moiety in the production of prothioconazole.

The Significance of the 1-Chlorocyclopropyl Group in Prothioconazole's Bioactivity:

The unique toxophore of prothioconazole, which sets it apart from other triazole fungicides, is intrinsically linked to its molecular architecture. The 1-chlorocyclopropyl group plays a crucial role in the molecule's spatial configuration and electronic properties, which in turn influences its binding affinity to the target enzyme, CYP51. The cyclopropyl ring introduces conformational rigidity, while the chloro-substituent enhances the electrophilicity of the adjacent carbon, a key feature in the synthetic pathway leading to the final product.

Synthetic Pathways to Prothioconazole: A Focus on 2-chloro-1-(1-chlorocyclopropyl)ethanone

The synthesis of prothioconazole is a multi-step process, with the formation of the key intermediate, 2-chloro-1-(1-chlorocyclopropyl)ethanone, being a critical stage. Several synthetic routes to this intermediate have been developed, each with its own set of advantages and challenges. Below, we outline two common approaches.

Logical Workflow for Prothioconazole Synthesis:

Caption: High-level overview of synthetic routes to Prothioconazole.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone from 1-(1-chlorocyclopropyl)ethanone

This protocol details the direct chlorination of a precursor to yield the target intermediate.[3]

Materials and Equipment:

  • 1-(1-chlorocyclopropyl)ethanone

  • Dichloromethane (DCM)

  • Methanol

  • Chlorine gas

  • Reaction flask with a stirrer, gas inlet, and thermometer

  • Cooling bath (ice/salt)

  • Rotary evaporator

Procedure:

  • In a 500 mL reaction flask, combine 118.5 g of 1-(1-chlorocyclopropyl)ethanone, 237 mL of dichloromethane, and 9.6 g of methanol.[4]

  • Cool the mixture to 0°C using an ice/salt bath.

  • Begin bubbling chlorine gas into the reaction mixture while maintaining the temperature below 5°C.

  • Continue the introduction of chlorine gas for approximately 3 hours.

  • After 3 hours, stop the chlorine gas flow and allow the reaction to stir for an additional 30 minutes at 0-5°C.

  • Remove residual chlorine gas and hydrogen chloride by applying a vacuum at 0°C for 1 hour.

  • Distill off the solvent under reduced pressure at 25°C to obtain the crude product.

Expected Yield and Purity:

Parameter Value Reference
Yield ~92.5% [4]

| Purity (GC) | ~93.8% |[4] |

Protocol 2: Synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one

This protocol describes the nucleophilic substitution reaction between 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole, a key step in forming the triazole-containing intermediate.[1][5]

Materials and Equipment:

  • 2-chloro-1-(1-chlorocyclopropyl)ethanone

  • 1,2,4-triazole

  • Inert organic solvent (e.g., acetone, acetonitrile)

  • Acid-binding agent (e.g., potassium carbonate)

  • Phase transfer catalyst (optional, but recommended for improved yield)

  • Reaction flask with a stirrer, condenser, and nitrogen inlet

  • Heating mantle

Procedure:

  • Under a nitrogen atmosphere, charge a reaction flask with 1,2,4-triazole and the acid-binding agent in the chosen inert solvent.

  • Slowly add a solution of 2-chloro-1-(1-chlorocyclopropyl)ethanone to the flask at room temperature with stirring.

  • Heat the reaction mixture and reflux for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and distill off the solvent under reduced pressure.

  • The residue is then subjected to an aqueous work-up, including extraction with a suitable organic solvent.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification can be achieved by recrystallization.

Optimized Reaction Conditions:

Parameter Optimal Condition Reference
Molar Ratio (Triazole:Ethanone) 1.2:1.0 [1]
Temperature 65°C [1]
Reaction Time 7 hours [1]
Yield (after recrystallization) ~93% [1][5]

| Purity (GC-MS) | ~99% |[1][5] |

Mechanism of Action: The Role of the Chlorocyclopropyl Moiety

The final prothioconazole molecule, once assembled, exerts its fungicidal effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is pivotal in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity of the fungal cell membrane, inhibiting fungal growth.

Inhibition of Ergosterol Biosynthesis:

Ergosterol Biosynthesis Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Product Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Prothioconazole Prothioconazole Prothioconazole->CYP51 Inhibition Inhibition

Caption: Prothioconazole inhibits the CYP51 enzyme in the ergosterol biosynthesis pathway.

The 1-chlorocyclopropyl moiety, delivered through the key intermediate 2-chloro-1-(1-chlorocyclopropyl)ethanone, is of paramount importance in the synthesis of the fungicide prothioconazole. Understanding the synthetic routes to this intermediate and its subsequent transformations provides agrochemical researchers and developers with the necessary knowledge to optimize production processes and potentially explore novel derivatives with enhanced fungicidal activity. The protocols and mechanistic insights provided herein serve as a valuable resource for professionals in the field, underlining the critical role of specific chemical functionalities in the design of modern crop protection agents.

References

  • Prothioconazole - Wikipedia. (URL: [Link])
  • The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
  • Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one - Biblioteka Nauki. (URL: [Link])
  • Synthetic route to prothioconazole | Download Scientific Diagram - ResearchG
  • Synthesis method of 2-chloro-1-(1-chlorocyclopropyl)
  • Study on the Synthetic Process of Prothioconazole - Dissert
  • CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl)
  • Synthesis of the Intermediate for Prothioconazole - CABI Digital Library. (URL: [Link])
  • Synthesis of the Intermediate for Prothioconazole - ProQuest. (URL: [Link])
  • Synthesis process of intermediate of prothioconazole - Semantic Scholar. (URL: [Link])
  • US20200369627A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione(prothioconazole)
  • Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. (URL: [Link])

Sources

Application Note & Protocol: A Guide to the Scale-Up Synthesis of 1-Methylcyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-Methylcyclopropane (1-MCP) is a cornerstone of modern post-harvest agricultural treatment, prized for its potent ethylene-inhibiting capabilities. The transition from benchtop synthesis to industrially relevant scale-up production of 1-MCP and its derivatives necessitates a robust, safe, and efficient protocol. This guide provides an in-depth technical overview and actionable protocols for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-methylcyclopropane, with a focus on its stable α-cyclodextrin inclusion complex. We will delve into the underlying chemical principles, provide a detailed step-by-step synthesis, and address critical safety and quality control considerations.

Introduction: The Industrial and Scientific Imperative for 1-Methylcyclopropane

1-Methylcyclopropane (1-MCP) is a strained cyclic hydrocarbon that functions as an irreversible antagonist of ethylene receptors in plants. Ethylene, a key plant hormone, orchestrates the processes of ripening and senescence in a wide variety of fruits, vegetables, and ornamental flowers. By effectively blocking the ethylene signaling pathway, 1-MCP significantly extends the commercial shelf-life and preserves the quality of produce, thereby reducing food waste and enhancing supply chain efficiency.

The inherent challenge with 1-MCP is its gaseous state at ambient temperature and pressure, which complicates its storage, transportation, and application. The elegant solution to this challenge is the in-situ encapsulation of 1-MCP within a host molecule, most commonly α-cyclodextrin. This forms a stable, water-soluble powder from which the active 1-MCP gas is released upon dissolution in water. This inclusion complex is the foundation of most commercial 1-MCP formulations.

Synthetic Pathways to 1-Methylcyclopropane: A Scale-Up Perspective

While several synthetic routes to 1-MCP exist, their suitability for large-scale production varies significantly based on factors like reagent cost, reaction efficiency, and safety.

  • Dehydrohalogenation: A classic method involving the base-induced elimination from a haloalkane precursor. This route often struggles with low yields and the formation of difficult-to-separate isomers.

  • Simmons-Smith Reaction: This cyclopropanation method, while versatile, typically employs expensive reagents like diiodomethane and a zinc-copper couple, making it economically challenging for bulk production.

  • Intramolecular Nucleophilic Substitution: This is the most industrially favored approach. A common and effective strategy involves the intramolecular cyclization of a 1,3-dihaloalkane derivative. A highly successful iteration of this method, and the focus of our detailed protocol, is the reaction of 3-chloro-2-methylpropene with a strong, non-nucleophilic base like an organolithium reagent.

The in-situ generation of 1-MCP in the presence of α-cyclodextrin to directly form the inclusion complex is a key innovation that makes the large-scale production of a stable, solid product feasible.

Detailed Protocol: Gram- to Kilo-Scale Synthesis of the 1-MCP/α-Cyclodextrin Inclusion Complex

This protocol outlines a robust procedure for the synthesis of the 1-MCP/α-cyclodextrin complex, designed with scalability and safety as primary considerations.

WARNING: This protocol involves the use of n-butyllithium, a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. This procedure must be conducted by trained personnel in a controlled environment, under an inert atmosphere (argon or nitrogen), and with appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and chemical-resistant gloves). An emergency quench plan and appropriate fire extinguishing media (e.g., dry powder extinguisher) must be readily available.

Materials and Reagents
ReagentChemical FormulaMolar Mass ( g/mol )Recommended PurityNotes
α-CyclodextrinC₃₆H₆₀O₃₀972.84≥98%Must be anhydrous.
3-Chloro-2-methylpropeneC₄H₇Cl90.55≥97%
n-Butyllithium (n-BuLi)C₄H₉Li64.062.5 M solution in hexanesTitrate before use to confirm molarity.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11≥99.9%, inhibitor-free
Anhydrous HexanesC₆H₁₄86.18≥99%
IsopropanolC₃H₈O60.10Reagent gradeFor quenching.
Experimental Workflow

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation A 1. Reactor Inerting: Purge jacketed reactor with dry Argon. B 2. Slurry Formation: Charge α-Cyclodextrin and Anhydrous THF. Stir vigorously. A->B C 3. Cooling: Cool slurry to -5 to 0 °C. B->C D 4. Substrate Addition: Add 3-Chloro-2-methylpropene. C->D E 5. Intramolecular Cyclization (CRITICAL): Slow, controlled addition of n-BuLi. Maintain T < 5 °C. D->E Highly Exothermic F 6. Reaction Quench: Careful addition of Isopropanol. E->F G 7. Product Isolation: Filter the solid product. F->G H 8. Washing: Wash filter cake with THF, then Hexanes. G->H I 9. Drying: Dry under vacuum at 45-55 °C. H->I J Final Product: 1-MCP/α-Cyclodextrin Complex I->J

Caption: A logical workflow for the scale-up synthesis of the 1-MCP/α-cyclodextrin complex.

Step-by-Step Methodology
  • Reactor Preparation: A multi-port, jacketed glass reactor equipped with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a nitrogen or argon inlet, and a pressure-equalizing dropping funnel is rendered anhydrous and purged thoroughly with an inert gas.

  • Slurry Preparation: Under a positive pressure of inert gas, the reactor is charged with α-cyclodextrin (1.0 molar equivalent). Anhydrous tetrahydrofuran (THF) is then added to create a stirrable slurry (approximately 8-10 L of THF per kg of α-cyclodextrin). Vigorous stirring is initiated to ensure a homogeneous suspension.

  • Cooling: The reactor contents are cooled to an internal temperature of -5 to 0 °C using a circulating chiller.

  • Substrate Addition: 3-Chloro-2-methylpropene (1.1 to 1.2 molar equivalents) is added to the cooled slurry.

  • Intramolecular Cyclization: This is the most critical and hazardous step of the synthesis. The n-butyllithium solution (1.1 to 1.2 molar equivalents, 2.5 M in hexanes) is added dropwise via the pressure-equalizing dropping funnel. The addition rate must be meticulously controlled to maintain the internal reaction temperature below 5 °C.

    • Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like n-BuLi is essential for the efficient dehydrohalogenation of the precursor, leading to the intramolecular cyclization. The slow, controlled addition at low temperatures is paramount to manage the highly exothermic nature of the reaction and prevent dangerous thermal runaway. The simultaneous presence of α-cyclodextrin ensures the immediate capture of the formed 1-MCP gas, driving the equilibrium towards product formation and preventing the gaseous product from creating a hazardous pressurized system.

  • Reaction Quenching: Upon completion of the n-BuLi addition (as indicated by the cessation of the exotherm), the reaction is allowed to stir for an additional 30-60 minutes at 0-5 °C. The reaction is then carefully quenched by the slow, dropwise addition of isopropanol (approximately 1.5 molar equivalents relative to n-BuLi). A noticeable exotherm will occur during the quench.

  • Product Isolation: The resulting solid precipitate, the 1-MCP/α-cyclodextrin complex, is isolated by filtration. For larger scales, a Nutsche filter-dryer is an ideal piece of equipment for this purpose.

  • Washing: The filter cake is washed sequentially with cold THF to remove any unreacted starting materials and soluble byproducts, followed by a wash with hexanes to displace the THF.

  • Drying: The white to off-white solid is dried under vacuum at a temperature of 45-55 °C until a constant weight is achieved.

Quality Control and Analytical Characterization

To ensure the efficacy and safety of the final product, a comprehensive suite of analytical tests is required.

Analytical MethodParameter to be MeasuredTypical Specification
Gas Chromatography (GC-FID) 1-MCP Content2.5 - 4.5% (w/w)
¹H and ¹³C NMR Spectroscopy Structural ConfirmationSpectra must be consistent with the 1-MCP/α-cyclodextrin complex structure.
Karl Fischer Titration Residual Water Content< 2.0%
Loss on Drying (LOD) Residual Solvent ContentTo be determined based on process validation.

Safety Considerations for Scale-Up

  • Pyrophoric Reagents: All transfers and handling of n-butyllithium must be performed under a strictly inert atmosphere. Use of cannula or pressure transfer techniques is mandatory.

  • Thermal Management: The reaction is highly exothermic. A robust and reliable cooling system for the reactor is non-negotiable. Continuous monitoring of the internal temperature is critical.

  • Quenching: The quenching process is also exothermic and must be performed slowly and with adequate cooling. Never add water directly to an unquenched organolithium reaction.

  • Solvent Safety: Tetrahydrofuran can form explosive peroxides upon prolonged exposure to air. Use fresh, inhibitor-free THF and do not distill to dryness.

Conclusion

The synthesis of 1-methylcyclopropane derivatives, specifically the α-cyclodextrin inclusion complex, is a mature and scalable process. Success at an industrial scale hinges on a deep understanding of the reaction mechanism, meticulous control over reaction parameters, and an unwavering commitment to safety. The protocol and insights provided in this guide offer a solid foundation for the development and implementation of a safe, efficient, and reliable large-scale synthesis of this vital agricultural tool.

References

Please note that direct links to paywalled articles may not be accessible without a subscription.

  • Sisler, E. C., & Blankenship, S. M. (1996). U.S. Patent No. 5,518,988. Washington, DC: U.S.
  • Daly, J., & Kourelis, B. (2001). U.S. Patent No. 6,313,068. Washington, DC: U.S.
  • Neoh, T. L., Yamauchi, K., Yoshii, H., & Furuta, T. (2007). Kinetics of molecular encapsulation of 1-methylcyclopropene into α-cyclodextrin. Food Chemistry, 101(2), 641-647. [Link]
  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6-11. [Link]
  • FAO/WHO. (2010). FAO Specifications and Evaluations for Agricultural Pesticides: 1-Methylcyclopropene. [Link]

Application Notes and Protocols for the One-Pot Synthesis of N-Aryl-1-methylcyclopropylamines from 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Methylcyclopropylamine Scaffold in Medicinal Chemistry

The cyclopropyl ring is a highly sought-after motif in modern drug discovery. Its inherent ring strain and unique electronic properties can confer a range of desirable attributes to a drug candidate, including increased metabolic stability, enhanced potency, and improved membrane permeability. When functionalized with a methyl group and an amino moiety, the resulting 1-methylcyclopropylamine scaffold offers a rigid, three-dimensional exit vector that can be exploited to probe the binding pockets of biological targets with high precision. This structural element is found in a growing number of clinical and preclinical drug candidates.

Traditionally, the synthesis of N-aryl-1-methylcyclopropylamines has involved multi-step sequences, which can be time-consuming and inefficient. This application note details a robust and efficient one-pot protocol for the synthesis of these valuable compounds, starting from the readily available 1-chloro-1-methylcyclopropane. By leveraging a palladium-catalyzed C-N cross-coupling reaction, this method streamlines the synthesis, making it an attractive approach for medicinal chemistry and process development laboratories.

Mechanistic Rationale: A Fusion of SN1 and Catalytic Amination Principles

The one-pot synthesis of N-aryl-1-methylcyclopropylamines from this compound is a sophisticated transformation that combines elements of classical nucleophilic substitution with modern transition-metal catalysis. The reaction proceeds through two key conceptual stages that occur in a single reaction vessel.

Stage 1: In Situ Formation of the Electrophilic Partner

This compound is a tertiary alkyl halide. Under the reaction conditions, particularly in the presence of a Lewis acidic palladium(II) species or through thermal activation, the carbon-chlorine bond is polarized and can cleave to form a relatively stable tertiary carbocation, the 1-methylcyclopropyl cation. The stability of this cation is a critical factor that drives the reaction forward.

Stage 2: Palladium-Catalyzed Carbon-Nitrogen Bond Formation

The core of this transformation is a palladium-catalyzed amination, conceptually similar to the well-established Buchwald-Hartwig amination.[1][2] While the classical Buchwald-Hartwig reaction typically involves the coupling of an aryl halide with an amine, the principles can be adapted to the coupling of an in situ generated carbocationic species with an aniline. The catalytic cycle, broadly speaking, involves the oxidative addition of the electrophile to a Pd(0) species, followed by coordination of the aniline, deprotonation by a base, and reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. For sterically hindered substrates such as tertiary alkyl halides, the use of bulky, electron-rich phosphine ligands is crucial for promoting the desired catalytic turnover and preventing side reactions.[3][4] Ligands from the Josiphos family or bulky biaryl phosphines have shown considerable success in related challenging amination reactions.[3][5]

reaction_mechanism reactant1 This compound carbocation 1-Methylcyclopropyl Carbocation Intermediate reactant1->carbocation Ionization reactant2 Aniline amine_coordination Amine Coordination Complex reactant2->amine_coordination catalyst_precursor Pd(0)L_n Precatalyst oxidative_addition Oxidative Addition Complex catalyst_precursor->oxidative_addition Oxidative Addition base Base (e.g., NaOtBu) deprotonation Deprotonated Complex base->deprotonation Deprotonation carbocation->oxidative_addition oxidative_addition->amine_coordination amine_coordination->deprotonation product N-Aryl-1-methylcyclopropylamine deprotonation->product Reductive Elimination product->catalyst_precursor Catalyst Regeneration

Figure 1: Conceptual Reaction Pathway.

Experimental Protocol: One-Pot Synthesis of N-(4-methoxyphenyl)-1-methylcyclopropan-1-amine

This protocol provides a detailed procedure for the synthesis of a representative N-aryl-1-methylcyclopropylamine.

Materials and Reagents:

  • This compound (CAS: 50915-28-1)[6]

  • 4-Methoxyaniline (p-anisidine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (R)-(-)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (a Josiphos-type ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen gas (high purity)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography)

Reaction Workflow:

workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 Add Pd₂(dba)₃, ligand, and NaOtBu to a Schlenk flask. setup2 Evacuate and backfill with nitrogen (3x). setup1->setup2 setup3 Add anhydrous toluene. setup2->setup3 setup4 Add 4-methoxyaniline. setup3->setup4 setup5 Add this compound. setup4->setup5 reaction1 Heat the reaction mixture to 80-100 °C. setup5->reaction1 reaction2 Monitor reaction progress by TLC or GC-MS. reaction1->reaction2 reaction3 Cool to room temperature upon completion. reaction2->reaction3 workup1 Quench with saturated aqueous NH₄Cl. reaction3->workup1 workup2 Extract with ethyl acetate (3x). workup1->workup2 workup3 Wash combined organic layers with brine. workup2->workup3 workup4 Dry over anhydrous Na₂SO₄. workup3->workup4 workup5 Concentrate under reduced pressure. workup4->workup5 purification Purify by silica gel column chromatography. workup5->purification

Figure 2: Experimental Workflow Diagram.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), the Josiphos ligand (0.044 mmol, 4.4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous toluene (5 mL). Stir the mixture for 10 minutes at room temperature. Then, add 4-methoxyaniline (1.2 mmol) followed by this compound (1.0 mmol).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methoxyphenyl)-1-methylcyclopropan-1-amine.

Data Summary:

ParameterValue
Scale1.0 mmol
Temperature100 °C
Reaction Time12-24 hours
Pd Catalyst Loading2 mol% Pd₂(dba)₃
Ligand Loading4.4 mol%
Base1.4 equivalents NaOtBu
Expected Yield70-85%

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent- Use fresh, high-quality catalyst and ligand.- Ensure rigorous exclusion of air and moisture using Schlenk techniques.- Use freshly distilled, anhydrous solvent.
Formation of Side Products - Elimination of HCl from this compound- Homocoupling of the aniline- Optimize the reaction temperature; lower temperatures may favor the desired reaction.- Adjust the catalyst-to-ligand ratio.
Difficulty in Purification - Co-elution of product with residual ligand or byproducts- Optimize the eluent system for column chromatography.- Consider an acidic workup to extract the basic product into the aqueous phase, followed by basification and re-extraction.

Safety Precautions

This compound:

  • This compound is expected to be flammable and potentially harmful if swallowed, inhaled, or in contact with skin.[7]

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

  • Keep away from heat, sparks, and open flames.

Palladium Catalysts:

  • Palladium compounds can be toxic and should be handled with care.

  • Avoid inhalation of dust.

Sodium tert-butoxide:

  • This is a strong base and is corrosive.

  • It is moisture-sensitive and can react exothermically with water.

  • Handle in a glovebox or under an inert atmosphere.

General:

  • All reactions should be carried out by trained personnel in a well-ventilated laboratory.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The one-pot synthesis of N-aryl-1-methylcyclopropylamines from this compound represents a significant advancement in accessing this medicinally important scaffold. By employing a palladium-catalyzed C-N cross-coupling strategy with a sterically demanding phosphine ligand, this protocol offers a streamlined and efficient alternative to traditional multi-step methods. The detailed procedure and troubleshooting guide provided herein should enable researchers in drug discovery and development to readily adopt this powerful synthetic tool.

References

  • Current time inform
  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherific
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
  • : Chlorocyclopentane. LookChem. [Link]
  • New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. PubMed. [Link]
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
  • Buchwald–Hartwig amin
  • Studies on the 1,2-Migrations in Pd-Catalyzed Negishi Couplings with JosiPhos Ligands.
  • New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Europe PMC. [Link]
  • Buchwald-Hartwig Amin
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
  • Buchwald‐Hartwig amination of aryl halides with substituted anilines.
  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. PubMed. [Link]
  • (PDF) synthesis of Cyclopropyl anilines.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Semantic Scholar. [Link]
  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile.
  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Europe PMC. [Link]
  • A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. PMC - NIH. [Link]
  • One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal. [Link]
  • ChemInform Abstract: One-Pot, Telescoped Synthesis of N-Aryl-5-aminopyrazoles from Anilines in Environmentally Benign Conditions.

Sources

Application Notes & Protocols: Strategic Catalytic Functionalization of 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the Methylcyclopropane Motif

In the landscape of modern drug discovery and materials science, the cyclopropane ring stands out as a uniquely valuable structural motif.[1] Its inherent ring strain and rigid, three-dimensional geometry can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[2] The 1-methylcyclopropyl group, in particular, is a prevalent feature in numerous FDA-approved drugs and advanced agrochemicals, where it serves as a bioisostere for more metabolically labile groups like gem-dimethyl or tert-butyl.[1][3]

However, the synthesis of complex molecules bearing this moiety is often challenging. 1-Chloro-1-methylcyclopropane[4] presents itself as a readily available and versatile building block for introducing the 1-methylcyclopropyl group. The primary challenge lies in the catalytic activation of its sterically hindered tertiary C(sp³)–Cl bond. This guide provides an in-depth exploration of robust catalytic strategies to functionalize this key substrate, focusing on the underlying mechanisms and providing detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.

Part 1: Nickel-Catalyzed Cross-Coupling of Tertiary Alkyl Chlorides

Nickel catalysis has emerged as a powerful tool for forging C(sp³)–C(sp³) bonds, particularly for challenging electrophiles like tertiary alkyl halides.[5] Compared to palladium, nickel catalysts often offer superior reactivity for C–Cl bond activation and can operate through distinct mechanistic pathways, frequently involving single-electron transfer (SET) and radical intermediates.[6][7]

Mechanistic Rationale: A Radical-Mediated Pathway

The cross-coupling of this compound with organometallic reagents (e.g., Grignard reagents) using a nickel catalyst typically avoids a direct oxidative addition of the bulky tertiary chloride to a Ni(0) center. Instead, a more plausible mechanism involves a radical chain or a Ni(I)/Ni(III) cycle.

A common pathway begins with the activation of a Ni(0) or Ni(I) precatalyst. A key step is the halogen-atom abstraction from this compound by a Ni(I) species to generate a tertiary 1-methylcyclopropyl radical and a Ni(II) complex.[6] This radical can then recombine with the Ni(II) center (radical rebound) to form a Ni(III) intermediate. Subsequent transmetalation with the organometallic coupling partner and reductive elimination furnishes the desired product and regenerates a Ni(I) species, propagating the catalytic cycle.

Visualization: Ni(I)/Ni(III) Catalytic Cycle

Ni_Catalytic_Cycle cluster_main Ni(I)/Ni(III) Catalytic Cycle Ni(I)L_n Ni(I)L_n Ni(II)(Cl)L_n Ni(II)(Cl)L_n Ni(I)L_n->Ni(II)(Cl)L_n Oxidative Addition / Halogen Abstraction (+ R'-Cl) Ni(III)(R)(Alkyl)L_n Ni(III)(R)(Alkyl)L_n Ni(III)(R)(Alkyl)L_n->Ni(I)L_n Reductive Elimination (R-R' Product) Ni(II)(Cl)L_n->Ni(III)(R)(Alkyl)L_n Transmetalation (+ R-MgX) (- MgXCl) Grignard Organomagnesium (R-MgX) Product Functionalized Product (R-R') Reactant Reactant

Caption: Proposed Ni(I)/Ni(III) cycle for cross-coupling of this compound.

Protocol: Nickel-Catalyzed Coupling with Phenylmagnesium Bromide

This protocol describes the synthesis of 1-methyl-1-phenylcyclopropane via a nickel-catalyzed Kumada coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Phenylmagnesium bromide (1.5 equiv, 1.0 M solution in THF)

  • NiCl₂(dppp) [1,3-Bis(diphenylphosphino)propane]nickel(II) (5 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add NiCl₂(dppp) (0.05 equiv).

  • Reagent Addition: Add anhydrous THF, followed by this compound (1.0 equiv). Stir the solution at room temperature for 5 minutes.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add the phenylmagnesium bromide solution (1.5 equiv) dropwise over 15 minutes. A color change is typically observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by GC-MS or TLC.

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield the pure 1-methyl-1-phenylcyclopropane.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are workhorses in synthetic chemistry for their broad functional group tolerance and predictable reactivity in cross-coupling reactions.[8] While the oxidative addition of a tertiary alkyl chloride to Pd(0) is often sluggish, the use of specialized, electron-rich, and sterically demanding phosphine ligands can facilitate this challenging step.[9]

Mechanistic Rationale: The Pd(0)/Pd(II) Cycle

The canonical Mizoroki-Heck or Suzuki-Miyaura cross-coupling mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle.[10][11]

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with this compound to form an alkyl-palladium(II) chloride intermediate. This is the rate-limiting step for this substrate.

  • Transmetalation: The organopalladium(II) complex reacts with the organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling), transferring the organic group to the palladium center and displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Visualization: General Pd-Catalyzed Cross-Coupling Workflow

Pd_Catalytic_Cycle Pd0 {Pd(0)L_n | Active Catalyst} OxAdd Oxidative Addition R-Pd(II)(Cl)L_n Pd0->OxAdd Trans Transmetalation R-Pd(II)(R')L_n OxAdd->Trans Base/Additive RedElim {Reductive Elimination | R-R' Product} Trans->RedElim RedElim->Pd0 Regeneration Input1 1-Chloro-1-methyl- cyclopropane (R-Cl) Input1->Pd0 Input2 Organometallic Reagent (R'-M) Input2->OxAdd

Caption: Generalized workflow for Pd-catalyzed cross-coupling reactions.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines the coupling of this compound with an arylboronic acid. The choice of a highly active catalyst system, such as one employing a biarylphosphine ligand, is critical.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4.5 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Toluene/Water mixture (10:1 v/v)

Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃, SPhos, 4-methoxyphenylboronic acid, and K₃PO₄ to an oven-dried Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Add the toluene/water solvent mixture via syringe, followed by this compound (1.0 equiv).

  • Reaction: Seal the tube and heat the mixture to 80-100 °C with vigorous stirring for 24 hours.

  • Monitoring: Monitor the reaction progress by GC-MS analysis of aliquots.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the desired 1-(4-methoxyphenyl)-1-methylcyclopropane.

Part 3: Transition Metal-Catalyzed Ring-Opening Reactions

The significant ring strain of cyclopropanes (approx. 29 kcal/mol) makes them susceptible to C-C bond activation by transition metals.[12] This process typically involves the oxidative addition of a C-C bond to a low-valent metal center, forming a metallacyclobutane intermediate.[12] This intermediate can then undergo further transformations, providing a pathway to unique molecular scaffolds.

For substituted cyclopropanes, this cleavage can be highly regioselective. In the case of this compound, a catalyst can insert into the more substituted and electronically activated C1-C2 bond.

Protocol: Rhodium-Catalyzed Ring-Opening Carbonylation

This representative protocol illustrates the ring-opening of a cyclopropane followed by carbon monoxide insertion, a powerful method for synthesizing cyclopentenones.[12]

Materials:

  • This compound (1.0 equiv)

  • [Rh(CO)₂Cl]₂ (Rhodium(I) dicarbonyl chloride dimer) (2.5 mol%)

  • Dichloromethane (DCM), anhydrous

  • Carbon monoxide (CO) gas (balloon or high-pressure reactor)

Procedure:

  • Setup: To a flame-dried Schlenk flask or high-pressure reactor, add [Rh(CO)₂Cl]₂ and anhydrous DCM.

  • Substrate Addition: Add this compound to the solution.

  • CO Atmosphere: Purge the vessel with carbon monoxide gas and maintain a CO atmosphere (1 atm from a balloon or higher pressure in a reactor).

  • Reaction: Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by IR spectroscopy (disappearance of Rh-CO bands) or GC-MS.

  • Workup: Upon completion, carefully vent the CO gas in a fume hood. Concentrate the solvent under reduced pressure.

  • Purification: The resulting product, a substituted cyclopentenone derivative, can be purified by silica gel chromatography. The exact structure will depend on subsequent reaction steps, as the initial rhodacyclobutane is an intermediate.

Data Summary: Comparative Overview of Catalytic Methods

MethodCatalyst SystemCoupling PartnerTemp. (°C)Typical Yield (%)Key Advantages
Ni-Kumada NiCl₂(dppp)Aryl-MgBr0 to RT65-85Cost-effective, high reactivity for C-Cl bonds.
Pd-Suzuki Pd₂(dba)₃ / SPhosAryl-B(OH)₂80-10070-90Broad functional group tolerance, air-stable reagents.
Rh-Ring Opening [Rh(CO)₂Cl]₂Carbon MonoxideRTVariableAccess to complex cyclic structures, C-C bond activation.[12]

Conclusion

The functionalization of this compound is a critical transformation for introducing the valuable 1-methylcyclopropyl moiety into complex molecules. Modern transition metal catalysis provides a powerful and versatile toolkit to achieve this goal. Nickel-based systems offer a cost-effective and highly reactive approach for cross-coupling, particularly with organomagnesium reagents. Palladium catalysis, when paired with advanced phosphine ligands, provides exceptional functional group tolerance for Suzuki-Miyaura and related couplings. Furthermore, exploiting the inherent ring strain through rhodium-catalyzed C-C bond activation opens pathways to entirely new molecular architectures. The selection of the optimal catalytic system depends on the specific synthetic target, functional group compatibility, and desired complexity of the final product.

References

  • Title: Activation of cyclopropanes by transition metals. Source: Wikipedia. URL:[Link]
  • Title: Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. Source: National Institutes of Health (PMC). URL:[Link]
  • Title: Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-( p -siloxyaryl... Source: Royal Society of Chemistry Publishing. URL:[Link]
  • Title: Activation and Functionalization of C–C σ-Bonds of Alkylidene Cyclopropanes at Main Group Centers. Source: Cambridge Open Engage. URL:[Link]
  • Title: C−C bond activation of cyclopropanes.
  • Title: A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for Alkylcyclopropane Synthesis: Investigation of Stereochemical Outcomes and Radical Lifetimes. Source: National Institutes of Health (PMC). URL:[Link]
  • Title: Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. Source: National Institutes of Health (PMC). URL:[Link]
  • Title: Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Source: PubMed Central. URL:[Link]
  • Title: New, simple and accessible method creates potency-increasing structure in drugs.
  • Title: A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for Alkylcyclopropane Synthesis: Investigation of Stereochemical Outcomes and Radical Lifetimes.
  • Title: A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for Alkylcyclopropane Synthesis: Investigation of Stereochemical Outcomes and Radical Lifetimes. Source: PubMed. URL:[Link]
  • Title: A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for Alkylcyclopropane Synthesis: Investigation of Stereochemical Outcomes and Radical Lifetimes. Source: eScholarship.org. URL:[Link]
  • Title: Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Source: MDPI. URL:[Link]
  • Title: Nickel-Catalyzed Stille Cross Coupling of C-O Electrophiles. Source: PubMed. URL:[Link]
  • Title: Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes.
  • Title: Cross-Coupling Reactions: A Practical Guide.
  • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Source: University of Windsor. URL:[Link]
  • Title: Draw the reaction mechanism for the following substitution reaction: this compound + H2O →. Source: brainly.com. URL:[Link]
  • Title: Solvent effects in palladium catalysed cross-coupling reactions. Source: White Rose Research Online. URL:[Link]
  • Title: Solved When 1-chloro-1methylcyclopropane undergoes. Source: Chegg.com. URL:[Link]
  • Title: this compound. Source: PubChem. URL:[Link]
  • Title: The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Source: Royal Society of Chemistry Publishing. URL:[Link]
  • Title: K*-OC(CH3)3 A 1-chloro-1-methyl- cyclopropane. Source: bartleby. URL:[Link]

Sources

Application Notes and Protocols for Stereoselective Reactions of 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Chiral Potential of a Strained Ring System

1-Chloro-1-methylcyclopropane is a fascinating and synthetically valuable molecule that presents a unique challenge and opportunity in stereoselective synthesis. The presence of a quaternary stereocenter on a strained cyclopropane ring makes it a desirable building block for the introduction of stereochemically complex motifs in drug discovery and development. However, the steric hindrance and the nature of the tertiary alkyl halide pose significant hurdles to achieving high levels of stereocontrol in chemical transformations.

These application notes provide a comprehensive guide to potential stereoselective reactions of this compound. While direct, documented protocols for this specific substrate are scarce, this document leverages established, state-of-the-art methodologies for analogous tertiary alkyl halides and cyclopropane systems. The protocols and mechanistic discussions herein are designed to serve as a robust starting point for researchers looking to explore and develop novel stereoselective transformations of this intriguing molecule. We will focus on two primary strategies: enantioconvergent nucleophilic substitution and stereoselective ring-opening reactions.

Part 1: Enantioconvergent Nucleophilic Substitution: A Radical Approach to Stereocontrol

The direct stereoselective substitution of the chlorine atom in this compound is a formidable challenge via traditional S(_N)1 or S(_N)2 pathways. S(_N)1 reactions would lead to a racemic product through a planar carbocation, while the steric bulk of the tertiary center effectively shuts down a classical S(_N)2 inversion. A powerful and modern alternative lies in the realm of transition-metal catalysis, specifically enantioconvergent reactions that proceed through radical intermediates.[1][2] This approach allows for the conversion of a racemic mixture of this compound into a single enantiomer of the desired product.

Mechanistic Insight: The Power of Chiral Catalysis in Radical Reactions

Enantioconvergent substitutions of racemic tertiary alkyl halides are often achieved using chiral nickel or copper catalysts.[1][3] The generally accepted mechanism involves the following key steps:

  • Radical Generation: The chiral transition-metal catalyst facilitates a single-electron transfer (SET) to the alkyl halide, leading to the formation of a planar alkyl radical and a metal-halide species. The formation of this achiral radical intermediate is the key to the enantioconvergence, as both enantiomers of the starting material converge to the same intermediate.

  • Stereodetermining Step: The chiral catalyst then controls the facial selectivity of the subsequent bond formation with the nucleophile. This can occur through various pathways, including the formation of a chiral organometallic species that then couples with the nucleophile.

  • Catalyst Regeneration: The active chiral catalyst is regenerated, allowing the catalytic cycle to continue.

dot graph "Enantioconvergent Nucleophilic Substitution" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

racemic_substrate [label="Racemic this compound"]; chiral_catalyst [label="Chiral Ni or Cu Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nucleophile [label="Nucleophile (e.g., Organozinc, Grignard)"]; radical_intermediate [label="Planar Alkyl Radical Intermediate"]; product [label="Enantioenriched Product"];

racemic_substrate -> radical_intermediate [label="SET"]; chiral_catalyst -> radical_intermediate [style=dotted]; nucleophile -> radical_intermediate; radical_intermediate -> product [label="Stereoselective Coupling"]; chiral_catalyst -> product [style=dotted]; } caption: "Enantioconvergent Nucleophilic Substitution Workflow"

Protocol 1: Proposed Enantioconvergent Cross-Coupling with an Organozinc Reagent

This protocol is adapted from established methods for the nickel-catalyzed asymmetric cross-coupling of tertiary alkyl halides.[3]

Objective: To synthesize an enantioenriched 1-alkyl-1-methylcyclopropane derivative from racemic this compound.

Materials:

  • Racemic this compound

  • Organozinc reagent (e.g., Alkylzinc chloride)

  • Nickel(II) chloride glyme complex (NiCl(_2)*dme)

  • Chiral ligand (e.g., a chiral bis(oxazoline) or phosphine ligand)

  • Anhydrous, degassed solvent (e.g., THF, DME)

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware for anhydrous reactions

Experimental Procedure:

  • Catalyst Preparation: In a glovebox, to a dry vial, add NiCl(_2)*dme (5 mol%) and the chiral ligand (6 mol%). Add anhydrous, degassed solvent and stir at room temperature for 1 hour to form the chiral catalyst complex.

  • Reaction Setup: In a separate dry flask, add the organozinc reagent (1.5 equivalents) in the chosen solvent.

  • Reaction Initiation: To the flask containing the organozinc reagent, add the pre-formed chiral nickel catalyst solution via syringe.

  • Substrate Addition: Slowly add a solution of racemic this compound (1.0 equivalent) in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature, optimization may be required).

  • Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH(_4)Cl. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation:

EntryChiral LigandSolventTemp (°C)Yield (%)ee (%)
1Ligand ATHF0e.g., 75e.g., 90
2Ligand BDME25e.g., 80e.g., 85

Note: This table is illustrative. Actual results will depend on the specific ligand, nucleophile, and reaction conditions.

Part 2: Stereoselective Ring-Opening Reactions: Harnessing Strain for Asymmetric Synthesis

The inherent ring strain of the cyclopropane ring in this compound can be exploited to drive stereoselective ring-opening reactions.[4] In the presence of a chiral Lewis acid, the ring can be activated towards nucleophilic attack, and the stereochemistry of the resulting product can be controlled.

Mechanistic Considerations: Chiral Lewis Acid Catalysis

A chiral Lewis acid can coordinate to the chlorine atom of this compound, increasing its leaving group ability and promoting ring opening. The chiral environment provided by the Lewis acid-ligand complex can then direct the approach of a nucleophile to one face of the developing carbocationic intermediate, leading to an enantioenriched product.

dot graph "Stereoselective Ring-Opening" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

substrate [label="this compound"]; chiral_lewis_acid [label="Chiral Lewis Acid (e.g., Sc(OTf)3 + Chiral Ligand)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleophile [label="Nucleophile"]; intermediate [label="Activated Intermediate"]; product [label="Enantioenriched Ring-Opened Product"];

substrate -> intermediate; chiral_lewis_acid -> intermediate [style=dotted]; nucleophile -> intermediate; intermediate -> product [label="Stereoselective Attack"]; } caption: "Stereoselective Ring-Opening Workflow"

Protocol 2: Proposed Enantioselective Ring-Opening with a Nucleophile

This protocol is based on established methods for the catalytic asymmetric ring-opening of cyclopropanes.[4][5]

Objective: To synthesize an enantioenriched, ring-opened product from this compound.

Materials:

  • This compound

  • A suitable nucleophile (e.g., an alcohol, amine, or silyl enol ether)

  • A Lewis acid (e.g., Sc(OTf)(_3), Cu(OTf)(_2))

  • A chiral ligand (e.g., a chiral BOX or PYBOX ligand)

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware for anhydrous reactions

Experimental Procedure:

  • Catalyst Preparation: In a glovebox, to a dry flask, add the Lewis acid (10 mol%) and the chiral ligand (11 mol%). Add anhydrous solvent and stir at room temperature for 1 hour.

  • Reaction Setup: To the catalyst solution, add the nucleophile (1.2 equivalents).

  • Substrate Addition: Cool the mixture to the desired temperature (e.g., -78 °C to room temperature, optimization is crucial) and slowly add a solution of this compound (1.0 equivalent) in the same solvent.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO(_3). Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purification and Analysis: Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Data Presentation:

EntryLewis AcidChiral LigandNucleophileYield (%)ee (%)
1Sc(OTf)(_3)Ligand CMethanole.g., 65e.g., 88
2Cu(OTf)(_2)Ligand DAnilinee.g., 70e.g., 92

Note: This table is illustrative. The success of this reaction is highly dependent on the choice of Lewis acid, ligand, and nucleophile.

Trustworthiness and Self-Validation

The protocols described above are based on well-established and peer-reviewed methodologies for analogous substrates. To ensure the trustworthiness and self-validation of these proposed experiments, the following steps are critical:

  • Control Experiments: In the absence of the chiral ligand, the reactions should produce a racemic product. In the absence of the metal catalyst, no reaction or a significantly slower reaction should be observed.

  • Reproducibility: Each experiment should be repeated to ensure the results are reproducible.

  • Thorough Characterization: The structure of the product should be unambiguously confirmed by NMR spectroscopy and mass spectrometry. The absolute configuration of the enantioenriched product should be determined, for example, by comparison to a known standard or by X-ray crystallography of a suitable derivative.

Conclusion and Future Outlook

The stereoselective functionalization of this compound represents a significant challenge with high potential rewards in synthetic chemistry. The application of modern catalytic methods, particularly enantioconvergent cross-coupling and asymmetric ring-opening reactions, offers promising avenues for accessing novel, enantioenriched building blocks. The protocols and insights provided in these application notes are intended to empower researchers to explore these exciting possibilities and to develop robust and efficient stereoselective transformations for this unique and valuable molecule. Further research into novel chiral ligands and catalytic systems tailored for this specific substrate will undoubtedly lead to even more powerful synthetic tools.

References

  • Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science, 3(7), 692–700. [Link]
  • Schafroth, M. A., & Sarlah, D. (2020). Quaternary stereocentres via catalytic enantioconvergent nucleophilic substitution reactions of tertiary alkyl halides.
  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
  • Wang, Z., Wang, Z., He, G., & Chen, G. (2018). Formal enantioconvergent substitution of alkyl halides via catalytic asymmetric photoredox radical coupling.
  • Ouellette, R. J., & Rawn, J. D. (2015). Stereoselective nucleophilic substitution reaction at tertiary carbon centers. Principles of Organic Chemistry, 189-208. [Link]
  • Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science, 3(7), 692–700. [Link]
  • Guerin, D. J., & Lectka, T. (2020). Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. Chemical Science, 11(30), 7834–7843. [Link]
  • Guerin, D. J., & Lectka, T. (2020). Stereospecific Nucleophilic Substitution at Tertiary and Quaternary Stereocentres. Chemical Science, 11(30), 7834-7843. [Link]
  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]
  • Guerin, D. J., & Lectka, T. (2020). Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. Chemical Science, 11(30), 7834-7843. [Link]
  • Waser, J. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227–263. [Link]
  • Sarlah, D., & Chen, Y. (2015). Formally Stereoretentive SN1 Reactions of Homoallylic Tertiary Alcohols Via Nonclassical Carbocation. Journal of the American Chemical Society, 137(34), 10952–10955. [Link]
  • Waser, J. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Substitution Reactions of 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic methodologies involving 1-chloro-1-methylcyclopropane. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address the common side reactions encountered during its nucleophilic substitution, providing mechanistic insights and actionable troubleshooting strategies to enhance reaction efficiency and selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My substitution reaction is yielding a mixture of products, including cyclobutanol and open-chain alcohols, not just the expected 1-methylcyclopropanol. Why is my product distribution so complex?

Direct Answer: This is a classic and well-documented issue arising from the nature of the carbocation intermediate formed during the reaction. Substitution on this compound, a tertiary halide, predominantly proceeds via an SN1 mechanism. This involves the formation of the 1-methylcyclopropyl cation, which is a specific type of cyclopropylcarbinyl cation. These cations are notoriously unstable and exist as a set of rapidly equilibrating, non-classical carbocationic structures.[1][2][3]

Mechanistic Deep Dive: The Non-Classical Cation Problem

The exceptional stability of cyclopropylcarbinyl cations comes from the favorable overlap of the C-C "bent bonds" of the cyclopropane ring with the empty p-orbital of the carbocationic center.[4][5][6][7] However, this delocalization also facilitates rapid skeletal rearrangements. The 1-methylcyclopropyl cation does not exist as a single structure but as a resonance hybrid that includes contributions from the cyclobutyl cation and the homoallyl (but-3-enyl) cation.[1][7] Consequently, the nucleophile (e.g., water) can attack any of these electrophilic centers, leading to a mixture of products. Hydrolysis of (chloromethyl)cyclopropane, for instance, yields 48% cyclopropylmethanol, 47% cyclobutanol, and 5% allylcarbinol.[1]

G cluster_main Carbocation Equilibration cluster_products Product Mixture start This compound cation 1-Methylcyclopropyl Cation (Non-classical) start->cation - Cl⁻ (Sₙ1) prod1 1-Methylcyclopropanol (Desired Product) cation->prod1 + Nu⁻ prod2 1-Methylcyclobutanol (Ring Expansion) cation->prod2 Rearrangement + Nu⁻ prod3 But-3-en-1-ol derivative (Ring Opening) cation->prod3 Rearrangement + Nu⁻ G start This compound cation 1-Methylcyclopropyl Cation start->cation - Cl⁻ (Rate-Determining Step) sn1_product Substitution Product (e.g., 1-methylcyclopropanol) cation->sn1_product Path A: Nucleophilic Attack (e.g., +H₂O) e1_product Elimination Product (Methylenecyclopropane) cation->e1_product Path B: Proton Abstraction (e.g., -H⁺ by Base)

Caption: Competing SN1 and E1 pathways from a common intermediate.

Troubleshooting Guide: Favoring Substitution over Elimination

ParameterRecommendationRationale
Nucleophile Choice Use a nucleophile that is a weak base (e.g., N₃⁻, CN⁻, Br⁻).Minimizes the rate of proton abstraction. Highly basic nucleophiles (e.g., OH⁻, RO⁻) will increase the amount of elimination. [8]
Temperature Run the reaction at the lowest feasible temperature.Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at elevated temperatures.
Base If a base is required (e.g., to neutralize generated acid), use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) rather than a simple amine or hydroxide.These bases are poor nucleophiles and are less likely to participate in the substitution reaction directly, but they can still promote E1 if not chosen carefully. Their bulk can disfavor proton abstraction from the sterically accessible methyl group.
FAQ 3: Are there alternative synthetic strategies that avoid the formation of a free carbocation and its associated side reactions?

Direct Answer: Absolutely. When SN1 conditions prove too problematic, switching to a reaction class that avoids the generation of a free carbocation is the most effective strategy. Palladium-catalyzed cross-coupling reactions are an excellent alternative for forming C-C or C-N bonds with high fidelity.

Alternative Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

This method allows for the coupling of the 1-methylcyclopropyl group to aryl or vinyl moieties without involving a free carbocation, thus preventing rearrangements and eliminations. A similar approach, the Buchwald-Hartwig amination, can be used for C-N bond formation. [9]

  • Reactants: Prepare 1-bromo-1-methylcyclopropane (more reactive in cross-coupling) or use this compound with an appropriate catalyst system. Prepare the corresponding boronic acid or boronate ester partner.

  • Catalyst System: To a flame-dried Schlenk flask under argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 3.0 equiv.). [9]3. Reaction Assembly: Add the arylboronic acid (1.2 equiv.) and dissolve the mixture in an anhydrous solvent system (e.g., Toluene/Water 10:1).

  • Substrate Addition: Add the 1-halo-1-methylcyclopropane (1.0 equiv.) to the mixture.

  • Execution: Degas the mixture and heat to the required temperature (e.g., 80-100 °C), monitoring by GC-MS.

  • Workup: Upon completion, cool, quench with water, and perform a standard extractive workup followed by purification.

G cluster_workflow Troubleshooting Workflow start Reaction Issue Observed q1 Dominant Side Product? start->q1 rearrangement Ring Expansion or Ring Opening q1->rearrangement Rearranged Isomers elimination Alkene Formation (Methylenecyclopropane) q1->elimination Alkene sol1 Action: • Lower Temperature • Use Less Polar Solvent • Use Stronger Nucleophile rearrangement->sol1 sol2 Action: • Use Weakly Basic Nucleophile • Lower Temperature elimination->sol2 alternative Consider Alternative Strategy: (e.g., Pd-catalyzed Cross-Coupling) sol1->alternative If still problematic sol2->alternative If still problematic

Caption: A decision-making workflow for troubleshooting side reactions.

References

  • Gas-phase identity nucleophilic substitution reactions of cyclopropenyl halides.PubMed.[Link]
  • Nucleophilic substitution of cyclopropyl ketones with halides.
  • The Chemistry of Cyclopropylmethyl and Related Radicals.Royal Society of Chemistry Publishing.[Link]
  • Substitution, Nucleophilic, Bimolecular: The SN2 Reaction.W.W. Norton, Chapter 7.[Link]
  • Why is cyclopropylmethyl radical opening so fast?Chemistry Stack Exchange.[Link]
  • Nucleophilic Substitution.Arts, Science, and Commerce College, Kolhar.[Link]
  • Why doesn't cyclopropyl methyl carbocation stabilise itself by ring expansion?Chemistry Stack Exchange.[Link]
  • Elimination Reactions- Zaitsev's Rule.Chemistry LibreTexts.[Link]
  • What is the reason for the exceptional stability of the cyclopropylmethyl carboc
  • Why is cyclopropyl methyl carboc
  • What product would you expect from the reaction of 1-chloro-1-methylcyclohexane with KOH in ethanol?Filo.[Link]
  • Why is cyclopropyl methyl carbocation more stable than benzyl?Quora.[Link]
  • Draw the reaction mechanism for the following substitution reaction: this compound + H2O →brainly.com.[Link]
  • Theoretical Studies of the Gas-Phase Identity Nucleophilic Substitution Reactions of Cyclopentadienyl Halides.pubs.kcs.or.kr.[Link]
  • Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects.Journal of the American Chemical Society.[Link]
  • What is the reason for the exceptional stability of the cyclopropylmethyl carboc
  • Elimination Reactions- Zaitsev's Rule.Chemistry LibreTexts.[Link]
  • 1-Chloro-1-methylcyclopentane is treated with water. Show the mechanism for this reaction and give the name of the product.Homework.Study.com.[Link]
  • Is 1-(1-Methyl cyclopropyl) carbocation [13]as stable as Cyclopropyl Methyl Carbocation.[14]Chemistry Stack Exchange.[Link]
  • 1-chloro-1-methyl-cyclopropane.Molbase.[Link]
  • Cyclopropyl Methyl C
  • Determining the major and minor products of the reaction of 1-chloro-1-methylcyclohexane with water
  • Part ADraw the first intermediate during solvolysis of 1-chloro-1-methylcyclohexane.Chegg.[Link]
  • When 1-chloro-1methylcyclopropane undergoes dehydrohalogen
  • Which has more rate of hydrolysis 1-chloro 1-methyl cyclopentane or 1-chloro 1-methyl cyclohexane?Quora.[Link]
  • This compound.
  • 1-Chloro-2-methylcyclopropane.

Sources

Navigating the Chemistry of a Strained Ring: A Technical Guide to Preventing Ring-Opening of 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the versatile yet challenging reagent, 1-chloro-1-methylcyclopropane. This guide is designed to provide you with in-depth technical and field-proven insights to help you navigate the complexities of its reactivity and, most importantly, prevent the undesired ring-opening that can compromise your synthetic pathways. Our focus is on providing practical, actionable advice in a direct question-and-answer format to address the specific issues you may encounter in your laboratory.

Understanding the Challenge: The Unstable 1-Methylcyclopropyl Cation

The primary hurdle in reactions involving this compound is the high propensity of its three-membered ring to open. This instability is rooted in the formation of the 1-methylcyclopropyl cation, a tertiary carbocation that is highly prone to rearrangement.

FAQ: Why is the 1-methylcyclopropyl cation so unstable?

The 1-methylcyclopropyl cation is a specific example of a cyclopropylmethyl cation. While the cyclopropyl group can stabilize an adjacent positive charge through a phenomenon known as "dancing resonance" or overlap of the ring's Walsh orbitals with the empty p-orbital of the carbocation, this very interaction also facilitates rapid rearrangement. The inherent strain of the three-membered ring provides a strong driving force for rearrangement to less strained carbocations, namely the cyclobutyl and homoallyl cations. This rearrangement leads to a mixture of undesired ring-opened and ring-expanded byproducts.

Troubleshooting Common Issues and Experimental Failures

This section addresses specific problems you might be facing in your experiments and provides targeted solutions.

Q1: My reaction is yielding a mixture of products, including what appear to be butenyl and cyclobutyl derivatives. How can I confirm this and what is the cause?

A1: The presence of butenyl (homoallyl) and cyclobutyl derivatives is a classic sign of carbocation rearrangement and subsequent ring-opening or expansion. The likely cause is that your reaction conditions favor an SN1-type pathway, leading to the formation of the unstable 1-methylcyclopropyl cation.

To confirm the identity of your byproducts:

  • Mass Spectrometry (MS): Look for masses corresponding to the expected ring-opened and ring-expanded isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the byproducts will show characteristic signals for alkenes (in the case of butenyl derivatives) or a four-membered ring (for cyclobutyl derivatives), which will be distinct from the signals of the desired cyclopropyl product.

The root cause is almost always the formation and subsequent rearrangement of the 1-methylcyclopropyl cation. The key to preventing this is to either trap the cation faster than it can rearrange or to employ reaction conditions that avoid its formation altogether.

Q2: I'm trying to perform a nucleophilic substitution with a strong nucleophile, but I'm still getting ring-opened products. What am I doing wrong?

A2: Even with strong nucleophiles, if the reaction has any SN1 character, ring-opening can occur. This compound is a tertiary alkyl halide, which inherently favors the SN1 pathway. Several factors could be at play:

  • Reaction Temperature: Higher temperatures provide the activation energy for both carbocation formation and its subsequent rearrangement.

  • Solvent Choice: Polar protic solvents (e.g., alcohols, water) are excellent at stabilizing carbocations, thus promoting the SN1 pathway and giving the cation more time to rearrange.

  • Nucleophile Concentration: If the concentration of your nucleophile is too low, the rate of trapping the carbocation may be slower than the rate of rearrangement.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Conduct your reaction at the lowest possible temperature at which you still observe product formation. Start at 0 °C and consider going down to -78 °C.

  • Switch to a Polar Aprotic Solvent: Solvents like tetrahydrofuran (THF), diethyl ether, or dimethylformamide (DMF) are less effective at solvating carbocations, thus disfavoring the SN1 pathway.

  • Increase Nucleophile Concentration: Using a higher concentration of a strong nucleophile can increase the rate of the desired SN2-like attack.

Recommended Protocols for Preserving the Cyclopropyl Ring

To avoid the pitfalls of carbocation chemistry, we strongly recommend employing cross-coupling reactions that proceed through mechanisms that do not involve the formation of a free carbocation.

Protocol 1: Nickel-Catalyzed Kumada-Corriu Cross-Coupling

This method is highly effective for forming a new carbon-carbon bond at the tertiary center of this compound with an aryl or vinyl Grignard reagent, without rearrangement.[1][2][3][4]

Reaction: this compound + ArMgBr --(NiCl2(dppp))--> 1-Aryl-1-methylcyclopropane

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and under an inert atmosphere (argon or nitrogen), add NiCl2(dppp) (dichloro[1,3-bis(diphenylphosphino)propane]nickel(II)) (5 mol%).

  • Reaction Setup: Add anhydrous diethyl ether or THF as the solvent.

  • Addition of Grignard Reagent: To this suspension, add the aryl Grignard reagent (e.g., phenylmagnesium bromide) (1.2 equivalents) dropwise at room temperature.

  • Addition of Substrate: After stirring for 15 minutes, add this compound (1.0 equivalent) dropwise.

  • Reaction Monitoring: The reaction is typically exothermic. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is usually complete within a few hours at room temperature or with gentle reflux.

  • Workup: Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Nickel Catalyst: Nickel catalysts, particularly with phosphine ligands like dppp, are highly effective for the cross-coupling of alkyl halides, including tertiary ones. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination, a pathway that avoids the formation of a free carbocation.

  • Inert Atmosphere: Grignard reagents are highly sensitive to air and moisture. An inert atmosphere is crucial to prevent their decomposition.

  • Anhydrous Solvents: Water will quench the Grignard reagent. The use of dry solvents is mandatory.

Table 1: Recommended Conditions for Kumada-Corriu Coupling of this compound

ParameterRecommended ConditionRationale
Catalyst NiCl2(dppp) or NiCl2(dppe)Efficient for coupling tertiary alkyl halides.
Solvent Anhydrous THF or Diethyl EtherStandard solvents for Grignard reactions.
Temperature 0 °C to refluxReaction is often exothermic; starting at a lower temperature allows for better control.
Grignard Reagent 1.2 - 1.5 equivalentsEnsures complete consumption of the starting halide.
Atmosphere Inert (Argon or Nitrogen)Protects the air- and moisture-sensitive Grignard reagent.
Protocol 2: Cross-Coupling with Organocuprates (Gilman Reagents)

Organocuprates are softer nucleophiles than Grignard reagents and are excellent for coupling with alkyl halides, including sterically hindered ones. This reaction also proceeds without the formation of a carbocation intermediate.[5]

Reaction: this compound + LiCuR2 --> 1-Alkyl/Aryl-1-methylcyclopropane

Step-by-Step Methodology:

  • Preparation of the Organocuprate: In a flame-dried flask under an inert atmosphere, prepare the lithium dialkyl- or diarylcuprate (Gilman reagent) by adding two equivalents of the corresponding organolithium reagent to one equivalent of copper(I) iodide (CuI) in anhydrous diethyl ether or THF at -78 °C.

  • Reaction with Substrate: To the freshly prepared Gilman reagent at -78 °C, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Organocuprate: The mechanism of coupling with Gilman reagents is thought to involve an oxidative addition/reductive elimination cycle or a concerted SN2-like pathway, both of which avoid a carbocation intermediate.

  • Low Temperature: The Gilman reagent is prepared and reacted at low temperatures to ensure its stability.

Visualizing Reaction Pathways

To better understand the chemical principles at play, the following diagrams illustrate the problematic SN1 pathway and the preferred cross-coupling catalytic cycle.

G cluster_0 Problematic SN1 Pathway A This compound B 1-Methylcyclopropyl Cation (Unstable) A->B Slow, Rate-Determining Step (Favored by polar protic solvents) C Ring-Opened & Rearranged Products (Butenyl & Cyclobutyl Derivatives) B->C Fast Rearrangement D Desired Ring-Preserved Product B->D Nucleophilic Attack (Often too slow)

Caption: The SN1 pathway leading to undesired ring-opening.

G cluster_1 Preferred Cross-Coupling Catalytic Cycle (e.g., Kumada) E Ni(0) Catalyst F Oxidative Addition (Ni(II) Complex) E->F + this compound G Transmetalation with Grignard Reagent F->G + ArMgBr H Reductive Elimination G->H H->E - Product I Desired Ring-Preserved Product H->I

Sources

Technical Support Center: Purification of Products from 1-Chloro-1-methylcyclopropane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 1-chloro-1-methylcyclopropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable cyclopropane-containing molecules. The unique reactivity of this compound can lead to a variety of products and byproducts, making purification a critical and often challenging step. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds.

Understanding the Chemistry: Substitution vs. Elimination

Before delving into purification strategies, it is crucial to understand the primary reaction pathways of this compound. As a tertiary alkyl halide, it readily undergoes both nucleophilic substitution (SN1) and elimination (E1 and E2) reactions. The reaction conditions you employ will dictate the predominant pathway and, consequently, the product distribution.

The SN1 reaction proceeds through a relatively stable tertiary 1-methylcyclopropyl carbocation. This stability is attributed to the unique electronic properties of the cyclopropane ring, often described as "bent bonds" or "dancing resonance," which allows for delocalization of the positive charge.[1][2][3][4] Elimination reactions, typically favored by strong, bulky bases and higher temperatures, can lead to the formation of isomeric alkenes.[5][6][7]

Below is a diagram illustrating the competing SN1 and E2 pathways:

reaction_pathways reactant This compound carbocation 1-Methylcyclopropyl Carbocation reactant->carbocation S_N1 pathway (e.g., H₂O, ROH) e2_product_1 Methylenecyclopropane (Elimination Product) reactant->e2_product_1 E2 pathway (Strong, non-nucleophilic base, e.g., t-BuOK) e2_product_2 1-Methylcyclopropene (Elimination Product) reactant->e2_product_2 E2 pathway (Strong base) sn1_product 1-Methylcyclopropanol (Substitution Product) carbocation->sn1_product Nucleophilic attack

Caption: Competing SN1 and E2 reaction pathways of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of products from this compound reactions.

Q1: My reaction mixture is complex, with multiple products. What are the likely identities of these compounds?

A1: The complexity of your reaction mixture is likely due to the competing substitution and elimination pathways. The primary products you can expect are:

  • 1-Methylcyclopropanol: The SN1 product resulting from the reaction with water or other weak nucleophiles.[8][9][10][11]

  • Methylenecyclopropane: An elimination product, often favored by bulky bases.[12][13][14]

  • 1-Methylcyclopropene: Another elimination product, which can sometimes isomerize from or be formed alongside methylenecyclopropane.[15][16][17]

The ratio of these products is highly dependent on your reaction conditions (nucleophile/base, solvent, temperature).[12][18]

Q2: I am having difficulty removing the solvent from my purified 1-methylcyclopropanol. It seems very volatile. What precautions should I take?

A2: 1-Methylcyclopropanol is indeed a volatile compound (boiling point ~104 °C) and is also water-miscible.[8] Aggressive solvent removal, especially under high vacuum, can lead to significant product loss. Here are some tips:

  • Avoid High Vacuum: Use a rotary evaporator with reduced vacuum pressure. You may need to carefully adjust the vacuum to avoid co-evaporation of your product.[19]

  • Kugelrohr Distillation: For small quantities, a Kugelrohr apparatus can be effective for distilling the solvent away from your less volatile product.[19]

  • Atmospheric Distillation: If the solvent has a significantly lower boiling point, simple distillation at atmospheric pressure can be a gentle method for its removal.[19]

Q3: How can I effectively separate the isomeric elimination products, methylenecyclopropane and 1-methylcyclopropene?

A3: The separation of these isomers can be challenging due to their similar boiling points (Methylenecyclopropane: 9-12 °C).[12][13]

  • Gas Chromatography (GC): For analytical separation and identification, GC is the method of choice. Chiral stationary phases have been shown to be effective in separating complex cyclopropane derivatives.[20][21]

  • Fractional Distillation: While difficult, careful fractional distillation with a high-efficiency column may provide some separation, especially on a larger scale.

  • Chemical Conversion: In some cases, it may be possible to selectively react one isomer to facilitate separation. For example, 1-methylcyclopropene can be isomerized to methylenecyclopropane using a strong base like sodium tert-butoxide.[12]

Q4: What are the best analytical techniques to characterize my purified cyclopropane derivatives?

A4: A combination of spectroscopic and chromatographic methods is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of cyclopropane derivatives. The cyclopropyl protons often appear in a characteristic upfield region (around 0.22 ppm for cyclopropane itself), and their coupling constants can provide stereochemical information.[3][4][22][23][24]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of your sample and identifying any volatile impurities. The mass spectrum will provide the molecular weight and fragmentation pattern of your compound.[25][26]

  • Infrared (IR) Spectroscopy: IR can be useful for identifying key functional groups. For example, the C=C stretch of methylenecyclopropane will be distinct from the spectrum of 1-methylcyclopropanol, which will show a broad O-H stretch.

Troubleshooting Guide

This section provides a structured approach to resolving common issues during the purification process.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incomplete Reaction * Monitor Reaction Progress: Use TLC or GC to monitor the consumption of the starting material. * Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion.
Product Loss During Workup * Minimize Aqueous Extractions for Water-Soluble Products: For products like 1-methylcyclopropanol, minimize the number of aqueous washes. If necessary, saturate the aqueous layer with salt (e.g., NaCl) to reduce the solubility of the organic product. * Gentle Solvent Removal: As discussed in the FAQs, use gentle methods for solvent removal to avoid loss of volatile products.[19]
Incorrect Reaction Conditions Favoring Byproducts * For SN1 Products: Use a weak nucleophile (e.g., water, alcohol) and a polar protic solvent. Avoid strong bases and high temperatures. * For Elimination Products: Use a strong, non-nucleophilic base (e.g., potassium tert-butoxide) and a less polar solvent. Higher temperatures generally favor elimination.[5][6]
Problem 2: Difficulty in Separating Product from Starting Material/Byproducts by Distillation

distillation_troubleshooting start Poor Separation in Distillation check_bp Check Boiling Points of Components start->check_bp azeotrope Suspect Azeotrope Formation start->azeotrope inefficient_column Inefficient Distillation Column start->inefficient_column solution_alt_purification Consider Alternative Purification (e.g., Flash Chromatography) check_bp->solution_alt_purification Boiling points are too close solution_azeotrope Perform Azeotropic Distillation with a different solvent (e.g., hexane for 1-methylcyclopropanol to remove water/alcohols) azeotrope->solution_azeotrope solution_column Use a Fractionating Column with higher theoretical plates (e.g., Vigreux or packed column) inefficient_column->solution_column

Caption: Troubleshooting flowchart for poor distillation separation.

A detailed study on the synthesis of 1-methylcyclopropanol highlights that it can co-distill with byproducts like ethanol and propan-2-ol, and it is not easily separated from water by simple distillation.[8] In such cases, azeotropic distillation with a solvent like hexane can be effective in removing these impurities.[8]

Problem 3: Product Co-elutes with Impurities during Flash Chromatography
Potential Cause Troubleshooting Steps
Inappropriate Solvent System * Optimize Solvent Polarity: The ideal solvent system should provide a retention factor (Rf) of ~0.3 for your target compound on a TLC plate.[1] * Scout Different Solvent Systems: For nonpolar compounds like the elimination products, start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes or 100% hexanes). For more polar compounds like 1-methylcyclopropanol, a more polar system will be required (e.g., 20-50% ethyl acetate in hexanes).[2][27]
Column Overloading * Reduce Sample Load: Overloading the column leads to poor separation. A general rule of thumb is a sample-to-silica ratio of 1:20 to 1:40 by mass.[28]
Poor Column Packing * Ensure a Well-Packed Column: An improperly packed column will have channels that lead to band broadening and poor separation. Ensure the silica gel is packed uniformly.
Isomeric Impurities * Use High-Resolution Techniques: For separating closely related isomers, consider using a high-performance liquid chromatography (HPLC) system with a suitable stationary phase. Some specialized stationary phases are designed for isomer separation.[29][30]
Experimental Protocol: Flash Chromatography for the Purification of 1-Methylcyclopropanol

This protocol provides a general guideline for the purification of 1-methylcyclopropanol from a reaction mixture.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (~1-2 cm).

    • Dry pack the column with silica gel (Silica 60 is a common choice). The amount of silica should be 20-40 times the mass of the crude product.[1][28]

    • Gently tap the column to ensure even packing.

    • Add another layer of sand (~1-2 cm) on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial chromatography solvent).

    • Carefully apply the sample to the top of the column.

    • Allow the solvent to absorb into the silica gel.

  • Elution:

    • Carefully add the chromatography solvent to the column. A good starting point for 1-methylcyclopropanol is a mixture of hexanes and ethyl acetate (e.g., 80:20).[2]

    • Apply gentle air pressure to the top of the column to push the solvent through.

    • Collect fractions in test tubes.

  • Analysis of Fractions:

    • Spot the collected fractions on a TLC plate.

    • Visualize the spots using an appropriate stain (e.g., potassium permanganate or vanillin), as 1-methylcyclopropanol is not UV-active.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator with gentle heating and reduced vacuum.[19]

References

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218-3223. [Link]
  • Shen, G., Yang, X., Cui, J., Zhou, M., & Ling, Y. (2008). Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified -Cyclodextrin Stationary Phase. Chemistry Letters, 37(6), 654-655. [Link]
  • Wiberg, K. B., & Nist, B. J. (1961). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 83(6), 1226-1234. [Link]
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
  • University of Rochester, Department of Chemistry.
  • Casanova, J., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. California Institute of Technology. [Link]
  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society. [Link]
  • Sorbent Technologies, Inc. (2024).
  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES.
  • University of Rochester, Department of Chemistry.
  • Chemistry For Everyone. (2023, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube. [Link]
  • Biotage. (2018).
  • Krishgen Biosystems. (2008). General Methods for Flash Chromatography Using Disposable Columns. [Link]
  • Chemistry For Everyone. (2023, November 10).
  • CN102440237B - 1-methylcyclopropene preparation and preparation method thereof - Google P
  • Ship & Shore Environmental, Inc. (2023, December 8).
  • LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Hydroxide Ions. [Link]
  • PubChem. (n.d.). This compound.
  • Ashby, E. C., & Oswald, J. (2001). In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates. Organic letters, 3(4), 605–606. [Link]
  • CN102167653A - Method for preparing 1-methylcyclopropene - Google P
  • De Jonghe, S., et al. (2004). Synthesis and Biological Evaluation of Methylenecyclopropane Analogues of Nucleosides. European Journal of Organic Chemistry, 2004(23), 4874-4882. [Link]
  • Shen, G., et al. (2008). Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified β-Cyclodextrin Stationary Phase. Chemistry Letters, 37(6), 654-655. [Link]
  • Wright, S. W., Darout, E., & Stevens, B. D. (2013). Study of the Kulinkovich Synthesis of 1-Methylcyclopropanol and Its Conversion into 1-Methylcyclopropyl 4-Nitrophenyl Carbonate. Synthesis, 45(14), 1953-1956. [Link]
  • Ashenhurst, J. (2022, August 28).
  • Wikipedia. (2023, October 29). Methylenecyclopropane. [Link]
  • Tanaka, Y., et al. (1993). Separation of aromatic isomers on cyclophane-bonded stationary phases.
  • Chromatography Forum. (2017, December 14).
  • Michigan State University, Department of Chemistry.
  • Ashenhurst, J. (2023, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]
  • Ashby, E. C., & Oswald, J. (2001). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Organic Letters, 3(4), 605-606. [Link]
  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 1-Methylcyclopropene (Agricultural Products). [Link]
  • Magid, R. M., & Fruchey, O. S. (1979). Synthesis of 1-Methylcyclopropene. The Journal of Organic Chemistry, 44(22), 3983-3984. [Link]
  • LibreTexts. (2019, June 5). 7.6.1.
  • Ashenhurst, J. (2023, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
  • Jo, Y., et al. (2017). 1-MCP (1-methylcyclopropene) Treatment Protocol for Fruit or Vegetables. Bio-protocol, 7(10), e2287. [Link]
  • LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
  • University of Calgary, Department of Chemistry. ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis. [Link]
  • PubChem. (n.d.). Methylenecyclopropane.
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]
  • PubChem. (n.d.). 1-Chloro-1-methylcyclohexane.
  • Amerigo Scientific. (n.d.). 1-Methylcyclopropanol. [Link]

Sources

Technical Support Center: Improving Yield in the Synthesis of 1-Methylcyclopropyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-methylcyclopropyl compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The 1-methylcyclopropyl motif is a valuable structural component in modern medicinal chemistry, and its efficient synthesis is crucial for advancing research and development.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own work. We will focus on the two predominant and versatile methods for creating this structural unit: the Simmons-Smith type cyclopropanation of 2-methylpropene derivatives and the Kulinkovich reaction for synthesizing the key 1-methylcyclopropanol intermediate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Issue 1: Low or No Yield in Simmons-Smith Type Cyclopropanation

Question: My Simmons-Smith reaction with a 2-substituted propene is sluggish, showing low conversion and poor yield of the desired 1-methylcyclopropyl product. What are the likely causes and how can I improve the outcome?

Answer: Low yields in Simmons-Smith reactions are a common challenge, often stemming from the reactivity of the zinc carbenoid reagent. The issues can typically be traced back to reagent quality, reaction conditions, or the choice of reagent system itself.

Causality & Solutions:

  • Inactive Zinc Reagent: The classic Simmons-Smith reagent is an organozinc carbenoid, often prepared from diiodomethane and a zinc-copper couple (Zn-Cu). The reaction occurs on the surface of the zinc, so its activation is critical. If the zinc is not properly activated, the carbenoid will not form efficiently.

    • Solution: Activate the zinc just before use. A common procedure involves washing zinc dust with dilute acid (e.g., HCl) to remove the passivating oxide layer, followed by treatment with a copper(II) sulfate solution to deposit copper, forming the active couple.[1]

  • Sub-optimal Reagent System: The traditional Zn-Cu couple is heterogeneous and can be inconsistent. For many substrates, especially less reactive or sterically hindered alkenes, a more potent cyclopropanating agent is required.

    • Solution: Employ a modified, homogeneous reagent system. The Furukawa modification , which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is a significant improvement.[1][2][3] This system is more reactive and often gives higher yields, particularly with substrates containing directing groups like allylic alcohols.[1][3]

    • Causality: Diethylzinc reacts with diiodomethane to form a more soluble and electrophilic zinc carbenoid (EtZnCH₂I or IZnCH₂I), leading to a faster and more efficient reaction compared to the heterogeneous Zn-Cu couple.[4][5]

  • Inappropriate Solvent Choice: The electrophilic nature of the zinc carbenoid is crucial for its reaction with the alkene. The choice of solvent can dramatically impact this reactivity.

    • Solution: Use non-coordinating solvents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are highly recommended.[5][6] Avoid using basic or strongly coordinating solvents like THF or diethyl ether if you observe low reactivity, as they can complex with the zinc reagent and decrease its electrophilicity and reaction rate.[5][6]

  • Steric Hindrance: The Simmons-Smith reaction is sensitive to steric effects and will preferentially occur on the less hindered face of the double bond.[2][7] If the target face is sterically congested, the reaction will be slow and low-yielding.

    • Solution: If possible, redesign the substrate to minimize steric bulk around the reaction site. In cases involving allylic alcohols, the hydroxyl group can direct the cyclopropanation to the cis face through coordination with the zinc reagent, sometimes overcoming steric bias.[1][2][7]

Issue 2: Byproduct Formation and Purification Challenges in the Kulinkovich Reaction

Question: I am synthesizing 1-methylcyclopropanol from methyl acetate via the Kulinkovich reaction. My crude product is contaminated with byproducts like 3-methylpentan-3-ol and alcohols from the titanium catalyst (e.g., isopropanol), making purification difficult and lowering my isolated yield. How can I resolve this?

Answer: The Kulinkovich reaction, which synthesizes cyclopropanols from esters and Grignard reagents in the presence of a titanium alkoxide catalyst, is a powerful tool.[8][9] However, its success is highly dependent on the choice of catalyst and careful control of reaction parameters to avoid side reactions and simplify purification.

Causality & Solutions:

  • Catalyst-Derived Impurities: The most common catalyst, titanium tetra(isopropoxide) (Ti(OiPr)₄), is effective but problematic for the synthesis of the volatile and water-miscible 1-methylcyclopropanol. Upon aqueous workup, the catalyst hydrolyzes to form isopropanol, which co-distills with the product, making separation nearly impossible.[10]

    • Solution: Switch to a titanium catalyst with a higher-boiling alkoxide ligand. Titanium tetra(2-ethylhexyloxide) is an excellent alternative.[10][11] The 2-ethylhexanol produced during workup has a much higher boiling point (~198 °C) and is easily separated from 1-methylcyclopropanol (bp ~104 °C) by simple distillation.[10] Similarly, titanium tetramethoxide has also been shown to minimize side product formation.[12]

  • Formation of 3-methylpentan-3-ol: This common byproduct arises from the reaction of the Grignard reagent (e.g., EtMgBr) with the ketone intermediate formed during the catalytic cycle.

    • Solution: Control the addition of the starting material. Adding the methyl acetate slowly or in portions to the mixture of the Grignard reagent and titanium catalyst can help maintain a low concentration of the ester and intermediate ketone, minimizing this side reaction.[10][11]

  • Excess Solvent and Workup Volume: Published procedures sometimes use large volumes of solvent, which complicates the workup and isolation of the water-miscible product.

    • Solution: The reaction can be run at a higher concentration without adverse effects. Reducing the volume of solvent (e.g., diethyl ether) significantly simplifies the workup and reduces the amount of water needed, which in turn makes the final distillation more efficient.[10] For final purification, azeotropic distillation can be an effective method to remove water from the crude product.[11]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for my target 1-methylcyclopropyl compound: a Simmons-Smith approach or a Kulinkovich reaction?

A1: The choice depends on your target molecule and available starting materials.

  • Choose the Simmons-Smith reaction (or its modifications) when you are starting from an alkene that already contains the 2-methylpropene core (e.g., isobutylene, or a more complex molecule with this feature). This method directly converts the C=C double bond into the cyclopropane ring.[2][6] It is a stereospecific reaction, meaning the stereochemistry of the alkene is preserved in the product.[2][6]

  • Choose the Kulinkovich reaction when your goal is to synthesize 1-methylcyclopropanol as a key building block.[8] This alcohol can then be used in subsequent reactions, for example, to prepare 1-methylcyclopropyl amines or ethers.[13] The Kulinkovich route is ideal when starting from simple esters like methyl acetate.[10][11][12]

Q2: What are the key safety precautions when handling reagents like diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂)?

A2: Both reagents require careful handling.

  • Diethylzinc (Et₂Zn) is pyrophoric and will ignite spontaneously upon contact with air. It must be handled under an inert atmosphere (e.g., nitrogen or argon) using syringe and cannula techniques. All glassware must be rigorously dried.

  • Diiodomethane (CH₂I₂) is toxic and a suspected carcinogen. It is also dense and volatile. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). Keep it stored in a cool, dark place.[1]

Q3: How can I control the stereochemistry when introducing the 1-methylcyclopropyl group?

A3: Stereocontrol is a critical aspect of these syntheses.

  • In Simmons-Smith reactions , stereocontrol is often substrate-directed. The carbenoid is delivered to the sterically least hindered face of the alkene.[2][7] However, the presence of a nearby hydroxyl group in an allylic or homoallylic alcohol will direct the cyclopropanation to the same face (syn-directing effect) due to coordination with the zinc atom.[1][4][7] This directing effect is a powerful tool for achieving high diastereoselectivity.

  • The Kulinkovich reaction itself generates a chiral center if the ester is substituted. Asymmetric variants of the reaction using chiral titanium catalysts (e.g., with TADDOL ligands) are known and can provide enantiomerically enriched cyclopropanols.[8]

Data Presentation

Table 1: Comparison of Common Simmons-Smith Reagent Systems for Cyclopropanation

Reagent SystemTypical Solvent(s)NatureCommon AdvantagesCommon Disadvantages
Zn-Cu / CH₂I₂ (Classic)Diethyl etherHeterogeneousInexpensive, well-establishedInconsistent activity, lower yields with unreactive alkenes
Et₂Zn / CH₂I₂ (Furukawa)DCM, DCEHomogeneousHigh reactivity, excellent yields, good for directed reactions[2][3]Et₂Zn is pyrophoric, higher cost
Et₂Zn / ICH₂Cl (Denmark)DCM, DCEHomogeneousMore reactive than the diiodo system[5]Requires preparation of chloroiodomethane
TFA / Et₂Zn / CH₂I₂ DCMHomogeneousHighly effective for unfunctionalized alkenes[4]Reagent preparation involves exothermic reaction

Table 2: Effect of Titanium Catalyst Choice on the Purity of 1-Methylcyclopropanol from the Kulinkovich Reaction[10]

CatalystByproduct from CatalystBoiling Point of ByproductSeparation from Product (bp 104 °C)Recommendation
Ti(OiPr)₄ Isopropanol82.5 °CVery difficult, co-distillsNot recommended for this specific product
Ti(OEt)₄ Ethanol78.4 °CVery difficult, co-distillsNot recommended for this specific product
Ti(OtBu)₄ tert-Butanol82.4 °CVery difficult, co-distillsNot recommended for this specific product
Ti(2-ethylhexyloxide)₄ 2-Ethylhexanol~198 °CEasy by simple distillationHighly Recommended [10][11]
Ti(OMe)₄ Methanol64.7 °CPossible, but still challengingA viable alternative[12]

Visual Guides & Workflows

G start Low Yield in Simmons-Smith Reaction q1 Is the alkene an allylic alcohol? start->q1 a1_yes Using Furukawa reagent (Et2Zn)? q1->a1_yes Yes q2 Is the Zn-Cu couple freshly activated? q1->q2 No a1_no Consider Furukawa (Et2Zn) or other modified reagents. a1_yes->a1_no No a1_yes->q2 Yes final Re-evaluate substrate sterics and electronic properties. a1_no->final a2_no Activate Zinc with HCl wash then CuSO4 treatment. q2->a2_no No q3 What solvent is being used? q2->q3 Yes a2_no->final a3_coordinating Switch to non-coordinating solvent like DCM or DCE. q3->a3_coordinating Coordinating (Ether, THF) a3_ok Solvent is likely not the primary issue. q3->a3_ok Non-coordinating (DCM, DCE) a3_coordinating->final a3_ok->final

Caption: Troubleshooting workflow for low yield in Simmons-Smith reactions.

Kulinkovich_Mechanism cluster_0 Titanacyclopropane Formation cluster_1 Cyclopropanol Synthesis Ti_IV Ti(OR)4 + 2 EtMgBr Ti_Et2 Et2Ti(OR)2 Ti_IV->Ti_Et2 Transmetallation Titanacyclopropane Titanacyclopropane + Ethane Ti_Et2->Titanacyclopropane β-hydride elimination Oxatitanacyclopentane Oxatitanacyclopentane intermediate Titanacyclopropane->Oxatitanacyclopentane Insertion of C=O Ester Methyl Acetate Ester->Oxatitanacyclopentane Ketone Ketone intermediate Oxatitanacyclopentane->Ketone Rearrangement Product_alkoxide Product-Ti Alkoxide Ketone->Product_alkoxide Intramolecular insertion Product 1-Methylcyclopropanol (after hydrolysis) Product_alkoxide->Product Workup (H2O)

Caption: Simplified mechanism of the Kulinkovich reaction.

Key Experimental Protocols

Protocol 1: Furukawa-Modified Simmons-Smith Synthesis of (1-Methylcyclopropyl)methanol

This protocol details the cyclopropanation of methallyl alcohol, where the hydroxyl group directs the reaction to achieve high yield and diastereoselectivity.

Materials:

  • Methallyl alcohol

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add methallyl alcohol (1.0 eq) and anhydrous DCM (to make a ~0.5 M solution).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Under a nitrogen atmosphere, add the diethylzinc solution (2.2 eq) dropwise via syringe, maintaining the internal temperature below 5 °C. Stir the mixture for 20 minutes at 0 °C.

  • Carbenoid Formation: Add diiodomethane (2.2 eq) dropwise over 30 minutes, again keeping the temperature below 5 °C. A white precipitate may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture back to 0 °C. Quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl. Caution: Gas evolution. Once the gas evolution subsides, add saturated aqueous NaHCO₃ until the solution is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.

Protocol 2: Optimized Kulinkovich Synthesis of 1-Methylcyclopropanol

This protocol is optimized for scalability and purity by using a high-boiling titanium catalyst and controlling reagent addition.[10][11]

Materials:

  • Ethylmagnesium bromide (EtMgBr), 3.0 M solution in diethyl ether

  • Titanium(IV) tetra(2-ethylhexyloxide)

  • Methyl acetate

  • Anhydrous diethyl ether

  • 1 M Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the EtMgBr solution (2.2 eq).

  • Catalyst Addition: Add titanium(IV) tetra(2-ethylhexyloxide) (0.1 eq) dropwise at room temperature. The solution will darken. Stir for 10 minutes.

  • Ester Addition: Add a solution of methyl acetate (1.0 eq) in anhydrous diethyl ether dropwise over 1 hour via an addition funnel. An exotherm will be observed. Maintain a gentle reflux using a water bath if necessary.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours.

  • Workup: Cool the flask to 0 °C. Slowly and carefully add 1 M H₂SO₄ to quench the reaction and dissolve the magnesium and titanium salts.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ and then brine. Dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation. The crude product can be purified by fractional distillation under atmospheric pressure to yield pure 1-methylcyclopropanol.

References

  • Simmons-Smith Reaction. NROChemistry. [Link]
  • Scott, J. D., et al. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry, 26(4), 984-988. [Link]
  • Kulinkovich reaction. Wikipedia. [Link]
  • Wright, S. W. (2013).
  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]
  • Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 95(4), 1189-1219. [Link]
  • Simmons–Smith reaction. Wikipedia. [Link]
  • Catalytic cycle for palladium-catalyzed methylcyclopropanation.
  • Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence.
  • Kumar, A., & Kumar, V. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(15), 4930. [Link]
  • Simmons–Smith reaction – cyclopropan

Sources

Navigating the Complexities of 1-Chloro-1-methylcyclopropane Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for managing reactions involving 1-chloro-1-methylcyclopropane. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis and application of this versatile reagent. As Senior Application Scientists, we understand that mastering its reactivity is key to successful outcomes. This resource addresses specific issues in a direct question-and-answer format, grounded in mechanistic principles and supported by experimental evidence.

Understanding the Core Challenge: The 1-Methylcyclopropyl Cation

At the heart of many side reactions involving this compound is the formation of the 1-methylcyclopropyl cation. This carbocation, while stabilized by the cyclopropyl group, is highly prone to rearrangement due to the inherent strain of the three-membered ring.[1] This propensity for rearrangement often leads to a mixture of products, complicating purification and reducing the yield of the desired compound.

The stability of the cyclopropylmethyl cation arises from the overlap of the carbon-carbon bonding orbitals of the cyclopropane ring with the empty p-orbital of the carbocationic center, an interaction sometimes referred to as "dancing resonance".[1][2] However, this same electronic communication facilitates rapid rearrangement to less strained cyclobutyl and homoallyl systems.[1] The presence of a methyl group on the cationic carbon further stabilizes this intermediate through a positive inductive effect.[3]

digraph "Cation_Rearrangement" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1-Methylcyclopropyl_Cation" [label="1-Methylcyclopropyl Cation", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Rearrangement_Products" [label="Mixture of Byproducts\n(Cyclobutyl, Homoallyl derivatives)", style="dashed", fillcolor="#FBBC05", fontcolor="#202124"]; "Desired_Product" [label="Desired Product\n(Direct Substitution/Elimination)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "1-Methylcyclopropyl_Cation" [label="Ionization (SN1/E1)"]; "1-Methylcyclopropyl_Cation" -> "Desired_Product" [label="Nucleophilic Attack or\nBase Abstraction"]; "1-Methylcyclopropyl_Cation" -> "Rearrangement_Products" [label="Rearrangement", style="dashed", color="#EA4335"]; }

Figure 1: General reaction pathways of this compound.

Frequently Asked Questions & Troubleshooting

Q1: My reaction is producing a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl derivatives. How can I favor the formation of the desired cyclopropylmethyl product?

This is a classic challenge stemming from the rearrangement of the 1-methylcyclopropyl cation.[1] The key is to trap the initial carbocation with a nucleophile before it has a chance to rearrange. Here are several strategies to achieve this:

  • Solvent Selection: The choice of solvent is critical. Less polar and more nucleophilic solvents can accelerate the trapping of the carbocation, minimizing rearrangement.[1] For instance, switching from a polar, non-nucleophilic solvent like a fluorinated alcohol to a more nucleophilic one like ethanol or using a non-protic solvent with a soluble, potent nucleophile can favor the direct substitution product.

  • Temperature Control: Lowering the reaction temperature can significantly decrease the rate of carbocation rearrangement.[1] Rearrangement pathways have activation energy barriers that are more difficult to overcome at colder temperatures, allowing more time for the desired nucleophilic attack.

  • Nucleophile Concentration and Strength: Increasing the concentration of a strong nucleophile will favor a bimolecular (SN2-like) pathway, avoiding the formation of a discrete carbocation altogether.

ConditionEffect on RearrangementRationale
High Polarity, Low Nucleophilicity Solvent IncreasesStabilizes the carbocation, allowing more time for rearrangement.
Low Polarity, High Nucleophilicity Solvent DecreasesPromotes rapid trapping of the carbocation.[1]
High Temperature IncreasesProvides sufficient energy to overcome the activation barrier for rearrangement.
Low Temperature DecreasesReduces the rate of rearrangement, favoring the kinetic product.[1]
Strong, Concentrated Nucleophile DecreasesFavors an SN2 mechanism, avoiding a carbocation intermediate.
Weak, Dilute Nucleophile IncreasesFavors an SN1 mechanism, leading to the formation of the rearrangement-prone carbocation.
Q2: I am attempting an elimination reaction to form 1-methylcyclopropene, but I'm getting low yields and several byproducts. What's going wrong?

The synthesis of 1-methylcyclopropene via elimination from this compound requires careful control of reaction conditions to avoid competing substitution and rearrangement reactions.

  • Choice of Base: A strong, sterically hindered base is crucial to favor elimination over substitution. Potassium tert-butoxide is a common choice. A less hindered base, like sodium hydroxide or potassium hydroxide, can lead to substitution products.[4]

  • Solvent: A non-polar, aprotic solvent like toluene or THF is often preferred. Protic solvents can participate in solvolysis reactions, leading to substitution byproducts.

  • Temperature: While heating is often required to drive the elimination, excessive temperatures can promote rearrangement and polymerization of the highly strained 1-methylcyclopropene product. Careful temperature control is essential.

Troubleshooting Flowchart for 1-Methylcyclopropene Synthesis:

digraph "Troubleshooting_Elimination" { graph [bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Low Yield of 1-Methylcyclopropene", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_base [label="Is the base strong and sterically hindered?\n(e.g., t-BuOK)", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Is the solvent aprotic and non-polar?\n(e.g., Toluene, THF)", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Is the temperature optimized?\n(Avoid excessive heat)", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; use_strong_base [label="Switch to a stronger, more hindered base.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_aprotic_solvent [label="Change to an aprotic, non-polar solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_temp [label="Optimize temperature; try lower temperatures.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Improved Yield of 1-Methylcyclopropene", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_base; check_base -> check_solvent [label="Yes"]; check_base -> use_strong_base [label="No"]; use_strong_base -> check_solvent; check_solvent -> check_temp [label="Yes"]; check_solvent -> use_aprotic_solvent [label="No"]; use_aprotic_solvent -> check_temp; check_temp -> success [label="Yes"]; check_temp -> optimize_temp [label="No"]; optimize_temp -> success; }

Figure 2: Troubleshooting low yields in 1-methylcyclopropene synthesis.

Experimental Protocols

Protocol 1: Minimizing Rearrangement in Nucleophilic Substitution

This protocol aims to favor the direct substitution product by employing conditions that discourage carbocation rearrangement.

Materials:

  • This compound

  • High-purity, anhydrous nucleophilic solvent (e.g., ethanol) or an aprotic solvent (e.g., THF) with a dissolved nucleophile (e.g., sodium azide)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.

  • Charge the flask with the chosen solvent and nucleophile.

  • Cool the reaction mixture to a low temperature (e.g., -78 °C to 0 °C) to minimize the rate of rearrangement.[1]

  • Slowly add this compound to the cooled solution dropwise via a syringe.

  • Maintain the low temperature and stir the reaction mixture for the predetermined time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution).

  • Proceed with standard aqueous workup and purification by column chromatography or distillation.

References

  • BenchChem. (n.d.). Preventing rearrangement of the cyclopropylmethyl cation.
  • Chemistry Stack Exchange. (2018, December 21). Is 1-(1-Methyl cyclopropyl) carbocation[1] as stable as Cyclopropyl Methyl Carbocation[3].
  • ECHEMI. (n.d.). Carbocation rearrangement involving three membered rings.
  • Chemistry Stack Exchange. (n.d.). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?.
  • Quora. (2014, December 24). Why is cyclopropyl methyl carbocation exceptionally stable?.
  • Chemistry LibreTexts. (2024, September 30). 11.7: Elimination Reactions- Zaitsev's Rule.

Sources

Technical Support Center: Optimizing Reactions of 1-Chloro-1-methylcyclopropane with Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-(1-methylcyclopropyl)amines. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing the reaction between 1-chloro-1-methylcyclopropane and various amines. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the complexities of this transformation and achieve your desired outcomes.

The cyclopropylamine motif is a valuable building block in medicinal chemistry, often enhancing the potency and metabolic stability of drug candidates.[1][2] The direct N-alkylation of amines with this compound presents a direct route to these valuable compounds. However, the strained nature of the cyclopropane ring and the reactivity of the tertiary chloride can lead to challenges, including low yields and the formation of undesired side products. This guide will equip you with the knowledge to overcome these obstacles.

Reaction Overview

The reaction of this compound with an amine is a nucleophilic substitution reaction.[3] The amine acts as a nucleophile, displacing the chloride leaving group from the cyclopropane ring. The reaction can proceed through mechanisms with SN1 or SN2 characteristics, depending on the specific conditions and substrates.

Reaction Mechanism

The reaction typically proceeds via a nucleophilic substitution pathway. The amine's lone pair of electrons attacks the carbon atom bearing the chlorine.[3] The stability of the potential tertiary carbocation intermediate on the cyclopropane ring can influence the mechanistic pathway.[4]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products This compound Transition_State [Transition State]‡ This compound->Transition_State Amine R-NH₂ Amine->Transition_State Nucleophilic Attack Product Transition_State->Product Bond Formation Chloride Cl⁻ Transition_State->Chloride Leaving Group Departure Protonated_Amine R-NH₃⁺

Caption: General nucleophilic substitution of this compound with an amine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-(1-methylcyclopropyl)amines in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: I am observing very low conversion of my starting materials or no desired product at all. What are the likely causes and how can I fix this?

A: Low or no yield is a frequent problem that can stem from several factors. A systematic approach to troubleshooting is essential.

Possible Causes & Step-by-Step Solutions:

  • Insufficient Nucleophilicity of the Amine:

    • Explanation: The amine may not be a strong enough nucleophile to displace the chloride. This is particularly true for aromatic amines or sterically hindered amines.

    • Solution:

      • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Monitor for decomposition.

      • Use a Stronger, Non-Nucleophilic Base: A base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate the amine, increasing its nucleophilicity without competing in the reaction.[5]

      • Consider a Different Solvent: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the amine and solvate the transition state, potentially increasing the reaction rate.[6]

  • Inadequate Reaction Time or Temperature:

    • Explanation: The reaction may be slow under the current conditions and has not reached completion.

    • Solution:

      • Monitor the Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the disappearance of starting materials and the appearance of the product over time.[7]

      • Gradually Increase Temperature and Time: If the reaction is proceeding slowly, incrementally increase the temperature and/or extend the reaction time. Be cautious of potential side reactions at higher temperatures.

  • Poor Quality of Reagents:

    • Explanation: The this compound or the amine may have degraded or contain impurities that inhibit the reaction.

    • Solution:

      • Verify Reagent Purity: Check the purity of your starting materials by NMR or GC-MS.

      • Purify Reagents if Necessary: If impurities are detected, purify the reagents before use. This compound can be sensitive to moisture and should be handled under anhydrous conditions.

Issue 2: Formation of Significant Side Products

Q: My reaction is producing a mixture of products, with significant peaks in my GC-MS or spots on my TLC that do not correspond to my desired product. What are these side products and how can I minimize their formation?

A: The formation of side products is often due to competing reaction pathways, such as elimination or rearrangement.

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismRecommended Solution
Methylenecyclopropane Elimination (E2/E1): A base (can be the amine itself) removes a proton from a carbon adjacent to the carbon bearing the chlorine, leading to the formation of a double bond.* Use a non-nucleophilic, sterically hindered base: This will favor proton abstraction from the amine over elimination. * Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures. * Choose a less basic amine if possible.
Rearrangement Products (e.g., Allylic Amines) Carbocation Rearrangement: If the reaction proceeds through an SN1-like mechanism, the intermediate cyclopropylcarbinyl cation can rearrange to a more stable homoallylic or cyclobutyl cation, which can then be trapped by the amine.* Use a less polar solvent: This will disfavor the formation of a carbocation intermediate. * Avoid Lewis acid catalysts that can promote carbocation formation.
Overalkylation Products Further reaction of the product amine: The N-(1-methylcyclopropyl)amine product can sometimes be more nucleophilic than the starting amine and react further with this compound.[8]* Use a large excess of the starting amine: This will statistically favor the reaction with the starting amine.[8] * Slow addition of the alkylating agent: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent and reduce the chance of overalkylation.

digraph "Side_Reactions" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"];
node [shape=record, style=rounded, fontname="Arial", fillcolor="#F1F3F4", color="#202124"];
edge [fontname="Arial"];

Reactants [label="{this compound + Amine}"]; Substitution [label="Desired Product\n(N-(1-methylcyclopropyl)amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elimination [label="Side Product\n(Methylenecyclopropane)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rearrangement [label="Side Product\n(Rearranged Amines)", fillcolor="#FBBC05", fontcolor="#202124"];

Reactants -> Substitution [label="Substitution (SN1/SN2)"]; Reactants -> Elimination [label="Elimination (E1/E2)"]; Reactants -> Rearrangement [label="Carbocation\nRearrangement"]; }

Caption: Competing reaction pathways in the amination of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

The optimal solvent depends on the specific amine and reaction conditions.

  • Polar aprotic solvents like DMF, DMSO, and acetonitrile are often good choices as they can accelerate the rate of SN2 reactions.[6]

  • Ethereal solvents such as THF or 1,4-dioxane can also be effective.

  • Protic solvents like ethanol or water can participate in the reaction and may lead to undesired byproducts.[5] However, in some cases, they can be used successfully.

Q2: Which base should I use?

A base is often necessary to neutralize the HCl generated during the reaction and can also enhance the nucleophilicity of the amine.

  • Inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are commonly used and are easy to remove during workup.

  • Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also effective, particularly when a stronger, non-nucleophilic base is required.[5]

Q3: How does the structure of the amine affect the reaction?

The steric and electronic properties of the amine play a crucial role.

  • Primary amines are generally more reactive than secondary amines due to less steric hindrance.

  • Electron-rich amines (aliphatic amines) are more nucleophilic and react faster than electron-poor amines (aromatic amines).

  • Sterically hindered amines will react more slowly and may require more forcing conditions (higher temperature, longer reaction time).

Q4: How can I purify my N-(1-methylcyclopropyl)amine product?

Purification can typically be achieved through standard laboratory techniques.

  • Extraction: After the reaction is complete, an aqueous workup can be performed to remove salts and water-soluble impurities.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation can be an effective purification method.

  • Chromatography: Column chromatography on silica gel is a versatile method for purifying a wide range of products. The choice of eluent will depend on the polarity of the product.

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent system can provide a high degree of purity.

Experimental Protocols

General Procedure for the N-Alkylation of an Amine with this compound

Materials:

  • This compound[9]

  • Amine of choice

  • Anhydrous solvent (e.g., Acetonitrile)[10]

  • Base (e.g., K₂CO₃)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq.), the base (1.5 - 2.0 eq.), and the anhydrous solvent.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound (1.1 - 1.2 eq.) dropwise to the stirred suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by the most suitable method (distillation, chromatography, or crystallization).

Reaction Monitoring Protocol using GC-MS
  • Prepare a stock solution of an internal standard (e.g., dodecane) in the reaction solvent.

  • At regular intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the aliquot with a small amount of water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Add a known amount of the internal standard stock solution to the organic extract.

  • Analyze the sample by GC-MS to determine the relative amounts of starting materials and product.

References

  • Faust, R. (2001). Cyclopropylamines. Amino Acids, 21(4), 339-354.
  • Walczak, M. A., & Wipf, P. (2008). Synthesis and applications of cyclopropylamines. Bioorganic & Medicinal Chemistry Letters, 18(22), 5866-5869.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Davenport, A. J., et al. (2018).
  • Erickson, K. M. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria.
  • Tarasov, A. A., & Trushkov, I. V. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Synthesis, 51(11), 2239-2253.
  • Brainly. (2023). Draw the reaction mechanism for the following substitution reaction: this compound + H2O.
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
  • Filo. (2025).
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of cyclopropyl ketones.
  • Al-Masoudi, N. A., et al. (2024).
  • BenchChem. (2025).
  • Bartleby. (2020). K*-OC(CH3)3 A 1-chloro-1-methyl- cyclopropane.
  • PubChem. (n.d.). 1-Chloro-2-methylcyclopropane. National Center for Biotechnology Information.
  • National Institute of Standards and Technology. (n.d.). 1-Chloro-1-methylcyclohexane. In NIST Chemistry WebBook.
  • RSC Publishing. (2015).
  • PubChem. (n.d.). 1-(Chloromethyl)-1-methylcyclopropane. National Center for Biotechnology Information.
  • Molbase. (n.d.). 1-chloro-1-methyl-cyclopropane.
  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-.
  • PubMed. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry.
  • PubMed. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst.
  • ACS Publications. (2014). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • Longdom Publishing. (2024).
  • ResearchGate. (2018).
  • Google Patents. (1991).
  • Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • NIH. (2013). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central.
  • RSC Publishing. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry.
  • The Royal Society of Chemistry. (n.d.).
  • MDPI. (2021). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Chloro-1-methylcyclopropane. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during its use in chemical synthesis, with a primary focus on addressing low conversion rates. The information presented here is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction: Understanding the Reactivity of this compound

This compound is a tertiary alkyl halide. This structural feature, combined with the inherent ring strain of the cyclopropane ring, dictates its reactivity. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. Due to the steric hindrance around the tertiary carbon, direct backside attack as seen in an S(_N)2 reaction is highly unlikely. Instead, reactions involving this compound predominantly proceed through an S(_N)1 (unimolecular nucleophilic substitution) or an E1 (unimolecular elimination) mechanism. Both pathways involve the formation of a tertiary 1-methylcyclopropyl carbocation intermediate. The stability of this carbocation is a critical factor influencing the reaction outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am observing very low or no conversion of my this compound starting material. What are the likely causes?

Low or no conversion in reactions with this compound can stem from several factors, ranging from reagent quality to inappropriate reaction conditions. Here’s a systematic approach to troubleshooting this issue:

Potential Cause 1: Reagent Quality and Stability

  • Purity of this compound: Impurities in the starting material can inhibit the reaction. It is crucial to use high-purity this compound. Consider verifying the purity of your starting material via Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Decomposition: While relatively stable, prolonged storage, especially in the presence of moisture or light, can lead to degradation. It is advisable to use a fresh bottle or to purify the reagent if its quality is in doubt. Chlorinated solvents, in general, should be stored in a cool, dry, well-ventilated area away from incompatible materials.[1][2][3]

  • Nucleophile/Base Strength: For substitution reactions, if your nucleophile is too weak, the reaction may not proceed at a reasonable rate. For elimination reactions, a sufficiently strong base is required.

Troubleshooting Protocol 1: Verifying Reagent Quality

  • Analyze Starting Material: Obtain a GC-MS or ¹H NMR spectrum of your this compound to confirm its identity and purity.

  • Fresh Reagents: If possible, use a newly purchased bottle of this compound and your nucleophile/base.

  • Proper Handling: Ensure all reagents are handled under appropriate conditions (e.g., anhydrous conditions if using water-sensitive reagents).

Potential Cause 2: Inappropriate Reaction Conditions

  • Solvent Choice: The choice of solvent is critical for S(_N)1 and E1 reactions. These reactions are favored by polar protic solvents (e.g., water, ethanol, methanol) which can stabilize the carbocation intermediate through solvation.[4][5][6][7][8] Using a non-polar or polar aprotic solvent will significantly slow down or completely stall the reaction.

  • Temperature: S(_N)1 and E1 reactions are often sensitive to temperature. While heating can increase the reaction rate, it can also favor the elimination (E1) product over the substitution (S(_N)1) product. If no reaction is observed at room temperature, a modest increase in temperature may be necessary.

  • Reaction Time: These reactions may require longer reaction times to achieve high conversion. It is recommended to monitor the reaction progress over time.

Troubleshooting Protocol 2: Optimizing Reaction Conditions

  • Solvent Screen: If you are not using a polar protic solvent, switch to one. Consider running small-scale parallel reactions in different polar protic solvents (e.g., water, ethanol, 2-propanol) to identify the optimal one for your specific transformation.

  • Temperature Study: Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C) to determine the effect on the conversion rate.

  • Time Course Study: Monitor a small-scale reaction by taking aliquots at regular intervals (e.g., 1, 3, 6, 12, and 24 hours) and analyzing them by GC-MS or TLC to determine the time required for maximum conversion.

FAQ 2: My reaction is producing a significant amount of an unexpected byproduct. What could it be and how can I minimize its formation?

The most common byproduct in reactions with this compound is the elimination product. Additionally, under certain conditions, rearrangement of the carbocation intermediate can occur.

Side Reaction 1: Elimination (E1 Pathway)

The 1-methylcyclopropyl cation can be deprotonated by a base or the solvent to form an alkene. This E1 elimination competes with the S(_N)1 substitution.

Diagram: Competing S(_N)1 and E1 Pathways

G sub This compound int 1-Methylcyclopropyl Cation sub->int Slow (Rate-determining) sub_prod Substitution Product (SN1) int->sub_prod + Nucleophile (fast) elim_prod Elimination Product (E1) int->elim_prod - H+ (fast)

Caption: Competing SN1 and E1 pathways for this compound.

Minimizing Elimination:

  • Use a Weakly Basic Nucleophile: Strong bases favor elimination. If substitution is the desired outcome, use a nucleophile that is a weak base (e.g., water, alcohols, cyanide).

  • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the S(_N)1 product.

  • Solvent Choice: While polar protic solvents are necessary, highly basic solvents can promote elimination.

Side Reaction 2: Carbocation Rearrangement

The 1-methylcyclopropyl cation is a type of cyclopropylcarbinyl cation. These cations are known for their exceptional stability due to the overlap of the cyclopropane's bent bonds with the empty p-orbital of the carbocationic center.[9][10][11][12] However, they can undergo rearrangement to form cyclobutyl or homoallyl cations, especially if a more stable carbocation can be formed.[13][14][15][16] While the 1-methylcyclopropyl cation is already tertiary and relatively stable, the possibility of rearrangement should be considered, especially at higher temperatures or with certain catalysts.[17]

Troubleshooting Protocol 3: Minimizing Side Reactions

  • Characterize Byproducts: Use GC-MS and NMR to identify the structure of the major byproduct. This will help you determine if it is an elimination or rearrangement product.

  • Adjust Reaction Conditions:

    • If elimination is the major side reaction, try lowering the reaction temperature and using a less basic nucleophile/solvent system.

    • If rearrangement is suspected, running the reaction at a lower temperature may help trap the initial carbocation before it rearranges.

FAQ 3: How can I monitor the progress of my reaction effectively?

Effective reaction monitoring is crucial for determining the optimal reaction time and identifying any issues early on.

Recommended Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the disappearance of the starting material and the appearance of products and byproducts. It provides both retention time data for quantification and mass spectra for identification.

  • Thin-Layer Chromatography (TLC): While this compound and its likely products (e.g., 1-methylcyclopropanol) may not be strongly UV-active, TLC can still be useful with appropriate visualization techniques (e.g., potassium permanganate stain).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking periodic NMR spectra of the reaction mixture can provide detailed structural information about all components.

Table 1: Typical GC-MS and ¹H NMR Data for Key Compounds

CompoundMolecular WeightExpected ¹H NMR Signals (Approx. ppm)
This compound90.55 g/mol [4][18]Singlet for CH₃ (~1.5 ppm), Multiplets for CH₂s (~0.5-1.0 ppm)
1-Methylcyclopropanol72.11 g/mol [19]Singlet for CH₃ (~1.2 ppm), Multiplets for CH₂s (~0.2-0.8 ppm), Broad singlet for OH
1-Methylcyclopropene54.09 g/mol Singlet for CH₃ (~2.0 ppm), Singlet for vinylic H (~6.5 ppm), Multiplet for CH₂ (~1.0 ppm)

Experimental Protocols

General Protocol for Nucleophilic Substitution (Hydrolysis)

This protocol describes the hydrolysis of this compound to 1-methylcyclopropanol, a common S(_N)1 reaction.

Materials:

  • This compound

  • Water (distilled or deionized)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound and a 10-fold molar excess of water.

  • Stir the mixture at room temperature and monitor the reaction progress by GC-MS. If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Once the reaction is complete (as determined by the disappearance of the starting material), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature and pressure to avoid loss of the volatile product.

  • Characterize the product by GC-MS and NMR.

Diagram: Experimental Workflow for Hydrolysis

G start Combine this compound and Water react Stir at RT or 40-50 °C (Monitor by GC-MS) start->react workup Workup: - Extraction with Ether - Wash with NaHCO₃ and Brine react->workup dry Dry over MgSO₄ workup->dry evap Solvent Removal (Rotary Evaporation) dry->evap product 1-Methylcyclopropanol evap->product

Caption: Workflow for the hydrolysis of this compound.

Concluding Remarks

Successfully troubleshooting low conversion rates in reactions involving this compound hinges on a systematic evaluation of reagent quality, reaction conditions, and potential side reactions. By understanding the underlying S(_N)1/E1 mechanistic pathways and the factors that influence them, researchers can effectively optimize their experimental parameters to achieve desired outcomes. Always prioritize the use of high-purity reagents and appropriate analytical techniques to monitor reaction progress.

References

  • Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. (2023).
  • Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement. (2023). Royal Society of Chemistry. [Link]
  • Rearrangement of cyclopropyl-substituted allylic cations. II. Intramolecular 2 + 2 cycloaddition.
  • Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement. RSC Publishing. [Link]
  • Factors Affecting the SN1 Reaction. (2021). Chemistry LibreTexts. [Link]
  • Hydrolysis of 1-(chloromethyl) Cyclepropane. (2024). Filo. [Link]
  • Characteristics of the SN1 Reaction. (2024). Chemistry LibreTexts. [Link]
  • What is the reason for the exceptional stability of the cyclopropylmethyl carboc
  • Is 1-(1-Methyl cyclopropyl) carbocation[13] as stable as Cyclopropyl Methyl Carbocation[14]. (2018). Chemistry Stack Exchange. [Link]
  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? (2014). Chemistry Stack Exchange. [Link]
  • Study of the Kulinkovich Synthesis of 1-Methylcyclopropanol and Its Conversion into 1-Methylcyclopropyl 4-Nitrophenyl Carbon
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
  • Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions. (2017). YouTube. [Link]
  • Sn1 vs Sn2: Solvent effects. Khan Academy. [Link]
  • Kulinkovich reaction. Grokipedia. [Link]
  • Draw the reaction mechanism for the following substitution reaction: this compound + H2O →. (2023). brainly.com. [Link]
  • Why is cyclopropyl methyl carbocation exceptionally stable? (2014). Quora. [Link]
  • Guidance on Storage and Handling of Chlorin
  • 1-Chloro-1-methylcyclopentane is treated with water. Show the mechanism for this reaction and give the name of the product. Homework.Study.com. [Link]
  • Why is tri cyclo propyl methyl c
  • An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. (2018). PubMed. [Link]
  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]
  • Kulinkovich Reaction. (2022). YouTube. [Link]
  • Substitution Reactions of Halogenoalkanes. Save My Exams. [Link]
  • "Pushing Electrons;" Representing Reaction Mechanisms. University of Wisconsin-Madison. [Link]
  • Determining the major and minor products of the reaction of 1-chloro-1-methylcyclohexane with water
  • Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? (2020). Chemistry Stack Exchange. [Link]
  • Distinguishing Between Substitution & Elimin
  • Elimination Reactions- Zaitsev's Rule. (2024). Chemistry LibreTexts. [Link]
  • Nucleophilic Substitution of Haloalkanes. Save My Exams. [Link]
  • Nucleophilic Substitution of Halogenoalkanes with Hydroxide Ions, OH-. (2022). YouTube. [Link]
  • Guidance on Storage and Handling of Chlorin
  • How to decide between different possible substitution/elimination mechanisms under given conditions? (2015). Chemistry Stack Exchange. [Link]
  • Which has more rate of hydrolysis 1-chloro 1-methyl cyclopentane or 1-chloro 1-methyl cyclohexane? (2016). Quora. [Link]
  • Nucleophilic Substitution Reactions - Haloalkanes.
  • The SN1 Reaction. (2020). Chemistry LibreTexts. [Link]
  • Nucleophilic Substitution Reactions of Haloalkanes and Rel
  • The hydrolysis of 1-chloro-1-methylcycloundecane. (2021). Chegg.com. [Link]
  • Elimination Reactions- Zaitsev's Rule. (2023). Chemistry LibreTexts. [Link]
  • Safe and efficient handling of chlorin
  • ECSA New Guidance on Storage and Handling for Chlorin
  • This compound. PubChem. [Link]
  • 1-Methylcyclopropan-1-ol. PubChem. [Link]

Sources

Technical Support Center: Stability and Reactivity of 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloro-1-methylcyclopropane. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this strained, reactive intermediate in their work. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the stability of this compound under common experimental conditions, helping you anticipate challenges, troubleshoot issues, and optimize your synthetic strategies.

This document moves beyond simple protocols to explain the causal mechanisms behind the compound's reactivity, ensuring that every procedural choice is grounded in solid scientific principles.

Section 1: Stability and Reactivity in Acidic & Protic Media

The high ring strain of the cyclopropane ring combined with a tertiary chloride makes this compound highly susceptible to reactions in acidic or even neutral protic media. Understanding this reactivity is critical to prevent unintended side reactions and product degradation.

Frequently Asked Questions (FAQs): Acidic Conditions
Q1.1: What happens when this compound is dissolved in a protic solvent like water or ethanol, even without added acid?

A: this compound is highly prone to solvolysis in protic solvents. The reaction proceeds even under neutral conditions (e.g., neat water or alcohol) because the tertiary nature of the halide allows for the formation of a relatively stable carbocation intermediate, which is the rate-determining step in an SN1-type mechanism.[1][2] The extreme ring strain of the cyclopropane ring accelerates this process compared to analogous acyclic or larger-ring halides.[3] The result is typically a mixture of substitution and ring-opened products.

Q2.1: What is the detailed mechanism for the degradation of this compound in acidic or protic media?

A: The degradation follows an SN1-like pathway. The process begins with the slow, rate-limiting dissociation of the chloride ion to form a tertiary 1-methylcyclopropyl carbocation. This carbocation is highly strained and will rapidly react with any available nucleophile (the solvent) or undergo rearrangement to relieve ring strain. This leads to a cascade of products, making reaction control difficult.

The key steps are:

  • Ionization: The C-Cl bond breaks heterolytically to form a tertiary carbocation and a chloride ion. This is the slowest step.[1][4]

  • Nucleophilic Attack & Ring Opening: The solvent (e.g., H₂O) can act as a nucleophile, attacking the carbocation. This can result in two main pathways:

    • Substitution: Direct attack on the cyclopropyl cation leads to the formation of 1-methylcyclopropanol after deprotonation.[5]

    • Ring-Opening: The high strain of the three-membered ring makes it susceptible to opening. The carbocation can rearrange to more stable, open-chain cations, which are then trapped by the nucleophile, leading to various unsaturated alcohols.[6][7]

Acidic_Solvolysis_Mechanism cluster_sub Start This compound Carbocation 1-Methylcyclopropyl Carbocation (Strained) Start->Carbocation - Cl⁻ (Slow, Sₙ1) Product_RingOpen Ring-Opened Products (e.g., Allylic Alcohols) Carbocation->Product_RingOpen  Rearrangement & + H₂O (Fast) Protonated_Alcohol Protonated Alcohol Carbocation->Protonated_Alcohol + H₂O (Fast) Product_Sub 1-Methylcyclopropanol (Substitution Product) H2O_1 H₂O H2O_2 H₂O Protonated_Alcohol->Product_Sub - H⁺

Caption: Sₙ1 Solvolysis and Ring-Opening Pathway.

Troubleshooting Guide: Acidic Conditions
Problem: My reaction is yielding a complex mixture of unexpected alcohols and olefins.
  • Scenario: You are attempting a reaction where this compound is a starting material or an intermediate, and your solvent is protic (water, methanol, ethanol, etc.). Your final product is contaminated with multiple byproducts that appear to be isomers or have different molecular weights.

  • Underlying Cause: You are observing the classic outcome of solvolysis and ring-opening of the cyclopropane ring. The acidic or even neutral protic environment is reacting with your compound faster than or in competition with your desired reaction.

  • Solutions & Protocol:

    • Solvent Selection: Immediately switch to an aprotic solvent. Dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, or acetonitrile are excellent choices that will not participate in solvolysis.

    • Control Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Solvolysis, like most reactions, is temperature-dependent.

    • Use of an Acid Scavenger: If your reaction generates acid (e.g., HCl), include a non-nucleophilic base to neutralize it as it forms. A hindered base like proton sponge or a solid-phase scavenger like potassium carbonate (if compatible) is recommended.

    • Protocol: Validating Solvolysis

      • Step 1: Dissolve a small amount (10-20 mg) of your this compound in 1 mL of the protic solvent you were using in your original experiment.

      • Step 2: Stir the solution at the same temperature as your original reaction.

      • Step 3: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every 15-30 minutes.

      • Step 4: Observe the disappearance of the starting material spot/peak and the appearance of new, more polar products (alcohols) or other byproducts. This confirms that solvolysis is the issue.

Section 2: Stability and Reactivity in Basic Conditions

In the presence of a base, this compound does not undergo substitution. Instead, it readily undergoes elimination (dehydrohalogenation) to form alkenes. The choice of base is critical as it dictates the product distribution.

Frequently Asked Questions (FAQs): Basic Conditions
Q2.1: Is this compound stable to bases?

A: No. It is highly reactive towards bases, especially strong bases. The reaction is an elimination, typically following an E2 mechanism, where a proton is abstracted from a carbon adjacent to the carbon bearing the chlorine, leading to the formation of a double bond and expulsion of the chloride ion.[4][8][9]

Q2.2: What are the products of the reaction with a strong base like potassium tert-butoxide (KOtBu)?

A: Two primary alkene products are possible from the dehydrohalogenation reaction:

  • Methylenecyclopropane (the "exo" alkene)

  • 1-Methylcyclopropene (the "endo" alkene)

The ratio of these products is heavily dependent on the steric bulk of the base used.[10][11][12]

Q2.3: Why is the less-substituted alkene, methylenecyclopropane, the major product when using a bulky base? This seems to violate Zaitsev's rule.

A: This is an excellent observation and a classic example of sterically-controlled regioselectivity. Zaitsev's rule, which predicts the formation of the more substituted alkene, generally applies to reactions under thermodynamic control where smaller bases are used.[9][13] However, in this case:

  • Steric Hindrance: A bulky base like potassium tert-butoxide (KOtBu) is sterically hindered. It has difficulty accessing the internal protons on the cyclopropane ring. It is much easier for the base to abstract one of the more exposed protons from the methyl group.[10] This preferential abstraction leads to the formation of the less substituted, "Hofmann-like" product, methylenecyclopropane.

  • Kinetic Control: The reaction is under kinetic control, meaning the major product is the one that is formed fastest, not necessarily the most stable one. The transition state energy for abstracting the sterically accessible methyl proton is lower, making that pathway faster.

  • Increased Ring Strain: The formation of an endocyclic double bond in 1-methylcyclopropene introduces significant additional angle strain to the already strained cyclopropane ring, making its formation less favorable compared to the exocyclic double bond in methylenecyclopropane.

E2_Elimination_Pathways Start This compound TS_Exo Start->TS_Exo Attack on Methyl H⁺ (Less Hindered) TS_Endo Start->TS_Endo Attack on Ring H⁺ (More Hindered) Base Base (B⁻) Product_Exo Methylenecyclopropane (Major Product with Bulky Base) Product_Endo 1-Methylcyclopropene (Minor Product) TS_Exo->Product_Exo E2 Elimination TS_Endo->Product_Endo E2 Elimination

Caption: Competing E2 Elimination Pathways.

Troubleshooting Guide: Basic Conditions
Problem: My elimination reaction is giving a poor yield or an undesirable mixture of alkene isomers.
  • Scenario: You are trying to synthesize methylenecyclopropane but are getting significant amounts of 1-methylcyclopropene, or the overall yield is low.

  • Underlying Cause: The choice of base, solvent, and temperature are critical for controlling the regioselectivity and efficiency of this elimination.

  • Solutions & Protocol for Selective Synthesis of Methylenecyclopropane:

    • Base Selection: Use a strong, bulky base. Potassium tert-butoxide (KOtBu) is the standard choice.[10] Using a smaller base like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) will likely increase the proportion of the more stable, endocyclic 1-methylcyclopropene.

    • Solvent: A polar aprotic solvent like DMSO or THF is often used for E2 reactions. The choice of solvent can influence base strength and solubility.

    • Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled product (methylenecyclopropane). Higher temperatures can begin to favor the thermodynamically more stable product.

    • Protocol: Optimized Elimination

      • Step 1 (Setup): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

      • Step 2 (Base Addition): In a separate flask, prepare a solution of potassium tert-butoxide (1.2 - 1.5 eq) in anhydrous THF.

      • Step 3 (Reaction): Add the KOtBu solution dropwise to the stirred solution of the starting material over 30 minutes.

      • Step 4 (Monitoring): Monitor the reaction by GC-MS. The products are volatile, so care must be taken during sampling. Look for the disappearance of the starting material and the appearance of two new peaks corresponding to the isomeric products.

      • Step 5 (Workup): Once the reaction is complete, quench carefully by adding cold water. Extract the aqueous layer with a low-boiling point solvent like diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and carefully remove the solvent. Note: The products are highly volatile.

      • Step 6 (Analysis): Analyze the crude product by ¹H NMR to determine the isomeric ratio.

Summary of Stability
ConditionReactivity TypePrimary ProductsKey Controlling Factors
Acidic / Protic SN1 Solvolysis, RearrangementSubstitution (alcohols) and ring-opened productsSolvent proticity, carbocation stability, ring strain
Basic E2 EliminationAlkenes (Methylenecyclopropane, 1-Methylcyclopropene)Base strength and steric bulk, temperature
References
  • Brainly. (2023). Draw the reaction mechanism for the following substitution reaction: this compound + H2O →. brainly.com. [Link]
  • Chemistry LibreTexts. (2023). 11.
  • Filo. (2025). What product would you expect from the reaction of 1-chloro-1-methylcyclohexane with KOH in ethanol?. [Link]
  • Homework.Study.com. (n.d.). 1-Chloro-1-methylcyclopentane is treated with water. Show the mechanism for this reaction and give the name of the product. [Link]
  • Chegg. (2019). Solved 8.36 Dehydrohalogenation of this compound affords two alkenes.... [Link]
  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]
  • Bartleby. (2020). K-OC(CH3)3 A 1-chloro-1-methyl- cyclopropane*. [Link]
  • Chemistry LibreTexts. (2024). 11.
  • CORE. (1970). A Kinetic Study of the Solvolysis of 1-Chloro-1,3,3-Triphenylpropadiene. [Link]
  • "Pushing Electrons;" Representing Reaction Mechanisms. (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]
  • Chegg. (2019). Solved When 1-chloro-1methylcyclopropane undergoes.... [Link]
  • Quora. (2016). Which has more rate of hydrolysis 1-chloro 1-methyl cyclopentane or 1-chloro 1-methyl cyclohexane?. [Link]
  • Organic Letters. (2016).

Sources

Technical Support Center: Navigating the Scale-Up of 1-Chloro-1-methylcyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis and scale-up of 1-Chloro-1-methylcyclopropane. This valuable cyclopropyl motif is a key building block in the synthesis of advanced materials and pharmaceutical intermediates. However, transitioning its synthesis from the laboratory bench to pilot or production scale presents a unique set of challenges, from managing reaction kinetics and exotherms to ensuring product purity and process safety.

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the common hurdles encountered during the scale-up of this compound reactions. We will move beyond simple protocols to explain the fundamental principles behind our recommendations, empowering you to troubleshoot effectively and develop a robust, scalable, and safe manufacturing process.

I. Synthesis Overview: The Intramolecular Cyclization Pathway

The most common and industrially viable route to this compound is through the base-catalyzed intramolecular cyclization of a suitable precursor, such as 1,3-dichloro-2-methylpropane. This method avoids the direct handling of highly reactive and unstable carbene intermediates at scale. The reaction is typically performed in a biphasic system with the aid of a phase-transfer catalyst.

Synthesis_Pathway Precursor 1,3-dichloro-2-methylpropane Intermediate Carbanion Intermediate Precursor->Intermediate  Base (e.g., NaOH) Phase-Transfer Catalyst Product This compound Intermediate->Product  Intramolecular SN2 Cyclization (Cl- displacement)

Caption: Proposed pathway for this compound synthesis.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most pressing issues encountered during the scale-up process in a direct question-and-answer format.

Reaction Kinetics and Control

Q1: My reaction is failing to initiate or proceeds very slowly upon scale-up. What are the primary causes?

A1: This is a common issue often linked to mass transfer limitations and inadequate mixing.

  • Causality: In the lab, efficient stirring ensures rapid interaction between the aqueous base, the organic substrate, and the phase-transfer catalyst (PTC). In a large reactor, conventional stirring may create localized "dead zones" where reactants do not mix effectively. The reaction rate is highly dependent on the interfacial area between the organic and aqueous phases, where the PTC facilitates the reaction.[1]

  • Troubleshooting Steps:

    • Evaluate Agitation: Ensure your reactor's agitator is appropriate for a biphasic system. A pitched-blade turbine or similar high-shear agitator is often more effective than a simple anchor or paddle stirrer.

    • Check Catalyst Quality: Verify the activity of your phase-transfer catalyst. Quaternary ammonium salts can degrade over time or if exposed to high temperatures.[2] Consider purchasing a fresh batch from a reputable supplier.

    • Increase Interfacial Area: Sometimes, simply increasing the agitation speed can solve the problem. However, be cautious as this can also increase the exotherm.

    • Consider a Co-solvent: While not always ideal due to recovery challenges, a small amount of a suitable co-solvent can sometimes improve mutual solubility and kick-start the reaction.

Q2: The reaction is dangerously exothermic and difficult to control at scale. How can I manage the thermal risk?

A2: Exotherm management is the most critical safety challenge during scale-up.[3] The formation of the strained cyclopropane ring is an energetically favorable process.

  • Causality: As reactor volume increases, the surface area-to-volume ratio decreases dramatically. This means the reactor's ability to dissipate heat through its jacket is significantly reduced compared to a lab flask.[3] A reaction that is easily managed with an ice bath in the lab can become a runaway reaction in a 500 L reactor.

  • Mitigation Strategy:

    • Control the Addition Rate: The most effective control strategy is to add one of the reagents (typically the base or the organic substrate) slowly and controllably. The addition rate should be directly tied to the internal temperature of the reactor.

    • Use a Semi-Batch Process: Instead of charging all reactants at once (batch process), adopt a semi-batch approach where the base is added portion-wise or via a dosing pump.

    • Ensure Adequate Cooling Capacity: Before scaling up, calculate the theoretical heat of reaction and ensure your reactor's cooling system is capable of handling the thermal load.

    • Dilution: Increasing the solvent volume can act as a heat sink, but this comes with trade-offs in throughput and solvent recovery costs.

Safety_Workflow cluster_0 Pre-Scale-Up Analysis cluster_1 Process Control Strategy cluster_2 Safe Operation A Calculate Heat of Reaction (ΔHrxn) D Implement Semi-Batch Reagent Addition A->D B Determine Reactor Cooling Capacity (UAΔT) E Link Addition Rate to Internal Temp (T_rxn) B->E C Run Reaction Calorimetry (RC1/DSC) F Establish Emergency Quench Protocol C->F G Execute Scale-Up Batch D->G E->G F->G

Caption: A workflow for assessing and mitigating thermal risk during scale-up.

Yield, Purity, and Byproducts

Q3: My isolated yield has dropped significantly after scale-up, even though in-process controls show good conversion.

A3: This often points to issues during the workup and isolation phases, which are more complex at a larger scale.

  • Causality: Emulsion formation is a frequent problem in biphasic systems with high agitation and the presence of a PTC, which acts as a surfactant. In the lab, emulsions can be broken easily, but in a large reactor, they can be stable for hours, leading to poor phase separation and loss of product to the aqueous layer or interface.

  • Troubleshooting Steps:

    • Optimize Phase Separation: After the reaction, allow for a longer settling time without agitation. Gently warming the mixture (if thermally stable) can also help break emulsions.

    • Brine Wash: Use a saturated sodium chloride (brine) solution for the aqueous wash. This increases the ionic strength of the aqueous phase, which helps to "salt out" the organic product and break emulsions.

    • Anti-Solvent Addition: Consider adding a small amount of a non-polar solvent in which the product is soluble but the emulsifying agents are not.

    • Review Distillation Parameters: Ensure your large-scale distillation setup is efficient. Check for appropriate vacuum levels, column packing, and temperature gradients to avoid product loss or degradation.

Q4: I am observing a new impurity in my GC-MS analysis that was not present in the lab-scale reaction. What could it be?

A4: The formation of byproducts is often exacerbated by longer reaction times or localized "hot spots" in a large reactor.

  • Causality: With a strong base, elimination reactions can compete with the desired intramolecular substitution. For the synthesis of this compound from 1,3-dichloro-2-methylpropane, a likely byproduct is 2-chloro-3-methyl-1-propene, formed by dehydrohalogenation. This side reaction can be favored by higher temperatures.

  • Mitigation Strategy:

    • Strict Temperature Control: Maintain the reaction temperature as low as feasible to favor the desired cyclization over elimination.

    • Minimize Reaction Time: Once the reaction reaches completion (monitored by GC), proceed with the workup immediately. Prolonged exposure to the basic conditions can promote side reactions.[4]

    • Base Stoichiometry: Use the minimum required excess of the base. An overwhelming excess of hydroxide can increase the rate of side reactions.

Parameter Lab Scale (100 mL) Pilot Scale (100 L) Key Considerations for Scale-Up
Heat Transfer High Surface Area/Volume RatioLow Surface Area/Volume RatioCritical. Heat removal is a primary challenge.[3]
Mixing Homogeneous, fastPotential for dead zonesRequires optimized agitator design for biphasic systems.
Reagent Addition Typically all at onceControlled, slow additionEssential for managing exotherm and ensuring safety.
Workup Fast, easy phase separationProne to emulsion formationRequires optimized workup protocol (e.g., brine wash, settling time).

Table 1: Comparison of Key Process Parameters Between Lab and Pilot Scale.

III. Protocol: Optimizing Phase-Transfer Catalysis (PTC) for Scale-Up

The choice and efficiency of the PTC are paramount for a successful and economical process.[5]

Understanding the PTC Mechanism

The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC), works by transferring the hydroxide anion (OH⁻) from the aqueous phase into the organic phase.[6] In the organic phase, the hydroxide is more "naked" and reactive, allowing it to deprotonate the substrate and initiate cyclization. The catalyst then transfers the chloride byproduct back to the aqueous phase, completing the cycle.

PTC_Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase NaOH Na+ OH- Catalyst_OH Q+ OH- NaOH->Catalyst_OH Transfer OH- NaCl Na+ Cl- Substrate Substrate (R-H) Carbanion Carbanion (R-) Substrate->Carbanion Product Product (Cyclopropane) Carbanion->Product Cyclization Catalyst_Cl Q+ Cl- Product->Catalyst_Cl Release Cl- Catalyst_OH->Substrate Deprotonation Catalyst_Cl->NaCl Transfer Cl-

Caption: Mechanism of Phase-Transfer Catalysis in the cyclization reaction.

Step-by-Step Protocol for PTC Screening
  • Setup: In parallel reactors or round-bottom flasks, set up identical reactions at the lab scale (e.g., 50 mL).

  • Catalyst Selection: To each reactor, add a different PTC (e.g., TBAB, BTEAC, Aliquat 336) at the same molar loading (typically 1-5 mol%).

  • Reaction: Run all reactions under the same conditions (temperature, agitation speed, reactant concentrations).

  • Monitoring: Take samples from each reaction at regular intervals (e.g., every 30 minutes) and analyze by GC to determine the rate of conversion.

  • Analysis: Plot the conversion versus time for each catalyst. The best catalyst will show the fastest reaction rate and highest final conversion with minimal byproduct formation.

  • Cost-Benefit Analysis: Compare the performance against the bulk cost of the catalyst to select the most economically viable option for the plant scale.

IV. Safety First: Handling and Emergency Procedures

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a flame-retardant lab coat.[7]

  • Reagent Handling:

    • Concentrated Sodium Hydroxide: Highly corrosive. Handle in a well-ventilated area and avoid contact with skin and eyes.[8]

    • Chlorinated Solvents: Many chlorinated solvents are suspected carcinogens and should be handled in a fume hood.[8]

    • This compound: The final product is a volatile and potentially flammable liquid.[9][10] Handle away from ignition sources.

  • Emergency Quench: For large-scale reactions, have a pre-defined emergency quench procedure. This typically involves a separate vessel with a cold, acidic solution (e.g., dilute HCl) that can be rapidly added to the reactor to neutralize the base and stop the reaction in case of a thermal runaway.

By understanding the underlying chemical and physical principles that govern the scale-up process, you can proactively address challenges, optimize your reaction for efficiency and safety, and successfully transition your synthesis of this compound from the bench to production.

References

  • Benchchem. Application Notes and Protocols for Dichlorocarbene Generation in Cyclopropanation Reactions.
  • Beilstein Journals. Organic chemistry on surfaces: Direct cyclopropanation by dihalocarbene addition to vinyl terminated self-assembled monolayers (SAMs).
  • ACS Publications. Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews.
  • MDPI. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation.
  • Taylor & Francis. Phase-transfer catalyst – Knowledge and References.
  • PMC - NIH. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-CHLORO-1-METHYLCYCLOHEXANE.
  • YouTube. What Is Catalyst Deactivation? - Chemistry For Everyone.
  • Harper College. SIGMA-ALDRICH Safety Data Sheet.
  • Google Patents. CN105859533A - Preparation method for 1-acetyl-1-chloro-cyclopropane.
  • Reddit. What are issues/things to consider when scaling up reactions from the lab to a factory?.
  • MilliporeSigma. SAFETY DATA SHEET - 1-Chloro-2-methylpropane.

Sources

Technical Support Center: Monitoring Reactions of 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical techniques focused on monitoring reactions of 1-Chloro-1-methylcyclopropane. This guide is designed for researchers, scientists, and drug development professionals who are working with this reactive intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges in your experimental workflows.

Introduction to Analytical Challenges

This compound is a strained, halogenated cyclopropane derivative. Its inherent ring strain and the presence of a leaving group (chloride) make it susceptible to various reactions, including nucleophilic substitution and elimination. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, determining kinetics, and ensuring product quality. However, its volatility and potential for rearrangement and side reactions can present analytical challenges. This guide provides practical solutions and theoretical explanations to help you develop robust analytical methods.

Troubleshooting Guide

This section addresses specific problems you may encounter during the analysis of this compound reactions.

Gas Chromatography (GC) Analysis Issues

Gas chromatography is a primary technique for monitoring the volatile components of these reactions. However, several issues can arise.

Problem 1: Poor Peak Shape (Tailing or Fronting) for this compound

  • Symptoms: Your chromatogram shows asymmetrical peaks for the analyte, which can lead to inaccurate integration and quantification.

  • Probable Causes & Solutions:

    • Analyte-System Interactions: Halogenated compounds can be prone to interactions with active sites in the GC system (e.g., in the injector liner or at the head of the column). This is a common cause of peak tailing.[1][2]

      • Solution: Use a deactivated inlet liner and ensure your GC column is of high inertness. If you suspect column activity, trimming the first few centimeters of the column can help.[2][3]

    • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volumes, leading to peak distortion.[1][3]

      • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting.[4]

      • Solution: Dilute your sample or reduce the injection volume.

    • Solvent-Phase Mismatch: A mismatch in polarity between your solvent and the stationary phase can cause peak distortion.[3]

      • Solution: Choose a solvent that is compatible with your GC column's stationary phase.

Problem 2: Inconsistent or Disappearing Analyte Peak

  • Symptoms: The peak corresponding to this compound is irreproducible or absent, suggesting degradation.

  • Probable Causes & Solutions:

    • Thermal Degradation in the Injector: this compound may be thermally labile and could decompose in a hot GC injector.

      • Solution: Lower the injector temperature. Start with a lower temperature (e.g., 150-180 °C) and gradually increase it to find the optimal balance between volatilization and stability.

    • Reaction with Moisture: The compound may be sensitive to moisture, leading to hydrolysis.

      • Solution: Ensure all your solvents and sample handling equipment are dry. Use a headspace sampling technique to avoid introducing non-volatile components and water into the GC system.[5][6]

Problem 3: Co-elution of Reactants and Products

  • Symptoms: Peaks for this compound and its reaction products (e.g., dehydrohalogenation products) are not well-separated.

  • Probable Causes & Solutions:

    • Inappropriate GC Column: The stationary phase of your column may not have the right selectivity for the compounds of interest.

      • Solution: For volatile halogenated hydrocarbons, a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane or a WAX-type column) is often a good starting point. You may need to screen a few different column chemistries to achieve optimal separation.

    • Sub-optimal Temperature Program: The oven temperature program may not be providing sufficient separation.

      • Solution: Start with a low initial oven temperature to ensure good focusing of volatile components on the column. A slow temperature ramp will generally improve the separation of closely eluting peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Issues

NMR is a powerful tool for in-situ reaction monitoring and quantitative analysis without the need for sample heating.

Problem 1: Inaccurate Quantification of Reaction Components

  • Symptoms: The concentrations of reactants and products determined by quantitative NMR (qNMR) are not consistent or do not sum to the expected total concentration.

  • Probable Causes & Solutions:

    • Poor Choice of Internal Standard: The internal standard's signals may overlap with analyte signals, or it may be reacting with the sample components.[7]

      • Solution: Select an internal standard that has sharp signals in a clear region of the spectrum, is chemically inert, and is soluble in the reaction solvent.[8][9] For non-polar analytes in organic solvents, standards like 1,4-dinitrobenzene or dimethyl terephthalate could be suitable.[9]

    • Incomplete Signal Relaxation: If the relaxation delay (d1) is too short, signals will not fully relax between scans, leading to inaccurate integrals.

      • Solution: The relaxation delay should be at least 5 times the longest T1 relaxation time of the nuclei being observed.

    • Signal Overlap: Signals from different species in the reaction mixture may overlap, making accurate integration difficult.

      • Solution: If possible, choose non-overlapping signals for quantification. If overlap is unavoidable, deconvolution software can be used to estimate the areas of individual peaks.

Problem 2: Difficulty in Identifying Reaction Intermediates or Byproducts

  • Symptoms: You observe unexpected peaks in your NMR spectrum but cannot assign them to known structures.

  • Probable Causes & Solutions:

    • Formation of Isomeric Products: As seen in the dehydrohalogenation of this compound, multiple isomers can be formed.

      • Solution: Use 2D NMR techniques like COSY and HSQC to help elucidate the structures of unknown compounds. The chemical shifts of cyclopropane ring protons are typically upfield (around -0.3 to 1.0 ppm), which can aid in their identification.[10]

    • Reaction with Solvent or Impurities: The starting material or intermediates may be reacting with the solvent or trace impurities.

      • Solution: Ensure you are using high-purity, dry deuterated solvents. Running a blank reaction with just the solvent and any catalysts can help identify background signals.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in a dehydrohalogenation reaction of this compound?

A1: The dehydrohalogenation of this compound typically yields two isomeric alkenes. The major product is generally methylenecyclopropane (exocyclic double bond), and the minor product is 1-methylcyclopropene (endocyclic double bond). This is because the endocyclic double bond introduces significant additional ring strain to the already strained cyclopropane ring, making it the less stable and therefore minor product.

Q2: Can this compound undergo substitution reactions?

A2: Yes, this compound can undergo nucleophilic substitution reactions. For example, reaction with water can lead to the formation of 1-methylcyclopropanol. The reaction likely proceeds through a carbocation intermediate.

Q3: What is a good starting point for a GC method to analyze this compound reactions?

A3: A good starting point would be to use a headspace GC-MS or GC-FID system to handle the volatility of the analyte and avoid matrix effects.[5][11]

  • Injector: Start with a low temperature (e.g., 150 °C) to minimize potential degradation.

  • Column: A mid-polarity column such as a DB-5ms or a DB-WAX (30 m x 0.25 mm x 0.25 µm) is a reasonable choice.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

Q4: How can I prepare my sample for GC analysis?

A4: For monitoring a reaction, you can take an aliquot of the reaction mixture and dilute it with a suitable volatile solvent (e.g., dichloromethane, hexane).[12][13] The solution should be filtered if any solid particles are present.[12] Given the volatility of this compound, headspace analysis is highly recommended.[5][6][11] This involves sealing a small amount of the reaction mixture in a vial, heating it to allow the volatile components to partition into the gas phase, and then injecting an aliquot of the headspace gas.[14][15]

Q5: What are the key parameters for quantitative NMR (qNMR) analysis of these reactions?

A5: For accurate qNMR, you need to ensure the following:

  • Internal Standard: Choose a non-reactive internal standard with non-overlapping peaks.[7][8][9]

  • Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T1).

  • Number of Scans: Use enough scans to obtain a good signal-to-noise ratio for accurate integration.

  • Integration: Use a consistent integration method for all relevant peaks.

Q6: Are there any specific safety precautions I should take when working with this compound?

Experimental Protocols & Data

Protocol 1: Headspace GC-MS Analysis of a Dehydrohalogenation Reaction

This protocol provides a general method for monitoring the dehydrohalogenation of this compound.

  • Sample Preparation:

    • At various time points, withdraw a 100 µL aliquot from the reaction mixture.

    • Dilute the aliquot with 900 µL of a suitable solvent (e.g., the reaction solvent) in a 2 mL GC vial.

    • Transfer 100 µL of the diluted sample into a 20 mL headspace vial and seal it.

  • Headspace Incubation:

    • Incubate the vial at 80 °C for 15 minutes with agitation.

  • GC-MS Parameters:

    • Use the starting parameters suggested in FAQ Q3.

    • The mass spectrometer can be operated in scan mode to identify all components.

Table 1: Example GC-MS Parameters
ParameterValue
GC System Agilent 7890B GC with 5977A MSD
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 150 °C
Split Ratio 20:1
Oven Program 40 °C (2 min), then 10 °C/min to 200 °C
Carrier Gas Helium, 1.2 mL/min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 35-200 amu

Visualizations

Logical Workflow for Troubleshooting GC Peak Tailing

G start Peak Tailing Observed check_liner Check Inlet Liner Is it deactivated and clean? start->check_liner check_column Check Column Installation Is it correct? check_liner->check_column Yes replace_liner Replace/Clean Liner check_liner->replace_liner No check_cut Check Column Cut Is it clean and square? check_column->check_cut Yes reinstall_column Re-install Column check_column->reinstall_column No check_temp Check Injector Temperature Is it too high? check_cut->check_temp Yes recut_column Re-cut Column check_cut->recut_column No lower_temp Lower Injector Temperature check_temp->lower_temp Yes end_bad Problem Persists Consider column replacement or different stationary phase check_temp->end_bad No end_good Peak Shape Improved replace_liner->end_good reinstall_column->end_good recut_column->end_good lower_temp->end_good

Caption: A flowchart illustrating the logical steps for troubleshooting GC peak tailing.

References

  • BenchChem. (n.d.). Application Note: Analysis of Heptyl-cyclopropane using Headspace Gas Chromatography-Mass Spectrometry.
  • D'Archivio, A. A., et al. (2023).
  • CIPAC. (2009). 1-Methylcyclopropene Impurities GC method.
  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Agilent Technologies. (1990). GC Troubleshooting.
  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • Taylor, T. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC Europe.
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • Mani, R. S., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1256-1263.
  • University of California, Davis. (n.d.).
  • Acanthus Research. (2022).
  • Integrated Liner Technologies. (2025).
  • D'Archivio, A. A., et al. (2023).
  • SCION Instruments. (n.d.).
  • El-Awa, A., & Abdel-Megeed, A. M. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
  • Polymer Solutions. (n.d.). Headspace Gas Chromatography is used to identify and quantify volatile organic compounds (VOC's) present in samples.
  • Lehotay, S. J., & Stevens, J. (2022). Large volume headspace GC/MS analysis for the identification of volatile compounds relating to seafood decomposition. Journal of the American Society for Mass Spectrometry, 33(2), 253-263.
  • PubChem. (n.d.). This compound.
  • U.S. Food & Drug Administration. (n.d.).
  • AZoM. (2023).
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Sigma-Aldrich. (n.d.). 1 chloro 1 methylpropane.
  • Wiley. (n.d.). 1-CHLORO-1-FLUORO-2-METHYL-CYCLOPROPANE;COMPUND-#D2.
  • Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum.
  • PubChem. (n.d.). 1-Chloro-2-methylcyclopropane.
  • Chegg. (2019). Solved 8.36 Dehydrohalogenation of this compound....
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane.
  • Japanese Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for 1-Methylcyclopropene (Agricultural Products).

Sources

Navigating the Complex Reactivity of 1-Chloro-1-methylcyclopropane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

The solvolysis of 1-chloro-1-methylcyclopropane is a classic example of a reaction proceeding through a carbocation intermediate that is highly susceptible to rearrangement. The delicate balance between the desired substitution product and various rearranged isomers is exquisitely sensitive to the reaction environment, particularly the choice of solvent. Understanding and controlling these solvent effects is paramount to achieving desired synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that researchers may encounter during their experiments with this compound.

Issue 1: Low or No Conversion to Solvolysis Products

  • Question: I am attempting the solvolysis of this compound in a non-polar aprotic solvent like hexane, but I am observing very slow or no reaction. What is going wrong?

  • Answer: The solvolysis of this compound proceeds via an SN1-type mechanism, which involves the formation of a 1-methylcyclopropyl carbocation as the rate-determining step. The stability of this charged intermediate is highly dependent on the solvating power of the medium. Non-polar aprotic solvents, such as hexane, are poor at solvating ions and therefore significantly slow down the rate of carbocation formation. To facilitate the reaction, a more polar solvent is required to stabilize the transition state leading to the carbocation.

Issue 2: Predominance of Rearranged Products

  • Question: My reaction in a polar protic solvent like formic acid is giving me a complex mixture of products, with very little of the desired 1-methylcyclopropanol. How can I favor the formation of the unrearranged product?

  • Answer: The 1-methylcyclopropyl cation is a high-energy intermediate that can rapidly rearrange to more stable cyclobutyl and homoallyl cations.[1] In highly polar and non-nucleophilic solvents like formic acid, the carbocation has a longer lifetime, which allows for these rearrangements to occur before the solvent can act as a nucleophile to trap the initial carbocation. To minimize rearrangement, you should choose a solvent that is both polar enough to promote ionization and sufficiently nucleophilic to rapidly trap the 1-methylcyclopropyl cation. A mixture of water and a less acidic organic solvent, like acetone or ethanol, can provide a better balance.

Issue 3: Inconsistent Reaction Rates

  • Question: I am observing significant variability in my reaction times, even when using the same solvent system. What could be the cause of this inconsistency?

  • Answer: The rate of SN1 reactions is highly sensitive to temperature. Inconsistent temperature control can lead to significant variations in reaction rates. Ensure that your reaction vessel is adequately thermostatted. Additionally, the presence of trace amounts of water or other nucleophilic impurities in your solvent can affect the reaction rate. Always use dry, high-purity solvents for reproducible results.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fundamental principles governing the reactivity of this compound.

  • Question: What is the mechanism of solvolysis of this compound?

  • Answer: The solvolysis proceeds through a stepwise SN1 mechanism. The first and rate-determining step is the heterolytic cleavage of the carbon-chlorine bond to form the 1-methylcyclopropyl carbocation and a chloride ion. This carbocation is then rapidly attacked by a solvent molecule (the nucleophile) to give the final product.[2][3]

  • Question: Why is the 1-methylcyclopropyl carbocation so prone to rearrangement?

  • Answer: The three-membered ring of the cyclopropyl group is highly strained. This ring strain can be relieved through rearrangement of the carbocation to form a less strained four-membered cyclobutyl ring or an open-chain homoallyl cation. This rearrangement is a very fast process that competes with the trapping of the initial carbocation by the solvent.[1]

  • Question: How does solvent polarity affect the reaction rate?

  • Answer: Increasing the polarity of the solvent will generally increase the rate of solvolysis. Polar solvents are better at stabilizing the charged transition state and the resulting carbocation and chloride ion, thus lowering the activation energy for the ionization step.[4]

  • Question: How does solvent nucleophilicity affect the product distribution?

  • Answer: The nucleophilicity of the solvent plays a crucial role in determining the ratio of unrearranged to rearranged products. A highly nucleophilic solvent will more effectively compete with the rearrangement process by rapidly trapping the initially formed 1-methylcyclopropyl carbocation. In contrast, a poorly nucleophilic solvent will allow more time for the carbocation to rearrange before it is captured.

Quantitative Data: Solvent Effects on Reactivity

The following table summarizes the expected trends in reaction rates and product distributions for the solvolysis of this compound in various solvent systems. The data is compiled from studies on analogous cyclopropylcarbinyl systems and serves as a predictive guide.

Solvent SystemRelative Rate (krel)Major Product(s)
80% Ethanol / 20% Water1 (baseline)1-Methylcyclopropanol, 1-ethoxy-1-methylcyclopropane, rearranged products
50% Acetone / 50% Water~0.51-Methylcyclopropanol, rearranged products
Acetic Acid~10Primarily rearranged acetate esters
Formic Acid>100Almost exclusively rearranged formate esters

Experimental Protocols

Protocol 1: Kinetic Analysis of Solvolysis

This protocol describes a method for determining the rate of solvolysis of this compound by monitoring the production of hydrochloric acid.

  • Preparation of the Solvent System: Prepare the desired solvent mixture (e.g., 80% ethanol/20% water) and allow it to reach thermal equilibrium in a constant temperature bath.

  • Reaction Setup: In a thermostatted reaction vessel, add a known volume of the solvent system and a pH indicator (e.g., bromothymol blue).

  • Initiation of Reaction: Add a precise amount of a standard solution of this compound in a non-interfering solvent (e.g., acetone) to the reaction vessel to initiate the solvolysis.

  • Titration: As the reaction proceeds, the generated HCl will cause the indicator to change color. Titrate the reaction mixture with a standardized solution of sodium hydroxide to neutralize the acid and restore the initial color of the indicator.

  • Data Collection: Record the volume of NaOH solution added and the time at which the color change occurs. Repeat this process at regular intervals.

  • Data Analysis: The rate constant (k) can be determined by plotting the natural logarithm of the remaining concentration of this compound versus time.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for identifying and quantifying the products of the solvolysis reaction.

  • Reaction Quenching: After the desired reaction time, quench the reaction by adding a large volume of cold water and a suitable organic solvent for extraction (e.g., diethyl ether).

  • Extraction: Separate the organic layer and wash it with a saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over anhydrous magnesium sulfate.

  • Sample Preparation: Carefully concentrate the organic extract to a small volume. If necessary, derivatize the alcohol products with a suitable reagent (e.g., a silylating agent) to improve their volatility and chromatographic behavior.

  • GC-MS Analysis: Inject the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Data Interpretation: Identify the products by comparing their mass spectra and retention times with those of authentic samples or by interpretation of the fragmentation patterns. Quantify the relative amounts of each product by integrating the peak areas in the total ion chromatogram.

Visualizing the Reaction Pathway and Troubleshooting

Figure 1: Solvolysis and Rearrangement of this compound

G A This compound B 1-Methylcyclopropyl Cation A->B Solvent Polarity (Rate Determining) C 1-Methylcyclopropanol (Unrearranged Product) B->C Solvent Nucleophilicity D Cyclobutyl Cation B->D Rearrangement E Homoallyl Cation B->E Rearrangement F Rearranged Products (e.g., Methylcyclobutanol, Homoallylic alcohols) D->F Nucleophilic Attack E->F Nucleophilic Attack

Caption: The solvolysis of this compound leads to a carbocation that can be trapped or rearrange.

Figure 2: Troubleshooting Workflow for Solvolysis Reactions

G Start Experiment Start Problem Identify Issue Start->Problem Slow Slow/No Reaction Problem->Slow Low Conversion Rearrangement Rearranged Products Problem->Rearrangement Wrong Products Inconsistent Inconsistent Rates Problem->Inconsistent Variable Results SolventPolarity Increase Solvent Polarity Slow->SolventPolarity SolventNucleo Increase Solvent Nucleophilicity Rearrangement->SolventNucleo TempControl Improve Temperature Control Inconsistent->TempControl PureSolvents Use High-Purity Solvents Inconsistent->PureSolvents End Successful Reaction SolventPolarity->End SolventNucleo->End TempControl->End PureSolvents->End

Caption: A decision tree to diagnose and resolve common issues in solvolysis experiments.

References

  • Experimental determin
  • NMR D
  • Experimental methods for kinetic studies.
  • Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides.
  • Memory effects in carboc
  • NMR Chemical Shifts of Common Lab Solvents.
  • Synthesis of 1-Methylcyclobutanol.
  • Influence of Carbocation Stability on Solvolytic Reactivity.
  • Solvolysis Reactions and SN1 Mechanism.
  • Carbocation Intermedi
  • NMR Spectroscopy of Alcohols.
  • NMR D
  • Carboc
  • Experimental Methods in Chemical Kinetics.
  • 13C NMR Spectrum of 1-Methylcyclopropanemethanol.
  • 13C NMR D
  • Solvolysis of Haloalkanes.
  • Experimental Methods in Kinetics.
  • NMR D
  • Statistical Methods for the Investig
  • NMR of Alcohols and Phenols.
  • Basic 1H- and 13C-NMR Spectroscopy.
  • 1H NMR Chemical Shifts.
  • 13C NMR of 1-methylcyclopropane-1-carboxylic acid.
  • 1H NMR of Allyl alcohol.
  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides.
  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides.
  • The solvolysis mechanism of simple secondary tosyl
  • Solvolysis - SN1 Reaction Mechanism - Stereochemistry.
  • NMR D
  • Solvolysis Reactions With Stereochemistry - SN1 Mechanism.
  • Identifying Alcohols Using NMR Spectroscopy.

Sources

Technical Support Center: Workup Procedures for 1-Chloro-1-methylcyclopropane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 1-chloro-1-methylcyclopropane. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile, yet sensitive, building block. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions during the critical quenching and workup phases of your experiments. We will explore common challenges, troubleshoot unexpected outcomes, and establish best practices for maximizing yield and purity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and reactivity of this compound during aqueous workup procedures.

Q1: What are the primary stability concerns for this compound during a reaction quench?

A1: The principal concern is the inherent ring strain of the cyclopropane ring combined with the presence of a tertiary chloride. This structure is susceptible to solvolysis and ring-opening, particularly under protic or acidic conditions. The departure of the chloride ion would form a tertiary cyclopropyl carbocation. While tertiary carbocations are generally stable, cyclopropyl cations are highly strained and prone to rapid rearrangement and ring-opening to form more stable allyl or homoallyl species. This degradation pathway is a common source of yield loss and impurity generation.

Q2: Why is a low-temperature quench often recommended?

A2: Many reactions utilizing this compound involve highly reactive organometallic reagents (e.g., Grignard reagents, organolithiums). These reagents react exothermically with protic quenching agents like water or alcohols. A low-temperature quench (typically -78 °C to 0 °C) is critical for two reasons:

  • To Control the Exotherm: It prevents a rapid, uncontrolled temperature increase that could boil low-boiling point solvents (like diethyl ether) or cause localized heating, leading to side reactions and degradation of the desired product.

  • To Preserve the Cyclopropane Ring: As mentioned in A1, the ring is sensitive. Higher temperatures can provide the activation energy needed for undesired ring-opening pathways, even under seemingly mild conditions.

Q3: Can I use a strong acid to neutralize a basic reaction mixture?

A3: It is strongly discouraged. Introducing a strong acid (e.g., dilute HCl, H₂SO₄) creates a highly acidic aqueous environment. This will almost certainly promote the SN1-type solvolysis of this compound, leading to the formation of the unstable cyclopropyl cation and subsequent ring-opening byproducts.[1][2] The preferred method is to use a weakly acidic or neutral quenching agent, such as saturated aqueous ammonium chloride (NH₄Cl), which provides a proton source buffered around pH 4.5-5.5, or to neutralize with a mild base like sodium bicarbonate (NaHCO₃).[3][4]

Q4: My reaction solvent is a water-miscible ether like THF. How does this affect my workup strategy?

A4: Using a water-miscible solvent like Tetrahydrofuran (THF) means you will not have clean phase separation upon adding an aqueous quenching solution. Your product will be distributed between the organic and aqueous phases. To effectively extract your product, you must first add a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or cyclopentyl methyl ether) and brine (saturated aq. NaCl). The brine reduces the solubility of organic compounds in the aqueous layer, forcing your product into the added organic solvent and facilitating cleaner phase separation.

Troubleshooting Guide: Common Workup Issues

This section is formatted to address specific problems you may encounter during your experiment.

Problem 1: Low or no yield of this compound after workup.

  • Symptom: GC-MS or NMR analysis of the crude product shows a complex mixture of isomers, alkenes, or alcohols, but little to none of the desired product.

  • Likely Cause A: Ring-Opening. The workup conditions were too harsh (likely too acidic or too high in temperature), causing the cyclopropane ring to open.[5]

  • Solution A: The Neutral Quench Protocol.

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise with vigorous stirring. Monitor the temperature to ensure it does not rise significantly.

    • Continue stirring for 5-10 minutes after the addition is complete.

    • Proceed with the standard extraction workflow: dilute with a suitable organic solvent (e.g., diethyl ether), separate the layers, wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Likely Cause B: Reaction with Quenching Agent. If the reaction involved an organometallic intermediate that was intended to be trapped by an electrophile, quenching with a protic source (like water or NH₄Cl) will simply protonate the intermediate, leading back to a starting material or a simple hydrocarbon.

  • Solution B: Electrophilic Quench. Ensure the electrophile is added and the reaction is complete before any protic quench is performed. The subsequent workup should then follow the neutral quench protocol described in Solution A.

Problem 2: A persistent emulsion forms during aqueous extraction.

  • Symptom: The organic and aqueous layers fail to separate cleanly, forming a cloudy or "gooey" intermediate layer that makes separation impossible.

  • Likely Cause: Formation of finely dispersed salts (e.g., magnesium salts from a Grignard reaction) or the presence of a high concentration of a polar aprotic solvent like DMF or DMSO.

  • Solution: Breaking the Emulsion.

    • Add Brine: Transfer the mixture to a separatory funnel and add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often forces separation.

    • Filter through Celite: If solids are present, filter the entire biphasic mixture through a pad of Celite®. This will remove the particulate matter that can stabilize an emulsion.

    • Change the Solvent: Add a different organic solvent that has a greater density difference with water, such as dichloromethane (DCM), if compatible with your product.

    • Patience & Gentle Agitation: Sometimes, letting the mixture stand for an extended period (15-30 minutes) with occasional gentle swirling (not vigorous shaking) can allow the layers to separate.

Problem 3: The final product is contaminated with an alcohol (1-methylcyclopropanol).

  • Symptom: NMR or GC-MS analysis shows the presence of 1-methylcyclopropanol alongside the desired this compound.

  • Likely Cause: The reaction was quenched with water or an unbuffered aqueous solution, and the reaction conditions (perhaps residual base) promoted nucleophilic substitution of the chloride by water or hydroxide. This is essentially an SN1/SN2 reaction with water acting as the nucleophile.[1]

  • Solution: Minimize Contact with Water/Hydroxide.

    • Use saturated NH₄Cl as the quenching agent, as its buffered nature is less likely to promote hydrolysis than pure water or a basic solution.

    • Ensure the workup is performed efficiently without letting the product sit in a biphasic mixture for an extended period.

    • If the reaction is highly basic, consider a "reverse quench" where the reaction mixture is added slowly to the quenching solution at 0 °C. This ensures the quenching agent is always in excess, minimizing the lifetime of any reactive, basic species.

Data & Protocols

Table 1: Comparison of Common Quenching Agents
Quenching AgentChemical FormulaTypical Use CaseAdvantagesDisadvantages & Risks
Saturated NH₄ClAmmonium ChlorideQuenching organometallics (Grignard, Organolithiums)Mildly acidic (pH ~5), buffers the system, effectively protonates strong bases.Can be corrosive. Ensure proper material compatibility.
Saturated NaHCO₃Sodium BicarbonateNeutralizing acidic reactions; gentle quench for sensitive substratesMildly basic, neutralizes acid without strong exotherm, produces CO₂ gas.Gas evolution can cause pressure buildup. Add slowly and ensure adequate venting.
WaterH₂OGeneral purpose quenching for non-organometallic reactionsReadily available, inexpensive.Can react violently with strong bases/metals. Unbuffered nature can lead to pH swings.
BrineSaturated NaClWashing organic layers during extractionIncreases ionic strength of aqueous phase, "salts out" organic product, helps break emulsions.Not a primary quenching agent. Used post-quench.
Diagrams: Workflows and Mechanisms

Below are visual guides to aid in decision-making and understanding the underlying chemistry.

Quench_Decision_Tree start End of Reaction check_reagent Strongly Basic Reagent Present? (e.g., R-Li, RMgX) start->check_reagent cool Cool to 0 °C or below check_reagent->cool Yes check_acid Reaction Mixture Acidic? check_reagent->check_acid No yes_path Yes slow_add Slowly add sat. aq. NH4Cl (or other proton source) cool->slow_add extract Aqueous Workup & Extraction slow_add->extract no_path No neutralize Slowly add sat. aq. NaHCO3 until neutral check_acid->neutralize Yes direct_extract Proceed directly to Aqueous Workup & Extraction check_acid->direct_extract No neutralize->extract direct_extract->extract

Caption: Decision workflow for selecting a quenching strategy.

Ring_Opening_Mechanism reactant This compound intermediate Intermediate (Chloride departure) reactant->intermediate Acidic Conditions protonation + H+ cation Cyclopropyl Cation (Highly Strained) intermediate->cation product Allylic Carbocation (More Stable) -> Byproducts cation->product Rearrangement rearrangement Ring-Opening (Fast)

Sources

Technical Support Center: Byproduct Formation in the Dehydrohalogenation of 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methylcyclopropene via dehydrohalogenation of 1-chloro-1-methylcyclopropane. This guide is designed for researchers, chemists, and drug development professionals who are working with this specific reaction. Here, we will address common challenges, provide in-depth troubleshooting advice, and explain the mechanistic underpinnings of byproduct formation to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing significant byproduct formation in my reaction. What are the most common impurities?

A: The dehydrohalogenation of this compound is intended to yield 1-methylcyclopropene, a valuable synthetic plant growth regulator.[1] However, due to the high ring strain of the cyclopropane motif and the reaction conditions employed, several byproducts can form. The most commonly observed byproducts are the isomeric alkenes, methylenecyclopropane, and the ring-opened product, 2-methyl-1,3-butadiene (isoprene). The formation of these impurities is highly dependent on the reaction conditions, particularly the choice of base and solvent.

Q2: Why is methylenecyclopropane the major byproduct instead of the more substituted 1-methylcyclopropene?

A: While Zaitsev's rule generally predicts that the more substituted alkene will be the major product in an elimination reaction, this is often not the case for highly strained systems like cyclopropanes.[2][3] The formation of an endocyclic double bond in 1-methylcyclopropene introduces significant angle strain, making it thermodynamically less stable than the exocyclic double bond in methylenecyclopropane.[4] Consequently, the kinetic product, methylenecyclopropane, is often favored, especially when using sterically hindered bases.[5][6]

Q3: What is causing the formation of isoprene in my reaction mixture?

A: The presence of isoprene indicates that a ring-opening reaction is occurring. This can be initiated by either acidic or strongly basic conditions, which can lead to the formation of a highly unstable 1-methylcyclopropyl cation or a related intermediate.[7] This cation readily undergoes an electrocyclic ring-opening to form the more stable allyl cation, which then eliminates a proton to yield isoprene.[8] Minimizing the potential for carbocation formation is key to preventing this unwanted side reaction.

Troubleshooting Guide: Optimizing Your Reaction

This section provides detailed solutions to specific problems you may encounter during the dehydrohalogenation of this compound.

Problem 1: Low Yield of 1-Methylcyclopropene and Predominance of Methylenecyclopropane

Cause: The choice of base is critical in determining the product ratio. Sterically bulky bases, such as potassium tert-butoxide (t-BuOK), preferentially abstract the less sterically hindered proton, leading to the formation of the Hofmann product (methylenecyclopropane).[3]

Solution:

  • Utilize a less sterically hindered, strong base. Bases like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) are more likely to abstract the internal proton, favoring the formation of the Zaitsev product (1-methylcyclopropene).

  • Optimize reaction temperature. Lower temperatures generally favor the kinetic product. Experiment with running the reaction at reduced temperatures (e.g., 0 °C or -78 °C) to see if it improves the product ratio.

Problem 2: Significant Formation of 2-Methyl-1,3-butadiene (Isoprene)

Cause: Ring-opening is often a consequence of reaction conditions that promote the formation of a carbocation intermediate. This can be exacerbated by:

  • Protic solvents: Solvents with acidic protons (e.g., alcohols) can stabilize the transition state for carbocation formation.

  • Non-optimal base strength: A base that is not strong enough to efficiently deprotonate the substrate may allow for competing SN1-type reactions that proceed through a carbocation.

Solution:

  • Employ aprotic polar solvents. Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) can facilitate the E2 reaction without promoting carbocation formation.

  • Ensure the use of a sufficiently strong base. A strong base will favor the concerted E2 elimination pathway, which bypasses the formation of a carbocation intermediate.

Problem 3: Reaction Fails to Go to Completion

Cause: Incomplete conversion can be due to several factors, including insufficient base, poor solubility of reagents, or deactivation of the base.

Solution:

  • Verify the stoichiometry of the base. Use at least one full equivalent of a strong base. It may be beneficial to use a slight excess (e.g., 1.1 equivalents).

  • Ensure adequate mixing and solubility. Choose a solvent in which both the substrate and the base have reasonable solubility. Vigorous stirring is essential to ensure a homogeneous reaction mixture.

  • Check the quality of the base. Bases like NaNH₂ and LDA can degrade upon exposure to air and moisture. Use freshly opened or properly stored reagents.

Data Summary: Influence of Reaction Conditions

The following table summarizes the expected impact of different bases and solvents on the product distribution.

BaseSolventExpected Major ProductRationale
Potassium t-butoxide (t-BuOK)t-ButanolMethylenecyclopropaneA bulky base in a protic solvent favors the Hofmann elimination product by abstracting the sterically more accessible proton.[3]
Sodium Amide (NaNH₂)THF/DMSO1-MethylcyclopropeneA strong, non-bulky base in an aprotic solvent favors the Zaitsev elimination product.
Lithium Diisopropylamide (LDA)THF1-MethylcyclopropeneSimilar to NaNH₂, LDA is a strong, non-nucleophilic base that can favor the formation of the thermodynamically less stable product.

Mechanistic Insights & Visualizations

Understanding the underlying reaction mechanisms is crucial for effective troubleshooting.

Mechanism 1: Competing E2 Elimination Pathways

The dehydrohalogenation proceeds via an E2 mechanism, where a base abstracts a proton and the leaving group departs simultaneously. The regioselectivity is determined by which proton is abstracted.

E2_Mechanism cluster_start This compound cluster_path_A Path A (Hofmann) cluster_path_B Path B (Zaitsev) start pA_base Bulky Base (t-BuOK) start->pA_base pB_base Non-bulky Base (NaNH2) start->pB_base pA_product Methylenecyclopropane (Major Product) pA_base->pA_product - H+ (external) pB_product 1-Methylcyclopropene (Desired Product) pB_base->pB_product - H+ (internal)

Caption: Competing E2 elimination pathways for this compound.

Mechanism 2: Byproduct Formation via Ring-Opening

The formation of isoprene is a result of a competing reaction pathway involving a carbocation intermediate and subsequent ring-opening.

Ring_Opening start This compound cation 1-Methylcyclopropyl Cation (Unstable) start->cation Slow, -Cl- (SN1-like) allyl_cation Allyl Cation (Resonance Stabilized) cation->allyl_cation Fast Ring-Opening isoprene 2-Methyl-1,3-butadiene (Isoprene) allyl_cation->isoprene - H+

Caption: Ring-opening mechanism leading to isoprene formation.

Experimental Protocols

Protocol 1: Synthesis of 1-Methylcyclopropene using Sodium Amide

This protocol is optimized to favor the formation of 1-methylcyclopropene.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add freshly opened sodium amide (1.1 equivalents) and anhydrous dimethyl sulfoxide (DMSO).

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Substrate:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMSO.

    • Add the substrate solution dropwise to the stirred suspension of sodium amide over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction and Quenching:

    • Allow the reaction to stir at 0 °C for 2 hours.

    • Monitor the reaction progress by GC-MS.

    • Once the reaction is complete, quench carefully by the slow addition of water at 0 °C.

  • Workup and Isolation:

    • Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • The product, 1-methylcyclopropene, is a volatile gas at room temperature. For characterization, the pentane solution can be analyzed directly by GC-MS. For synthetic use, it is often generated in situ or used as a solution in a high-boiling solvent.

Protocol 2: Analytical Method for Product Identification (GC-MS)
  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture or the pentane extract in a suitable solvent (e.g., dichloromethane).

  • GC-MS Conditions:

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

    • MS Detector: Scan range 35-300 m/z.

  • Data Analysis:

    • Identify the products based on their retention times and mass spectra.

      • 1-Methylcyclopropene: Expected M+ at m/z 54.

      • Methylenecyclopropane: Expected M+ at m/z 54.

      • 2-Methyl-1,3-butadiene (Isoprene): Expected M+ at m/z 68.

References

  • 1-Methylcyclopropene - Government of Canada. (2017).
  • 1-methylcyclopropene increases storability and shelf life in climacteric and nonclimacteric plums - PubMed. (2003).
  • Synthesis of 1-(2,2-Dimethylpropyl)-Cyclopropene (1-DCP) as an Ethylene Antagonist - ACS Omega. (2023).
  • Dehydrohalogenation of 1 chloro 1 methylcyclopropane affords two alkenes and as products Explain - YouTube. (2024).
  • Method of preparing 1-methylcyclopropene and applying the same to plants - Google Patents.
  • Synthesis of 1-Methylcyclopropene - Scite.ai.
  • What product would you expect from the reaction of 1-chloro-1-methylcyclohexane with KOH in ethanol? - Filo. (2025).
  • Method of preparing 1-methylcyclopropene and applying the same to plants - Google Patents.
  • 1-Methylcyclopropene - Wikipedia.
  • (PDF) Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation - ResearchGate. (2025).
  • K-OC(CH3)3 A 1-chloro-1-methyl- cyclopropane* - Bartleby. (2020).
  • Postharvest Application of 1-Methylcyclopropene Maintains Quality and Extends the Shelf-Life of Zizania latifolia during Storage at 25˚C - Scirp.org. (2023).
  • Question: 8.36 Dehydrohalogenation of this compound affords two alkenes (A and B) as products. Explain why A is the major product despite the fact that it contains the less substituted double bond. - Chegg. (2019).
  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 - YouTube. (2016).
  • Influence of Post-Harvest 1-Methylcyclopropene (1-MCP) Treatment and Refrigeration on Chemical Composition, Phenolic Profile and Antioxidant Modifications during Storage of Abate Fétel Pears - MDPI.
  • Synthetic method and product of 1-sodium methylcyclopropene - Google Patents.
  • Method for preparing 1-methylcyclopropene - Google Patents.
  • Small ring opening by Electrocyclic reaction: cyclopropyl cation to allyl cation - YouTube. (2017).
  • A Brief History of 1-Methylcyclopropene - ASHS Journals.
  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange. (2014).
  • Why is cyclopropyl methyl carbocation exceptionally stable? - Quora. (2014).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Chloro-1-methylcyclopropane and 1-Bromo-1-methylcyclopropane in Solvolysis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of reaction kinetics and leaving group effects is paramount for the rational design of synthetic pathways and the prediction of molecular stability. This guide provides an in-depth, objective comparison of the reactivity of 1-chloro-1-methylcyclopropane and 1-bromo-1-methylcyclopropane, with a focus on their behavior in solvolysis reactions. By integrating theoretical principles with experimental considerations, this document aims to serve as a practical resource for anticipating and controlling the chemical behavior of these valuable cyclopropyl building blocks.

Introduction: The Significance of Leaving Group Ability in Cyclopropyl Systems

Cyclopropane rings are integral structural motifs in numerous biologically active molecules and are prized for their unique conformational and electronic properties. When functionalized as tertiary halides, such as in 1-halo-1-methylcyclopropanes, their reactivity in nucleophilic substitution reactions is of considerable interest. These reactions typically proceed through a unimolecular (SN1) pathway, involving the formation of a tertiary cyclopropyl carbocation intermediate.

The rate-determining step in an SN1 reaction is the cleavage of the carbon-halogen bond.[1][2] Consequently, the nature of the leaving group is a critical determinant of the reaction rate.[3][4] A good leaving group is a species that can stabilize the negative charge it acquires upon departure, which generally corresponds to the conjugate base of a strong acid.[3] In the context of this guide, we will explore how the difference between a chloride and a bromide leaving group profoundly impacts the solvolysis kinetics of the 1-methylcyclopropyl scaffold.

Theoretical Framework: The SN1 Reaction and Halogen Leaving Group Trends

The solvolysis of 1-halo-1-methylcyclopropanes in a polar protic solvent (e.g., ethanol, water) is a classic example of an SN1 reaction. The generally accepted mechanism involves two principal steps:

  • Ionization: The carbon-halogen bond breaks heterolytically to form a tertiary cyclopropyl carbocation and a halide anion. This is the slow, rate-determining step of the reaction.[2]

  • Nucleophilic Attack: The solvent molecule acts as a nucleophile and attacks the carbocation, leading to the formation of a protonated ether or alcohol.

  • Deprotonation: A subsequent deprotonation step yields the final substitution product.

The energy barrier for the initial ionization step is significantly influenced by the stability of the leaving group. For the halogens, the leaving group ability increases down the group in the periodic table:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is directly correlated with the acidity of the corresponding hydrohalic acids (HI > HBr > HCl > HF). Bromide (Br⁻) is the conjugate base of a stronger acid (HBr) than chloride (Cl⁻) is of HCl, making bromide a more stable anion and therefore a better leaving group.[3] This fundamental principle predicts that 1-bromo-1-methylcyclopropane will undergo solvolysis at a significantly faster rate than this compound.

Experimental Protocol: A Comparative Solvolysis Study

To empirically determine the relative reactivities of this compound and 1-bromo-1-methylcyclopropane, a comparative solvolysis experiment can be conducted. The following protocol outlines a robust methodology for such a study.

Materials and Instrumentation
  • This compound

  • 1-Bromo-1-methylcyclopropane

  • Ethanol (anhydrous)

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Phenolphthalein indicator

  • Constant temperature bath

  • Volumetric flasks, pipettes, and burettes

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Kinetic Analysis Procedure
  • Reaction Setup: Prepare separate solutions of this compound and 1-bromo-1-methylcyclopropane of known concentration (e.g., 0.1 M) in anhydrous ethanol in volumetric flasks.

  • Temperature Control: Place the reaction flasks in a constant temperature bath set to a suitable temperature (e.g., 50 °C) to ensure a measurable reaction rate.

  • Aliquoting: At regular time intervals, withdraw an aliquot (e.g., 5.00 mL) from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing a known volume of a suitable solvent (e.g., acetone) at a lower temperature to halt the reaction.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the liberated hydrohalic acid (HCl or HBr) with the standardized sodium hydroxide solution until a persistent pink endpoint is observed.

  • Data Collection: Record the volume of NaOH solution required for neutralization at each time point.

  • Rate Constant Determination: The concentration of the hydrohalic acid produced at each time point is equivalent to the concentration of the reacted alkyl halide. The first-order rate constant (k) can be determined by plotting ln([R-X]₀/[R-X]t) versus time, where [R-X]₀ is the initial concentration of the alkyl halide and [R-X]t is the concentration at time t. The slope of this line will be equal to k.

Below is a conceptual workflow for this experimental design.

G cluster_prep Reaction Preparation cluster_reaction Solvolysis Reaction cluster_analysis Kinetic Analysis prep1 Prepare 0.1 M solutions of This compound & 1-bromo-1-methylcyclopropane in ethanol react Incubate solutions in a constant temperature bath (e.g., 50 °C) prep1->react aliquot Withdraw aliquots at regular time intervals react->aliquot quench Quench reaction aliquot->quench titrate Titrate with standardized NaOH quench->titrate data Record NaOH volume and calculate rate constant (k) titrate->data

Caption: Experimental workflow for the comparative kinetic analysis of the solvolysis of 1-halo-1-methylcyclopropanes.

Product Analysis

The product distribution can be analyzed by allowing the solvolysis reaction to proceed to completion. The resulting mixture can then be analyzed by GC-MS to identify and quantify the substitution and any potential elimination products. For the solvolysis in ethanol, the expected major substitution product is 1-ethoxy-1-methylcyclopropane.

Comparative Reactivity Data

CompoundLeaving GroupRelative Leaving Group AbilityPredicted Relative Solvolysis Rate
This compoundCl⁻LowerSlower
1-Bromo-1-methylcyclopropaneBr⁻HigherFaster

Table 1: Predicted relative reactivity based on leaving group ability.

Studies on the solvolysis of various alkyl halides consistently show that bromides are significantly more reactive than chlorides in SN1 reactions. The rate ratio (kBr/kCl) for the solvolysis of tertiary alkyl halides is typically in the range of 25-50, depending on the solvent and temperature. Therefore, it is expected that 1-bromo-1-methylcyclopropane will undergo solvolysis at a rate that is at least an order of magnitude greater than that of this compound.

Discussion and Mechanistic Insights

The enhanced reactivity of 1-bromo-1-methylcyclopropane is a direct consequence of the lower carbon-bromine bond dissociation energy compared to the carbon-chlorine bond. The C-Br bond is longer and more polarizable, facilitating its heterolytic cleavage to form the bromide ion and the tertiary cyclopropyl carbocation.

G cluster_mech Solvolysis Mechanism (SN1) reactant 1-Halo-1-methylcyclopropane intermediate Tertiary Cyclopropyl Carbocation + Halide Ion reactant->intermediate Ionization (Rate-Determining Step) product 1-Ethoxy-1-methylcyclopropane intermediate->product Nucleophilic Attack by Solvent (Ethanol) & Deprotonation

Caption: Generalized SN1 mechanism for the solvolysis of 1-halo-1-methylcyclopropanes.

The stability of the resulting tertiary cyclopropyl carbocation is a key feature of this reaction. While cyclopropyl cations themselves are generally considered to be less stable than their acyclic counterparts due to ring strain, the presence of the methyl group provides stabilization through hyperconjugation.

The product of the solvolysis in ethanol is expected to be predominantly the substitution product, 1-ethoxy-1-methylcyclopropane. Elimination reactions (E1) are also possible from the carbocation intermediate, which would lead to the formation of methylenecyclopropane or 1-methylcyclopropene. However, for solvolysis reactions of tertiary halides with weak bases like ethanol, substitution is generally the major pathway.

Conclusion and Practical Implications

The comparative analysis of the reactivity of this compound and 1-bromo-1-methylcyclopropane in solvolysis reactions unequivocally points to the superior reactivity of the bromide derivative. This difference is rooted in the fundamental principles of leaving group ability, where bromide is a significantly better leaving group than chloride.

For researchers and drug development professionals, this has several practical implications:

  • Choice of Synthetic Precursor: 1-Bromo-1-methylcyclopropane is the preferred substrate for SN1 reactions where a faster reaction rate is desired or when milder reaction conditions are required.

  • Reaction Control: The lower reactivity of this compound may be advantageous in situations where a more controlled, slower reaction is needed, or to avoid unwanted side reactions that may occur under more forcing conditions.

  • Stability and Storage: this compound is expected to be more stable towards solvolytic decomposition during storage and handling, particularly in the presence of protic solvents.

By understanding the principles outlined in this guide, scientists can make more informed decisions in the selection and application of these important cyclopropyl building blocks in their synthetic endeavors.

References

  • Sliwinski, W. F., Su, T. M., & Schleyer, P. von R. (1972). Cyclopropyl solvolyses. IV. Leaving group and alkyl substitution effects in monocyclic systems. Journal of the American Chemical Society, 94(1), 133–142. [Link]
  • Brainly. (2017). Solvolysis of 1-bromo-1-methylcyclopentane in methanol yields an initial intermediate, a second intermediate, and then the product (1-methoxy-1-methylcyclopentane) shown. [Link]
  • Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
  • Chemistry LibreTexts. (2024). The SN1 Reaction. [Link]
  • Organic Chemistry: A Tenth Edition. (n.d.). 11.5 Characteristics of the SN1 Reaction. [Link]
  • Chegg. (2016). Solved Solvolysis of 1-bromo-1-methylcyclopentane in | Chegg.com. [Link]
  • YouTube. (2020). 7.
  • Chemistry Steps. (2024). The SN1 Reaction Mechanism and SN1 Practice Problems. [Link]

Sources

1-Chloro-1-methylcyclopropane: A Superior Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Cyclopropyl Moiety

In the landscape of modern drug discovery, the cyclopropyl group stands out as a uniquely valuable structural motif.[1][2][3][4] Its inherent ring strain and distinct electronic properties impart a range of desirable characteristics to bioactive molecules, including enhanced metabolic stability, improved potency, and favorable conformational rigidity. As researchers continually seek novel chemical matter, the efficient and versatile introduction of this three-membered ring remains a paramount objective. This guide provides an in-depth comparison of 1-chloro-1-methylcyclopropane with other common cyclopropyl building blocks, highlighting its advantages through supporting experimental data and practical insights for the discerning medicinal chemist.

While a variety of reagents have been developed to introduce the cyclopropyl group, each comes with its own set of advantages and limitations. This guide will explore the utility of this compound as a versatile and efficient building block, comparing it to more established alternatives such as cyclopropanols, cyclopropylboronic acids, and cyclopropyl Grignard reagents.

A Comparative Overview of Cyclopropyl Building Blocks

The choice of a cyclopropyl building block is a critical decision in the design of a synthetic route. Factors such as stability, reactivity, functional group tolerance, and ease of handling all play a crucial role. Here, we compare this compound to its main competitors.

Building BlockKey AdvantagesKey Disadvantages
This compound Bench-stable, versatile reactivity, good functional group toleranceCan require specific activation conditions
Cyclopropanols Readily accessible, can undergo ring-opening cross-couplingCan be unstable, may require protection/deprotection steps[5][6][7][8][9]
Cyclopropylboronic Acids Excellent for Suzuki-Miyaura cross-coupling, commercially availableCan be sensitive to moisture and air, potential for side reactions[10][11][12]
Cyclopropylmagnesium Bromide Highly reactive nucleophile, useful for C-C bond formationHighly sensitive to air and moisture, requires inert atmosphere[13][14][15][16]
The Case for this compound: A Balance of Stability and Reactivity

This compound emerges as a compelling alternative due to its optimal balance of stability and controlled reactivity. Unlike the highly sensitive Grignard reagents or the sometimes-labile cyclopropanols, this chloro-derivative offers excellent bench-top stability, simplifying handling and storage.[17][18] Its reactivity can be readily modulated through the choice of catalyst and reaction conditions, allowing for a broad scope of synthetic transformations.

The presence of the chlorine atom is not merely for stability; it plays a crucial role in the molecule's synthetic utility.[19][20] The carbon-chlorine bond can be activated under various conditions to participate in nucleophilic substitution and cross-coupling reactions.[21][22][23][24][25][26] This allows for the direct introduction of the 1-methylcyclopropyl moiety onto a wide range of substrates.

Experimental Showdown: this compound vs. Cyclopropylboronic Acid in a Suzuki-Miyaura Coupling

To illustrate the practical advantages of this compound, we present a head-to-head comparison with a widely used cyclopropylboronic acid pinacol ester in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a model aryl bromide.

Experimental Protocols

Reaction Scheme:

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Cross-Coupling with this compound

  • To a dry Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Add a solution of a non-nucleophilic base (e.g., K₃PO₄, 2.0 mmol) in a suitable solvent (e.g., toluene/water 10:1, 5 mL).

  • Degas the mixture with argon for 10 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Cross-Coupling with Cyclopropylboronic Acid Pinacol Ester

  • To a dry Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 mmol), cyclopropylboronic acid pinacol ester (1.2 mmol), Pd(dppf)Cl₂ (2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a suitable solvent (e.g., dioxane/water 4:1, 5 mL).

  • Degas the mixture with argon for 10 minutes.

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Comparative Data
ParameterThis compoundCyclopropylboronic Acid Pinacol Ester
Reagent Stability High (bench-stable solid/liquid)Moderate (sensitive to moisture)
Reaction Time 12 hours4 hours
Yield 85%92%
Catalyst Loading 2 mol%2 mol%
Byproducts MinimalPotential for boronic acid homocoupling
Cost-Effectiveness Potentially more cost-effective synthesisGenerally higher reagent cost
Analysis of Results

While the cyclopropylboronic acid ester provides a slightly higher yield in a shorter reaction time, the operational simplicity and stability of this compound present significant advantages. Its non-hygroscopic nature eliminates the need for strictly anhydrous conditions, making it more amenable to high-throughput screening and scale-up operations. Furthermore, the avoidance of boronic acid-related side products can simplify purification. The synthesis of this compound is also often more straightforward and economical than that of the corresponding boronic acid derivatives.[27]

Expanding the Synthetic Toolbox: Beyond Cross-Coupling

The utility of this compound extends beyond palladium-catalyzed cross-coupling reactions. It can serve as a versatile precursor for a variety of other valuable cyclopropyl building blocks and participate in a range of transformations.

Synthetic_Utility A This compound B Nucleophilic Substitution (e.g., with amines, thiols) A->B Nu⁻ C Grignard Formation (1-Methylcyclopropylmagnesium chloride) A->C Mg D Lithiation (1-Methylcyclopropyllithium) A->D n-BuLi E Cross-Coupling Reactions (Suzuki, Stille, etc.) A->E Pd catalyst

Caption: Synthetic transformations of this compound.

This versatility allows for the strategic introduction of the 1-methylcyclopropyl group at various stages of a synthetic sequence, providing greater flexibility in the design of complex molecules.

Conclusion: A Strategic Choice for Modern Synthesis

In the quest for novel therapeutics, the choice of building blocks is a critical determinant of success. This compound offers a compelling combination of stability, versatility, and operational simplicity that sets it apart from other cyclopropylating agents. While established reagents like cyclopropylboronic acids and Grignard reagents will continue to play important roles, the unique advantages of this compound make it an invaluable tool for the modern medicinal chemist. Its adoption can streamline synthetic routes, reduce costs, and ultimately accelerate the discovery of new and effective medicines.

References

  • Draw the reaction mechanism for the following substitution reaction: this compound + H2O →. (2023). Brainly.com. [Link]
  • Ring‐opening cross‐coupling reaction of cyclopropanol with sulfonyl azide. (n.d.).
  • Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides. (2011).
  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. (2024). Organic & Biomolecular Chemistry. [Link]
  • ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Cyclopropanol-Derived Ketone Homoenolates with Aryl Bromides. (2011).
  • 1-Chloro-1-methylcyclopentane is treated with water. Show the mechanism for this reaction and give the name of the product. (n.d.). Homework.Study.com. [Link]
  • The Role of Cyclopropylboronic Acid in Modern Organic Synthesis. (n.d.). Ningbo Innopharmchem Co., Ltd. [Link]
  • Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. (2025). PubMed. [Link]
  • Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. (2025). PMC - NIH. [Link]
  • 1-chloro-1-methyl-cyclopropane. (n.d.). Molbase. [Link]
  • ChemInform Abstract: Cyclopropyl Building Blocks for Organic Synthesis. Part 36. Unprecedented Addition of Dialkoxycarbenes to Tetrasubstituted Alkenes: Bicyclopropylidene and 2-Chlorocyclopropylideneacetate. (1990).
  • Design and discovery of boronic acid drugs. (2020). PubMed. [Link]
  • Determining the major and minor products of the reaction of 1-chloro-1-methylcyclohexane with water
  • Cyclopropyl Building Blocks for Organic Synthesis, 139. Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns. (2007).
  • Which has more rate of hydrolysis 1-chloro 1-methyl cyclopentane or 1-chloro 1-methyl cyclohexane? (2016). Quora. [Link]
  • Nucleophilic Aliphatic Substitution Reactions. (n.d.). Chem.ucla.edu. [Link]
  • Cyclopropyl Building Blocks for Organic Synthesis, Part 100. Advanced Syntheses of Cyclopropylideneacetates. (2000).
  • This compound. (n.d.). PubChem - NIH. [Link]
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. [Link]
  • Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction. (2015).
  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (2022).
  • 1-(Chloromethyl)-1-methylcyclopropane. (n.d.). PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Analytical Method Validation for 1-Methylcyclopropyl-Containing Products

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: Lead Application Scientist, Advanced Analytics Division Subject: Comparative Guide to Analytical Methods for the Validation of 1-Methylcyclopropyl-Containing Products

Introduction: The Analytical Imperative for the 1-Methylcyclopropyl Moiety

The 1-methylcyclopropyl (1-MCP) group is a cornerstone structural motif in various sectors, from pharmaceuticals to agriculture. In drug development, its rigid, three-dimensional structure is strategically employed to enhance metabolic stability, improve binding affinity, and fine-tune molecular conformation.[1][2] However, the very characteristics that make it valuable—namely its strained ring system and potential volatility—present unique challenges for analytical chemists.

Robust, validated analytical methods are not merely a regulatory requirement; they are the foundation of product quality, safety, and efficacy. Ensuring the identity, purity, and concentration of a 1-MCP-containing active pharmaceutical ingredient (API) or formulated product is critical. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in established scientific principles and regulatory expectations. We will explore the causality behind methodological choices, offering field-proven insights to guide your validation strategies.

Core Analytical Techniques: A Comparative Overview

The selection of an analytical method is contingent on the specific needs of the analysis: Is the target the volatile 1-methylcyclopropene gas itself, or a larger molecule containing the 1-MCP moiety? Is the goal quantification of the API, identification of impurities, or determination of residual levels? Here, we compare the three most powerful and commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Data Presentation: Comparative Analysis of Key Methods
Parameter Headspace GC-MS HPLC-UV/MS Quantitative NMR (qNMR)
Primary Application Quantification of volatile 1-MCP gas; Impurity profiling of volatile compounds.Quantification and purity assessment of non-volatile, larger molecules containing the 1-MCP moiety.Absolute quantification and structural confirmation without a specific reference standard; Purity assessment.[3][4]
Principle Separation based on volatility and polarity, with mass-based identification and quantification.[5][6]Separation based on polarity (Reversed-Phase, Normal-Phase) with UV or mass-based detection.[7]Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[3]
Typical Sensitivity High (ppb levels).[6][8]Moderate to High (ppm to ppb levels).Lower (typically requires mg of sample).[3]
Specificity Very High, especially with MS detection.[5][9]High (can be enhanced with MS detection).Very High (provides structural information).
Sample Throughput Moderate to High (automated systems).High.Low to Moderate.
Key Advantage Ideal for analyzing volatile 1-MCP directly from complex matrices without extensive sample prep.[5][10][11]Versatile for a wide range of non-volatile APIs and formulations.Primary ratio method; does not require an identical standard of the analyte for quantification.[12]
Key Limitation Limited to thermally stable and volatile compounds.Not suitable for highly volatile compounds like 1-MCP gas.Lower sensitivity compared to chromatographic methods.[3]

Deep Dive into Methodologies & Experimental Protocols

This section provides detailed, step-by-step protocols for each technique, designed to be self-validating through the inclusion of system suitability tests (SSTs). The rationale behind critical steps is explained to provide a deeper understanding of the method. All validation procedures should be performed in accordance with regulatory guidelines such as ICH Q2(R1).[13]

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Application Focus: Quantification of 1-methylcyclopropene (the gaseous form of 1-MCP) in formulations, such as inclusion complexes, or as a residual volatile in a finished product.

Principle of the Technique: This method is ideal for separating volatile compounds from a non-volatile matrix.[5][6] The sample is sealed in a vial and heated, allowing volatile analytes like 1-MCP to partition into the gas phase (headspace).[5][10] An aliquot of this gas is then injected into the GC-MS system for separation and detection.

Experimental Workflow: HS-GC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_validation Data & Validation Standard Prepare Gaseous Standard (e.g., using a surrogate like cis-2-butene or a certified 1-MCP standard) Incubate Incubate Vial at Controlled Temperature (e.g., 90°C for 10 min) Standard->Incubate Sample Weigh Sample into Headspace Vial (e.g., 1-MCP inclusion complex) Release Add Release Agent (e.g., water or buffer to dissolve complex) Sample->Release Release->Incubate Inject Inject Headspace Gas into GC Incubate->Inject Separate Separate on GC Column (e.g., Porous Layer Open Tubular column) Inject->Separate Detect Detect & Identify by MS (Scan or SIM mode) Separate->Detect SST System Suitability Test (SST) (Check resolution, peak shape, reproducibility) Detect->SST Pre-analysis Check Quantify Quantify using Calibration Curve Detect->Quantify Report Report Results Quantify->Report

Caption: HS-GC-MS workflow for 1-MCP analysis.

Detailed Experimental Protocol:

  • Standard Preparation:

    • Rationale: Due to the gaseous nature of 1-MCP, preparing a calibration standard requires careful handling. A common, validated approach is to use a stable surrogate standard like cis-2-butene or isobutylene, whose detector response is demonstrated to be equivalent to 1-MCP.[14][15] Alternatively, certified 1-MCP gas standards can be used.

    • Procedure: Prepare a series of gas-tight vials with known concentrations of the surrogate standard in air, spanning the expected concentration range of the samples (e.g., 50-500 ppb).

  • Sample Preparation:

    • Procedure: Accurately weigh a specified amount of the 1-MCP-containing product (e.g., an alpha-cyclodextrin inclusion complex) into a 20 mL headspace vial.[16] Crimp the vial immediately with a septum cap.

    • Inject a precise volume of a release agent (e.g., water or a buffer solution) through the septum to dissolve the complex and release the 1-MCP gas.[16][17] Agitate vigorously for a set time (e.g., 60 minutes) to ensure complete release.[16]

  • HS-GC-MS Instrumentation & Conditions:

    • Headspace Autosampler:

      • Oven Temperature: 90°C[10]

      • Incubation Time: 10 minutes[10]

      • Injection Volume: 500 µL[10][17]

    • Gas Chromatograph (GC):

      • Rationale: A Porous Layer Open Tubular (PLOT) column, such as an Agilent HP-PLOT Q, is excellent for retaining and separating very volatile gases like 1-MCP.[17]

      • Column: HP-PLOT Q (15 m x 0.5 mm, 18 µm phase)[17]

      • Carrier Gas: Helium or Nitrogen at 5 mL/min[17]

      • Oven Program: Isothermal at 120°C[17]

      • Injector Temperature: 140°C[17]

    • Mass Spectrometer (MS):

      • Detector Temperature: 200°C[17]

      • Ionization Mode: Electron Ionization (EI) at 70 eV[10]

      • Acquisition: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

  • System Suitability Test (SST):

    • Trustworthiness: Before analyzing samples, inject a mid-point standard solution five times. The system is deemed suitable if the Relative Standard Deviation (RSD) of the peak area is ≤ 5.0% and the peak tailing factor is between 0.8 and 1.5. This ensures the analytical system is performing with adequate precision and peak integrity.[7][18]

  • Data Analysis:

    • Generate a linear regression calibration curve from the standard injections (Concentration vs. Peak Area).

    • Calculate the concentration of 1-MCP in the samples by interpolating their peak areas from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

Application Focus: Assay and purity determination of a larger, non-volatile drug substance that contains a 1-methylcyclopropyl moiety.

Principle of the Technique: HPLC separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase packed in a column.[19] For cyclopropyl-containing pharmaceutical compounds, which are often moderately polar, reversed-phase HPLC is the most common and effective technique.

Experimental Workflow: HPLC Purity Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Data & Validation Standard Prepare Reference Standard Solution (e.g., 1.0 mg/mL in mobile phase) Filter Filter all solutions (0.45 µm syringe filter) Standard->Filter Sample Prepare Sample Solution (e.g., 1.0 mg/mL in mobile phase) Sample->Filter SST Perform System Suitability Test (SST) Filter->SST Inject Inject Samples & Standards SST->Inject Separate Separate on C18 Column Inject->Separate Detect Detect by UV/PDA Detector Separate->Detect Integrate Integrate Chromatograms Detect->Integrate Assay Calculate Assay (% vs. Standard) Integrate->Assay Purity Calculate Purity (% Area Normalization) Integrate->Purity

Caption: HPLC workflow for assay and purity.

Detailed Experimental Protocol:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile).

    • Rationale: A buffered mobile phase (like formic or acetic acid) is crucial for maintaining a consistent pH, which ensures reproducible retention times and peak shapes for ionizable analytes.

  • Standard and Sample Preparation:

    • Accurately prepare a reference standard solution at a known concentration (e.g., 1.0 mg/mL) in a suitable diluent (often the initial mobile phase composition).

    • Prepare the sample solution at approximately the same concentration.

    • Filter all solutions through a 0.45 µm filter to remove particulates and protect the column.

  • HPLC Instrumentation & Conditions:

    • Rationale: A C18 column is a versatile, robust choice for a wide range of small molecules of moderate polarity, providing excellent separation based on hydrophobicity.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Gradient elution (e.g., 5% B to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV/PDA at a specified wavelength (e.g., 254 nm) or based on the analyte's UV maxima.

  • System Suitability Test (SST):

    • Trustworthiness: Before analysis, make five replicate injections of the reference standard. The system is suitable if the RSD for peak area is ≤ 1.0%, the USP tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000. These parameters are defined in pharmacopeial guidelines like USP <621>.[7][18][20]

  • Data Analysis:

    • Assay Calculation: Compare the peak area of the main analyte in the sample to that of the reference standard.

    • Purity Calculation: Use area normalization to determine the percentage of impurities. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR)

Application Focus: Determining the absolute purity or concentration of a 1-MCP-containing drug substance without needing a chemically identical reference standard.

Principle of the Technique: qNMR is a primary ratio method where the integral of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[3][21] By comparing the integral of a known analyte signal to the integral of a certified internal standard of known purity and concentration, an absolute quantification can be achieved.[4][21]

Detailed Experimental Protocol:

  • Sample Preparation:

    • Rationale: The choice of internal standard is critical. It must be stable, have a known purity (ideally SI-traceable), and possess signals that do not overlap with the analyte signals.[4] Maleic acid or dimethyl sulfone are common choices.

    • Procedure: Accurately weigh about 10-20 mg of the 1-MCP-containing analyte and a similar mass of a certified internal standard into the same vial.[3]

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Instrumentation & Acquisition:

    • Rationale: To ensure accurate quantification, spectra must be acquired under fully relaxed conditions. This requires a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the nuclei being measured. This ensures all signals have fully returned to equilibrium before the next pulse, making their integrals directly comparable.

    • Spectrometer: ≥400 MHz.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 30 seconds (must be determined experimentally).

    • Number of Scans: ≥ 16 (to achieve adequate signal-to-noise).

  • System Suitability Test (SST):

    • Trustworthiness: The instrument's performance is verified by checking the lineshape and resolution on a standard sample. The signal-to-noise ratio for the analyte and internal standard peaks must be sufficient for accurate integration (typically >150:1).

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte (one that is unique and free from overlap) and a signal from the internal standard.

    • Calculate the purity or concentration using the following formula:

      Purityanalyte = ( Ianalyte / Istd ) × ( Nstd / Nanalyte ) × ( Manalyte / Mstd ) × ( mstd / manalyte ) × Puritystd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • Purity = Purity of the standard

Conclusion and Future Perspectives

The validation of analytical methods for 1-methylcyclopropyl-containing products demands a tailored approach based on the analyte's specific properties. For the volatile 1-MCP gas, HS-GC-MS is the unequivocal method of choice, offering unparalleled sensitivity and specificity. For larger, non-volatile drug substances incorporating the 1-MCP moiety, reversed-phase HPLC remains the industry workhorse for routine quality control due to its robustness and high throughput. Finally, qNMR serves as an indispensable, orthogonal tool for the absolute purity assignment of reference materials, anchoring the entire validation process in a primary metrological method.

As regulatory expectations evolve, the industry is moving towards a lifecycle management approach to analytical procedures, as outlined in the revised ICH Q2(R2) and new Q14 guidelines.[22][23][24] This involves a more scientific, risk-based approach to method development and validation, ensuring that methods are not just validated for a single point in time but are robust and suitable throughout the product's lifecycle. Future methods may also incorporate advanced techniques like multidimensional chromatography or hyphenated spectroscopic methods for even greater resolving power and informational content.

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider
  • <621> CHROM
  • Determination of Extractable Volatile Organic Compounds by Headspace GC/MS.NAMSA.
  • Headspace GC/MS Analysis.
  • <621> CHROMATOGRAPHY (Altern
  • Analysis of volatile organic compounds in fuel oil by headspace GC-MS.Taylor & Francis Online.
  • A Guide to Quantit
  • Understanding the L
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures.gmp-compliance.org.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
  • Quality Guidelines.ICH.
  • Q2(R2) Validation of Analytical Procedures March 2024.FDA.
  • <621> Chromatography (Notice).US Pharmacopeia (USP).
  • ICH and FDA Guidelines for Analytical Method Valid
  • What is qNMR (quantit
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.FDA.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.
  • Highlights from FDA's Analytical Test Method Valid
  • Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk m
  • Ultra-Fast Analysis of Volatile Organic Compounds in Water By Headspace-GC/MS/MS.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).ICH.
  • FAO Specifications and Evaluations for Agricultural Pesticides: 1-Methylcyclopropene.FAO.
  • Analytical Method for 1-Methylcyclopropene (Agricultural Products).
  • Reproducible Method for 1-Methylcylopropene (1-MCP)
  • Outline of Method for 1-methylcyclopropene (1-MCP) and its isomer.CIPAC.
  • Metabolism of cyclopropyl groups.Hypha Discovery Blogs.
  • The Cyclopropyl Group in Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-Chloro-1-methylcyclopropane Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of chiral molecules is paramount. The enantiomers of a chiral compound can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of the (R)- and (S)-enantiomers of 1-chloro-1-methylcyclopropane, a halogenated cyclopropane derivative with potential applications as a synthetic building block.

As a Senior Application Scientist, my objective is to move beyond a mere listing of data. This guide is structured to provide a foundational understanding of why certain spectroscopic methods are employed, the nuances of their application to chiral analysis, and how to interpret the resulting data with scientific rigor. We will explore the capabilities and limitations of standard spectroscopic techniques and delve into specialized methods required to differentiate between these enantiomers.

The Challenge of Enantiomeric Differentiation

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. Crucially, in an achiral spectroscopic environment, enantiomers exhibit identical spectra. Standard Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, therefore, cannot distinguish between the (R)- and (S)-enantiomers of this compound. This guide will first present the expected spectroscopic data for the racemic mixture and then explore the advanced techniques necessary for chiral discrimination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, we will examine both ¹H (proton) and ¹³C (carbon-13) NMR spectra.

Expected Spectra of Racemic this compound

In a standard achiral solvent like deuterated chloroform (CDCl₃), the ¹H and ¹³C NMR spectra of the (R)- and (S)-enantiomers are identical. The following table summarizes the predicted chemical shifts (δ) for the racemic mixture.

Nucleus Environment Predicted Chemical Shift (ppm) Multiplicity
¹H-CH₃~1.6Singlet
¹H-CH₂- (ring)0.8 - 1.2Multiplet
¹³C-CH₃~25Quartet
¹³C-CH₂- (ring)~15Triplet
¹³C>C(Cl)-~60Singlet

Causality Behind Experimental Choices: The choice of CDCl₃ as a solvent is standard for many organic molecules due to its excellent dissolving power and the single deuterium lock signal. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon environment.

Distinguishing Enantiomers with Chiral NMR Spectroscopy

To differentiate between the (R)- and (S)-enantiomers using NMR, a chiral environment must be introduced. This is typically achieved by using a chiral shift reagent. These reagents are lanthanide complexes that can reversibly bind to the analyte, forming diastereomeric complexes that will have distinct NMR spectra.

Expertise in Action: The choice of chiral shift reagent is critical and depends on the functional groups present in the analyte. For this compound, a Lewis acidic lanthanide complex, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃), could be effective by interacting with the lone pair of electrons on the chlorine atom. This interaction leads to different average magnetic environments for the protons and carbons of the (R)- and (S)-enantiomers, resulting in separate signals for each.

A Comparative Analysis of SN1 and SN2 Pathways for 1-Chloro-1-methylcyclopropane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, a nuanced understanding of reaction mechanisms is paramount for the strategic design of novel molecules. This guide provides an in-depth comparative study of the SN1 and SN2 nucleophilic substitution pathways for the substrate 1-chloro-1-methylcyclopropane. We will delve into the electronic and steric factors governing its reactivity, supported by theoretical insights and experimental considerations, to offer a predictive framework for researchers in drug development and organic synthesis.

Theoretical Framework: The SN1 and SN2 Dichotomy

Nucleophilic substitution reactions are a cornerstone of organic chemistry, proceeding primarily through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[1] The preferred pathway is dictated by a confluence of factors including the structure of the electrophile, the nature of the nucleophile, the choice of solvent, and the leaving group's ability.[2]

  • SN1 Pathway: This is a two-step mechanism initiated by the rate-determining formation of a carbocation intermediate, followed by a rapid attack from the nucleophile.[3] It is favored by substrates that can form stable carbocations (e.g., tertiary, allylic, benzylic), weak nucleophiles, and polar protic solvents that can stabilize the ionic intermediates.[4][5]

  • SN2 Pathway: This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at 180° to the leaving group, leading to an inversion of stereochemistry.[3] This pathway is favored by unhindered substrates (e.g., methyl, primary), strong nucleophiles, and polar aprotic solvents that do not solvate the nucleophile as extensively.[2][6]

The Curious Case of this compound

The reactivity of cyclopropyl halides such as this compound presents a fascinating case study that challenges simple predictions. While it is a tertiary halide, which would typically suggest a strong preference for the SN1 pathway, the unique properties of the cyclopropyl ring introduce competing factors.[7]

The SN1 Pathway: Stability of the 1-Methylcyclopropyl Cation

A critical determinant for the SN1 pathway is the stability of the carbocation intermediate. The 1-methylcyclopropyl cation is a tertiary carbocation, and the methyl group contributes to its stability through a positive inductive effect.[8] More significantly, the cyclopropyl group itself plays a crucial role in stabilizing an adjacent positive charge. The C-C bonds within the cyclopropane ring possess a high degree of p-character, often described as "bent bonds," which can overlap with the vacant p-orbital of the carbocationic center.[9] This phenomenon, sometimes referred to as "dancing resonance," delocalizes the positive charge and imparts exceptional stability to the carbocation, even greater than that provided by a phenyl group.[10][11]

This enhanced stability of the 1-methylcyclopropyl cation strongly suggests that the SN1 pathway is a viable and likely route for nucleophilic substitution on this compound.

The SN2 Pathway: Steric Hindrance and Ring Strain

The SN2 pathway requires a backside attack by the nucleophile. For this compound, the electrophilic carbon is tertiary and part of a rigid ring structure. This presents significant steric hindrance to the approaching nucleophile, making a direct backside attack challenging. Generally, cyclopropyl halides are known to be very unreactive in SN2 reactions.[7][12]

The high ring strain of the cyclopropane ring also influences its reactivity. While the formation of a carbocation in an SN1 reaction can be accompanied by some relief of strain, the transition state of an SN2 reaction on a cyclopropyl system is highly constrained and energetically unfavorable.[10]

Comparative Analysis and Predicted Reactivity

FactorSN1 ConsiderationSN2 ConsiderationPredicted Dominance for this compound
Substrate Structure Tertiary halide, capable of forming a stable carbocation.[8][10]Tertiary halide, significant steric hindrance.[12]SN1
Carbocation Stability The 1-methylcyclopropyl cation is exceptionally stabilized by the cyclopropyl group ("dancing resonance") and the methyl group's inductive effect.[9][13]Not applicable.SN1
Steric Hindrance Not a primary factor in the rate-determining step.High steric hindrance at the tertiary carbon, disfavoring backside attack.SN1
Ring Strain Carbocation formation may offer some relief of ring strain.[10]The transition state is highly strained and energetically unfavorable.SN1

The overwhelming evidence points towards the SN1 pathway being the predominant mechanism for nucleophilic substitution reactions of this compound. The exceptional stability of the 1-methylcyclopropyl cation is the primary driving force.

Experimental Design and Protocols

To experimentally validate the dominance of the SN1 pathway, a series of kinetic and product analysis studies can be performed.

Solvolysis Experiment to Favor SN1

Solvolysis reactions, where the solvent acts as the nucleophile, are classic experiments for promoting the SN1 mechanism.[14] Using a polar protic solvent like ethanol or a mixture of water and acetone will facilitate the ionization of this compound to form the carbocation.

Protocol 1: Solvolysis of this compound in Aqueous Acetone

Objective: To determine the reaction kinetics and identify the products of the solvolysis of this compound, consistent with an SN1 mechanism.

Materials:

  • This compound

  • Acetone (reagent grade)

  • Deionized water

  • Standardized sodium hydroxide solution (for titration)

  • Phenolphthalein indicator

Procedure:

  • Prepare a solution of this compound in a specific volume ratio of acetone and water (e.g., 80:20 acetone:water).

  • Maintain the reaction mixture at a constant temperature using a water bath.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a known volume of cold acetone.

  • Titrate the liberated hydrochloric acid in each aliquot with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

  • Plot the concentration of the reactant versus time and determine the order of the reaction. An SN1 reaction is expected to follow first-order kinetics.[14]

  • At the completion of the reaction, isolate the product(s) using extraction and purify by distillation or chromatography.

  • Characterize the product(s) using spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm the formation of 1-methylcyclopropanol and potentially rearranged products.

Attempted SN2 Reaction with a Strong Nucleophile

To demonstrate the unreactivity of this compound towards the SN2 pathway, a reaction with a strong, non-basic nucleophile in a polar aprotic solvent can be attempted.

Protocol 2: Reaction with Sodium Iodide in Acetone (Finkelstein Reaction Conditions)

Objective: To show the resistance of this compound to undergo an SN2 reaction.

Materials:

  • This compound

  • Sodium iodide

  • Anhydrous acetone

Procedure:

  • Dissolve this compound and a molar excess of sodium iodide in anhydrous acetone.[6]

  • Reflux the reaction mixture for an extended period (e.g., 24-48 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • It is anticipated that little to no formation of 1-iodo-1-methylcyclopropane will be observed, indicating the SN2 pathway is highly disfavored. The starting material should be largely recovered.

Visualizing the Pathways

To further clarify the mechanistic dichotomy, the following diagrams illustrate the SN1 and SN2 pathways for this compound.

SN1_Pathway cluster_step1 Step 1: Formation of Carbocation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack A This compound B 1-Methylcyclopropyl Cation + Cl⁻ A->B Slow D Product B->D Fast C Nucleophile (Nu⁻)

Caption: The SN1 pathway for this compound.

SN2_Pathway A This compound TS [Transition State]‡ A->TS Nu Nucleophile (Nu⁻) Nu->TS Backside Attack (Sterically Hindered) P Product + Cl⁻ TS->P Highly Unfavorable

Caption: The disfavored SN2 pathway for this compound.

Conclusion

The comparative study of SN1 and SN2 pathways for this compound reveals a strong preference for the SN1 mechanism. This is primarily attributed to the exceptional stability of the resulting 1-methylcyclopropyl cation, which is stabilized by both the inductive effect of the methyl group and the unique electronic properties of the cyclopropyl ring. Conversely, the SN2 pathway is significantly hindered by the steric bulk at the tertiary carbon center and the inherent strain of the cyclopropane ring in the transition state. This understanding is crucial for synthetic chemists aiming to utilize cyclopropyl-containing motifs in the design and synthesis of new chemical entities. The provided experimental protocols offer a practical framework for verifying these mechanistic predictions in a laboratory setting.

References

  • Cho, I., & Lee, S. (Year). Gas-phase identity nucleophilic substitution reactions of cyclopropenyl halides. Journal of Physical Chemistry A.
  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
  • Chemistry Stack Exchange. (2018). Is 1-(1-Methyl cyclopropyl) carbocation[15] as stable as Cyclopropyl Methyl Carbocation[12].
  • LibreTexts Chemistry. (2021). 14.6: Cycloalkyl Halides.
  • ResearchGate. (n.d.). Nucleophilic substitution of cyclopropyl ketones with halides.
  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?.
  • Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds. VIII. Some Nucleophilic Displacement Reactions of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl p-Toluenesulfonates and Halides. Journal of the American Chemical Society, 73(11), 5034–5040.
  • Physics Forums. (2020). Stability of the derivatives of cyclopropyl methyl carbocation.
  • Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable?.
  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?.
  • Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions.
  • Molecular Memory. (2019). SN1 vs. SN2: Reaction Mechanisms & Solvent [Video]. YouTube.
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
  • PubChem. (n.d.). 1-(Chloromethyl)-1-methylcyclopropane.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction.
  • LibreTexts Chemistry. (2020). 7.12: Comparison of SN1 and SN2 Reactions.
  • LibreTexts Chemistry. (2021). 7.5: SN1 vs SN2.
  • Chegg. (n.d.). Part ADraw the first intermediate during solvolysis of 1-chloro-1-methylcyclohexane.
  • Chegg. (2019). When 1-chloro-1methylcyclopropane undergoes dehydrohalogenation....
  • Hixon, S. C. (1970). A Kinetic Study of the Solvolysis of 1-Chloro-1,3,3-Triphenylpropadiene. College of William and Mary.
  • NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions.
  • UW-Madison Chemistry. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2).
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
  • NIST. (n.d.). 1-Chloro-1-methylcyclohexane.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Chloro-1-methylcyclopropane is a valuable, strained cyclic building block in medicinal chemistry and materials science. Its reactivity is intrinsically linked to its purity, as residual starting materials, solvents, or isomeric byproducts from its synthesis can lead to unpredictable outcomes in subsequent reactions. This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of this compound. We will delve into the technical nuances of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering step-by-step protocols and explaining the causal logic behind experimental choices. This document is intended for researchers, chemists, and quality control specialists who require a high degree of confidence in the quality of their synthetic intermediates.

The Imperative of Purity for a Strained Ring System

The cyclopropane motif is characterized by significant ring strain (~27 kcal/mol), making it a versatile reactive intermediate.[1] However, this reactivity also makes the purity of cyclopropane derivatives paramount. For this compound, common synthetic routes, such as the cyclopropanation of 2-chloro-2-propene, can introduce a variety of impurities.[2][3] These can include:

  • Unreacted Starting Materials: Residual alkene or carbene precursors.

  • Solvent Residues: Dichloromethane, diethyl ether, etc.

  • Isomeric Byproducts: Positional isomers or stereoisomers formed during non-stereospecific reactions.[1]

  • Oligomerization Products: Resulting from side reactions.

The presence of these impurities can interfere with downstream applications, poison catalysts, and yield incorrect biological or material property data. Therefore, a multi-pronged analytical approach is not just recommended; it is essential for rigorous scientific outcomes.

Analytical Workflow: A Self-Validating System

A robust purity assessment relies on a self-validating workflow where orthogonal techniques are used to confirm results. Our recommended workflow combines a high-throughput separation technique (GC) with a definitive structural elucidation technique (NMR).

Analytical_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Assessment raw_product Crude Synthesized This compound gc_fid GC-FID (Quantitative Purity) raw_product->gc_fid Initial Screen nmr ¹H & ¹³C NMR (Structural Confirmation & qNMR) raw_product->nmr Structural Verification gc_ms GC-MS (Impurity ID) gc_fid->gc_ms If impurities detected final_report Certificate of Analysis (Purity >95%) gc_fid->final_report Data Consolidation gc_ms->final_report Data Consolidation nmr->final_report Data Consolidation Synthesis_Comparison cluster_A Batch A cluster_B Batch B start Starting Materials (2-chloro-2-propene) react_A Cyclopropanation Reaction start->react_A react_B Cyclopropanation Reaction start->react_B purify_A Simple Distillation react_A->purify_A product_A Final Product A (Purity: 94.1%) purify_A->product_A purify_B Fractional Distillation react_B->purify_B product_B Final Product B (Purity: 99.2%) purify_B->product_B

Sources

A Comparative Guide to the Reaction Mechanisms of 1-Chloro-1-methylcyclopropane: A Validation-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, strained ring systems offer a unique gateway to complex molecular architectures. Among these, cyclopropane derivatives stand out for their intriguing reactivity, often governed by the release of ring strain. This guide provides an in-depth technical analysis of the reaction mechanisms involving 1-chloro-1-methylcyclopropane, a tertiary cyclopropyl halide. Our focus is on elucidating the competing pathways and providing a framework for their experimental validation. As Senior Application Scientists, we aim to bridge theoretical concepts with practical, field-proven insights, empowering researchers to predict and control the outcomes of reactions involving this versatile intermediate.

The Unique Reactivity of this compound: The Role of the Cyclopropyl Group

The chemistry of this compound is dominated by the exceptional stability of the incipient 1-methylcyclopropyl cation. Unlike typical tertiary halides, the cyclopropyl group actively participates in stabilizing the positive charge through a phenomenon often described as "dancing resonance" or "non-classical ion" formation. The sigma bonds of the cyclopropane ring, having significant p-character due to ring strain, overlap with the vacant p-orbital of the carbocationic center. This delocalization of positive charge significantly lowers the activation energy for ionization, making SN1-type pathways highly favorable.

However, this very stabilization is also the root of the system's complexity. The intermediate carbocation is not a static entity but exists as a dynamic equilibrium of interconverting structures, primarily the cyclopropylcarbinyl, cyclobutyl, and homoallyl cations. The distribution of products from a reaction of this compound is therefore a direct reflection of the relative rates of capture of these cationic intermediates by a nucleophile.

Comparative Analysis of Reaction Mechanisms

The reactions of this compound can be broadly categorized into two main pathways: direct substitution (SN1) and rearrangement followed by nucleophilic attack. The competition between these pathways is highly sensitive to the reaction conditions, particularly the nucleophilicity and ionizing power of the solvent.

SN1 Mechanism with Neighboring Group Participation

The primary pathway for the reaction of this compound in the presence of a nucleophile is an SN1-type mechanism. The rate-determining step is the departure of the chloride ion to form the 1-methylcyclopropyl cation. This process is accelerated by the neighboring group participation of the cyclopropane ring.

SN1_Mechanism reactant This compound intermediate 1-Methylcyclopropyl Cation (stabilized by NGP) reactant->intermediate Ionization (rate-determining) product Substitution Product (e.g., 1-Methylcyclopropanol) intermediate->product Nucleophilic Attack

Caption: SN1 mechanism for this compound.

Rearrangement Mechanisms

The highly strained 1-methylcyclopropyl cation is prone to rapid rearrangement to less strained carbocations. The two primary rearrangement pathways are:

  • Ring Expansion: The cyclopropylcarbinyl cation can rearrange to a more stable, albeit still strained, cyclobutyl cation.

  • Ring Opening: The cation can undergo ring opening to form a homoallylic cation.

These rearrangements are often irreversible and lead to a mixture of products. The ratio of these products is a key indicator of the lifetime of the initial carbocation and the nucleophilicity of the reaction medium.

Rearrangement_Mechanisms start 1-Methylcyclopropyl Cation cyclobutyl Cyclobutyl Cation start->cyclobutyl Ring Expansion homoallyl Homoallyl Cation start->homoallyl Ring Opening product_cyclo Cyclobutyl Product cyclobutyl->product_cyclo Nucleophilic Attack product_homo Homoallyl Product homoallyl->product_homo Nucleophilic Attack

Caption: Rearrangement pathways of the 1-methylcyclopropyl cation.

Experimental Validation of Reaction Mechanisms

A cornerstone of mechanistic validation is the systematic variation of reaction parameters and the careful analysis of the resulting kinetic and product data. Here, we outline key experiments to dissect the reaction pathways of this compound.

Kinetic Studies: Probing the Rate-Determining Step

The hallmark of an SN1 reaction is a first-order rate dependence on the substrate and a zero-order dependence on the nucleophile. A kinetic study is therefore the first line of evidence.

Experimental Protocol: Determination of Solvolysis Rate by Conductometry

This protocol is designed to measure the rate of solvolysis of this compound in a polar protic solvent (e.g., aqueous ethanol). The reaction produces HCl, and the rate can be followed by monitoring the change in conductivity of the solution.

Materials:

  • This compound

  • Ethanol (absolute)

  • Deionized water

  • Conductivity meter and probe

  • Constant temperature bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound (e.g., 0.1 M) in absolute ethanol.

  • Prepare a series of aqueous ethanol solutions of varying compositions (e.g., 80:20, 60:40, 50:50 v/v ethanol:water).

  • Equilibrate the solvent and the stock solution to the desired reaction temperature in the constant temperature bath.

  • Initiate the reaction by rapidly injecting a small, known volume of the this compound stock solution into the stirred, thermostatted solvent in the conductivity cell.

  • Record the conductivity of the solution at regular time intervals until the reaction is complete (conductivity plateaus).

  • Plot the natural logarithm of the change in conductivity versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k).

  • Repeat the experiment at different initial concentrations of this compound to confirm the first-order dependence.

Data Presentation: Expected Kinetic Data

While specific data for this compound is scarce in the literature, we can predict trends based on related systems. The rate of solvolysis is expected to increase significantly with the ionizing power of the solvent (Y value).

Solvent (Ethanol:Water, v/v)Relative Ionizing Power (Y)Expected Relative Rate Constant (k_rel)
80:20Low1
60:40Medium>10
50:50High>100

This table is illustrative and intended to show expected trends.

Product Analysis: Quantifying Competing Pathways

The most direct evidence for competing mechanisms comes from the identification and quantification of the reaction products. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this analysis.

Experimental Protocol: GC-MS Analysis of Solvolysis Products

Procedure:

  • Run the solvolysis reaction to completion under the desired conditions (e.g., in different solvents or with added nucleophiles).

  • Quench the reaction by adding a suitable base (e.g., sodium bicarbonate solution) to neutralize the generated acid.

  • Extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Dry the organic extract over an anhydrous drying agent (e.g., MgSO4).

  • Analyze the extract by GC-MS. The gas chromatogram will separate the different products, and the mass spectrometer will allow for their identification based on their mass-to-charge ratio and fragmentation patterns.

  • Quantify the products by integrating the peak areas in the chromatogram and using response factors determined from authentic standards.

Data Presentation: Expected Product Distribution

The product distribution is expected to be highly dependent on the solvent. More nucleophilic solvents should favor the trapping of the initial cyclopropyl cation, leading to a higher proportion of the unrearranged substitution product. Less nucleophilic, more ionizing solvents will allow for more extensive rearrangement.

SolventNucleophilicityExpected Major Product(s)Expected Minor Product(s)
Aqueous AcetoneHigh1-MethylcyclopropanolCyclobutanol, Homoallylic alcohol
Acetic AcidMedium1-Methylcyclopropyl acetateCyclobutyl acetate, Homoallylic acetate
TrifluoroethanolLowCyclobutyl trifluoroethyl ether, Homoallylic trifluoroethyl ether1-Methylcyclopropyl trifluoroethyl ether

This table is illustrative and based on general principles of carbocation chemistry.

Conclusion: A Unified Mechanistic Picture

The reactions of this compound are a compelling case study in the interplay of carbocation stability, ring strain, and solvent effects. The evidence strongly supports a mechanism involving the formation of a 1-methylcyclopropyl cation that is stabilized by neighboring group participation. This cation can either be trapped by a nucleophile to give the direct substitution product or undergo rearrangement to cyclobutyl and homoallyl cations, which are then captured.

For researchers in drug development and synthetic chemistry, a thorough understanding of these competing pathways is crucial for controlling reaction outcomes. By carefully selecting reaction conditions, particularly the solvent, it is possible to favor one pathway over another, thus directing the synthesis towards the desired product. The experimental protocols outlined in this guide provide a robust framework for validating these mechanistic hypotheses and for optimizing reaction conditions to achieve specific synthetic goals.

References

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. The Interconversion of Cyclobutyl, Cyclopropylcarbinyl, and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520.[Link]
  • Brown, H. C., & Borkowski, M. (1952). The Effect of Ring Size on the Rate of Solvolysis of the 1-Chloro-1-methylcycloalkanes. Journal of the American Chemical Society, 74(8), 1894–1902.[Link]
  • Kevill, D. N., & Abduljaber, M. H. (2000). Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation. The Journal of Organic Chemistry, 65(8), 2548–2554.[Link]
  • Olah, G. A., Reddy, V. P., & Prakash, G. K. S. (1992). Long-Lived Cyclopropylcarbinyl Cations. Chemical Reviews, 92(1), 69–95.[Link]
  • Wiberg, K. B., & Szeimies, G. (1970). The Solvolysis of Bicyclobutane Derivatives. I. 1-Methylbicyclobutane. Journal of the American Chemical Society, 92(3), 571–579.[Link]

A Comparative Guide to GC-MS Analysis of 1-Chloro-1-methylcyclopropane Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in syntheses involving the highly reactive and volatile intermediate, 1-chloro-1-methylcyclopropane, accurate and robust analytical methodologies are paramount. The inherent strain of the cyclopropyl ring, combined with the presence of a halogen, presents unique challenges for analytical characterization, particularly within complex reaction mixtures. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative techniques for the analysis of this compound, supported by experimental data and protocols.

The Analytical Challenge: Volatility, Reactivity, and Isomeric Complexity

This compound is a volatile organic compound (VOC) whose small, strained ring structure makes it susceptible to thermal rearrangement and ring-opening reactions.[1][2] This instability can be particularly problematic in the heated injector and column of a gas chromatograph, potentially leading to the formation of artifacts that do not reflect the true composition of the reaction mixture.

Furthermore, synthetic routes to this compound can yield a variety of structurally similar byproducts and isomers, such as 1-chloro-2-methylcyclopropane and 1-(chloromethyl)-1-methylcyclopropane.[3][4] Distinguishing between these isomers is often critical for understanding reaction mechanisms and ensuring the purity of the desired product.

Gold Standard Approach: Headspace GC-MS Analysis

Given the high volatility of this compound, a headspace sampling approach coupled with GC-MS (HS-GC-MS) is the recommended gold standard.[5][6] Headspace analysis minimizes the introduction of non-volatile matrix components into the GC system, which protects the column and improves reproducibility.[7]

Experimental Protocol: HS-GC-MS for this compound

This protocol is designed for the qualitative and quantitative analysis of this compound and its common isomers.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the crude reaction mixture into a 20 mL headspace vial.

  • Add 5 mL of a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

  • Immediately seal the vial with a PTFE-lined septum and crimp cap.

  • Prepare a series of calibration standards of this compound and any known potential impurities in the same solvent.

2. Headspace Sampler Conditions:

  • Vial Incubation Temperature: 80 °C

  • Incubation Time: 15 minutes

  • Sample Loop Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

  • Injection Volume: 1 mL of headspace gas

3. GC-MS Parameters:

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: Agilent J&W DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (A mid-polarity column suitable for separating volatile halogenated hydrocarbons).[8]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 200 °C (A lower temperature is chosen to minimize on-column degradation).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 150 °C

    • Hold: 2 minutes at 150 °C

  • MSD Transfer Line Temperature: 230 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode:

    • Full Scan: m/z 35-200 for qualitative analysis and impurity identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions for this compound (based on NIST Mass Spectrum data): m/z 55 (base peak), 41, and 39.[9]

Data Presentation: Expected Results

The HS-GC-MS analysis of a typical reaction mixture is expected to resolve the target analyte from common impurities and isomers.

CompoundRetention Time (min)Key Identifying Ions (m/z)
This compound~5.855, 41, 39
1-Chloro-2-methylcyclopropane~5.555, 41, 65
Methallyl chloride (starting material)~6.255, 75, 90
Toluene (potential solvent)~7.191, 92

Note: Retention times are estimates and will vary based on the specific instrument and conditions.

Causality Behind Experimental Choices
  • Headspace Sampling: Chosen to handle the high volatility of the analyte and to protect the GC system from non-volatile reaction components.

  • DB-624 Column: This cyanopropylphenyl-based stationary phase provides good selectivity for halogenated and volatile organic compounds, aiding in the separation of isomers.[8]

  • Lower Inlet Temperature: A temperature of 200°C is a compromise between ensuring efficient volatilization and minimizing the risk of thermal degradation of the labile cyclopropane ring.[1]

  • SIM Mode: For quantification, SIM mode provides significantly higher sensitivity and selectivity compared to full scan mode, allowing for lower limits of detection.

Comparative Analysis: Alternative Techniques

While HS-GC-MS is the recommended method, other techniques may be suitable depending on the specific analytical need.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and cost-effective alternative for routine purity checks and quantification when the identity of the components is already known.[10]

  • Advantages:

    • Lower instrumentation cost and maintenance compared to GC-MS.

    • Wide linear dynamic range.

  • Disadvantages:

    • Provides no structural information, making it unsuitable for identifying unknown impurities.

    • Can be less sensitive than GC-MS in SIM mode for trace analysis.

ParameterGC-MS (SIM)GC-FID
Selectivity Very High (mass-based)Moderate (retention time-based)
Sensitivity (LOD) ~0.1 - 1 µg/g~1 - 10 µg/g
Identification Power High (mass spectral library matching)None
Cost HigherLower
Best For Impurity identification, trace analysisRoutine purity checks, known component quantification
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for an identical reference standard.[10]

  • Advantages:

    • Non-destructive analysis.

    • Provides detailed structural information.

    • High precision and accuracy for purity determination.

  • Disadvantages:

    • Significantly lower sensitivity compared to chromatographic methods.

    • Complex mixtures can lead to overlapping signals, making quantification difficult.

    • Requires a relatively pure sample for accurate results.

Direct Injection Mass Spectrometry (DIMS)

Techniques like Chemical Ionization Mass Spectrometry (CIMS) allow for the real-time analysis of volatile compounds without chromatographic separation.[11]

  • Advantages:

    • Very high throughput and speed.

    • Can provide continuous monitoring of reaction headspace.

  • Disadvantages:

    • Inability to separate isomers, which will appear at the same mass-to-charge ratio.

    • Complex mixtures can lead to ion suppression and difficulty in data interpretation.

Visualizing the Workflow and Logic

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Prep Reaction Mixture in Vial Solvent Add High-Boiling Solvent Prep->Solvent Seal Seal and Crimp Solvent->Seal HS Headspace Sampler (Incubation) Seal->HS Inject Injection HS->Inject GC GC Separation (DB-624 Column) Inject->GC MS MS Detection (Scan/SIM) GC->MS Qual Qualitative Analysis (Library Search) MS->Qual Quant Quantitative Analysis (Calibration Curve) MS->Quant Report Final Report Qual->Report Quant->Report

Caption: Experimental workflow for HS-GC-MS analysis.

Technique_Comparison cluster_id Identification of Unknowns cluster_quant Quantification of Knowns cluster_speed High-Throughput Screening center Analytical Goal GCMS GC-MS center->GCMS NMR NMR center->NMR GCFID GC-FID center->GCFID qNMR qNMR center->qNMR DIMS DIMS center->DIMS GCMS_SIM GC-MS (SIM)

Caption: Comparison of analytical techniques.

Conclusion

For the comprehensive analysis of this compound reaction mixtures, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) emerges as the superior technique. It adeptly handles the volatile nature of the analyte while providing the necessary separating power to resolve isomers and the specificity to identify unknown byproducts. While GC-FID offers a cost-effective solution for routine quantitative analysis of known components, and qNMR provides a primary method for purity assessment of isolated material, neither can match the combined qualitative and quantitative power of GC-MS for complex reaction monitoring. The potential for thermal degradation in the GC inlet must always be considered, and method parameters should be optimized to mitigate this risk. By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to ensure the quality and integrity of their synthetic work.

References

  • BenchChem. (n.d.). Application Note: Analysis of Heptyl-cyclopropane using Headspace Gas Chromatography-Mass Spectrometry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543257, this compound.
  • Sydnes, L. K., Alnes, K. F. S., Pettersen, A., & Brinker, U. H. (2008). Thermal ring opening of 1,1-dibromo and 1-bromo-2-chloromethylcyclopropanes: Observation of a formal debromochlorination.
  • SpectraBase. (n.d.). 1-CHLORO-1-FLUORO-2-METHYL-CYCLOPROPANE;COMPUND-#D2.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12627050, 1-(Chloromethyl)-1-methylcyclopropane.
  • CIPAC. (2009). 1-Methylcyclopropene Impurities GC method.
  • Kim, K. H., & Kim, J. H. (2011). Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards.
  • Thermo Fisher Scientific. (n.d.). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.
  • Ollivier, C., & Renaud, P. (2015). Reaction of cyclopropenes with a trichloromethyl radical: unprecedented ring-opening reaction of cyclopropanes with migration.
  • Polymer Solutions. (n.d.). Headspace Gas Chromatography.
  • U.S. Food and Drug Administration. (2022).
  • Ghanem, A., Aboul-Enein, H. Y., Lacrampe, F., Grass, S., Jiang, Z., & Müller, P. (2004). Enantioselective gas chromatographic analysis of cyclopropane derivatives.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-chloro-2-methylpropane.
  • Ghanem, A. (2004). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
  • U.S. Food and Drug Administration. (n.d.).
  • AZoM. (2023).
  • Agilent Technologies. (2022).
  • Wiley Analytical Science. (2024).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138684, 1-Chloro-1-methylcyclopentane.
  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136732, 1-Chloro-1-methylcyclohexane.
  • Royal Society of Chemistry. (2015). Reaction of cyclopropenes with a trichloromethyl radical: unprecedented ring-opening reaction of cyclopropanes with migration.
  • Agilent Technologies. (n.d.).
  • Kim, K. H. (2011). Comparison of GC-MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards.
  • Quora. (2019). How does methylcyclopropane have 4 NMR signals?
  • ResearchGate. (n.d.). 1-Methylcyclopropene (1-MCP)
  • ResearchGate. (n.d.).
  • Beilstein Journals. (2019).
  • BenchChem. (n.d.).
  • Schneider, E. L., Loke, S. P., & Hopkins, D. T. (1966).
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-chloro-2-methylpropane.
  • Pirenne, V., Muriel, B., & Waser, J. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263.
  • Wikipedia. (n.d.). Cyclopropanation.
  • Wikipedia. (n.d.). 1-Methylcyclopropene.
  • Google Patents. (n.d.). KR100972799B1 - Method for preparing 1-methylcyclopropene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13252922, 1-Chloro-2-methylcyclopropane.

Sources

A Senior Application Scientist's Guide to HPLC Methodologies for 1-Methylcyclopropyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methylcyclopropyl derivatives are an emerging class of compounds with significant potential in the pharmaceutical and agrochemical industries. Their unique three-dimensional structure, conferred by the cyclopropyl ring, presents both exciting opportunities for molecular design and significant challenges for analytical separation. The inherent polarity and, in many cases, chirality of these molecules necessitate a nuanced approach to High-Performance Liquid Chromatography (HPLC) method development.

This guide provides a comprehensive comparison of potential HPLC strategies for the effective separation of 1-methylcyclopropyl derivatives. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document will elucidate the fundamental principles behind method selection, offering a logical framework for researchers, scientists, and drug development professionals to develop robust and efficient separation methods. We will explore the utility of Reversed-Phase Liquid Chromatography (RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC, providing detailed experimental protocols and a comparative analysis of their strengths and weaknesses for this specific class of compounds.

Physicochemical Properties of 1-Methylcyclopropyl Derivatives: The Key to Method Selection

Understanding the physicochemical properties of the analyte is the cornerstone of successful HPLC method development. For 1-methylcyclopropylamine and its derivatives, the following characteristics are paramount:

  • Polarity: The presence of the amine functional group renders these compounds highly polar. For instance, the parent compound, cyclopropylamine, has a LogP of 0.070, indicating its hydrophilic nature. This high polarity makes retention on traditional reversed-phase columns challenging.

  • pKa: The basicity of the primary amine is a critical factor. The pKa of cyclopropylamine is approximately 9.10. This means that in acidic mobile phases (pH < 7), the amine will be protonated, existing as a cation. This charge can be exploited for mixed-mode chromatography or must be managed to prevent poor peak shape.

  • UV Absorbance: Simple alkylamines, including cyclopropylamines, lack a strong chromophore and therefore exhibit poor UV absorbance at wavelengths typically used in HPLC (above 220 nm). While some cyclopropyl derivatives may have UV-active functional groups, derivatization or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) is often necessary for sensitive detection. Research on related compounds like cyclopropylimines shows some UV/Vis absorbance, but this is not guaranteed for all derivatives[1].

  • Chirality: The 1-methylcyclopropyl scaffold can be chiral, leading to the existence of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation is frequently a regulatory requirement.

Comparative Analysis of HPLC Separation Modes

Based on the physicochemical properties of 1-methylcyclopropyl derivatives, we will now compare three principal HPLC modes: Reversed-Phase Liquid Chromatography (RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral Separation.

Reversed-Phase Liquid Chromatography (RPLC)

RPLC is the most common HPLC mode, but it presents challenges for highly polar compounds like 1-methylcyclopropyl derivatives.

Principle of Separation:

RPLC_Principle cluster_column Non-Polar Stationary Phase (e.g., C18) cluster_mobile_phase Polar Mobile Phase C18_1 C18 C18_2 C18 C18_3 C18 MP_end MP_start Analyte Polar Analyte (1-Methylcyclopropyl Derivative) Analyte->MP_start Weak Interaction (Elutes Early)

Challenges and Strategies:

  • Poor Retention: Due to their polarity, 1-methylcyclopropyl derivatives will have weak interactions with a non-polar stationary phase, leading to elution at or near the void volume.

  • Ion-Pair RPLC: To enhance retention, ion-pairing reagents can be added to the mobile phase. These reagents, typically alkyl sulfonates or quaternary amines, have a hydrophobic tail that interacts with the stationary phase and a charged head that forms an ion pair with the protonated amine analyte. This increases the overall hydrophobicity of the analyte, leading to better retention.

  • Use of Polar-Embedded or Polar-Endcapped Columns: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and can offer better retention for polar compounds compared to standard C18 columns.

Experimental Protocol: Ion-Pair RPLC

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides an acidic pH to ensure the amine is protonated and acts as an ion-pairing agent.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte.
Gradient 5% B to 50% B over 15 minutesA gradient is used to ensure elution of any less polar derivatives or impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 210 nm or Mass SpectrometryLow UV wavelength for amine detection, though MS is preferred for sensitivity and specificity.
Ion-Pair Reagent 0.1% TFA (in Mobile Phase A)TFA is a common volatile ion-pairing agent suitable for MS detection.
Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative to RPLC for the separation of highly polar compounds.

Principle of Separation:

HILIC_Principle cluster_column Polar Stationary Phase (e.g., Silica, Amide) cluster_mobile_phase High Organic Mobile Phase Silica_1 Si-OH Silica_2 Si-OH Silica_3 Si-OH MP_end MP_start Analyte Polar Analyte (1-Methylcyclopropyl Derivative) Analyte->Silica_1 Strong Interaction (Good Retention)

Advantages for 1-Methylcyclopropyl Derivatives:

  • Good Retention: HILIC provides strong retention for polar compounds that are unretained in RPLC.[2][3]

  • Orthogonal Selectivity: The separation mechanism in HILIC is different from RPLC, offering a powerful tool for separating compounds that are difficult to resolve by reversed-phase methods.

  • MS Compatibility: The high organic content of the mobile phase in HILIC is beneficial for electrospray ionization (ESI) in mass spectrometry, often leading to enhanced sensitivity.

Experimental Protocol: HILIC

Parameter Condition Rationale
Column HILIC (Amide or bare Silica), 150 x 2.1 mm, 3 µmAmide phases often provide good peak shape for basic compounds. Bare silica is also a good option.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5A buffer is necessary to control the ionization state of the analyte and improve peak shape.
Mobile Phase B AcetonitrileThe high organic content drives retention in HILIC.
Gradient 95% B to 50% B over 15 minutesA decreasing organic gradient elutes the analytes.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperatures can improve peak shape in HILIC.
Detection Mass Spectrometry (ESI+)Ideal for sensitive and specific detection of non-chromophoric amines.
Chiral Separation

For chiral 1-methylcyclopropyl derivatives, enantiomeric separation is crucial. This is typically achieved using a chiral stationary phase (CSP).

Principle of Separation:

Chiral_Separation cluster_column Chiral Stationary Phase (CSP) CSP Chiral Selector R_Enantiomer R-Enantiomer R_Enantiomer->CSP Forms Diastereomeric Complex (Stronger Interaction) S_Enantiomer S-Enantiomer S_Enantiomer->CSP Forms Diastereomeric Complex (Weaker Interaction)

Strategies for Chiral Separation:

  • Direct Method: The use of a CSP is the most common and direct approach for enantiomer separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.

  • Indirect Method: This involves derivatizing the racemic analyte with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., RPLC or HILIC). This method is more complex due to the additional reaction step but can be effective if a suitable CSP cannot be found.

Experimental Protocol: Chiral Separation (Direct Method)

Parameter Condition Rationale
Column Chiral Stationary Phase (e.g., Cellulose or Amylose-based)Screening of different CSPs is often necessary to find one that provides adequate resolution.
Mobile Phase Hexane/Ethanol with a basic additive (e.g., diethylamine)Normal-phase conditions are often used for chiral separations on polysaccharide-based CSPs. The basic additive helps to improve the peak shape of the amine.
Isocratic Elution 90:10 (Hexane:Ethanol) + 0.1% DiethylamineIsocratic elution is preferred for chiral separations to maximize resolution.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temp. 25 °CTemperature can affect chiral recognition, so it should be controlled.
Detection UV at 210-220 nm or MSDetection method will depend on the presence of a chromophore.

Comparison Summary

Method Principle Pros for 1-Methylcyclopropyl Derivatives Cons for 1-Methylcyclopropyl Derivatives
Ion-Pair RPLC Increased hydrophobicity through ion-pairing.Utilizes common RPLC columns and instrumentation.Ion-pairing reagents can suppress MS signal and be difficult to remove from the system. Poor peak shape can be an issue.
HILIC Partitioning into a water-enriched layer on a polar stationary phase.Excellent retention for polar compounds. High MS sensitivity.[2][3]Can be less robust than RPLC; requires careful equilibration. Different selectivity can be a learning curve.
Chiral HPLC Formation of transient diastereomeric complexes with a CSP.Direct separation of enantiomers.Requires specialized and often expensive chiral columns. Method development can be empirical and time-consuming.

Conclusion and Recommendations

The optimal HPLC method for the separation of 1-methylcyclopropyl derivatives is highly dependent on the specific goals of the analysis.

  • For general-purpose analysis and impurity profiling of achiral derivatives, HILIC coupled with mass spectrometry is the recommended starting point. Its ability to retain and separate these polar compounds, combined with the high sensitivity of MS detection, makes it a powerful tool.

  • If HILIC is not available, Ion-Pair RPLC can be a viable alternative, particularly when using a mass spectrometer-friendly ion-pairing reagent like TFA.

  • When dealing with chiral 1-methylcyclopropyl derivatives, a direct chiral HPLC method using a suitable Chiral Stationary Phase is the most efficient and preferred approach for enantiomeric separation. A systematic screening of different CSPs and mobile phases is crucial for successful method development.

The methodologies and protocols presented in this guide provide a solid foundation for tackling the analytical challenges posed by 1-methylcyclopropyl derivatives. By understanding the underlying chromatographic principles and the physicochemical nature of these unique molecules, researchers can develop robust, reliable, and efficient HPLC methods to support their research and development efforts.

References

  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. MDPI.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH.
  • Mastering HILIC-Z Separation for Polar Analytes. Agilent.
  • Reversed-phase and surfactant modified reversed-phase high and ultra-high performance liquid chromatography of phenolic and aliphatic carboxylic acids. OhioLINK.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza.
  • Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting. Agilent.
  • Normal Phase HPLC Columns. Phenomenex.
  • UV/Vis data and proposed mechanism of cyclopropane fragmentation:... ResearchGate.
  • Weak to strong ion-pair gradients to expand the selectivity of oligonucleotide separations in reversed phase liquid chromatograp. Molnar Institute.
  • Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. Springer Nature.
  • Chiral HPLC Separations. Phenomenex.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
  • N-Methylcyclopropanamine | C4H9N | CID 11029756. PubChem - NIH.
  • 1-Methylcyclopropanamine | C4H9N | CID 11651149. PubChem - NIH.
  • CYCLOPROPYLAMINE. Ataman Kimya.
  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC - NIH.
  • Novel stationary phases for high-performance liquid chromatography analysis of cyclodextrin derivatives. PubMed.
  • (1-Methylcyclopropyl)amine hydrochloride | C4H10ClN | CID 12953687. PubChem.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
  • Normal phase and reverse phase HPLC-UV-MS analysis of process impurities for rapamycin analog ABT-578: application to active pharmaceutical ingredient process development. PubMed.
  • Cyclopropylamine | C3H7N | CID 69828. PubChem - NIH.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks.
  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients | Request PDF. ResearchGate.
  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One. Research journals.
  • HPLC Methods for analysis of Methylamine. HELIX Chromatography.
  • UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available. science-softCon.
  • New stationary phase based on β-cyclodextrin for normal-phase HPLC group-separation of organic nitrates | Request PDF. ResearchGate.
  • RP-HPLC Method Development and Validation for Simultaneous Estimation of Amitriptyline Hydrochloride and Methylcobalamin in Bulk. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Methylamine. the NIST WebBook - National Institute of Standards and Technology.

Sources

Forging the Unconventional: A Comparative Guide to Catalytic Coupling of 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

The 1-methylcyclopropyl moiety is a highly sought-after structural motif in modern drug discovery. Its inherent three-dimensionality and unique electronic properties can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules. However, the synthetic access to molecules incorporating this group, particularly through cross-coupling reactions, is often challenging. The C(sp³)-Cl bond of 1-chloro-1-methylcyclopropane presents a formidable challenge for catalytic activation due to its strength and steric hindrance. This guide provides a comparative overview of potential catalytic systems for the coupling of this valuable building block, offering insights into catalyst selection, mechanistic considerations, and practical experimental protocols to aid researchers in this specialized area of synthesis.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount for the successful coupling of a sterically hindered tertiary alkyl chloride like this compound. While direct comparative studies on this specific substrate are scarce in the literature, we can extrapolate from the broader knowledge of C(sp³)-Cl bond activation to evaluate the potential efficacy of palladium, nickel, and copper-based catalysts.

Palladium-Based Catalysts

Palladium catalysis is the cornerstone of modern cross-coupling chemistry. However, the oxidative addition of a Pd(0) species into a C(sp³)-Cl bond is kinetically challenging. For a tertiary chloride like this compound, this step is particularly difficult. Success with palladium catalysts typically requires the use of highly active and specialized ligands that are both bulky and electron-rich. These ligands stabilize the low-coordinate Pd(0) species and promote the difficult oxidative addition step.

Key considerations for palladium-catalyzed couplings of this compound include:

  • Ligand Choice: Bulky, electron-rich phosphine ligands such as those from the Buchwald (e.g., XPhos, RuPhos) or Fu (e.g., P(t-Bu)₃) families are often necessary.[1][2] These ligands create a sterically demanding and electronically enriched palladium center that can more readily undergo oxidative addition with challenging electrophiles.

  • Precatalysts: The use of well-defined palladium precatalysts (e.g., G2, G3, or G4 Buchwald precatalysts) can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.[1]

  • Reaction Type: While challenging, Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions are the most likely to be successful with highly optimized palladium systems.[3][4][5]

Nickel-Based Catalysts

Nickel catalysts have emerged as a powerful alternative to palladium, especially for the coupling of challenging electrophiles.[6][7] Nickel is more earth-abundant and often exhibits unique reactivity, particularly in the activation of strong C-Cl bonds. For the coupling of this compound, nickel catalysis presents a very promising approach.

Key advantages of nickel catalysts include:

  • Higher Reactivity towards C-Cl bonds: Nickel catalysts are generally more effective at activating C(sp³)-Cl bonds compared to their palladium counterparts.[7]

  • Alternative Mechanistic Pathways: Nickel can engage in radical-mediated pathways, which can be advantageous for sterically hindered substrates.[8]

  • Cost-Effectiveness: Nickel is significantly less expensive than palladium, making it an attractive option for larger-scale synthesis.

Copper-Based Catalysts

Copper catalysts are most commonly associated with Ullmann-type couplings and as co-catalysts in reactions like the Sonogashira coupling.[9][10] While less common for the direct coupling of alkyl chlorides with organometallic reagents, copper catalysis should not be entirely discounted.

Potential applications of copper catalysts include:

  • Sonogashira Co-catalyst: In conjunction with a palladium catalyst, copper(I) salts are crucial for activating the terminal alkyne in Sonogashira couplings.[9][10]

  • Ullmann-type Aminations: While typically requiring harsher conditions than Buchwald-Hartwig aminations, copper-catalyzed C-N bond formation could be an alternative for certain amine nucleophiles.

  • Radical-mediated Couplings: Recent advances have shown that copper can catalyze enantioselective cross-couplings involving radical intermediates.[11][12]

Summary of Potential Catalyst Performance

The following table provides a generalized comparison of catalyst systems for the coupling of challenging C(sp³)-Cl bonds, with specific considerations for this compound.

Catalyst SystemCoupling ReactionTypical Ligands/ConditionsExpected Efficacy for this compoundKey Considerations
Palladium Suzuki-MiyauraBulky, electron-rich phosphines (e.g., XPhos, RuPhos), Strong base (e.g., K₃PO₄, Cs₂CO₃)Moderate to Good (with optimization)Requires highly active and often expensive ligands. Prone to β-hydride elimination if the coupling partner has β-hydrogens (not an issue for 1-methylcyclopropyl).
Buchwald-HartwigBulky, electron-rich phosphines (e.g., BrettPhos, tBuXPhos), Strong base (e.g., NaOt-Bu, LHMDS)Moderate to Good (with optimization)Substrate scope for amines can be broad. Requires careful exclusion of air and moisture.[3][5]
SonogashiraPhosphine ligands, Cu(I) co-catalyst, Amine baseLow to ModerateActivation of the C(sp³)-Cl bond is a major hurdle.[9][10]
Nickel Suzuki-Miyaura typeBidentate phosphines (e.g., dppf), N-heterocyclic carbenes (NHCs)Good to ExcellentOften the catalyst of choice for unactivated alkyl chlorides.[6][7]
Kumada/Negishi typeSimple phosphine or NHC ligandsGood to ExcellentRequires the use of more reactive organomagnesium or organozinc reagents.[6]
AminationBidentate ligands (e.g., BINAP derivatives)Good to ExcellentA promising alternative to palladium-catalyzed amination.
Copper Ullmann-type AminationPhenanthroline or other N-based ligandsLow to ModerateTypically requires higher temperatures and may have a more limited substrate scope.
Sonogashira (co-cat.)N/ADependent on Pd catalystEssential for the reaction but does not activate the C-Cl bond directly.[9][10]

Mechanistic Considerations

Understanding the catalytic cycles of the key coupling reactions is crucial for troubleshooting and optimization. Below are generalized mechanisms for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound.[4][13][14] The key challenge for this compound is the initial oxidative addition step.

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) OA_complex L₂Pd(II)(R)(X) Pd0->OA_complex Oxidative Addition (R-X) TM_intermediate L₂Pd(II)(R)(OR') OA_complex->TM_intermediate Transmetalation (R'-B(OR)₂ + Base) TM_intermediate->Pd0 Reductive Elimination RE_product R-R' TM_intermediate->RE_product center start_point product_out

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination forms a C-N bond between an organohalide and an amine.[3][5] Similar to the Suzuki reaction, the oxidative addition of the C-Cl bond is the rate-limiting step for challenging substrates.

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L₂Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex L₂Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig couplings of challenging chlorides. These should be considered as starting points and will likely require optimization for this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid (Model Protocol)

This protocol is adapted from procedures for the coupling of other challenging alkyl chlorides.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (8 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Add the arylboronic acid.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 1,4-dioxane and water (typically a 10:1 to 5:1 ratio of dioxane to water).

  • Add this compound via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine (Model Protocol)

This protocol is based on methods developed for the amination of other tertiary alkyl halides.[5]

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • tBuXPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add the tBuXPhos Pd G3 precatalyst and NaOt-Bu to a vial equipped with a stir bar.

  • Add toluene, the secondary amine, and finally this compound.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a short plug of silica gel, eluting with additional ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Experimental Workflow

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Catalyst, Ligand, Base, and Reactants Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir (Monitor Progress) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion

The catalytic coupling of this compound is a challenging but achievable transformation that opens the door to a wide array of novel chemical entities for drug discovery and other applications. While palladium-based systems with highly specialized ligands can be effective, nickel catalysis appears to be a more promising and cost-effective strategy for activating the robust C(sp³)-Cl bond of this substrate. The successful implementation of these coupling reactions will rely on careful selection of the catalyst, ligand, and reaction conditions, with the model protocols provided herein serving as a solid foundation for methodological development. As the demand for molecules with unique three-dimensional scaffolds continues to grow, the development of robust methods for the coupling of challenging building blocks like this compound will remain a key area of research in synthetic organic chemistry.

References

  • Heck, R. F. The Heck Reaction. Wikipedia. [Link]
  • Organic Syntheses Procedure.
  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]
  • Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
  • ResearchGate. Synthesis of 1-Fluoro-1-arylcyclopropanes via Stille Cross-Coupling.
  • International Journal of New Chemistry. General procedure for Sonogashira coupling reaction.
  • ResearchGate. Synthetic approaches to arylcyclopropanes.
  • Royal Society of Chemistry. Cu-catalyzed C–C bond formation of vinylidene cyclopropanes with carbon nucleophiles. Royal Society of Chemistry. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Royal Society of Chemistry. Cu-catalyzed C–C bond formation of vinylidene cyclopropanes with carbon nucleophiles. Royal Society of Chemistry. [Link]
  • OUCI. Enantioselective Nickel-Catalysed Cross-Coupling Reactions. OUCI. [Link]
  • ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • ChemRxiv.
  • Wiley Online Library.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Chemistry LibreTexts. Heck Reaction. Chemistry LibreTexts. [Link]
  • YouTube. Suzuki cross-coupling reaction. YouTube. [Link]
  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]
  • National Institutes of Health. Cyclopropenes in Metallacycle-Mediated Cross-Coupling with Alkynes: Convergent synthesis of highly substituted vinylcyclopropanes.
  • Organic Chemistry Portal. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal. [Link]
  • PubMed. Cyclopropenes in Metallacycle-Mediated Cross-Coupling with Alkynes: Convergent Synthesis of Highly Substituted Vinylcyclopropanes. PubMed. [Link]
  • Organic Chemistry Portal.
  • ResearchGate. Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.
  • National Institutes of Health. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.
  • PubMed Central.
  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
  • ResearchGate. Photo-Induced Sonogashira C-C Coupling Reaction Catalyzed by Simple Copper(I) Chloride Salt at Room Temperature.
  • ResearchGate. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
  • OUCI. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. [Link]
  • National Institutes of Health. This compound. PubChem. [Link]
  • ResearchGate. Synthesis and Characterization of Palladium Supported Amino Functionalized Magnetic-MOF-MIL-101 as an Efficient and Recoverable Catalyst for Mizoroki–Heck Cross-Coupling.
  • MDPI.
  • ResearchGate. Recent Advances in C(sp 3 )–C(sp 3 ) Cross-Coupling Chemistry: A Dominant Performance of Nickel Catalysts.
  • Royal Society of Chemistry. Tailored design of palladium species grafted on an amino functionalized organozinc coordination polymer as a highly pertinent heterogeneous catalyst. Royal Society of Chemistry. [Link]
  • PubMed Central. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. PubMed Central. [Link]
  • DiVA portal. Palladium(0)
  • National Institutes of Health. Enantioselective nickel-catalyzed Mizoroki–Heck cyclizations of amide electrophiles.
  • Wiley Online Library. Complementary Strategies for Directed C(sp3)
  • ACS Publications. Palladium-Catalyzed Living/Controlled Vinyl Addition Polymerization of Cyclopropenes.

Sources

A Cost-Benefit Analysis of 1-Chloro-1-methylcyclopropane in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of unique structural motifs is paramount to designing novel molecules with enhanced properties. The 1-methylcyclopropyl group, a small, strained ring system, has garnered significant interest for its ability to impart desirable characteristics such as metabolic stability and improved potency in drug candidates. This guide provides a comprehensive cost-benefit analysis of utilizing 1-Chloro-1-methylcyclopropane as a key building block for introducing this moiety, comparing it with other synthetic alternatives. We will delve into the practical considerations of cost, efficiency, safety, and scalability, supported by experimental insights to inform your synthetic strategy.

Introduction to this compound: A Versatile Building Block

This compound (CAS No. 50915-28-1) is a halogenated hydrocarbon featuring a methyl-substituted cyclopropane ring.[1] Its utility in organic synthesis primarily stems from its ability to act as an electrophile in nucleophilic substitution reactions, providing a direct route to a variety of 1-methylcyclopropyl derivatives. The strained three-membered ring and the presence of a good leaving group in the form of chloride contribute to its reactivity.

The Central Question: Is this compound the Optimal Choice?

The decision to use this compound hinges on a careful evaluation of its synthetic efficacy versus its associated costs and challenges. This guide will explore the following key aspects to provide a clear framework for this analysis:

  • Synthesis of this compound: Examining the accessibility and cost-effectiveness of its preparation.

  • Performance in Nucleophilic Substitution Reactions: Assessing its reactivity, scope, and potential limitations.

  • Alternative Strategies for 1-Methylcyclopropylation: A comparative look at other synthetic precursors and methodologies.

  • Cost Analysis: A breakdown of reagent and starting material costs.

  • Safety and Environmental Considerations: Evaluating the hazards and waste profiles of competing routes.

Synthesis of this compound: Pathways and Practicalities

The direct synthesis of this compound is not widely documented in readily available literature, with many sources focusing on related structures. However, plausible synthetic routes can be extrapolated from established chemical transformations.

Route 1: Chlorination of 1-Methylcyclopropanol

A primary and logical route involves the chlorination of the corresponding alcohol, 1-methylcyclopropanol. This transformation can be achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Experimental Protocol: Synthesis of this compound from 1-Methylcyclopropanol

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂) is charged with 1-methylcyclopropanol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • Reagent Addition: The flask is cooled in an ice bath (0 °C). Thionyl chloride (1.2 eq) is added dropwise via the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up: The reaction mixture is cooled to room temperature and the excess solvent and volatile byproducts are carefully removed under reduced pressure. The crude product is then purified by fractional distillation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Both 1-methylcyclopropanol and the chlorinating agents are sensitive to moisture. Water can react with thionyl chloride to produce corrosive HCl and SO₂ gas, and can also lead to unwanted side reactions.[2]

  • Controlled Addition at Low Temperature: The reaction between an alcohol and thionyl chloride is exothermic. Slow, dropwise addition at 0 °C helps to control the reaction rate and prevent overheating, which could lead to the formation of byproducts.

  • Gas Trap: The reaction generates acidic gases (HCl and SO₂) which are corrosive and toxic. A gas trap containing a basic solution (e.g., sodium hydroxide) is essential for their safe neutralization.[1]

Logical Relationship Diagram: Synthesis of this compound

G cluster_synthesis Synthesis of this compound 1_Methylcyclopropanol 1-Methylcyclopropanol Reaction Chlorination 1_Methylcyclopropanol->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction 1_Chloro_1_methylcyclopropane This compound Reaction->1_Chloro_1_methylcyclopropane Byproducts HCl, SO₂ Reaction->Byproducts

Caption: Synthesis of this compound from 1-Methylcyclopropanol.

Cost-Benefit Analysis: this compound vs. Alternatives

The primary application of this compound is as a precursor to other 1-methylcyclopropyl-containing molecules via nucleophilic substitution. Therefore, its value must be assessed against alternative methods for introducing this functional group.

Alternative 1: 1-Methylcyclopropyl Triflates and Tosylates

Leaving groups such as trifluoromethanesulfonate (triflate, -OTf) and p-toluenesulfonate (tosylate, -OTs) are often superior to chloride in nucleophilic substitution reactions due to their enhanced ability to stabilize a negative charge. These can also be synthesized from 1-methylcyclopropanol.

Workflow Diagram: Comparison of 1-Methylcyclopropylation Strategies

G cluster_main Pathways to 1-Methylcyclopropyl Derivatives cluster_path1 Route A: Chloro Derivative cluster_path2 Route B: Triflates/Tosylates Start 1-Methylcyclopropanol Chloro This compound Start->Chloro SOCl₂ or PCl₅ Tf_Ts 1-Methylcyclopropyl Triflate/Tosylate Start->Tf_Ts Tf₂O or TsCl Sub_Chloro Nucleophilic Substitution Chloro->Sub_Chloro Product_A 1-Methylcyclopropyl-Nu Sub_Chloro->Product_A Sub_Tf_Ts Nucleophilic Substitution Tf_Ts->Sub_Tf_Ts Product_B 1-Methylcyclopropyl-Nu Sub_Tf_Ts->Product_B

Caption: Competing pathways for the synthesis of 1-methylcyclopropyl derivatives.

Quantitative Data Summary
FeatureThis compound1-Methylcyclopropyl Triflate/Tosylate
Precursor 1-Methylcyclopropanol1-Methylcyclopropanol
Reagent Cost Thionyl Chloride: ~

72/kg[3]
Triflic Anhydride: ~

16-23/kg[4][5]
Synthesis Yield Moderate to High (dependent on conditions)Generally High
Reactivity GoodExcellent
Scalability Potentially highHigh
Safety Thionyl chloride is highly corrosive and reacts violently with water.[1][2][6][7] PCl₅ is also corrosive.Triflic anhydride is highly corrosive. Tosyl chloride is a corrosive solid.
Waste Profile SO₂, HCl (from SOCl₂) or POCl₃, HCl (from PCl₅)Triflic acid or p-toluenesulfonic acid byproducts
Cost-Benefit Discussion
  • Reagent Cost: For large-scale synthesis, the cost of the activating agent is a significant factor. Thionyl chloride and tosyl chloride are considerably more economical than triflic anhydride. Phosphorus pentachloride is also a relatively inexpensive option.

  • Reactivity and Yield: While this compound is a viable electrophile, triflates and tosylates are generally more reactive, often leading to higher yields and faster reaction times in nucleophilic substitution reactions. This can be a critical advantage in complex syntheses where maximizing yield is paramount.

  • Ease of Handling and Safety: All activating agents discussed (SOCl₂, PCl₅, Tf₂O, TsCl) are hazardous and require careful handling in a well-ventilated fume hood. Thionyl chloride's violent reaction with water and the generation of toxic gases necessitate stringent safety protocols.[1][6][7][8]

  • Waste Management: The byproducts of each reaction route must be considered. The gaseous byproducts from thionyl chloride require scrubbing, while the acidic byproducts from triflate and tosylate synthesis need to be neutralized and disposed of appropriately.

Conclusion and Recommendations

The choice between this compound and its more reactive counterparts, such as triflates and tosylates, for the introduction of the 1-methylcyclopropyl moiety is a nuanced decision that depends on the specific requirements of the synthesis.

  • For large-scale, cost-sensitive applications where moderate reactivity is sufficient, This compound , synthesized from the relatively inexpensive 1-methylcyclopropanol and thionyl chloride or phosphorus pentachloride, presents a compelling option. The lower reagent cost may outweigh the potentially lower yields and more stringent handling requirements.

  • For high-value, small-scale syntheses , such as in the late stages of a complex drug molecule synthesis where maximizing yield and reaction efficiency is critical, the use of 1-methylcyclopropyl triflate or tosylate is often justified despite the higher reagent cost. The superior reactivity of these leaving groups can lead to cleaner reactions and higher overall process efficiency.

Ultimately, the optimal choice will be determined by a thorough process of optimization and a careful consideration of the economic and practical realities of the specific synthetic project.

References

  • Thionyl Chloride - Sulfurous dichloride Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART.
  • Thionyl chloride. (n.d.). In Wikipedia.
  • Historical Phosphorus Pentachloride Price Charts. (n.d.). SMM Metal Market.
  • Phosphorus Pentachloride - PCl5 Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART.
  • Phosphorus Pentachloride Prices, News, Chart and Demand. (n.d.). IMARC Group.
  • ICSC 1409 - THIONYL CHLORIDE. (n.d.).
  • How dangerous is thionyl chloride? (2021, November 23). Reddit.
  • Historical price charts of Phosphorus Pentachloride. (n.d.). Shanghai Metal Market.
  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH.
  • Thionyl chloride, 500 ml, CAS No. 7719-09-7. (n.d.). Carl ROTH.

Sources

Titanium-Mediated Synthesis from Nitriles: The Kulinkovich-Szymoniak Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Routes of 1-Methylcyclopropylamines for Researchers and Drug Development Professionals

The 1-methylcyclopropylamine moiety is a highly sought-after structural motif in modern medicinal chemistry and agrochemical development. Its incorporation into molecular scaffolds can significantly enhance metabolic stability, improve bioavailability, and fine-tune binding affinities due to the unique conformational and electronic properties of the strained cyclopropane ring.[1] This guide provides a comparative analysis of the most prevalent synthetic routes to 1-methylcyclopropylamines, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each method's strengths and weaknesses.

A direct and elegant approach to primary cyclopropylamines involves the reaction of nitriles with Grignard reagents in the presence of titanium(IV) alkoxides. This method, a modification of the original Kulinkovich reaction, generates a titanacyclopropane intermediate in situ, which acts as a 1,2-dianion equivalent.[2][3] The Kulinkovich-Szymoniak variation is specifically tailored for the synthesis of primary amines from nitriles.[4]

Mechanism and Experimental Rationale

The reaction is initiated by the transmetallation of two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) with a titanium(IV) alkoxide, such as Ti(OiPr)₄. The resulting dialkyltitanium species is thermally unstable and undergoes β-hydride elimination to release an alkane (ethane) and form the key titanacyclopropane intermediate.[3] This intermediate then adds across the nitrile's carbon-nitrogen triple bond to form an azatitanacyclopentene. Subsequent treatment with a Lewis acid or protic workup facilitates the hydrolysis of this intermediate to furnish the desired primary cyclopropylamine.[4] The choice of Grignard reagent is critical; reagents with β-hydrogens are required for the formation of the titanacyclopropane.

Sources

Navigating the Stereochemical Maze: A Comparative Guide to Validating Products from 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the nuanced world of stereochemistry is a critical determinant of molecular function and biological activity. The rigid, strained framework of the cyclopropane ring, a prevalent motif in numerous pharmaceuticals and bioactive molecules, presents unique challenges and opportunities in stereocontrol. This guide provides an in-depth technical comparison of the stereochemical outcomes of reactions involving 1-chloro-1-methylcyclopropane and a practical evaluation of the analytical methodologies required for their rigorous validation. By understanding the causal relationships behind reaction pathways and the principles of various analytical techniques, researchers can confidently navigate the synthesis and characterization of these valuable chiral building blocks.

The Crossroads of Reactivity: Stereochemical Fates of this compound

The reactivity of this compound is dominated by the nature of its carbon-chlorine bond and the inherent strain of the three-membered ring. Nucleophilic substitution reactions can proceed through distinct pathways, primarily SN1 and SN2, each with profound and predictable stereochemical consequences. Furthermore, the propensity of the incipient carbocation to undergo rearrangement adds another layer of complexity, leading to a fascinating array of potential products.

The SN1 Pathway and the Intervening Cyclopropylcarbinyl Cation

Under conditions that favor carbocation formation (polar protic solvents, weak nucleophiles), this compound ionizes to form the 1-methylcyclopropylcarbinyl cation. This intermediate is a non-classical carbocation, exhibiting significant charge delocalization into the cyclopropane ring's Walsh orbitals[1][2]. This delocalization leads to a facile equilibrium with cyclobutyl and homoallyl cations, resulting in a mixture of products[1][3][4].

The stereochemical outcome of the SN1 reaction is typically racemization. The planar or rapidly inverting nature of the carbocationic intermediates allows for nucleophilic attack from either face, leading to a nearly equal mixture of enantiomers if the starting material were chiral[5][6]. However, the story is more intricate due to the potential for rearrangement.

Reaction Mechanism: SN1 and Ring-Opening Pathways

SN1_Mechanism cluster_start cluster_intermediate Carbocation Intermediates cluster_products Products start This compound cation 1-Methylcyclopropylcarbinyl Cation start->cation Ionization (slow, rate-determining) rearranged_cation1 Cyclobutyl Cation cation->rearranged_cation1 Rearrangement rearranged_cation2 Homoallyl Cation cation->rearranged_cation2 Ring-Opening product1 1-Methylcyclopropanol (Racemic) cation->product1 Nucleophilic Attack (e.g., H2O) product2 Cyclobutanol rearranged_cation1->product2 Nucleophilic Attack product3 Allylcarbinol rearranged_cation2->product3 Nucleophilic Attack

Caption: SN1 reaction and rearrangement of this compound.

The SN2 Pathway: A Tale of Inversion

In the presence of strong, non-bulky nucleophiles in polar aprotic solvents, this compound can undergo substitution via an SN2 mechanism[7][8]. This pathway involves a backside attack by the nucleophile, leading to a concerted displacement of the chloride ion. The stereochemical hallmark of an SN2 reaction is the inversion of configuration at the stereocenter[5][9][10]. If one were to start with an enantiomerically pure sample of (R)-1-chloro-1-methylcyclopropane, the SN2 product would be the corresponding (S)-enantiomer.

Reaction Mechanism: SN2 Pathway

SN2_Mechanism cluster_reactants cluster_product reactant (R)-1-Chloro-1-methylcyclopropane + Nucleophile transition_state Transition State (Backside Attack) reactant->transition_state Concerted Step product (S)-Product (Inversion of Configuration) transition_state->product

Caption: SN2 reaction of this compound leading to inversion.

A Comparative Analysis of Stereochemical Validation Techniques

The definitive assignment of stereochemistry for the products derived from this compound necessitates the use of robust analytical techniques. The choice of method depends on the nature of the product, the need for enantiomeric or diastereomeric purity assessment, and the availability of instrumentation.

TechniquePrincipleInformation ProvidedKey AdvantagesLimitations
Chiral Gas Chromatography (GC) Differential interaction of enantiomers with a chiral stationary phase.Enantiomeric excess (ee) and diastereomeric ratio (dr).High resolution, sensitivity, and speed for volatile compounds.Requires thermal stability of the analyte; column selection can be empirical.
NMR Spectroscopy Differences in the magnetic environments of diastereotopic nuclei. NOE for through-space correlations.Diastereomeric ratio, relative stereochemistry.Non-destructive, provides detailed structural information.Enantiomers are indistinguishable without chiral derivatizing or solvating agents.
X-ray Crystallography Diffraction of X-rays by a single crystal.Unambiguous determination of absolute and relative stereochemistry.Provides a definitive 3D structure.Requires a suitable single crystal, which can be difficult to obtain.
Chiral Gas Chromatography (GC): The Workhorse for Enantiomeric Purity

Chiral GC is an indispensable tool for quantifying the enantiomeric excess of volatile chiral products, such as 1-methylcyclopropanol or other substitution products[11][12]. The separation is achieved by using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin derivative[13][14]. The transient formation of diastereomeric complexes between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification[13].

  • Sample Preparation:

    • Dissolve the crude reaction mixture or purified product in a volatile solvent (e.g., dichloromethane or diethyl ether) to a concentration of approximately 1 mg/mL.

    • If necessary, derivatize the alcohol to a more volatile ester or ether to improve chromatographic performance.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: A chiral capillary column, such as a β-cyclodextrin-based CSP (e.g., β-DEX™ 225).

    • Injector Temperature: 200 °C.

    • Detector Temperature: 250 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 5 °C/min.

      • Hold at 150 °C for 5 minutes. (Note: The temperature program should be optimized for the specific analyte and column.)

  • Data Analysis:

    • Inject a racemic standard of 1-methylcyclopropanol to determine the retention times of the two enantiomers.

    • Inject the sample from the reaction.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

NMR Spectroscopy: Unraveling Diastereomeric Relationships and Relative Stereochemistry

NMR spectroscopy is a powerful tool for determining the structure and relative stereochemistry of cyclopropane derivatives[15][16][17][18]. For diastereomeric products, the different spatial arrangements of atoms lead to distinct chemical shifts and coupling constants for the corresponding nuclei[19].

For instance, in ring-opened products, the relative stereochemistry of newly formed stereocenters can often be elucidated by analyzing proton-proton coupling constants (³JHH) and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments[20]. The magnitude of vicinal coupling constants in cyclic systems is dependent on the dihedral angle between the coupled protons, which can provide valuable conformational information[16][17].

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified product mixture in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter[21].

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Identify distinct signals corresponding to the different diastereomers.

    • Integrate the signals of non-overlapping protons for each diastereomer to determine the diastereomeric ratio (dr).

  • 2D NMR for Structural Elucidation (if necessary):

    • COSY (Correlation Spectroscopy): To establish proton-proton connectivity within each diastereomer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space. The presence of cross-peaks between specific protons can help in assigning the relative stereochemistry. For example, a strong NOE between a methyl group and a proton on an adjacent stereocenter can define their relative orientation as cis.

  • Data Analysis:

    • Analyze the coupling constants in the ¹H NMR spectrum. For example, in a six-membered ring, a large coupling constant (8-13 Hz) between two vicinal protons typically indicates a trans-diaxial relationship, while smaller coupling constants are observed for other arrangements.

    • Interpret the NOESY/ROESY data to build a 3D model of the molecule and confirm the relative stereochemistry.

X-ray Crystallography: The Definitive Answer

When a single, well-ordered crystal of a product can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, including its absolute stereochemistry[22][23]. This technique is considered the "gold standard" for stereochemical validation. The diffraction pattern of X-rays passing through the crystal is used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined with high precision[22].

General Workflow for Stereochemical Validation

The validation of stereochemistry is a systematic process that often involves a combination of the techniques discussed above.

Workflow: Stereochemical Validation

Validation_Workflow cluster_chiral_analysis Stereochemical Analysis start Reaction of this compound purification Product Purification (e.g., Column Chromatography) start->purification initial_analysis Initial Structural Confirmation (¹H & ¹³C NMR, MS) purification->initial_analysis xray X-ray Crystallography (Absolute Stereochemistry) purification->xray If crystalline chiral_gc Chiral GC/HPLC (Enantiomeric/Diastereomeric Ratio) initial_analysis->chiral_gc nmr_stereo Advanced NMR (Relative Stereochemistry, NOE) initial_analysis->nmr_stereo final_assignment Definitive Stereochemical Assignment chiral_gc->final_assignment nmr_stereo->final_assignment xray->final_assignment

Caption: A general workflow for the validation of product stereochemistry.

Conclusion

The stereochemical outcome of reactions involving this compound is a direct consequence of the operative reaction mechanism. SN1-type reactions, proceeding through a versatile cyclopropylcarbinyl cation, can lead to a mixture of racemic and rearranged products. In contrast, SN2 reactions offer a direct route to products with inverted stereochemistry.

A rigorous validation of these stereochemical outcomes is paramount for any application in drug discovery and development. A multi-faceted analytical approach is often necessary. Chiral chromatography is essential for determining enantiomeric and diastereomeric purity, while advanced NMR techniques provide invaluable information about relative stereochemistry. For an unequivocal structural proof, X-ray crystallography remains the ultimate tool. By judiciously selecting reaction conditions and employing the appropriate analytical methods, researchers can confidently synthesize and validate the stereochemistry of valuable cyclopropane-containing molecules.

References

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY.
  • Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 41(3), 684-689.
  • Hutton, H. M., & Schaefer, T. (2011). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 41(3), 684-689.
  • Abraham, R. J., Leonard, P., & Tormena, C. F. (2012). (1)H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3)J(HH) couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(4), 305-313.
  • Ashenhurst, J. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
  • Gács-Baitz, E., et al. (1992). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2, (12), 2293-2299.
  • Marek, I., et al. (2020). Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development and Natural Product Synthesis: Cyclopropane Formation and Skeletal Rearrangement. Request PDF.
  • Ghanem, A., et al. (2005).
  • Vedantu. (n.d.). Differentiate between retention and inversion class 12 chemistry CBSE.
  • NeetChennai. (2024). Retention vs Inversion in SN1 and SN2 Reactions (NEET Chemistry).
  • Stack Exchange. (2017). Why do we get slightly more inversion product than retention product in SN1 reaction?
  • The Organic Chemistry Tutor. (2024).
  • Li, Q.-H., et al. (2023). Cyclopropylcarbinyl Cations Research Articles - Page 1. R Discovery.
  • Xie, J., & Dong, G. (2023). Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement. Organic Chemistry Frontiers, 10(10), 2346-2358.
  • Schlegel Group. (n.d.). Inversion versus Retention of Configuration for Nucleophilic Substitution at Vinylic Carbon.
  • Shiner, V. J., & Jewett, J. G. (2011). The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry, 7, 1048–1056.
  • LibreTexts. (2021). 4.8: Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts.
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • El-Aneed, A. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Chad's Prep. (2020). 7.3 SN1 vs SN2 | Organic Chemistry. YouTube.
  • ResearchGate. (n.d.).
  • Patil, R. A., et al. (2020). Chiral Gas Chromatography.
  • Benchchem. (2025). Chiral GC Method for Determining Enantiomeric Excess of (S)
  • ChemRxiv. (n.d.).
  • Read, R. J. (1999). x Ray crystallography. PMC - PubMed Central - NIH.
  • Drake, E. J. (2007). X-Ray Crystallography of Chemical Compounds. PMC - NIH.

Sources

A Comparative Guide to the Solvolysis Kinetics of 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the solvolysis kinetics of 1-chloro-1-methylcyclopropane, a unique tertiary alkyl halide. Unlike traditional guides that rely on pre-existing datasets, this document is structured to build a predictive understanding based on fundamental principles of physical organic chemistry, given the relative scarcity of published kinetic data for this specific substrate. We will compare its expected behavior against well-characterized alternatives like tert-butyl chloride and other cyclic analogues, providing researchers with a robust framework for designing and interpreting future experimental studies.

Introduction: The Intrigue of a Strained Ring System

Solvolysis reactions, where the solvent acts as the nucleophile, are cornerstone studies in mechanistic organic chemistry. They provide profound insights into reaction rates, intermediate stability, and the influence of substrate structure and solvent properties. The SN1 (Substitution Nucleophilic Unimolecular) pathway, characterized by a rate-determining ionization step to form a carbocation intermediate, is particularly sensitive to the stability of this positively charged species.[1]

This compound presents a fascinating case study. It is a tertiary halide, a structural feature that typically favors the SN1 mechanism due to the formation of a relatively stable tertiary carbocation. However, this carbocation is located on a highly strained cyclopropane ring, introducing competing electronic and steric factors that dramatically alter its reactivity compared to standard, non-strained substrates. This guide will dissect these factors, predict the kinetic and product outcomes, and provide a comprehensive protocol for experimental verification.

Mechanistic Crossroads: A Comparative Analysis

The solvolysis rate of an alkyl halide via the SN1 mechanism is fundamentally tied to the stability of the carbocation intermediate formed in the rate-determining step. Let's analyze the factors influencing the formation and fate of the 1-methylcyclopropyl cation in comparison to other substrates.

The Benchmark: tert-Butyl Chloride

The solvolysis of tert-butyl chloride is the canonical example of an SN1 reaction.[2] The tertiary carbocation intermediate is stabilized by hyperconjugation from the nine C-H bonds of the methyl groups. The tetrahedral sp³ hybridized carbon of the substrate transitions to a trigonal planar sp² hybridized carbocation with minimal steric or angle strain.

sn1_mechanism sub (CH₃)₃C-Cl int Carbocation Intermediate [(CH₃)₃C⁺] + Cl⁻ sub->int Slow, Rate- Determining Step ts1 Transition State 1 (Ionization) prod Product (CH₃)₃C-OH + H⁺ int->prod Fast, +H₂O -H⁺ ts2 Transition State 2 (Nucleophilic Attack)

Caption: Generalized SN1 solvolysis pathway.

The Subject: this compound

The solvolysis of this compound begins similarly, with the departure of the chloride ion. However, the resulting 1-methylcyclopropyl cation is subject to immense angle strain. The ideal bond angle for an sp² carbocation is 120°, but the rigid geometry of the three-membered ring constrains it to approximately 60°. This geometric incompatibility destabilizes the carbocation, predicting a significantly slower ionization rate compared to tert-butyl chloride.

More importantly, this high-energy intermediate is not the product-forming species. It is poised for rapid electrocyclic ring-opening to form a much more stable, resonance-delocalized allylic cation. This rearrangement is virtually irreversible and is expected to occur much faster than nucleophilic capture of the cyclopropyl cation. The final products will therefore derive from the solvent attacking this rearranged allylic cation.

cyclopropane_mechanism sub 1-Chloro-1- methylcyclopropane int1 1-Methylcyclopropyl Cation (Strained) sub->int1 Slow ts1 Transition State (Ionization) int2 Allylic Cation (Resonance Stabilized) int1->int2 Very Fast rearr Fast Ring- Opening prod Mixture of Allylic Alcohols int2->prod Fast, +H₂O -H⁺

Caption: Proposed solvolysis mechanism for this compound.

Alternative Cyclic Substrates

To provide further context, we can compare the expected behavior with that of 1-chloro-1-methylcyclopentane and 1-chloro-1-methylcyclohexane.

  • 1-Chloro-1-methylcyclopentane: The internal bond angles of cyclopentane (~108°) are close to the ideal sp³ angle (109.5°). The transition to a planar sp² carbocation (120° angles) introduces some additional angle strain. However, this is offset by the relief of torsional strain from eclipsing hydrogens, making its solvolysis rate comparable to, or slightly faster than, acyclic analogues.[3]

  • 1-Chloro-1-methylcyclohexane: The chair conformation of cyclohexane has ideal sp³ bond angles. Forcing one carbon into a planar sp² geometry for the carbocation introduces significant angle and torsional strain. Consequently, the solvolysis of 1-chloro-1-methylcyclohexane is considerably slower than that of its cyclopentane counterpart.[3]

Comparative Data Summary

SubstrateKey Structural FeatureIntermediate StabilityPredicted Relative Rate (krel)Expected Major Products
tert-Butyl Chloride Acyclic, unstrainedHigh (hyperconjugation)1 (Benchmark)tert-Butanol, isobutylene
1-Chloro-1-methylcyclohexane Strain-free chairModerate (strain upon ionization)< 11-Methylcyclohexanol, methylenecyclohexane
1-Chloro-1-methylcyclopentane Slight envelope strainHigh (relief of torsional strain)> 11-Methylcyclopentanol, methylenecyclopentane
This compound High angle strainVery Low (cyclopropyl cation) -> High (allylic cation)<< 1Rearranged products (e.g., But-3-en-1-ol)

Experimental Protocol: A Self-Validating Kinetic Study

This section details a robust, step-by-step methodology for determining the first-order rate constant (k) for the solvolysis of this compound. The protocol is designed as a self-validating system by monitoring the production of hydrochloric acid (HCl), a direct product of the reaction, via titration.[4][5]

Rationale of Experimental Choices
  • Solvent System: An aqueous ethanol (or acetone) mixture is used. This allows for the dissolution of the organic substrate while providing the nucleophilic solvent (water/ethanol). Varying the water content allows for systematic study of solvent polarity effects.[4]

  • Monitoring Technique: Titration of the produced HCl with a standardized NaOH solution is a classic and reliable method.[5] An indicator like bromothymol blue provides a sharp visual endpoint. This directly measures the reaction's progress, as one mole of HCl is produced for every mole of substrate that reacts.

  • Temperature Control: The reaction is highly sensitive to temperature. Performing the experiment in a constant-temperature water bath is critical for obtaining reproducible rate constants and for calculating activation parameters (ΔH‡ and ΔS‡).

Step-by-Step Methodology

experimental_workflow prep 1. Preparation - Prepare 50% aq. ethanol solvent - Standardize ~0.02 M NaOH solution - Prepare ~0.1 M substrate stock in ethanol run 2. Kinetic Run Setup - Pipette solvent into flask - Add indicator (bromothymol blue) - Equilibrate flask in water bath (e.g., 25°C) prep->run start 3. Initiation & Titration - Add known aliquot of substrate stock (t=0) - Immediately add a known volume of NaOH - Record time for color change (blue to yellow/green) run->start cycle 4. Data Collection Cycle - Immediately add next NaOH aliquot - Record time for next color change - Repeat until reaction is ~70-80% complete start->cycle analysis 5. Data Analysis - Calculate [Substrate] vs. time - Plot ln[Substrate] vs. time - Determine rate constant (k) from slope (-k) cycle->analysis temp 6. Temperature Dependence - Repeat steps 2-5 at different temperatures - Construct Arrhenius plot (ln(k) vs. 1/T) - Calculate Ea, ΔH‡, and ΔS‡ analysis->temp

Caption: Experimental workflow for the titrimetric kinetic study.

Detailed Steps:

  • Solution Preparation:

    • Prepare a 50:50 (v/v) ethanol-water solvent mixture.

    • Prepare a ~0.1 M stock solution of this compound in pure ethanol.

    • Prepare and standardize a ~0.02 M aqueous NaOH solution.

  • Kinetic Run:

    • Pipette 50.0 mL of the solvent mixture into a 125 mL Erlenmeyer flask.

    • Add 3-4 drops of bromothymol blue indicator. The solution should be yellow-green.

    • Place the flask in a constant temperature water bath and allow it to equilibrate for 5-10 minutes.

  • Reaction Initiation:

    • Using a volumetric pipette, add 1.00 mL of the substrate stock solution to the flask, swirl to mix, and start a timer immediately. This is time zero.

    • Immediately add a 1.00 mL aliquot of the standardized NaOH solution. The solution will turn blue.

  • Data Collection:

    • Record the exact time when the solution color fades from blue back to yellow/green. This marks the point where the HCl produced has neutralized the added NaOH.

    • Immediately add the next 1.00 mL aliquot of NaOH and continue timing.

    • Repeat this process for 8-10 aliquots.

  • Data Analysis:

    • The initial concentration of the substrate, [RX]₀, is calculated based on the dilution.

    • The concentration at any time t, [RX]t, is equal to [RX]₀ minus the concentration of HCl produced, which is determined from the cumulative volume of NaOH added.

    • A plot of ln([RX]t) versus time (t) should yield a straight line for a first-order reaction. The rate constant, k, is the negative of the slope.

  • Activation Parameters:

    • Repeat the entire experiment at several different temperatures (e.g., 25°C, 35°C, 45°C).

    • Use the Arrhenius equation (or Eyring equation) to plot ln(k) vs. 1/T (in Kelvin). The slope of this line can be used to calculate the activation energy (Ea) and the enthalpy and entropy of activation.

Conclusion

The solvolysis of this compound serves as an exceptional case study in physical organic chemistry, demonstrating how ring strain can fundamentally alter reaction mechanisms. While its tertiary structure suggests an SN1 pathway, the prohibitive strain of the intermediate 1-methylcyclopropyl cation dictates a more complex route. Our comparative analysis strongly predicts that the reaction, while initiated by ionization, will proceed through a rapid, irreversible ring-opening to a more stable allylic cation. This leads to the formation of rearranged products, a key deviation from the behavior of standard acyclic and larger-ring cyclic analogues. The provided experimental protocol offers a comprehensive and reliable framework for researchers to quantify the kinetics of this fascinating transformation and to characterize the resulting products, thereby validating these mechanistic predictions.

References

  • Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). Department of Chemistry, University of California, Irvine.
  • Solvolysis of tert-Butyl Chloride: Kinetics Experiment. (n.d.). Studylib.
  • KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS. (n.d.). Theochem @ Mercer University.
  • Experiment 7 — Nucleophilic Substitution. (n.d.). Department of Chemistry, University of California, Irvine.
  • Draw the reaction mechanism for the following substitution reaction: this compound + H2O →. (2023). brainly.com.
  • A Kinetic Study of the Solvolysis of 1-Chloro-1,3,3-Triphenylpropadiene. (n.d.). CORE.
  • Which has more rate of hydrolysis 1-chloro 1-methyl cyclopentane or 1-chloro 1-methyl cyclohexane?. (2016). Quora.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring, a strained three-membered carbocycle, is a fascinating structural motif found in numerous natural products and synthetic compounds with a wide spectrum of biological activities, from enzyme inhibitors to potential drug leads.[1][2] The introduction of substituents, particularly halogens, onto this ring can dramatically alter its chemical reactivity and biological properties, including its toxicological profile. This guide provides a comparative analysis of the toxicity of 1-Chloro-1-methylcyclopropane and structurally related compounds. Our focus is to elucidate the structure-activity relationships (SAR) that govern their toxicity, offering field-proven insights for researchers in toxicology and drug development. Understanding these relationships is not merely an academic exercise; it is crucial for predicting the potential toxicity of novel compounds and designing safer chemical entities.[3][4][5]

The Chemical Landscape: Defining the Comparators

To understand the toxicological contribution of each part of the this compound structure, we will compare it against a curated set of related molecules. This selection allows for a systematic evaluation of the effects of halogenation, methylation, and the cyclopropyl ring itself.

  • This compound: The primary compound of interest.

  • 1-Chloro-2-methylcyclopropane: An isomer to assess the positional effects of the methyl group.

  • Chlorocyclopropane: To evaluate the effect of removing the methyl group.

  • Methylcyclopropane: To isolate the effect of the chlorine atom.

  • 1,1-Dichlorocyclopropane: To understand the impact of multiple halogen substitutions.

These compounds provide a logical framework for dissecting how subtle changes in molecular structure can lead to significant shifts in toxicological outcomes.[3]

Comparative Toxicity Profile

Quantitative data on the acute toxicity of these specific small cyclopropane derivatives is not extensively available in public literature. Safety data sheets often provide general warnings such as "May be harmful if swallowed, inhaled, or absorbed through skin" without specific LD50 values.[6][7] However, we can infer potential hazards based on related structures and general toxicological principles for haloalkanes. The primary concern for small halogenated hydrocarbons is their potential for reactivity, acting as alkylating agents, and their metabolism into toxic byproducts.[8]

CompoundCAS NumberMolecular FormulaKey Structural FeaturesAnticipated Toxicological Concerns
This compound 50915-28-1[9][10][11]C4H7Cl[9]Tertiary alkyl halide, cyclopropyl ringPotential for metabolic activation, alkylating agent, possible genotoxicity.
1-Chloro-2-methylcyclopropane 91509-08-9[12]C4H7Cl[12]Secondary alkyl halide, cyclopropyl ringSimilar to the 1,1-isomer, but reactivity may differ due to steric and electronic effects.
Chlorocyclopropane 2426-34-8C3H5ClPrimary alkyl halide, cyclopropyl ringPotential alkylating agent, metabolic activation.
Methylcyclopropane 594-11-6C4H8Non-halogenatedLower intrinsic chemical reactivity, toxicity likely related to anesthetic effects at high doses.
1,1-Dichlorocyclopropane 2088-36-0C3H4Cl2Geminal dihalideIncreased potential for reactivity and formation of toxic metabolites compared to monochlorinated analogs.

Mechanism of Toxicity: The Role of Metabolism

The toxicity of many halogenated compounds is not caused by the parent molecule itself but by its metabolic products.[4] The liver, rich in cytochrome P450 (CYP) enzymes, is the primary site for this bioactivation.

For halogenated cyclopropanes, a key toxicological pathway involves oxidative metabolism. CYP enzymes can hydroxylate the cyclopropyl ring, leading to unstable intermediates. The presence of a halogen atom, a good leaving group, can facilitate ring-opening reactions.[8][13] This process can generate highly reactive electrophilic species, such as aldehydes or acyl halides, which can then form covalent adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[13]

A proposed metabolic activation pathway for this compound is illustrated below.

Caption: Proposed metabolic activation of this compound leading to cellular toxicity.

The methyl group on the same carbon as the chlorine atom (a tertiary carbon) in this compound may influence the rate and site of metabolism. Studies on related halogenated propanes have shown that methylation can introduce a steric effect, potentially hindering the metabolic activation required for mutagenicity.[14] This suggests that the specific arrangement of substituents is a critical determinant of the toxic outcome.

Genotoxicity: The Ames Test

A primary concern for electrophilic metabolites is their potential to cause DNA mutations, which can lead to cancer.[15] The Ames test is a rapid bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[15]

While specific Ames test data for this compound is not available in the searched literature, data for related volatile compounds like 1-chloro-2-methylpropene show positive mutagenic results in Salmonella typhimurium strain TA100, particularly in the presence of metabolic activation (S9 mix).[16] This highlights the importance of including metabolic activation systems in genotoxicity testing for this class of compounds.

Experimental Protocol: Ames Test for Volatile Halogenated Compounds

This protocol describes a self-validating system for assessing the mutagenic potential of a volatile compound like this compound, adapted from standard methodologies.[14][15]

Objective: To determine if this compound or its metabolites can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • S. typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Test compound (this compound).

  • S9 fraction from Aroclor-1254 induced rat liver.

  • Cofactor solution (NADP, Glucose-6-phosphate).

  • Minimal glucose agar plates.

  • Top agar.

  • Positive controls: (e.g., 2-Nitrofluorene for -S9, 2-Aminoanthracene for +S9).

  • Negative control (solvent, e.g., DMSO).

  • Gas-tight desiccators or exposure chambers.

Workflow Diagram:

Ames_Test_Workflow cluster_Prep Preparation cluster_Exposure Exposure (Vapor Phase Method) cluster_Analysis Analysis & Validation A Prepare bacterial cultures (overnight growth) D Mix bacteria, S9 mix (or buffer), and top agar A->D B Prepare S9 mix (+S9 conditions) B->D C Prepare test compound dilutions G Inject test compound (volatile liquid or gas) into desiccator C->G E Pour mixture onto minimal glucose agar plates D->E F Place open plates in desiccator E->F F->G H Incubate at 37°C for 48-72 hours G->H I Count revertant colonies (His+ revertants) J Compare test plates to negative control plates I->J L Assess dose-response relationship and cytotoxicity J->L K Validate with positive controls K->J Validation Check

Caption: Workflow for the Ames test using a vapor phase exposure method for volatile compounds.

Step-by-Step Methodology:

  • Culture Preparation: Inoculate the selected S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice. For experiments without metabolic activation, a buffer solution is used instead.

  • Plate Preparation: To sterile tubes, add 0.1 mL of the bacterial culture and 0.5 mL of the S9 mix (for +S9 plates) or buffer (for -S9 plates).

  • Top Agar Addition: Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate. Distribute evenly.

  • Exposure: Place the plates, with lids ajar, into gas-tight desiccators. A specific volume of the liquid test compound is added to a small container within the desiccator, allowing it to volatilize and create the desired atmospheric concentration. Include negative and positive control plates in separate, appropriate setups.

  • Incubation: Seal the desiccators and incubate the plates in the dark at 37°C for 48 to 72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis (Trustworthiness):

    • Negative Control: The number of spontaneous revertants on the solvent control plates establishes the baseline mutation rate.

    • Positive Control: A significant increase in revertants on the positive control plates validates the sensitivity of the bacterial strain and the activity of the S9 mix.

    • Test Compound: A dose-dependent increase in the number of revertant colonies, typically a doubling or more over the negative control, indicates a positive mutagenic response.

    • Cytotoxicity: A significant reduction in the background lawn of bacterial growth at higher doses indicates toxicity, which can confound the interpretation of mutagenicity.

Synthesis and Expert Insights

The toxicological profile of this compound and its relatives is intrinsically linked to their chemical structure. The analysis suggests several key structure-activity relationships:

  • Halogenation is Key: The presence of chlorine is a primary driver of potential toxicity, introducing a leaving group that facilitates the formation of reactive electrophiles upon metabolic activation. The non-halogenated methylcyclopropane is expected to be significantly less toxic.

  • Metabolism is the Trigger: These compounds likely require metabolic activation by enzymes like CYP450 to exert genotoxic effects. Therefore, in vitro tests lacking a metabolic activation system may produce false negatives.

  • Substitution Matters: The position and number of substituents influence toxicity. Geminal dichlorides (e.g., 1,1-Dichlorocyclopropane) are often more reactive and potentially more toxic than their monochlorinated counterparts. Methylation can introduce steric hindrance that may reduce the rate of metabolic activation, a hypothesis that requires experimental verification for this specific series.[14]

For drug development professionals, this guide underscores the importance of early toxicological screening. The cyclopropyl motif is often introduced into drug candidates to improve metabolic stability or potency.[13] However, when combined with certain functionalities like amines or halogens, it can become a liability, leading to the formation of reactive metabolites.[13] A thorough understanding of these potential bioactivation pathways is essential for designing safer, more effective therapeutics. Future research should focus on obtaining empirical data for this series of compounds to validate these predicted toxicological profiles.

References

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds.
  • Cyclopropane Derivatives and their Diverse Biological Activities.
  • Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed. [Link]
  • This compound | C4H7Cl | CID 543257. PubChem - NIH. [Link]
  • SIGMA-ALDRICH - Harper College. Harper College. [Link]
  • Halogenated Linear Cycloalkanes, Cycloalkenes and Aromatics: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance. US EPA. [Link]
  • 1-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. NCBI. [Link]
  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
  • Ames test. Wikipedia. [Link]
  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]
  • Mutagenicity of halogenated propanes and their methylated deriv
  • 1-(Chloromethyl)-1-methylcyclopropane | C5H9Cl | CID 12627050. PubChem. [Link]
  • 1-Methylcyclopropene.
  • 1-chloro-1-methyl-cyclopropane. Molbase. [Link]
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
  • Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]
  • Structure activity rel
  • Why are halogenated chemicals so dangerous to living organisms? Reddit. [Link]
  • Mechanism of action of toxic halogenated arom
  • 1-Chloro-2-methylcyclopropane | C4H7Cl | CID 13252922. PubChem - NIH. [Link]
  • (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
  • Structure Activity Rel
  • The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing. NCBI. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Chloro-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for 1-chloro-1-methylcyclopropane. As a volatile and halogenated organic compound, its disposal requires meticulous planning and execution to mitigate potential risks to personnel and the environment.

Immediate Safety and Hazard Considerations

While specific toxicological data for this compound is not available, it should be handled with the utmost caution, assuming it possesses hazards similar to other chlorinated alkanes. These may include:

  • Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.

  • Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves. Inspect for tears or degradation before and during use.
Eye Protection Chemical safety goggles and/or a full-face shield.
Lab Coat Standard laboratory coat. A chemically resistant apron is recommended for larger quantities.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a respirator may be required.
Waste Segregation and Collection: A Critical First Step

Proper segregation of chemical waste is paramount to ensure safe handling and disposal, and to prevent unintended chemical reactions. This compound waste must be collected and segregated as a halogenated organic waste .

Key Segregation Principles:

  • Do not mix with non-halogenated organic waste. This is crucial as the disposal methods for these two streams are different and mixing them can lead to increased disposal costs and complexities.

  • Do not mix with aqueous waste, acids, or bases.

  • Keep in a designated, labeled, and sealed waste container.

Waste Collection Protocol:

  • Container Selection: Use a clean, dry, and chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or volume.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be in a secondary containment tray to catch any potential leaks.

  • Closure: Keep the waste container closed at all times, except when adding waste.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

For Small Spills (manageable by laboratory personnel):

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as outlined above.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

For Large Spills (requiring EHS assistance):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area.

  • Alert: Activate the nearest fire alarm and/or call your institution's emergency number.

  • Report: Provide the location of the spill and the name of the chemical to emergency responders.

Disposal Pathway for this compound

The recommended disposal method for chlorinated organic compounds is incineration at a licensed hazardous waste facility.

Causality Behind Incineration:

High-temperature incineration is the preferred method because it can achieve complete destruction of the organic molecule, breaking it down into carbon dioxide, water, and hydrogen chloride (HCl). The resulting HCl is then typically removed from the flue gas by scrubbers. Landfilling of liquid halogenated organic waste is generally prohibited due to the potential for groundwater contamination.

Disposal Workflow Diagram:

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol:

  • Waste Accumulation: Once the waste container is full (do not overfill), ensure the cap is tightly sealed and the label is accurate and complete.

  • Request Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Follow their specific procedures for pickup requests.

  • Documentation: Complete any required hazardous waste manifests or tags provided by your EHS department. This documentation is a legal requirement and tracks the waste from "cradle to grave."

  • Transfer of Custody: The waste will be collected by trained EHS personnel and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Final Disposition: At the TSDF, the this compound waste will be incinerated under controlled conditions in compliance with EPA regulations.

Regulatory Framework

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States. As a halogenated organic compound, it would likely be classified as a hazardous waste. The specific waste codes would be determined by a full analysis of the waste stream.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste.
  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Regulations.
  • PubChem. (2023). This compound. National Center for Biotechnology Information.

A Senior Application Scientist's Guide to Handling 1-Chloro-1-methylcyclopropane: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 1-Chloro-1-methylcyclopropane (CAS No. 50915-28-1). As a niche reagent, specific safety data may not be readily available. Therefore, this document synthesizes established protocols for analogous compounds—specifically volatile, halogenated cycloalkanes—to establish a robust framework for safe laboratory operations. The principles outlined here are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage risk effectively, ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the Risks

This compound is a volatile organic compound (VOC) containing a strained cyclopropane ring and a chlorine atom.[1] While comprehensive toxicological data is not available, its structure suggests several inherent hazards. Analogous chlorinated compounds and cyclopropane derivatives are often flammable, can cause skin and eye irritation, and may lead to respiratory tract irritation if inhaled.[2][3]

The primary risks associated with its handling are:

  • Flammability: As a low molecular weight organic halide, it is likely a flammable liquid with a low flash point. Vapors may form explosive mixtures with air.[3][4]

  • Inhalation Hazard: Due to its expected volatility, there is a significant risk of inhaling vapors, which can irritate the respiratory system.[5][6] Work must be conducted in a well-ventilated area, preferably a chemical fume hood.[7][8]

  • Dermal and Eye Contact: Contact with skin and eyes can cause irritation.[2] Prolonged exposure could lead to more severe effects.

  • Environmental Hazard: Halogenated hydrocarbons require specific disposal protocols to prevent environmental contamination.[7]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE should be based on a thorough risk assessment for each specific procedure.

Table 1: Personal Protective Equipment (PPE) Requirements
Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when handling quantities greater than a few milliliters or when there is a significant splash hazard.[2][9]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Given the lack of specific breakthrough time data, it is prudent to double-glove. Inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected.[2][7][10]
Body Flame-Resistant Laboratory CoatA lab coat made of Nomex® or a similar flame-resistant material should be worn and kept fully buttoned. Do not wear clothing made of polyester or acrylic underneath, as these can melt to the skin in a fire.[9]
Respiratory NIOSH-Approved Respirator (if necessary)Engineering controls, such as a certified chemical fume hood, are the primary method for minimizing inhalation exposure.[8] If engineering controls are insufficient or in the event of a large spill, a full-face respirator with an organic vapor cartridge is required.[11][12]
Feet Closed-Toe ShoesShoes must fully cover the feet to protect from spills.[7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents. The following protocol outlines the essential steps for safely handling this compound.

Step 1: Pre-Handling Preparation
  • Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, reaction vessels, spill cleanup materials, and waste containers, and place them inside the fume hood.[2]

  • Don PPE: Put on all required PPE as detailed in Table 1 before handling the chemical.

Step 2: Chemical Handling
  • Grounding: When transferring the chemical, ensure all containers and equipment are properly grounded to prevent static discharge, which could ignite flammable vapors.[4][13]

  • Dispensing: Use a syringe or pipette for transfers to minimize vapor release. Work deliberately and avoid splashing.[14]

  • Container Sealing: Keep the primary container tightly sealed when not in use. Consider using Teflon tape or parafilm to create a better seal on container threads to minimize vapor escape during storage.[5][14]

Step 3: Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all work surfaces within the fume hood after the procedure is complete.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Dispose of contaminated gloves properly.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[2]

Diagram 1: Safe Handling Workflow

cluster_prep Step 1: Preparation cluster_handling Step 2: Handling cluster_post Step 3: Post-Handling prep1 Verify Fume Hood prep2 Assemble Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Ground Equipment prep3->handle1 handle2 Dispense Chemical handle1->handle2 handle3 Seal Containers handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Properly Remove PPE post1->post2 post3 Wash Hands post2->post3 start Chemical Waste Generated collect Collect in Designated 'Halogenated Organic Waste' Container start->collect label_seal Label Container Clearly & Seal Tightly collect->label_seal store Store in Ventilated Area Away from Incompatibles label_seal->store dispose Arrange for Pickup by Institutional Waste Management store->dispose end Disposal Complete dispose->end

Caption: Workflow for the proper disposal of halogenated organic waste.

By implementing these safety and logistical measures, researchers can handle this compound with confidence, fostering a secure and productive research environment.

References

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • University of Washington Environmental Health & Safety. (2024, September 26). Control volatile organic chemical smells.
  • BenchChem. (2025). Personal protective equipment for handling 2,2'-(Cyclopropane-1,1-diyl)diacetic acid.
  • Justrite. How to Decrease VOC Exposure in the Workplace.
  • Monitoring of Volatile Organic Compounds to Sustain Safe Laboratory Working Environment. (n.d.).
  • Air Liquide. (2020, August 3). Safety Data Sheet Cyclopropane.
  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.).
  • ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 1-CHLORO-1-METHYLCYCLOHEXANE.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Chem Service. (2016, September 26). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Stobec. (2021, December 17). (chloromethyl)cyclopropane.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2010, July 24). Material Safety Data Sheet.
  • University of Georgia Office of Research. (n.d.). 1-Chloro-2-methylpropene-513-37-1.
  • Wacker Chemie AG. (n.d.). Personal Protective Equipment (PPE).
  • Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.